molecular formula C40H64 B030313 15-cis-Phytoene CAS No. 13920-14-4

15-cis-Phytoene

Cat. No.: B030313
CAS No.: 13920-14-4
M. Wt: 544.9 g/mol
InChI Key: YVLPJIGOMTXXLP-BHLJUDRVSA-N
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Description

15-cis-Phytoene is a fundamental, colorless carotenoid that serves as the first committed precursor in the biosynthesis of all downstream carotenoids in plants and microorganisms. Its primary research value lies in elucidating the carotenoid biosynthesis pathway, specifically the roles of phytoene desaturase and isomerase enzymes. Researchers utilize this compound to study plant photoprotection mechanisms, as it acts as a critical antioxidant that quenches singlet oxygen and scavenges free radicals, thereby protecting photosynthetic apparatus from photo-oxidative damage. Its mechanism of action involves absorbing excess light energy and dissipating it as heat, a process vital for understanding abiotic stress responses in plants. Furthermore, this compound is indispensable in metabolic engineering studies aimed at enhancing carotenoid production in microbial systems and in investigations of its potential role in cellular signaling and human health when derived from dietary sources. Supplied as a high-purity standard, it is essential for analytical quantification, enzymatic assays, and as a reference material in chromatography and mass spectrometry.

Properties

IUPAC Name

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
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InChI

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YVLPJIGOMTXXLP-BHLJUDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C40H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10433340
Record name 15-cis-Phytoene
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Molecular Weight

544.9 g/mol
Source PubChem
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CAS No.

13920-14-4
Record name Phytoene
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Record name Phytoene
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Record name 15-cis-Phytoene
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Record name PHYTOENE
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Record name 15-cis-Phytoene
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Foundational & Exploratory

15-cis-Phytoene as a Carotenoid Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is the foundational C40 hydrocarbon precursor for the biosynthesis of all carotenoids in plants and cyanobacteria.[1][2] This colorless compound is the product of the first committed step in the carotenoid biosynthetic pathway, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[3][4][5] The subsequent desaturation and isomerization of this compound give rise to the vast array of colored and functionally diverse carotenoids, including essential nutrients like β-carotene (provitamin A) and potent antioxidants like lycopene (B16060). Understanding the enzymatic conversion of this compound is therefore critical for researchers in fields ranging from plant biology and biotechnology to human health and drug development. This guide provides a comprehensive technical overview of this compound's role as a carotenoid precursor, focusing on the core biosynthetic pathways, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The Carotenoid Biosynthetic Pathway from this compound

The biosynthesis of carotenoids from this compound primarily follows the "poly-cis" pathway in plants and cyanobacteria, which is distinct from the "poly-trans" pathway found in bacteria and fungi.[6][7][8]

1. Formation of this compound: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid, to form this compound.[5][9][10] This reaction is catalyzed by phytoene synthase (PSY) , a key rate-limiting enzyme in the carotenoid biosynthesis pathway.[3][4][5][8] The enzymatic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor.[5][9]

2. Desaturation and Isomerization to Lycopene: Following its synthesis, this compound undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene. This part of the pathway involves several key enzymes:

  • Phytoene Desaturase (PDS): This enzyme introduces two double bonds into this compound, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[6][7][11] PDS is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor and plastoquinone (B1678516) as an electron acceptor.[7][12]

  • ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[13]

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[14]

  • Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the cis-double bonds in prolycopene (B1248880) to yield the all-trans-lycopene isomer.[14]

Light can also contribute to the isomerization of cis-carotenoids to their trans-forms in vivo.[15]

The overall pathway from GGPP to all-trans-lycopene is depicted in the following diagram:

Carotenoid_Biosynthesis GGPP 2x Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene This compound PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene 9,15-di-cis-Phytofluene PDS->Phytofluene tri_cis_zeta 9,15,9'-tri-cis-ζ-Carotene PDS->tri_cis_zeta Phytofluene->PDS ZISO ζ-Carotene Isomerase (Z-ISO) tri_cis_zeta->ZISO di_cis_zeta 9,9'-di-cis-ζ-Carotene ZISO->di_cis_zeta ZDS ζ-Carotene Desaturase (ZDS) di_cis_zeta->ZDS Prolycopene 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) ZDS->Prolycopene CRTISO Carotenoid Isomerase (CRTISO) Prolycopene->CRTISO Lycopene all-trans-Lycopene CRTISO->Lycopene

Biosynthesis of all-trans-Lycopene from GGPP.

Quantitative Data

The enzymatic conversion of this compound is a critical control point in carotenoid biosynthesis. The following tables summarize key quantitative data related to the enzymes involved and the resulting carotenoid composition in various plant tissues. It is important to note that kinetic parameters can vary significantly depending on the organism, enzyme isoform, and experimental conditions.

Table 1: Kinetic Properties of Phytoene Synthase (PSY)

OrganismEnzymeSubstrateKm (µM)Vmaxkcat (s-1)Specific Activity (pmol·h-1·µg-1)Reference
Solanum lycopersicum (Tomato)PSY1GGPP~5N/AN/A13.8[7]
Zea mays (Maize)PSY1GGPP0.47N/AN/AN/A[16]
Arabidopsis thalianaPSYGGPPN/AN/AN/AN/A[9]

Table 2: Kinetic Properties of Phytoene Desaturase (PDS)

OrganismEnzymeSubstrateKm (µM)Vmaxkcat (s-1)Specific Activity (nmol·h-1·mg-1)Reference
Synechococcus sp.PDSPhytoene3.5N/AN/AN/A[6]
Oryza sativa (Rice)PDSPhytoeneN/AN/AN/A~100[12][17]

Table 3: Carotenoid Composition in Selected Plant Tissues (µg/g dry weight)

PlantTissueThis compoundPhytoflueneζ-CaroteneLycopeneβ-CaroteneLuteinReference
Tomato (tangerine mutant)FruitPresentPresentPresentHigh (poly-cis)LowLow[18]
CarrotRootN/AN/AN/ALowHighLow[19]
MangoFruit PulpN/AN/AN/ALowHighLow[1]
Banana (Nendran)Ripe PulpN/AN/AN/AN/A30.1N/A[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.

Extraction and Quantification of this compound and other Carotenoids from Plant Tissues

This protocol describes a general method for the extraction and analysis of carotenoids, including this compound, from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) with 0.1% (w/v) butylated hydroxytoluene (BHT)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase HPLC column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm)[20]

  • Mobile phases:

    • A: Methanol:Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% formic acid[20]

    • B: Methyl tert-butyl ether (MTBE) with 0.01% BHT[20]

  • Carotenoid standards (including this compound)

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • To the powdered tissue, add cold acetone containing 0.1% BHT and vortex thoroughly.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction until the pellet is colorless.

    • Pool the acetone extracts.

  • Partitioning:

    • Add hexane and saturated NaCl solution to the pooled acetone extract in a separatory funnel.

    • Shake vigorously and allow the phases to separate.

    • Collect the upper hexane phase containing the carotenoids.

    • Wash the hexane phase with water to remove residual acetone.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • HPLC Analysis:

    • Redissolve the dried extract in a known volume of MTBE or the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the C30 HPLC column.

    • Elute the carotenoids using a gradient program. An example gradient is: 0-3 min, 0% B; 3-5 min, ramp to 70% B; 5-9 min, ramp to 95% B; 10-11 min, return to 0% B.[20]

    • Monitor the elution profile using a PDA detector, recording spectra from 250-600 nm. This compound is typically detected around 286 nm.

  • Quantification:

    • Identify peaks by comparing their retention times and absorption spectra with those of authentic standards. The retention time for this compound on C30 columns is generally longer than on C18 columns due to its hydrophobicity.[21]

    • Quantify the amount of each carotenoid by integrating the peak area at its maximum absorption wavelength and comparing it to a standard curve generated with known concentrations of the respective standards.

Carotenoid_Extraction_Workflow Start Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with Acetone + BHT Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Partition Partition with Hexane & NaCl Centrifuge->Partition Dry Dry with Na2SO4 & Evaporate Partition->Dry HPLC HPLC Analysis (C30 column) Dry->HPLC End Quantification HPLC->End

Workflow for Carotenoid Extraction and Analysis.
Phytoene Synthase (PSY) Activity Assay

This protocol describes an in vitro assay to measure the activity of PSY by quantifying the incorporation of radiolabeled substrate into phytoene.[22][23][24]

Materials:

  • Purified recombinant PSY enzyme

  • [¹⁴C]-Geranylgeranyl diphosphate ([¹⁴C]-GGPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM MnCl₂)

  • Hexane

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane:diethyl ether, 80:20 v/v)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, a known amount of purified PSY enzyme, and [¹⁴C]-GGPP.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Extraction of Phytoene:

    • Stop the reaction by adding an equal volume of hexane.

    • Vortex vigorously to extract the lipophilic phytoene into the hexane phase.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer.

  • TLC Separation:

    • Spot the hexane extract onto a silica gel TLC plate.

    • Develop the TLC plate in the developing solvent.

    • Visualize the phytoene spot (e.g., using a phosphorimager or by co-spotting with a non-radiolabeled standard and visualizing under UV light).

  • Quantification:

    • Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the amount of phytoene synthesized based on the specific activity of the [¹⁴C]-GGPP.

Calculation of Enzyme Activity: Enzyme activity can be expressed in various units, such as pmol of product formed per hour per microgram of enzyme. The calculation involves converting the measured counts per minute (CPM) to moles of product using the specific activity of the radiolabeled substrate and the reaction time.[25][26][27][28]

Phytoene Desaturase (PDS) Activity Assay

This protocol describes a biphasic in vitro assay for measuring PDS activity using a liposome-based system.[12][17]

Materials:

  • Purified recombinant PDS enzyme

  • This compound

  • Soybean phosphatidylcholine

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)

  • Decylplastoquinone (DPQ) as an electron acceptor

  • Chloroform/Methanol (2:1, v/v)

  • HPLC system as described in Protocol 1

Procedure:

  • Preparation of Phytoene-containing Liposomes:

    • Dissolve a known amount of this compound and soybean phosphatidylcholine in chloroform.

    • Dry the lipid mixture under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with buffer to form liposomes.

  • Reaction Setup:

    • In a glass tube, combine the assay buffer, the phytoene-containing liposomes, and DPQ.

    • Add a known amount of purified PDS enzyme to initiate the reaction.

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) in the dark for a defined period (e.g., 10-30 minutes).

  • Extraction of Carotenoids:

    • Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • HPLC Analysis:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.

    • Analyze the products (phytofluene and ζ-carotene) by HPLC as described in Protocol 1.

  • Quantification:

    • Quantify the amounts of substrate consumed and products formed by comparing their peak areas to standard curves.

Data Analysis for Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using a non-linear regression analysis.[29][30][31][32]

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, primarily at the level of the PSY gene expression and PSY enzyme activity. This regulation ensures that carotenoid biosynthesis is coordinated with developmental programs and environmental cues.

1. Regulation by Light: Light is a major regulator of carotenoid biosynthesis. The expression of the PSY gene is induced by light, a process mediated by phytochromes.[3][6] In the dark, Phytochrome-Interacting Factors (PIFs) bind to the promoter of the PSY gene and repress its transcription.[3][33] Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of PSY gene expression and a subsequent increase in carotenoid production.[3]

2. Developmental Regulation: Carotenoid biosynthesis is also regulated during plant development, particularly during fruit ripening.[3][4][6][14] In many fruits, such as tomatoes, the expression of PSY and PDS genes increases significantly during ripening, leading to the accumulation of large amounts of carotenoids like lycopene and β-carotene.[3][6]

3. Hormonal Regulation: Phytohormones, such as ethylene (B1197577) and abscisic acid (ABA), have been shown to influence the expression of carotenoid biosynthetic genes, including PSY.[34] For example, ethylene can upregulate PSY transcription during fruit ripening.[34]

The following diagram illustrates the light-mediated regulation of PSY gene expression:

Light_Regulation_of_PSY cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PIF PIF1 PSY_promoter PSY Gene Promoter PIF->PSY_promoter Represses Degradation PIF Degradation PIF->Degradation PSY_gene PSY Gene Transcription Transcription PSY_mRNA PSY mRNA Transcription->PSY_mRNA Phytochrome_inactive Phytochrome (Pr) Phytochrome_active Phytochrome (Pfr) Phytochrome_inactive->Phytochrome_active Phytochrome_active->PIF Inhibits Phytochrome_active->Phytochrome_inactive Far-Red Light Phytochrome_active->Degradation Light Light Light->Phytochrome_inactive Red Light No_Light Dark No_Light->Phytochrome_inactive

Light Regulation of Phytoene Synthase Gene Expression.

Conclusion

This compound stands at a crucial metabolic junction, initiating the intricate pathway of carotenoid biosynthesis. The enzymes responsible for its synthesis and subsequent modification, particularly phytoene synthase and phytoene desaturase, are key targets for metabolic engineering aimed at enhancing the nutritional value of crops and producing high-value carotenoids for the pharmaceutical and nutraceutical industries. The detailed experimental protocols and an understanding of the regulatory networks presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway. Future research focusing on obtaining a more complete set of kinetic data for these enzymes from a wider range of organisms will be invaluable for building predictive models of carotenoid biosynthesis and for the rational design of metabolic engineering strategies.

References

An In-depth Technical Guide to the Discovery and Isolation of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is a colorless, C40 isoprenoid that serves as the foundational precursor in the biosynthesis of all carotenoids in plants and some microorganisms.[1][2] Its discovery and the elucidation of its stereochemistry were pivotal in understanding the intricate pathways that lead to the vast array of colored carotenoids, which are essential for photosynthesis, photoprotection, and as precursors to signaling molecules.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data for researchers in the field.

Historical Perspective and Discovery

The study of carotenoid biosynthesis began to accelerate in the mid-20th century. While the existence of a colorless precursor to the colored carotenoids had been postulated, it was the work of Porter and Lincoln in 1950 that led to the initial identification of phytoene (B131915) in tomatoes. Subsequent research by pioneers in the field, including T.W. Goodwin and G. Britton, was instrumental in elucidating the stereochemistry of phytoene and its central role in the carotenoid biosynthetic pathway.[1][3][4][5] Their work established that the naturally occurring isomer in plants is predominantly this compound.[5]

Biosynthesis of this compound

The formation of this compound is the first committed step in carotenoid biosynthesis.[6] This reaction is catalyzed by the enzyme phytoene synthase (PSY), which facilitates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[6] The stereochemistry of this synthesis has been a subject of detailed investigation, with studies by Goodwin, Britton, and their colleagues confirming the specific enzymatic control that leads to the formation of the 15-cis isomer.[1][3]

Signaling Pathway of Carotenoid Biosynthesis

The biosynthesis of carotenoids from this compound involves a series of desaturation and isomerization reactions. The pathway is initiated by phytoene desaturase (PDS), which introduces two double bonds into the this compound molecule. This is a critical control point and a target for certain herbicides.

Carotenoid Biosynthesis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene This compound PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Z_Carotene ζ-Carotene PDS->Z_Carotene ZDS ζ-Carotene Desaturase (ZDS) Z_Carotene->ZDS Neurosporene Neurosporene ZDS->Neurosporene CRTISO Carotenoid Isomerase (CRTISO) Neurosporene->CRTISO Lycopene Lycopene CRTISO->Lycopene LCY Lycopene Cyclase (LCY) Lycopene->LCY Carotenes α- & β-Carotenes LCY->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Hydroxylation

Carotenoid biosynthesis pathway starting from GGPP.

Experimental Protocols for Isolation and Purification

The isolation of this compound in significant quantities for research purposes often requires the inhibition of its subsequent enzymatic conversion. The herbicide norflurazon (B1679920), a potent inhibitor of phytoene desaturase, is commonly used to induce the accumulation of phytoene in plant tissues, particularly tomatoes.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound involves inducing its accumulation, extracting the lipid-soluble components from the biological source, and then purifying the target compound using chromatographic techniques.

Experimental Workflow for this compound Isolation Start Biological Source (e.g., Tomatoes) Induction Induction of Phytoene Accumulation (e.g., Norflurazon Treatment) Start->Induction Harvest Harvesting and Homogenization Induction->Harvest Extraction Solvent Extraction (e.g., Acetone (B3395972), Methanol/MTBE) Harvest->Extraction Saponification Saponification (Optional) (to remove chlorophylls (B1240455) and lipids) Extraction->Saponification Purification Chromatographic Purification Saponification->Purification Analysis Analysis and Characterization (HPLC, UV/Vis, NMR, MS) Purification->Analysis

A generalized workflow for the isolation of this compound.
Detailed Methodologies

1. Induction of this compound Accumulation in Tomatoes:

  • Materials: Mature green tomatoes, norflurazon solution (e.g., 100 µM in water with a surfactant).

  • Procedure:

    • Inject mature green tomatoes with a solution of norflurazon.

    • Allow the tomatoes to ripen under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for 7-10 days to allow for phytoene accumulation.

    • Harvest the ripened tomatoes and store them at -80°C until extraction.

2. Extraction of Carotenoids:

  • Materials: Frozen tomato tissue, liquid nitrogen, acetone, methanol, methyl tert-butyl ether (MTBE), celite.

  • Procedure:

    • Grind the frozen tomato tissue to a fine powder in a mortar and pestle with liquid nitrogen.

    • Extract the powder with acetone repeatedly until the tissue is colorless.

    • Filter the acetone extract through a Büchner funnel with celite.

    • Partition the acetone extract with an equal volume of petroleum ether or hexane (B92381) and wash with water to remove the acetone.

    • Dry the organic phase over anhydrous sodium sulfate (B86663).

    • Evaporate the solvent under reduced pressure at a temperature below 40°C.

3. Saponification (Optional):

  • Materials: Crude carotenoid extract, 10% (w/v) methanolic KOH.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of diethyl ether.

    • Add an equal volume of 10% methanolic KOH and stir the mixture in the dark, under a nitrogen atmosphere, for 4-6 hours at room temperature.

    • After saponification, add water and extract the carotenoids with diethyl ether or hexane.

    • Wash the organic phase with water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A preparative HPLC system equipped with a diode array detector.

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol/MTBE/water.

  • Procedure:

    • Dissolve the saponified extract in a small volume of the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a suitable gradient program, monitoring the effluent at the characteristic absorption maxima of phytoene (around 286 nm).

    • Collect the fraction corresponding to the this compound peak.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Evaporate the solvent from the purified fraction under a stream of nitrogen.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC40H64[4]
Molecular Weight544.9 g/mol [4][7]
CAS Number13920-14-4[4][7][8][9]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic DataReference
UV/Visible Spectroscopy (in Hexane)λmax at 275, 286, 297 nm
¹H Nuclear Magnetic Resonance (NMR)Data available in the literature for structural confirmation.[2]
¹³C Nuclear Magnetic Resonance (NMR)Data available in the literature for structural confirmation.[4]
Mass Spectrometry (MS)Molecular ion [M]+ at m/z 544.9. Fragmentation patterns can be used for structural elucidation.[2]

Note: Detailed NMR chemical shifts and mass spectral fragmentation data are highly dependent on the specific instrumentation and experimental conditions and can be found in specialized publications.

Conclusion

The discovery and detailed characterization of this compound have been fundamental to our understanding of carotenoid biosynthesis. The methodologies outlined in this guide, from the induction of its accumulation to its purification and analysis, provide a framework for researchers to isolate and study this crucial precursor. The availability of pure this compound is essential for a wide range of research applications, including the investigation of its potential health benefits, its role in plant physiology, and its use as a substrate in enzymatic assays for drug discovery and development.

References

The 15-cis-Phytoene Biosynthesis Pathway in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core 15-cis-phytoene biosynthesis pathway in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route, which forms the entry point for the production of all carotenoids. Carotenoids are vital for plant life, serving as photoprotective agents, accessory pigments in photosynthesis, and precursors to signaling molecules like abscisic acid and strigolactones. In humans, certain carotenoids are essential nutrients with significant health implications, including their roles as antioxidants and provitamin A.

The Core Biosynthesis Pathway

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1][2] This process occurs in the plastids of plant cells and involves a series of enzymatic reactions that convert the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) into the C40 hydrocarbon this compound.[2][3] This initial product then undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene, a key branching point for the synthesis of other carotenoids.[2]

The core pathway to all-trans-lycopene involves four key enzymes:

  • Phytoene (B131915) Synthase (PSY): This enzyme catalyzes the head-to-head condensation of two molecules of GGPP to form this compound.[2][3] This is the primary rate-limiting step of the entire carotenoid biosynthesis pathway.[2][3]

  • Phytoene Desaturase (PDS): PDS introduces two double bonds into the this compound molecule, converting it to 9,15,9'-tri-cis-ζ-carotene.[4]

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[4][5]

  • Carotenoid Isomerase (CRTISO): CRTISO is responsible for the isomerization of the poly-cis-lycopene into the all-trans-lycopene configuration, which is the substrate for subsequent cyclization reactions.[6]

15-cis-Phytoene_Biosynthesis_Pathway GGPP 2x Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Di_cis_Zeta_Carotene 9,9'-di-cis-ζ-Carotene Zeta_Carotene->Di_cis_Zeta_Carotene ζ-Carotene Isomerase (Z-ISO) Prolycopene (B1248880) 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) Di_cis_Zeta_Carotene->Prolycopene ζ-Carotene Desaturase (ZDS) Lycopene all-trans-Lycopene Prolycopene->Lycopene Carotenoid Isomerase (CRTISO) Further_Carotenoids α- & β-carotenes, Xanthophylls Lycopene->Further_Carotenoids Lycopene Cyclases

Core this compound Biosynthesis Pathway in Plants.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations in various plant species.

Table 1: Kinetic Parameters of Phytoene Synthase (PSY)
Plant SpeciesEnzyme SourceKm for GGPP (µM)Vmax (pmol/mg protein/h)Reference
Solanum lycopersicum (Tomato)Chloroplasts53[7]
Table 2: this compound Content in Various Plant Tissues
Plant SpeciesTissueConditionPhytoene Content (µg/g Fresh Weight)Reference
Solanum lycopersicum (Tomato)Ripe Fruit (Red)Wild Type1.86[8]
Solanum lycopersicum (Tomato)Ripe Fruit (Red)Psy-1 Overexpression2.79 - 5.58[9]
Solanum lycopersicum (Tomato)Mature Green FruitWild TypeNot specified, but low[9]
Solanum lycopersicum (Tomato)Turning FruitPsy-1 OverexpressionHigher than wild type[9]
Daucus carota (Carrot)Storage Root (Orange)-< 5[7]
Daucus carota (Carrot)Storage Root (Dark Orange)-Higher than orange[7]
Arabidopsis thalianaSeedlings (dark-grown)Wild TypeNot specified, but accumulates[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids, including this compound, from plant tissues for subsequent analysis by HPLC.

Materials:

Procedure:

  • Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.

  • Add an appropriate volume of extraction solvent. A common mixture is Chloroform:Methanol (2:1, v/v) or Acetone.[9] For a more exhaustive extraction, a mixture of n-hexane, dichloromethane, and ethyl acetate can be used.

  • Vortex the mixture vigorously for 1-2 minutes and then incubate on ice in the dark for 15-30 minutes. Carotenoids are light and heat sensitive.

  • Add a volume of saturated NaCl solution to facilitate phase separation.

  • Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5-10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the carotenoids) using a Pasteur pipette and transfer it to a new tube.

  • Repeat the extraction of the aqueous phase and plant debris with the organic solvent until the tissue becomes colorless.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<35°C).

  • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase).

  • Filter the re-dissolved extract through a 0.22 µm syringe filter before injecting it into the HPLC system.

Carotenoid_Extraction_Workflow Start Start: Fresh Plant Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Organic Solvent (e.g., Chloroform:Methanol) Grind->Extract Centrifuge Centrifuge to Separate Phases Extract->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Repeat Repeat Extraction Collect->Repeat Repeat->Extract No Dry Dry with Anhydrous Na2SO4 Repeat->Dry Yes Evaporate Evaporate Solvent Dry->Evaporate Redissolve Redissolve in HPLC Solvent Evaporate->Redissolve Filter Filter (0.22 µm) Redissolve->Filter HPLC HPLC Analysis Filter->HPLC

Workflow for Carotenoid Extraction from Plant Tissues.
Quantification of this compound by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.[9]

Mobile Phase:

  • A gradient of solvents is typically used. For example, a gradient of methanol/water and methyl-tert-butyl ether.[11]

Procedure:

  • Inject the filtered carotenoid extract onto the C30 column.

  • Run the HPLC with the appropriate solvent gradient.

  • Monitor the elution of compounds using the DAD at a wavelength of 286 nm for this compound. Other carotenoids can be monitored at their respective absorption maxima (e.g., ~450 nm for β-carotene and lycopene).

  • Identify the this compound peak based on its retention time and characteristic UV-Vis absorption spectrum, which shows a maximum at around 286 nm.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard of known concentrations.

In Vitro Phytoene Synthase (PSY) Activity Assay

This protocol is adapted from methods describing the in vitro assay of recombinant PSY.

Materials:

  • Purified recombinant PSY enzyme.

  • [1-¹⁴C]Isopentenyl pyrophosphate (IPP) as the radiolabeled precursor.

  • Geranylgeranyl diphosphate (GGPP) synthase (if starting from IPP).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂, MnCl₂, and DTT).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, MnCl₂, and DTT.

  • Add GGPP synthase and [1-¹⁴C]IPP to generate radiolabeled GGPP in situ, or directly add radiolabeled GGPP if available.

  • Initiate the reaction by adding the purified PSY enzyme.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent like methanol or acetone.

  • Extract the lipid-soluble products (including [¹⁴C]phytoene) by adding a non-polar solvent such as hexane (B92381) or petroleum ether.

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic phase to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • The amount of [¹⁴C]phytoene synthesized is calculated based on the incorporated radioactivity and the specific activity of the [1-¹⁴C]IPP.

In Vitro Phytoene Desaturase (PDS) Activity Assay

This non-radioactive assay relies on the spectrophotometric or HPLC-based detection of the product, ζ-carotene.

Materials:

  • Purified recombinant PDS enzyme.

  • This compound substrate.

  • Liposomes (e.g., from soybean phosphatidylcholine) to solubilize the lipophilic substrate and enzyme.

  • Electron acceptor (e.g., decylplastoquinone).

  • Assay buffer (e.g., MES-KOH buffer, pH 6.0).

Procedure:

  • Prepare liposomes containing the this compound substrate.

  • In a reaction tube, combine the assay buffer, the phytoene-containing liposomes, and the electron acceptor.

  • Initiate the reaction by adding the purified PDS enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) in the dark for a specific time.

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Extract the carotenoids into the organic phase.

  • Analyze the organic phase by HPLC-DAD, monitoring for the decrease in the phytoene peak (286 nm) and the appearance of the ζ-carotene peak (with its characteristic absorption spectrum).

  • Alternatively, if the concentration is high enough, the formation of ζ-carotene can be monitored spectrophotometrically.

Functional Complementation Assay for ζ-Carotene Desaturase (ZDS) in E. coli

This method assesses the in vivo activity of ZDS by expressing the plant ZDS gene in an E. coli strain engineered to produce the ZDS substrate, ζ-carotene.[12][13]

Materials:

  • E. coli strain engineered to produce ζ-carotene (e.g., co-expressing genes for GGPP synthase, phytoene synthase, and phytoene desaturase).

  • Expression vector containing the plant ZDS cDNA.

  • LB medium and appropriate antibiotics.

  • IPTG for induction of gene expression.

Procedure:

  • Transform the ζ-carotene-accumulating E. coli strain with the expression vector containing the ZDS gene.

  • Culture the transformed bacteria in LB medium with the appropriate antibiotics.

  • Induce the expression of the ZDS gene by adding IPTG to the culture.

  • Continue to incubate the culture to allow for the enzymatic conversion of ζ-carotene.

  • Harvest the bacterial cells by centrifugation.

  • Extract the carotenoids from the cell pellet using a solvent like acetone or methanol.

  • Analyze the carotenoid extract by HPLC-DAD.

  • A functional ZDS will convert the yellow ζ-carotene into the orange-red neurosporene (B1235373) and lycopene, which can be identified by their retention times and absorption spectra. The color of the bacterial pellet will also change from yellow to orange/red.

In Vitro Carotenoid Isomerase (CRTISO) Activity Assay

This assay measures the conversion of poly-cis-lycopene to all-trans-lycopene.

Materials:

  • Purified recombinant CRTISO enzyme.

  • Substrate: Poly-cis-lycopene (prolycopene), which can be extracted from specific tomato mutants or produced in engineered E. coli.

  • Assay buffer.

  • Redox-active components (may be required, often present in E. coli lysate).

Procedure:

  • Set up the reaction mixture containing the assay buffer and the prolycopene substrate (solubilized, e.g., in liposomes or with detergents).

  • If required, add an E. coli lysate to provide necessary redox components.

  • Initiate the reaction by adding the purified CRTISO enzyme.

  • Incubate the reaction mixture under appropriate conditions.

  • Stop the reaction and extract the carotenoids as described in previous protocols.

  • Analyze the carotenoid extract by HPLC-DAD. A successful reaction will show a decrease in the prolycopene peak and an increase in the all-trans-lycopene peak, which have distinct retention times and spectral properties.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated, primarily at the level of the PSY gene. Light is a major environmental signal that controls carotenoid biosynthesis.

Light-Mediated Regulation of Phytoene Synthase

In dark-grown (etiolated) seedlings, the expression of the PSY gene is repressed by Phytochrome-Interacting Factors (PIFs), which are a family of transcription factors.[14] PIFs bind directly to G-box elements in the promoter region of the PSY gene, inhibiting its transcription.[15]

Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs.[14] This relieves the repression of the PSY gene, leading to its increased expression and a subsequent burst in carotenoid production.[14] Another transcription factor, LONG HYPOCOTYL 5 (HY5), acts as a positive regulator of PSY gene expression in the light.[15][16] HY5 binds to the same G-box motifs in the PSY promoter as PIFs, but instead activates transcription.[15] This antagonistic action of PIFs and HY5 provides a molecular switch for the light-dependent regulation of carotenoid biosynthesis.

Light_Regulation_of_PSY cluster_dark Dark cluster_light Light PIFs_dark PIFs (Active) PSY_promoter_dark PSY Promoter (G-box) PIFs_dark->PSY_promoter_dark Binds & Represses PSY_gene_dark PSY Gene PSY_promoter_dark->PSY_gene_dark Carotenoids_dark Low Carotenoid Production PSY_gene_dark->Carotenoids_dark Low Expression Phytochrome Phytochrome (Active) PIFs_light PIFs (Degraded) Phytochrome->PIFs_light Promotes Degradation HY5 HY5 (Active) PSY_promoter_light PSY Promoter (G-box) HY5->PSY_promoter_light Binds & Activates PSY_gene_light PSY Gene PSY_promoter_light->PSY_gene_light Carotenoids_light High Carotenoid Production PSY_gene_light->Carotenoids_light High Expression Light Light Signal Light->Phytochrome

References

The Cornerstone of Carotenoid Production: Phytoene Synthase and its Role in 15-cis-Phytoene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Phytoene (B131915) synthase (PSY), a pivotal enzyme in the isoprenoid pathway, catalyzes the first committed and rate-limiting step in carotenoid biosynthesis: the head-to-head condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form 15-cis-phytoene. This reaction serves as the gateway for the production of all carotenoids, which are vital for photosynthesis, photoprotection, and as precursors to signaling molecules and essential nutrients like vitamin A in animals. The stereochemistry of the phytoene product is critical, with the 15-cis isomer being the primary substrate for the subsequent desaturation and isomerization steps in the plant carotenoid pathway. The activity and expression of phytoene synthase are meticulously regulated at both transcriptional and post-translational levels, responding to a variety of developmental and environmental cues, most notably light. Understanding the intricate mechanisms governing PSY function is paramount for the metabolic engineering of carotenoid content in crops and for the development of novel therapeutic agents targeting carotenoid-dependent pathways. This technical guide provides a comprehensive overview of the role of phytoene synthase in this compound production, including its enzymatic properties, regulatory networks, and detailed experimental protocols for its study.

Introduction

Carotenoids are a diverse group of lipophilic pigments synthesized by plants, algae, fungi, and some bacteria.[1][2] In photosynthetic organisms, they are indispensable for light harvesting and for quenching reactive oxygen species generated during photosynthesis.[3] For humans and animals, carotenoids obtained through diet are crucial as precursors to vitamin A and as antioxidants.[1] The biosynthesis of all carotenoids begins with the formation of the C40 hydrocarbon phytoene. Phytoene synthase (PSY), encoded by the PSY gene (or crtB in bacteria), is the enzyme responsible for this critical step.[4][5]

This enzyme is classified as a bifunctional protein, first catalyzing the dimerization of two C20 GGPP molecules to form prephytoene diphosphate (PPPP), which is then converted to phytoene.[1][6] A key feature of plant and cyanobacterial PSY is the stereospecific production of this compound.[1][7] This isomeric form is the specific substrate for the subsequent enzyme in the plant carotenoid pathway, phytoene desaturase (PDS).[8] The intricate regulation of PSY activity underscores its importance as the primary flux control point for carotenoid biosynthesis.

Enzymatic Properties of Phytoene Synthase

Phytoene synthase belongs to the squalene/phytoene synthase family of enzymes, which are characterized by their ability to catalyze the head-to-head condensation of prenyl diphosphates.[5] The enzymatic activity of PSY is dependent on several factors, including the presence of a divalent metal cation, typically Mn²⁺, and its association with plastid membranes.[1][6]

Kinetic Parameters

The kinetic properties of phytoene synthase, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been characterized in various organisms. These parameters provide insights into the enzyme's affinity for its substrate, GGPP, and its catalytic efficiency. A summary of reported kinetic parameters is presented in Table 1.

Organism/IsoformKₘ for GGPP (µM)Vₘₐₓ (pmol/mg/h)CofactorReference
Pantoea ananatis (CrtB)41Not ReportedMn²⁺, Mg²⁺[9]
Meiothermus taiwanensis RPNot ReportedNot ReportedNot Reported[8]
Solanum lycopersicum (Tomato) PSY1Not ReportedNot ReportedMn²⁺[10]
Capsicum annuum (Pepper)Not ReportedNot ReportedMn²⁺[6]

Table 1: Kinetic Parameters of Phytoene Synthase from Various Sources. Note: Comprehensive kinetic data for PSY across a wide range of species is limited in the literature, highlighting an area for future research.

Regulation of Phytoene Synthase and this compound Production

The production of this compound is tightly controlled through the regulation of phytoene synthase at multiple levels, ensuring that carotenoid biosynthesis is coordinated with developmental programs and environmental conditions.

Transcriptional Regulation by Light

Light is a primary environmental signal that profoundly influences carotenoid biosynthesis. The expression of the PSY gene is significantly upregulated upon the exposure of etiolated seedlings to light, a process mediated by photoreceptors called phytochromes.[11][12]

In the dark, Phytochrome-Interacting Factors (PIFs), a family of basic helix-loop-helix (bHLH) transcription factors, are stable and actively repress the transcription of the PSY gene by binding to G-box motifs in its promoter.[11][13] Upon light exposure, phytochromes are activated and translocate to the nucleus, where they trigger the degradation of PIFs. This relieves the repression of PSY gene expression, leading to a burst in phytoene synthesis.[11][13] Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is degraded in the dark, accumulates in the light and acts as a positive regulator of PSY transcription.[4][14]

Light_Regulation_of_PSY cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Light Light Phytochrome_inactive Phytochrome (Pr) Light->Phytochrome_inactive Red Light Phytochrome_active Phytochrome (Pfr) (Active) Phytochrome_inactive->Phytochrome_active Phytochrome_active->Phytochrome_inactive Far-Red Light PIFs PIFs (Phytochrome-Interacting Factors) Phytochrome_active->PIFs promotes degradation PSY_Gene PSY Gene PIFs->PSY_Gene represses COP1 COP1 (E3 Ubiquitin Ligase) HY5 HY5 COP1->HY5 promotes degradation HY5->PSY_Gene activates PSY_mRNA PSY mRNA PSY_Gene->PSY_mRNA transcription Phytoene_Synthase Phytoene Synthase (PSY) PSY_mRNA->Phytoene_Synthase translation Carotenoid_Biosynthesis Carotenoid Biosynthesis Phytoene_Synthase->Carotenoid_Biosynthesis Dark Dark

Figure 1. Transcriptional regulation of phytoene synthase by light.
Post-Translational Regulation

The activity of phytoene synthase is also regulated at the post-translational level through protein-protein interactions and targeted degradation.

The ORANGE (OR) protein has been shown to interact with and stabilize PSY, acting as a chaperone to maintain its proper folding and activity.[10] Conversely, the Clp protease complex can mediate the degradation of PSY.[10]

A key mechanism for controlling PSY levels involves the ubiquitin-proteasome system. The E3 ubiquitin ligase, Plastid Protein Sensing RING E3 ligase 1 (PPSR1), has been identified to interact with the precursor of PSY1 in the cytoplasm.[15][16] PPSR1 mediates the ubiquitination of the PSY1 precursor, targeting it for degradation by the 26S proteasome.[15][16] This prevents the excessive import of PSY into the plastid, thereby controlling the flux into the carotenoid pathway.

PTM_Regulation_of_PSY PSY_precursor PSY Precursor PPSR1 PPSR1 (E3 Ubiquitin Ligase) PSY_precursor->PPSR1 interaction Ub_PSY_precursor Ubiquitinated PSY Precursor Plastid Plastid PSY_precursor->Plastid import PPSR1->PSY_precursor ubiquitination Ubiquitin Ubiquitin Ubiquitin->PPSR1 Proteasome 26S Proteasome Ub_PSY_precursor->Proteasome Degradation Degradation Proteasome->Degradation Mature_PSY Mature PSY Carotenoid_Biosynthesis Carotenoid Biosynthesis Mature_PSY->Carotenoid_Biosynthesis

Figure 2. Post-translational regulation of PSY via ubiquitination.

Experimental Protocols

In Vitro Phytoene Synthase Activity Assay

This protocol describes a method for measuring the in vitro activity of phytoene synthase using a radiolabeled substrate.[17][18]

Materials:

  • Recombinant purified phytoene synthase enzyme

  • [1-¹⁴C]Geranylgeranyl diphosphate (GGPP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT

  • Reaction termination solution: 1 M HCl

  • Hexane (B92381)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of assay buffer, the desired amount of purified PSY enzyme, and water to a final volume of 95 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of [1-¹⁴C]GGPP (specific activity typically 50-60 mCi/mmol) to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Extract the radiolabeled phytoene by adding 500 µL of hexane and vortexing vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer 400 µL of the upper hexane phase to a scintillation vial.

  • Add 4 mL of scintillation cocktail to the vial.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the amount of phytoene synthesized based on the specific activity of the [1-¹⁴C]GGPP.

PSY_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PSY, H₂O) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 30°C Prepare_Mixture->Pre_Incubate Add_Substrate Add [¹⁴C]GGPP Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Extract Extract with Hexane Stop_Reaction->Extract Separate_Phases Centrifuge to Separate Phases Extract->Separate_Phases Collect_Supernatant Collect Hexane Phase Separate_Phases->Collect_Supernatant Scintillation_Counting Add Scintillation Cocktail & Measure Radioactivity Collect_Supernatant->Scintillation_Counting End End Scintillation_Counting->End

Figure 3. Experimental workflow for in vitro PSY activity assay.
HPLC Analysis of Phytoene Isomers

This protocol outlines a method for the separation and quantification of this compound and all-trans-phytoene using high-performance liquid chromatography (HPLC).[2][5][19]

Materials:

  • Phytoene extract from biological samples

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Mobile Phase C: Water

  • Phytoene standards (15-cis and all-trans isomers if available)

Procedure:

  • Sample Preparation: Extract carotenoids from the sample using an appropriate solvent system (e.g., acetone, methanol, hexane) and saponify if necessary to remove chlorophylls (B1240455) and lipids. Evaporate the solvent under nitrogen and redissolve the extract in a small volume of the initial mobile phase.

  • HPLC Conditions:

    • Column Temperature: 20°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 286 nm for phytoene

    • Gradient Elution:

      • 0-5 min: 80% A, 15% B, 5% C

      • 5-15 min: Linear gradient to 50% A, 45% B, 5% C

      • 15-25 min: Hold at 50% A, 45% B, 5% C

      • 25-30 min: Linear gradient back to 80% A, 15% B, 5% C

      • 30-35 min: Re-equilibration at initial conditions

  • Data Analysis:

    • Identify phytoene isomers based on their retention times compared to standards (if available) and their characteristic UV-Vis absorption spectra (λₘₐₓ ≈ 276, 286, 297 nm).

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known concentrations of a phytoene standard.

Conclusion

Phytoene synthase stands as a central regulatory hub in the biosynthesis of carotenoids, dictating the metabolic flux towards the production of this compound. Its activity is intricately controlled by a network of transcriptional and post-translational mechanisms that respond to both internal developmental programs and external environmental cues, particularly light. The detailed understanding of PSY's function and regulation, facilitated by the experimental protocols outlined in this guide, is crucial for advancing research in plant biology, nutrition, and drug development. Future efforts in metabolic engineering aimed at enhancing the nutritional value of crops or producing high-value carotenoids will undoubtedly rely on the precise manipulation of this cornerstone enzyme.

References

An In-depth Technical Guide on the Enzymatic Conversion of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 15-cis-phytoene, a crucial step in the biosynthesis of carotenoids. Carotenoids are a diverse group of pigments essential for photosynthesis, photoprotection, and the production of signaling molecules in plants and other organisms.[1][2] Their biosynthetic pathway is a target for the development of herbicides and for metabolic engineering to enhance the nutritional value of crops.[3][4]

Introduction to Carotenoid Biosynthesis

The journey from the C40 hydrocarbon this compound to the vast array of colored carotenoids is a multi-step enzymatic process.[1] In plants and cyanobacteria, this conversion follows a "poly-cis" pathway, initiated by the enzyme phytoene (B131915) desaturase (PDS).[3][5] This pathway is distinct from the "poly-trans" pathway found in bacteria and fungi, which utilizes a single enzyme, CrtI, to convert this compound directly to all-trans-lycopene.[6][7] Understanding the nuances of these pathways is critical for researchers in fields ranging from plant biology to drug discovery.

The "Poly-Cis" Pathway in Plants and Cyanobacteria

The conversion of this compound in plants and cyanobacteria is a sequential process involving several key enzymes. This pathway is characterized by a series of desaturation and isomerization reactions that introduce conjugated double bonds, leading to the formation of progressively more unsaturated and colorful carotenoids.

Phytoene desaturase (EC 1.3.5.5) is a membrane-bound enzyme that catalyzes the first two desaturation steps in the "poly-cis" pathway.[5] It converts the colorless this compound into 9,15,9'-tri-cis-ζ-carotene through the intermediate 9,15-di-cis-phytofluene.[3] This reaction involves the introduction of two double bonds and the concomitant isomerization of two existing double bonds from trans to cis.[3][5][8] PDS is a homotetramer that interacts with membranes and utilizes FAD as a cofactor.[3][8]

Following the action of PDS, a series of other enzymes continue the transformation of the carotenoid backbone:

  • ζ-Carotene Isomerase (Z-ISO): This enzyme is responsible for the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, preparing the substrate for the next desaturation step.[9]

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[10]

  • Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of the poly-cis lycopene (B16060) into the all-trans form, which is the precursor for the synthesis of cyclic carotenoids like β-carotene and α-carotene.[10][11]

The overall flow of the "poly-cis" pathway is depicted in the following diagram:

poly_cis_pathway This compound This compound 9,15-di-cis-Phytofluene 9,15-di-cis-Phytofluene This compound->9,15-di-cis-Phytofluene Desaturation 9,15,9'-tri-cis-ζ-Carotene 9,15,9'-tri-cis-ζ-Carotene 9,15-di-cis-Phytofluene->9,15,9'-tri-cis-ζ-Carotene Desaturation 9,9'-di-cis-ζ-Carotene 9,9'-di-cis-ζ-Carotene 9,15,9'-tri-cis-ζ-Carotene->9,9'-di-cis-ζ-Carotene Isomerization 7,9,7',9'-tetra-cis-Lycopene 7,9,7',9'-tetra-cis-Lycopene 9,9'-di-cis-ζ-Carotene->7,9,7',9'-tetra-cis-Lycopene Desaturation all-trans-Lycopene all-trans-Lycopene 7,9,7',9'-tetra-cis-Lycopene->all-trans-Lycopene Isomerization PDS PDS PDS->9,15-di-cis-Phytofluene PDS->9,15,9'-tri-cis-ζ-Carotene ZISO Z-ISO ZISO->9,9'-di-cis-ζ-Carotene ZDS ZDS ZDS->7,9,7',9'-tetra-cis-Lycopene CRTISO CRTISO CRTISO->all-trans-Lycopene

The "Poly-Cis" Carotenoid Biosynthesis Pathway in Plants and Cyanobacteria.

The "Poly-Trans" Pathway in Bacteria and Fungi

In contrast to the multi-enzyme "poly-cis" pathway, bacteria and fungi utilize a more direct route for lycopene synthesis. The enzyme phytoene desaturase (CrtI; EC 1.3.99.31) catalyzes four sequential desaturation steps, converting this compound directly to all-trans-lycopene.[6] This single enzyme also performs the necessary isomerization of the central double bond.[7]

The streamlined nature of the "poly-trans" pathway has made the CrtI gene a valuable tool for metabolic engineering, as demonstrated in the creation of "Golden Rice" to increase β-carotene content.[6]

poly_trans_pathway This compound This compound all-trans-Lycopene all-trans-Lycopene This compound->all-trans-Lycopene 4x Desaturation & Isomerization CrtI CrtI CrtI->all-trans-Lycopene pds_assay_workflow sub_prep Prepare Phytoene Liposomes rxn_setup Set up Reaction Mixture (Buffer, Liposomes, DPQ) sub_prep->rxn_setup add_enzyme Add Purified PDS rxn_setup->add_enzyme incubate Incubate at 37°C (Dark) add_enzyme->incubate terminate Terminate with CHCl3/MeOH incubate->terminate extract Extract Carotenoids terminate->extract analyze Analyze by HPLC extract->analyze

References

chemical and physical properties of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and analytical methodologies for 15-cis-phytoene. As the colorless precursor to all carotenoids in plants and microorganisms, understanding its characteristics is fundamental for research in plant physiology, metabolic engineering, and its potential applications in nutricosmetics and health.[1]

Core Chemical and Physical Properties

This compound is a C40 tetraterpenoid, a symmetric molecule characterized by a system of three conjugated double bonds.[2] This structure is responsible for its unique UV-absorbing properties.[2][3] It is typically found as a colorless to light yellow oil or may contain solid particles.[4][5][6] Due to its sensitivity to light and temperature, it requires storage in the dark at low temperatures, such as -80°C, often in an amber vial.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene[1][7]
CAS Number 13920-14-4[1][4][7]
Molecular Formula C₄₀H₆₄[1][4][7]
Molecular Weight 544.9 g/mol [1][7]
Monoisotopic Mass 544.500802041 Da[7]
Appearance Clear Colourless to Pale Yellow Oil[5][6]
Boiling Point 620.3°C at 760 mmHg (Predicted)[8]
Density 0.865 g/cm³ (Predicted)[8]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297); Insoluble in water[6][9]
XLogP3 15.3[8]

Spectral Properties

Unlike most carotenoids which are colored, this compound's three conjugated double bonds cause it to absorb light maximally in the UVB range, rendering it colorless to the human eye.[2][3] This property is central to its growing interest as a UV-protective ingredient.[10]

Table 2: Spectral Properties of this compound

Spectral MethodKey CharacteristicsSource
UV-Vis Absorption Maxima (λmax) at 275, 285, and 297 nm in MeOH/MTBE[10]
¹³C NMR Used for structural elucidation, particularly to confirm the cis configuration at the 15,15' bond.[7][11]
Mass Spectrometry High-resolution mass spectrometry is used to validate product identity. LC-MS methods are available.[1][7]

Biosynthesis and Signaling Pathways

This compound is the foundational molecule in the carotenoid biosynthetic pathway.[1][12] Its synthesis is the first committed and rate-limiting step in the production of all downstream carotenoids, such as lycopene (B16060) and β-carotene.[12][13] The pathway begins in the plastids with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][13] This enzyme's activity is a critical point of regulation for the entire pathway.[12][13]

Following its synthesis, this compound is sequentially desaturated and isomerized by a series of enzymes, including phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotene cis-trans isomerase (CRTISO), to ultimately form the red-colored all-trans-lycopene.[14][15] This multi-step process in plants and cyanobacteria is known as the poly-cis pathway.[14]

Carotenoid_Biosynthesis GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene 9,15-cis-Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene1 9,15,9'-tri-cis-ζ-Carotene Phytofluene->ZetaCarotene1 PDS ZetaCarotene2 9,9'-di-cis-ζ-Carotene ZetaCarotene1->ZetaCarotene2 ζ-Carotene Isomerase (Z-ISO) Neurosporene 7,9,9'-tri-cis-Neurosporene ZetaCarotene2->Neurosporene ζ-Carotene Desaturase (ZDS) Lycopene1 7,7',9,9'-tetra-cis-Lycopene (Prolycopene) Neurosporene->Lycopene1 ZDS Lycopene2 all-trans-Lycopene Lycopene1->Lycopene2 Carotene Isomerase (CRTISO) Downstream α- & β-Carotenes (Lutein, Zeaxanthin etc.) Lycopene2->Downstream Lycopene Cyclases (LCY)

Caption: The plant carotenoid biosynthesis pathway starting from GGPP.[13][14][15]

Experimental Protocols

A common protocol for the extraction of this compound from biological samples (e.g., plant tissues, microalgae) involves solvent extraction followed by chromatographic purification.

  • Homogenization: The biological sample is homogenized in a suitable solvent mixture. A common choice is a methanol (B129727)/methyl tert-butyl ether (MeOH/MTBE) solution (e.g., 8:2 v/v).[10][16] An internal standard, such as α-carotene, may be added for quantification.[17]

  • Extraction: The mixture is vortexed or sonicated to ensure complete extraction of lipids and carotenoids.

  • Phase Separation: A saturated sodium chloride solution is added to induce phase separation.[16]

  • Collection: The upper organic layer, containing the carotenoids, is carefully collected.[16]

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate or MeOH/MTBE 1:1) for analysis.[16][17]

  • Purification (HPLC): The crude extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 column, which is effective for separating carotenoid isomers.[17] An elution gradient with a mobile phase of methanol and MTBE is typically used.[17]

Accurate detection and quantification of this compound require high-resolution analytical techniques due to its structural similarity to other isomers.

  • HPLC with Diode Array Detection (HPLC-DAD): This is a standard method for carotenoid analysis. The C30 column separates the isomers, and the diode array detector identifies this compound by its characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.[10]

  • Ultra-Performance Convergence Chromatography-Mass Spectrometry (UPC²-MS): This advanced technique offers superior resolution for separating stereoisomers. It is highly effective for quantifying this compound, especially in complex biological extracts like those from Dunaliella salina.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices, LC-MS/MS provides high sensitivity and specificity. Samples are typically filtered through a 0.22 µm membrane before injection into an UPLC-APCI-MS/MS system for analysis.[16][18]

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Sample Biological Sample Homogenize Homogenize in MeOH/MTBE Sample->Homogenize Extract Collect Organic Layer Homogenize->Extract Dry Evaporate & Reconstitute Extract->Dry HPLC HPLC-DAD Analysis (C30 Column) Dry->HPLC Primary Analysis UPCMS UPC²-MS Analysis (Isomer Separation) Dry->UPCMS High-Resolution Analysis Quant Quantification HPLC->Quant UPCMS->Quant

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a pivotal molecule in the realm of carotenoid research. Its unique chemical and physical properties, particularly its colorless nature and UVB absorption, distinguish it from downstream carotenoids. A thorough understanding of its role in biosynthesis and the application of precise experimental protocols are essential for researchers investigating plant metabolism, developing photoprotective agents, and exploring novel applications in the pharmaceutical and nutricosmetic industries.

References

The Pivotal Role of 15-cis-Phytoene in Plant Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytoene, the colorless C40 carotenoid precursor, has long been recognized as the foundational molecule for the biosynthesis of all carotenoids in plants. While the photoprotective roles of its downstream, colored derivatives are well-established, emerging evidence highlights the intrinsic and crucial functions of this compound itself in mitigating the damaging effects of excess light. This technical guide provides an in-depth exploration of this compound's contribution to plant photoprotection, detailing its direct antioxidant capabilities, its role as a key component in stress-induced carotenogenesis, and its function as a precursor to retrograde signaling molecules that modulate gene expression. This document synthesizes quantitative data, outlines detailed experimental protocols for its study, and presents key signaling and biosynthetic pathways through explanatory diagrams.

Introduction: Beyond a Mere Precursor

Photosynthetic organisms are constantly challenged by the dual nature of light; it is both the energy source for photosynthesis and a potential cause of significant photooxidative damage. To counteract this, plants have evolved sophisticated photoprotective mechanisms, with carotenoids playing a central role.[1][2][3] Traditionally, the focus has been on colored carotenoids like β-carotene and the xanthophylls, which are highly efficient at quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS).[4] However, the biosynthetic pathway for all these vital pigments begins with the formation of this compound from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[5][6]

While often viewed as a transient intermediate, this compound possesses inherent photoprotective properties and its accumulation is a key aspect of the plant's response to high light stress. It can directly quench singlet oxygen and scavenge free radicals, acting as a critical antioxidant to protect the photosynthetic apparatus from photo-oxidative damage.[7][8] Furthermore, intermediates of the carotenoid pathway, originating from this compound, are now understood to be precursors for apocarotenoid retrograde signals that communicate the metabolic status of the plastid to the nucleus, thereby influencing gene expression related to photosynthesis and stress responses.[1][2][9] This guide delves into the multifaceted role of this compound in these critical processes.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway and occurs in the plastids.[5][6] The pathway is initiated by the head-to-head condensation of two C20 GGPP molecules, catalyzed by PSY. This enzyme is a major rate-limiting step in carotenogenesis and its activity is tightly regulated at both the transcriptional and post-transcriptional levels in response to developmental cues and environmental stresses, including light intensity.[10]

Following its synthesis, this compound is sequentially desaturated and isomerized to form all-trans-lycopene. This process in plants involves a series of four enzymes:

  • Phytoene desaturase (PDS): Introduces two double bonds into this compound to produce 9,15,9'-tri-cis-ζ-carotene.[11][12]

  • ζ-Carotene isomerase (Z-ISO): Isomerizes the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[2]

  • ζ-Carotene desaturase (ZDS): Introduces two more double bonds to form prolycopene (B1248880) (7,9,7',9'-tetra-cis-lycopene).

  • Carotenoid isomerase (CRTISO): Catalyzes the isomerization of the cis double bonds in prolycopene to yield the all-trans form of lycopene.[13]

From all-trans-lycopene, the pathway bifurcates to produce α-carotene and β-carotene, which are then further modified to generate the diverse array of xanthophylls.

Carotenoid Biosynthesis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY Z_carotene 9,15,9'-tri-cis-ζ-Carotene Phytoene->Z_carotene PDS di_cis_Z_carotene 9,9'-di-cis-ζ-Carotene Z_carotene->di_cis_Z_carotene Z-ISO Prolycopene Prolycopene di_cis_Z_carotene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO alpha_carotene α-Carotene Lycopene->alpha_carotene LCY-e beta_carotene β-Carotene Lycopene->beta_carotene LCY-b Xanthophylls Xanthophylls alpha_carotene->Xanthophylls beta_carotene->Xanthophylls HPLC Protocol Workflow start Start: Plant Tissue Sample grind Grind in Liquid Nitrogen start->grind extract Extract with Acetone/BHT grind->extract saponify Saponify with KOH/Methanol extract->saponify partition Partition with Diethyl Ether saponify->partition dry Dry with Anhydrous Na2SO4 partition->dry reconstitute Evaporate and Reconstitute dry->reconstitute hplc HPLC-DAD Analysis (C30 column) reconstitute->hplc end End: Quantification of this compound hplc->end Retrograde Signaling Pathway cluster_plastid Plastid cluster_nucleus Nucleus GGPP GGPP Phytoene This compound GGPP->Phytoene PSY cis_carotenes Other cis-Carotenes Phytoene->cis_carotenes PDS, Z-ISO, ZDS Apocarotenoid Apocarotenoid Signal (LCDA) cis_carotenes->Apocarotenoid CCD Nuclear_Genes Nuclear Genes (e.g., PhANGs, PSY) Apocarotenoid->Nuclear_Genes Regulation of Gene Expression

References

The Biological Significance of 15-cis-Phytoene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytoene, a colorless C40 carotenoid, represents the first committed intermediate in the biosynthetic pathway of all carotenoids in plants, cyanobacteria, and various microorganisms.[1] Its formation from two molecules of geranylgeranyl pyrophosphate, catalyzed by the rate-limiting enzyme phytoene (B131915) synthase (PSY), is a critical regulatory point for the entire carotenogenesis flux.[2][3] While serving as a foundational precursor to vital pigments involved in photosynthesis and photoprotection, this compound is also intrinsically linked to plant stress responses through the abscisic acid (ABA) signaling pathway.[4][5] Emerging preclinical evidence further suggests that phytoene possesses inherent biological activities relevant to human health, including antioxidant and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic and nutraceutical development.[6][7] This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and multifaceted biological significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Biosynthesis and Metabolism of this compound

The journey of carotenoid production begins with this compound. Its synthesis is a pivotal step, catalyzed by phytoene synthase (PSY) , which condenses two molecules of geranylgeranyl pyrophosphate (GGPP).[2][8] This enzyme is widely regarded as the primary rate-limiting step in the pathway, making it a key target for metabolic engineering.[1][3] Following its synthesis, this compound is metabolized through distinct pathways depending on the organism.

The Poly-cis Pathway in Plants and Cyanobacteria

In plants and cyanobacteria, this compound undergoes a series of desaturations and isomerizations known as the "poly-cis pathway".[9][10] This multi-enzyme process is essential for producing the all-trans-lycopene required for the synthesis of downstream carotenes and xanthophylls.

  • Phytoene Desaturase (PDS): this compound is first converted by this compound desaturase (PDS), a membrane-bound enzyme that introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[9][10] This reaction is a known target for bleaching herbicides like norflurazon.[10]

  • ζ-Carotene Isomerase (Z-ISO): The central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene is then isomerized to a trans configuration by ζ-carotene isomerase (Z-ISO), yielding 9,9'-di-cis-ζ-carotene.[11]

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds, resulting in the formation of 7,9,9',7'-tetra-cis-lycopene (prolycopene).[10][12]

  • Carotene Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the remaining cis double bonds to produce the fully conjugated, red-colored all-trans-lycopene.[10]

G cluster_0 Carotenoid Biosynthesis: Plant & Cyanobacteria Poly-cis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY tri_cis_zeta 9,15,9'-tri-cis-ζ-Carotene Phytoene->tri_cis_zeta PDS di_cis_zeta 9,9'-di-cis-ζ-Carotene tri_cis_zeta->di_cis_zeta Z-ISO prolycopene 7,9,9',7'-tetra-cis-Lycopene (Prolycopene) di_cis_zeta->prolycopene ZDS lycopene all-trans-Lycopene prolycopene->lycopene CRTISO downstream α/β-Carotenes Xanthophylls Abscisic Acid lycopene->downstream

Figure 1: The poly-cis carotenoid biosynthetic pathway in plants and cyanobacteria.
The All-trans Pathway in Bacteria and Fungi

In contrast, many bacteria and fungi utilize a more streamlined pathway. A single, multifunctional enzyme, phytoene desaturase (CRTI) , directly converts this compound into all-trans-lycopene.[9][13] This enzyme catalyzes all four required desaturation steps and the central cis-to-trans isomerization.[13] The efficiency of the CRTI enzyme has made it a valuable tool for metabolic engineering efforts to increase provitamin A content in crops, such as in the development of Golden Rice.[13]

G cluster_1 Carotenoid Biosynthesis: Bacterial & Fungal All-trans Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY (CrtB) Lycopene all-trans-Lycopene Phytoene->Lycopene CRTI

Figure 2: The streamlined all-trans carotenoid pathway found in many bacteria and fungi.

Biological Significance in Plants

The role of this compound in plants extends beyond being a simple metabolic intermediate. It is the gateway to compounds essential for survival and environmental adaptation.

Precursor to Photosynthetic and Photoprotective Carotenoids

All downstream carotenoids, such as β-carotene and lutein, are derived from this compound.[1] These colored carotenoids are indispensable for photosynthesis, where they function as accessory light-harvesting pigments and, critically, as quenchers of singlet oxygen and scavengers of free radicals to protect the photosynthetic apparatus from photo-oxidative damage.[1] Disruption of this pathway, for example through the inhibition of PDS, leads to albinism and stunted growth, highlighting its fundamental importance.[9]

Link to Abscisic Acid (ABA) and Abiotic Stress Response

Carotenoids are the precursors for the plant hormone abscisic acid (ABA), a key regulator of responses to abiotic stresses like drought and high salinity.[4][14] Plants have evolved distinct isoforms of phytoene synthase for different functions. While some PSY genes are responsible for carotenoid synthesis in photosynthetic tissues, others are specifically induced in roots under stress conditions to channel the pathway towards ABA production.[2][4] For instance, the rice gene OsPSY3 is strongly upregulated by drought and salt stress, correlating with an increase in ABA formation.[4] This demonstrates that the synthesis of this compound is a critical, regulated step in the plant's defense against environmental challenges.

G cluster_2 This compound's Role in Plant Abiotic Stress Response Stress Abiotic Stress (Drought, Salinity) PSY3 Upregulation of Stress-Specific PSY Gene (e.g., OsPSY3) Stress->PSY3 Phytoene ↑ this compound (in roots) PSY3->Phytoene Xanthophylls → Xanthophylls (e.g., Zeaxanthin, Violaxanthin) Phytoene->Xanthophylls ABA ↑ Abscisic Acid (ABA) Biosynthesis Xanthophylls->ABA NCED Response Stress Response (Stomatal Closure, Gene Expression) ABA->Response

Figure 3: Logical flow of this compound's involvement in ABA-mediated stress signaling.

Potential Significance in Human Health

While most carotenoid research has focused on colored compounds like β-carotene and lycopene, the colorless precursors phytoene and phytofluene (B1236011) are present in many fruits and vegetables and are absorbed by the human body.[7][15] Preliminary research indicates they may have direct biological effects.

Antioxidant and Photoprotective Properties

Phytoene absorbs light primarily in the UVB range.[8] This inherent property, combined with its antioxidant capacity to quench reactive oxygen species, has led to its investigation as a skin-protecting agent against UV-induced damage and erythema.[7][16]

Anti-inflammatory Activity

Emerging preclinical evidence suggests phytoene may possess anti-inflammatory properties.[6] In vitro and animal model studies indicate that phytoene can modulate inflammatory responses, potentially by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6] However, these findings are preliminary, and robust human clinical data is currently lacking.[6]

G cluster_3 Hypothesized Anti-Inflammatory Action of Phytoene Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene Phytoene Phytoene Phytoene->IKK Hypothesized Inhibition

Figure 4: Hypothesized inhibition of the NF-κB pathway by phytoene.

Quantitative Data

Phytoene Concentration in Foods

Quantitative analysis reveals the presence of phytoene in a variety of common fruits and vegetables. The data below, compiled from a study on foods consumed in Spain, highlights significant sources.[15]

Food ItemScientific NamePhytoene (µ g/100 g Fresh Weight)Phytofluene (µ g/100 g Fresh Weight)
CarrotDaucus carota73001700
ApricotPrunus armeniaca2800600
Tomato Juice (Commercial)Solanum lycopersicum2000N/A
OrangeCitrus sinensis110040
WatermelonCitrullus lanatus900300
Pink GrapefruitCitrus paradisi700200
Tomato (Canned)Solanum lycopersicum6001000
PersimmonDiospyros kaki500200
PeachPrunus persica400100
NectarinePrunus persica var. nucipersica300100
LoquatEriobotrya japonica200100
Table 1: Concentration of phytoene and phytofluene in selected fruits, vegetables, and processed foods. Data sourced from Olmedilla-Alonso et al., 2021.[15]
Enzyme Kinetics

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of phytoene isomers from plant tissues using high-performance liquid chromatography (HPLC).

G cluster_4 Experimental Workflow: Quantification of this compound start 1. Sample Collection (Freeze in Liquid N₂) homogenize 2. Homogenization (Grind frozen tissue) start->homogenize extract 3. Solvent Extraction (e.g., Hexane (B92381):Acetone:Ethanol) homogenize->extract saponify 4. Saponification (Optional) (Removes chlorophylls/lipids) extract->saponify partition 5. Phase Partition (Collect organic phase) saponify->partition dry 6. Dry & Reconstitute (Evaporate under N₂, resuspend in mobile phase) partition->dry hplc 7. HPLC Analysis (C30 Column, PDA Detector) dry->hplc end 8. Quantification (Compare to standard curve) hplc->end

Figure 5: General workflow for the extraction and HPLC analysis of phytoene.

Protocol Steps:

  • Sample Preparation: Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction: Add 1 mL of an extraction solvent (e.g., hexane:acetone:ethanol 2:1:1 v/v/v containing 0.1% BHT) to the powdered tissue. Vortex vigorously for 2 minutes and incubate on ice for 20 minutes in the dark.

  • Phase Separation: Add 0.5 mL of deionized water and vortex for 1 minute. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the upper organic (hexane) phase containing the carotenoids into a fresh amber vial. Repeat the extraction on the remaining pellet once more and pool the organic phases.

  • Drying and Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the carotenoid extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., methanol/methyl-tert-butyl ether).

  • HPLC Analysis:

    • Column: C30 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

    • Mobile Phase A: Methanol with 0.1% ammonium (B1175870) acetate.

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

    • Gradient: A time-based gradient is required to separate the isomers. An example gradient could be: 0-45 min, 100% A to 85% A/15% B; 45-60 min, to 30% A/70% B; hold for 5 min; return to 100% A.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector. Phytoene isomers are monitored at their characteristic absorbance maxima (~286 nm).[8]

  • Quantification: Identify this compound based on retention time and spectral properties compared to an authentic standard. Quantify the concentration by integrating the peak area and comparing it against a standard curve prepared with known concentrations of a this compound standard.

In Vitro Phytoene Synthase (PSY) Activity Assay

This protocol is adapted from methods for assaying recombinant PSY activity.[1][2]

  • Enzyme Source: Purified recombinant PSY enzyme, typically expressed in E. coli and purified via immobilized metal affinity chromatography (IMAC).[2]

  • Substrate Preparation: Prepare the radiolabeled substrate, [14C]-geranylgeranyl pyrophosphate ([14C]-GGPP), typically synthesized in a coupled reaction.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl (pH ~7.6), 2 mM MnCl2, 2 mM DTT, and 0.4% (w/v) Tween 20.

  • Assay Execution:

    • In a 1.5 mL microfuge tube, combine 5-10 µg of purified PSY enzyme with the reaction buffer.

    • Initiate the reaction by adding a defined amount of [14C]-GGPP (e.g., 5-10 µM).

    • Incubate the reaction at 30°C for 30-60 minutes in the dark.

    • Stop the reaction by adding 500 µL of acetone.

  • Product Extraction: Add 500 µL of hexane to the tube, vortex thoroughly, and centrifuge to separate phases. Collect the upper hexane phase, which now contains the [14C]-phytoene product.

  • Quantification:

    • Dry the hexane extract.

    • Resuspend in a small volume of hexane and spot onto a TLC plate or analyze by radio-HPLC.

    • Quantify the amount of radioactive product formed using a scintillation counter or by integrating the radioactive peak from HPLC.

    • Calculate specific activity based on the amount of product formed per unit time per amount of enzyme.

Gene Expression Analysis of PSY and PDS by RT-qPCR

This protocol describes the relative quantification of gene transcripts using the 2-ΔΔCT method.

  • RNA Extraction: Isolate total RNA from 50-100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity via agarose (B213101) gel electrophoresis (visualizing intact 18S and 28S rRNA bands) and quantify concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.

  • Primer Design: Design gene-specific primers for the target genes (PSY, PDS) and a stable reference (housekeeping) gene (e.g., Actin, EF1α). Primers should span an exon-exon junction to avoid amplifying any residual gDNA.

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green I Mastermix, 0.5 µM of each forward and reverse primer, and water.

    • Add diluted cDNA (corresponding to ~10-20 ng of initial RNA) to each well of a 96-well PCR plate.

    • Run the reaction in a real-time PCR cycler with typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis (2-ΔΔCT Method):

    • ΔCT: For each sample, normalize the CT (threshold cycle) value of the target gene to the CT value of the reference gene: ΔCT = CT (target) - CT (reference).

    • ΔΔCT: Normalize the ΔCT of the test sample to the ΔCT of the control/calibrator sample: ΔΔCT = ΔCT (test sample) - ΔCT (control sample).

    • Fold Change: Calculate the relative expression level as 2-ΔΔCT.

Conclusion and Future Directions

The 15-cis isomer of phytoene is far more than a passive precursor; it is a critical metabolic control point with profound biological significance. In plants, its synthesis dictates the capacity for photosynthesis, photoprotection, and adaptation to environmental stress. In the context of human health, it represents an under-investigated dietary component with promising, albeit nascent, potential as an anti-inflammatory and photoprotective agent.

For drug development professionals, the enzymes that metabolize this compound, particularly PSY and PDS, represent validated targets for modulation (e.g., herbicides) and metabolic engineering (e.g., biofortification). Future research should focus on elucidating the precise molecular mechanisms behind phytoene's anti-inflammatory effects and conducting human clinical trials to validate its efficacy and safety for cosmetic and therapeutic applications. A deeper understanding of the regulation and kinetic properties of PSY isoforms will continue to unlock opportunities for enhancing the nutritional value and stress resilience of staple crops.

References

The Accumulation of 15-cis-Phytoene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoene (B131915), a colorless C40 carotenoid, serves as the precursor for all colored carotenoids in a wide range of organisms. The 15-cis isomer is the primary product of the enzyme phytoene synthase and its accumulation is a key regulatory point in the carotenoid biosynthesis pathway. This technical guide provides an in-depth overview of 15-cis-phytoene accumulation across various biological systems, including bacteria, archaea, fungi, algae, and plants. It details the biosynthetic pathways, regulatory mechanisms, and methodologies for extraction and quantification. This document is intended to be a valuable resource for researchers and professionals in the fields of biotechnology, pharmacology, and nutraceuticals, providing the foundational knowledge for harnessing the potential of this bioactive compound.

Introduction to this compound

This compound is the first committed intermediate in the biosynthesis of carotenoids.[1][2] It is synthesized from the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase (PSY or CrtB).[1][2] While devoid of the vibrant colors characteristic of downstream carotenoids like lycopene (B16060) and β-carotene, phytoene possesses unique chemical properties, including the ability to absorb UV radiation.[3] Accumulating evidence suggests that phytoene and its derivative, phytofluene, may offer significant health benefits, including antioxidant and anti-inflammatory activities.[3][4] Understanding the mechanisms of its accumulation in different organisms is crucial for its potential exploitation in various applications.

Biosynthesis of this compound

The synthesis of this compound is a conserved process across different domains of life, albeit with some variations in the subsequent steps of the carotenoid pathway.

Bacteria and Archaea: In many bacteria and archaea, the enzyme CrtB, a phytoene synthase, catalyzes the formation of this compound from two molecules of GGPP.[5][6][7] This reaction is typically dependent on cofactors such as Mg²⁺ or Mn²⁺.[2][6] Some bacteria, like those from the Pantoea genus, are known to produce this compound as the primary isomer.[6] In haloarchaea, carotenoid biosynthesis, starting with phytoene, is a key feature for their survival in extreme hypersaline environments.[8][9]

Fungi: Similar to bacteria, fungi utilize a CrtB-type phytoene synthase for the production of this compound. The subsequent conversion of phytoene to lycopene is often catalyzed by a single enzyme, CrtI, which performs multiple desaturation steps.[10]

Algae and Cyanobacteria: In algae and cyanobacteria, the biosynthesis also begins with the formation of this compound by phytoene synthase.[11][12][13] The subsequent desaturation steps to form lycopene are typically carried out by a series of enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and ζ-carotene isomerase (ZISO), which is a pathway more similar to that in higher plants.[10][11] However, some cyanobacteria possess a bacterial-type phytoene desaturase (CrtI).[14]

Plants: In higher plants, phytoene synthase (PSY) is the key enzyme responsible for the synthesis of this compound within the plastids.[2][15] This step is considered a major rate-limiting and regulatory point in the overall carotenoid biosynthetic pathway.[2][16] The expression of PSY genes is often induced by developmental cues and environmental stresses.[17]

Quantitative Data on this compound Accumulation

The accumulation of this compound can be significantly influenced by genetic modification and environmental conditions. The following tables summarize quantitative data from various studies.

OrganismGenetic ModificationPhytoene ConcentrationReference
Deinococcus radioduransDeletion of crtI and crtD, overexpression of crtB and dxs10.3 ± 0.85 mg/L[18]
Escherichia coliHarboring pAC-PTE-MT plasmid896 ng per 5-mL culture (total phytoene)[19]
Dunaliella salina V-101RNAi silencing of phytoene desaturase (PDS)108.34 ± 22.34 µ g/100mg DCW[20]
PlantConditionFold Increase in PhytoeneReference
Nicotiana tabacumConstitutive expression of Daucus carota PSY2Not specified, but phytoene accumulation confirmed[15]

Experimental Protocols

Carotenoid Extraction

This protocol provides a general framework for the extraction of carotenoids, including phytoene, from various biological samples. The specific solvent ratios and steps may need optimization based on the organism and sample matrix.[21][22][23][24]

Materials:

  • Biological sample (e.g., cell pellet, leaf tissue)

  • Mortar and pestle or homogenizer

  • Solvents: Acetone, Methanol, Ethanol, Hexane, Dichloromethane, Diethyl ether (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize the fresh or frozen sample. For plant tissues, grinding with liquid nitrogen in a mortar and pestle is recommended to prevent enzymatic degradation.

  • Extraction:

    • Add a suitable solvent mixture to the homogenized sample. Common mixtures include acetone/methanol (7:3, v/v) or hexane/acetone/ethanol (2:1:1, v/v/v).

    • Vortex or shake vigorously for 20-30 minutes at room temperature, protected from light.

    • Centrifuge the mixture to pellet the debris.

    • Collect the supernatant containing the carotenoids.

    • Repeat the extraction process with the pellet until the residue is colorless.

  • Phase Separation:

    • Combine all supernatants and add an equal volume of diethyl ether or hexane.

    • Add saturated NaCl solution to facilitate phase separation.

    • Gently mix and allow the phases to separate. The upper organic phase will contain the carotenoids.

  • Drying and Concentration:

    • Collect the upper organic phase and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Storage:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetone, or the initial mobile phase for HPLC).

    • Store the extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of carotenoid isomers.[25][26][27]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C30 or C18 reverse-phase column. C30 columns are often preferred for better separation of carotenoid isomers.[28]

Mobile Phase:

  • A gradient of solvents is typically used. For example, a gradient of methanol/tert-butyl methyl ether/water.

  • The exact gradient program will need to be optimized based on the column and the specific carotenoids being analyzed.

Procedure:

  • Standard Preparation: Prepare a standard curve using a certified this compound standard of known concentrations.

  • Injection: Inject the prepared sample extract onto the HPLC column.

  • Detection: Monitor the elution of compounds using the PDA detector. Phytoene is colorless and absorbs in the UV range, with a characteristic absorption spectrum around 285 nm.[3]

  • Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

qRT-PCR for Phytoene Synthase Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • Primers for the phytoene synthase gene (PSY or crtB) and a reference gene.

Procedure:

  • RNA Extraction: Extract total RNA from the biological sample using a suitable RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, specific primers for the target and reference genes, and a suitable qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression level of the phytoene synthase gene.

Visualization of Pathways and Workflows

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY/CrtB) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases (PDS, ZISO, ZDS, CRTISO in plants/algae) (CrtI in bacteria/fungi) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene β-cyclase (LCYB) AlphaCarotene α-Carotene Lycopene->AlphaCarotene Lycopene ε-cyclase (LCYE) & LCYB Xanthophylls Xanthophylls BetaCarotene->Xanthophylls AlphaCarotene->Xanthophylls Experimental_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Phase_Separation Phase Separation Centrifugation->Phase_Separation Drying_Concentration Drying & Concentration Phase_Separation->Drying_Concentration HPLC_Analysis HPLC-PDA Analysis Drying_Concentration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

References

An In-Depth Technical Guide to the Natural Sources and Occurrence of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytoene is a colorless, C40 carotenoid that serves as the foundational precursor for the biosynthesis of all subsequent carotenoids in photosynthetic organisms, including plants, algae, and cyanobacteria. As the first committed step in the carotenoid pathway, its formation from two molecules of geranylgeranyl pyrophosphate is a critical regulatory point. While devoid of the vibrant colors characteristic of its downstream derivatives, this compound and its isomer, phytofluene, possess unique ultraviolet (UV) absorbing properties and have garnered interest for their potential roles in photoprotection and as signaling molecules. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

Carotenoids are a diverse class of isoprenoid pigments essential for various biological functions, including light harvesting, photoprotection, and as precursors to signaling molecules like abscisic acid (ABA) and strigolactones.[1][2] The biosynthesis of this vast array of compounds begins with the formation of this compound.[1][3] This initial, colorless carotenoid is synthesized from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][3] In plants, this compound is typically found as the 15-cis isomer, which is the substrate for the subsequent desaturation and isomerization reactions that lead to the formation of colored carotenoids such as lycopene (B16060) and β-carotene.[4]

While often overlooked due to its lack of color, this compound and its desaturation product, phytofluene, are gaining attention for their accumulation in certain fruits and vegetables and their potential health benefits.[5] This guide aims to provide a detailed technical resource on the natural occurrence, biosynthesis, and analysis of this compound.

Natural Sources and Occurrence of this compound

This compound is widely distributed in the plant kingdom and in various microorganisms. Its concentration can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions.

Plant Sources

Several fruits and vegetables are notable for their phytoene content. It is important to note that many studies report total phytoene content, which may include various isomers, although this compound is the primary isomer in plants.

Table 1: Phytoene Content in Various Plant Sources

Plant SourceCultivar/VarietyPhytoene Content (µg/g fresh weight)Reference(s)
Tomato 'Moonbeam' (golden)Higher concentrations of phytoene, phytofluene, and zeta-carotene[6]
Wild Type (Rutgers)2.8 ± 0.3 (ripe fruit)[7]
tangerine mutant1.0 ± 0.03 (ripe fruit)[7]
Apricot 113 different accessions6% to 59% of total carotenoids (5-95 µg/g FW total carotenoids)[8][9]
'JTY' (orange) vs. 'X15' (white)Significant differences in carotenoid precursors between cultivars[10][11][12][13][14][15]
Carrot Dark Orange2.8- to 3.5-fold more phytoene than orange carrots[12]
Orange, Yellow, WhitePhytoene content never exceeded 5 µg/g[12]
Orange Carrot RootsAccumulate phytoene and phytofluene[16]
Microbial Sources

Certain microalgae and cyanobacteria are also significant producers of phytoene, particularly under specific stress conditions that can be manipulated for enhanced accumulation.

Table 2: Phytoene Content in Various Microbial Sources

Microbial SourceConditionPhytoene ContentReference(s)
Dunaliella salina Treatment with mitosis inhibitors (chlorpropham, propyzamide)>10-fold increase in cellular phytoene content[17][18]
Blue lightHighest phytoene yield of 2.2 mg/L (0.36% AFDW)[19]
Red light with chlorpropham2.4-fold higher phytoene than under white light[20]
Red light with norflurazon2-fold higher phytoene than under white light[20]
Haematococcus pluvialis Sodium acetate (B1210297) stress (6 g/L)Highest accumulation of phytoene and astaxanthin[19][21]
Cyanobacteria GeneralCrtB (phytoene synthase) transcript accumulation increases under temperature stress[22]

Biosynthesis of this compound

The biosynthesis of this compound is the first committed step in the carotenoid pathway and is highly regulated.[1] The pathway differs between plants and cyanobacteria (poly-cis pathway) and bacteria and fungi (poly-trans pathway).

The Poly-cis Pathway in Plants and Cyanobacteria

In plants and cyanobacteria, the synthesis of carotenoids proceeds through a series of cis-isomers.

  • Formation of this compound: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed by phytoene synthase (PSY) to form this compound.[10][20] This is a rate-limiting step in the overall pathway.[1]

  • Desaturation and Isomerization: this compound is then sequentially desaturated and isomerized by a series of enzymes to produce all-trans-lycopene.[23][24]

    • This compound desaturase (PDS) introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[13][23]

    • ζ-carotene isomerase (Z-ISO) converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[25]

    • ζ-carotene desaturase (ZDS) introduces two more double bonds to yield 7,9,7',9'-tetra-cis-lycopene (prolycopene).

    • Carotenoid isomerase (CRTISO) isomerizes the cis-bonds to form all-trans-lycopene.[25]

Poly-cis Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY Z_carotene 9,15,9'-tri-cis-ζ-Carotene Phytoene->Z_carotene PDS di_cis_Z_carotene 9,9'-di-cis-ζ-Carotene Z_carotene->di_cis_Z_carotene Z-ISO Prolycopene 7,9,7',9'-tetra-cis-Lycopene di_cis_Z_carotene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO

Biosynthetic pathway of all-trans-lycopene from GGPP in plants and cyanobacteria.
The Poly-trans Pathway in Bacteria and Fungi

In most bacteria and fungi, a more direct pathway exists for the conversion of this compound to all-trans-lycopene.

  • Formation of this compound: Similar to plants, phytoene synthase (CrtB) catalyzes the formation of this compound from GGPP.

  • Direct Conversion to Lycopene: A single, multi-functional enzyme, phytoene desaturase (CrtI) , catalyzes the four desaturation steps and the isomerization of the 15-cis bond to directly produce all-trans-lycopene from this compound.[23]

Poly-trans Pathway GGPP 2x Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene CrtB Lycopene all-trans-Lycopene Phytoene->Lycopene CrtI

Biosynthetic pathway of all-trans-lycopene from GGPP in bacteria and fungi.

Role in Signaling Pathways

While primarily known as a biosynthetic intermediate, there is emerging evidence for the role of carotenoid precursors, including phytoene, in retrograde signaling—communication from the plastid to the nucleus.[20][26] Perturbations in the carotenoid pathway, such as the accumulation of phytoene due to the inhibition of PDS, can trigger changes in nuclear gene expression.[20] This suggests that phytoene or its derivatives may act as signaling molecules that inform the nucleus about the status of the plastid and the carotenoid biosynthetic pathway. However, recent research indicates that this compound and 9,15-di-cis-phytofluene may not be direct targets for enzymatic degradation by carotenoid cleavage dioxygenases (CCDs) in Arabidopsis, suggesting that any signaling role may be indirect or mediated by downstream products.[20] Further research is needed to elucidate the precise molecular mechanisms of phytoene-mediated signaling.

Retrograde Signaling Plastid Plastid Nucleus Nucleus Plastid->Nucleus Signaling GeneExpression Altered Nuclear Gene Expression Nucleus->GeneExpression Phytoene This compound (Accumulation) Signal Retrograde Signal (Phytoene-derived?) Phytoene->Signal Signal->Nucleus Experimental Workflow Sample Plant or Microbial Sample Homogenization Homogenization in Solvent Sample->Homogenization Extraction Extraction Homogenization->Extraction Saponification Saponification (Optional) Extraction->Saponification Purification Purification & Concentration Saponification->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

References

The Unseen Architect: A Technical Guide to the Functions of 15-cis-Phytoene in Non-Photosynthetic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene, a colorless C40 carotenoid, represents the first committed step in the biosynthesis of all carotenoids.[1] While its role as a precursor to photoprotective and accessory photosynthetic pigments in plants is well-established, its functions within non-photosynthetic organisms remain a burgeoning field of research with significant implications for metabolic engineering, drug development, and understanding fundamental biological processes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in non-photosynthetic organisms such as fungi, bacteria, and archaea, with a focus on its involvement in signaling, stress response, and as a key metabolic intermediate.

Core Functions and Metabolic Pathways

In non-photosynthetic organisms, this compound primarily serves as a precursor to a diverse array of downstream carotenoids, which fulfill various biological roles, including antioxidant protection and pigmentation.[2][3] The biosynthetic pathway diverges significantly from that in photosynthetic organisms.

Biosynthesis of this compound:

The synthesis of this compound is a conserved process, catalyzed by the enzyme phytoene (B131915) synthase (PSY) , which mediates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[3][4] This step is widely regarded as the rate-limiting step in carotenoid biosynthesis.[5]

Divergent Desaturation Pathways:

Following its synthesis, this compound undergoes a series of desaturation reactions to form lycopene (B16060). The enzymatic machinery for this conversion distinguishes non-photosynthetic organisms from their photosynthetic counterparts.

  • Poly-trans Pathway (Bacteria and Fungi): A single enzyme, phytoene desaturase (CrtI) , catalyzes the four-step desaturation of this compound directly to all-trans-lycopene.[3][6] This streamlined pathway is a key target for metabolic engineering to enhance carotenoid production.[2]

  • Poly-cis Pathway (Plants and Cyanobacteria): This pathway involves a series of enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and isomerases, to convert this compound to all-trans-lycopene.[6][7]

A notable variation exists in some fungi, such as those in the Mucorales order, which possess a bifunctional enzyme encoded by the carRA (crtYB) gene that has both phytoene synthase and lycopene cyclase activities.[1][2][8]

Signaling Roles of this compound Derivatives

While this compound itself is not typically a primary signaling molecule, its derivatives, known as apocarotenoids, play crucial roles in cell-to-cell communication and developmental processes.

Trisporic Acid Signaling in Mucorales:

A well-characterized example in fungi is the synthesis of trisporic acid, a C18 apocarotenoid that functions as a sexual pheromone in the Mucorales.[1][9] this compound is a distant precursor in this pathway, as it leads to the formation of β-carotene, which is then cleaved to produce trisporic acid precursors. This signaling pathway is essential for the recognition of mating partners and the initiation of sexual reproduction.

Trisporic_Acid_Signaling cluster_mating_type_plus Mating Type (+) Strain cluster_mating_type_minus Mating Type (-) Strain cluster_shared Cooperative Synthesis 15_cis_Phytoene_plus This compound Beta_Carotene_plus β-Carotene 15_cis_Phytoene_plus->Beta_Carotene_plus carB, carRA Trisporin Trisporin Beta_Carotene_plus->Trisporin Cleavage & Oxidation Trisporol Trisporol Trisporin->Trisporol Reduction Trisporic_Acid Trisporic Acid Trisporol->Trisporic_Acid Uptake by (-) & Oxidation 15_cis_Phytoene_minus This compound Beta_Carotene_minus β-Carotene 15_cis_Phytoene_minus->Beta_Carotene_minus carB, carRA 4_dihydromethyltrisporate 4-dihydromethyl- trisporate Beta_Carotene_minus->4_dihydromethyltrisporate Cleavage & Oxidation 4_dihydromethyltrisporate->Trisporic_Acid Uptake by (+) & Oxidation Zygophore_Development Zygophore_Development Trisporic_Acid->Zygophore_Development Induces

Quantitative Data on this compound and Carotenoid Production

The accumulation of this compound and its derivatives in non-photosynthetic organisms can be influenced by genetic and environmental factors. The following tables summarize representative quantitative data.

OrganismStrain/ConditionPhytoene Content (mg/g dry weight)Total Carotenoids (mg/g dry weight)Reference
Xanthophyllomyces dendrorhousEngineered (crtI inactivated)7.5-[2]
Xanthophyllomyces dendrorhousEngineered (crtI inactivated, fermenter culture)10.0-[10]
Blakeslea trisporaOptimized fermentation with inhibitors5.02-[11]
Yarrowia lipolyticaEngineered for phytoene production58.74 (mg/g DCW)-[12]
OrganismConditionβ-Carotene Content (µg/g dry weight)Reference
Mucor circinelloidesWild type (dark)~100[13]
Mucor circinelloidesWild type (light-induced)~250[13]
Blakeslea trisporaMated culture>1000[14]

Experimental Protocols

Fungal Culture and Carotenoid Induction

Organism: Blakeslea trispora or Mucor circinelloides

Materials:

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Liquid culture medium (e.g., YPG: Yeast extract, Peptone, Glucose)

  • Incubator with light source (for photoinduction studies)

  • Spectrophotometer

Procedure:

  • Inoculate PDA plates with fungal spores and incubate at 25°C in the dark for 3-5 days.[15]

  • For liquid cultures, inoculate the medium with a piece of mycelium from the agar plate.

  • For photoinduction studies in Mucor circinelloides, expose dark-grown cultures to blue light for a defined period.[16]

  • For enhanced carotenoid production in Blakeslea trispora, co-cultivate (+) and (-) mating type strains.[14]

  • Harvest mycelia by filtration and lyophilize for subsequent extraction.

Extraction of this compound and Other Carotenoids from Fungal Biomass

Materials:

  • Lyophilized fungal mycelium

  • Acetone (B3395972) (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Mortar and pestle or bead beater

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Grind the lyophilized mycelium to a fine powder using a mortar and pestle with liquid nitrogen or a bead beater.

  • Add acetone to the powdered mycelium and extract by vortexing or sonication until the biomass is colorless.[11]

  • Centrifuge the mixture to pellet the cell debris and collect the supernatant.

  • Repeat the extraction process until the supernatant is clear.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., hexane/ethyl acetate mixture).[11]

Quantification of this compound by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm).[17]

Mobile Phase and Gradient:

  • A gradient system is typically used for optimal separation. A common system involves:

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v)

    • Solvent B: Methanol/MTBE (e.g., 7:93, v/v)

  • A representative gradient program: 100% A to 100% B over 30 minutes, followed by an isocratic hold.

Procedure:

  • Inject the redissolved carotenoid extract onto the HPLC system.

  • Monitor the elution profile at multiple wavelengths. This compound is detected in the UV range, typically with absorption maxima around 276, 286, and 297 nm.[9]

  • Identify this compound based on its retention time and characteristic UV spectrum compared to an authentic standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of a this compound standard.

Experimental Workflows and Logical Relationships

Workflow for Investigating the Role of a Gene in Phytoene Biosynthesis in Fungi

This workflow outlines the steps to characterize a gene suspected to be involved in this compound synthesis in a filamentous fungus like Mucor circinelloides.

Gene_Function_Workflow Start Hypothesized Gene Gene_Cloning Gene Cloning & Sequencing Start->Gene_Cloning Vector_Construction Construct Gene Knockout/Overexpression Vector Gene_Cloning->Vector_Construction Fungal_Transformation Fungal Transformation Vector_Construction->Fungal_Transformation Mutant_Selection Selection of Transformed Mutants Fungal_Transformation->Mutant_Selection Phenotypic_Analysis Phenotypic Analysis (e.g., Colony Color) Mutant_Selection->Phenotypic_Analysis Carotenoid_Extraction Carotenoid Extraction Mutant_Selection->Carotenoid_Extraction Data_Analysis Data Analysis & Interpretation Phenotypic_Analysis->Data_Analysis HPLC_Analysis HPLC-DAD Analysis of Phytoene & Carotenoids Carotenoid_Extraction->HPLC_Analysis HPLC_Analysis->Data_Analysis Conclusion Confirmation of Gene Function Data_Analysis->Conclusion

Conclusion

This compound stands as a critical metabolic node in non-photosynthetic organisms, serving not only as the universal precursor to a vast array of bioactive carotenoids but also as an indirect contributor to signaling pathways that govern fundamental processes such as sexual reproduction. The distinct enzymatic machinery for its downstream conversion in fungi and bacteria compared to plants offers unique opportunities for metabolic engineering and the production of high-value carotenoids. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further elucidate the intricate functions of this "unseen architect" and harness its potential in various scientific and industrial applications.

References

Regulating the Keystone of Carotenoid Production: An In-depth Technical Guide to 15-cis-Phytoene Synthesis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the in vivo synthesis of 15-cis-phytoene, the committed step in the biosynthesis of all carotenoids. Understanding these regulatory networks is paramount for the targeted manipulation of carotenoid content in plants for nutritional enhancement and for the development of novel therapeutic agents that modulate carotenoid pathways. This document details the key enzymatic players, their transcriptional and post-translational control, and the experimental methodologies used to elucidate these processes.

Core Concepts in this compound Synthesis Regulation

The synthesis of this compound is catalyzed by the enzyme phytoene (B131915) synthase (PSY) , which mediates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[1][2] Due to its position as the first committed step, PSY is the principal rate-limiting enzyme and a major control point in the carotenoid biosynthetic pathway.[1][2] Its regulation is multifaceted, occurring at the transcriptional, post-transcriptional, and post-translational levels to respond to developmental cues and environmental stimuli.[1]

Data Presentation: Quantitative Insights into this compound Synthesis

The following tables summarize quantitative data from various studies, offering a comparative look at the effects of genetic modifications and regulatory factors on phytoene synthesis and accumulation.

Table 1: Carotenoid Content in Ripe Fruit of Wild-Type and Transgenic Tomato Plants Expressing Bacterial Phytoene Synthase (crtB) [3]

CarotenoidWild Type (μg/g fresh weight)Transgenic Line B-1 (μg/g fresh weight)Transgenic Line B-3 (μg/g fresh weight)Transgenic Line B-4 (μg/g fresh weight)Fold Increase Range (Transgenic vs. Wild Type)
Phytoene 2.8 ± 0.34.6 ± 0.58.8 ± 0.97.9 ± 0.81.6 - 3.1
Phytofluene1.1 ± 0.12.8 ± 0.32.7 ± 0.32.6 ± 0.2~2.5
ζ-Carotene0.9 ± 0.11.5 ± 0.21.4 ± 0.11.5 ± 0.2~1.6
Lycopene45.2 ± 5.181.4 ± 8.995.8 ± 10.190.4 ± 9.51.8 - 2.1
β-Carotene3.1 ± 0.45.1 ± 0.68.3 ± 0.97.6 ± 0.81.6 - 2.7
Lutein0.8 ± 0.10.8 ± 0.11.3 ± 0.11.3 ± 0.1Unchanged - 1.6
Total Carotenoids 53.9 ± 6.196.2 ± 10.5118.3 ± 12.4111.3 ± 11.71.8 - 2.2

Table 2: Phytoene Synthase (PSY) Activity in Plastid and Non-Plastid Fractions of Wild-Type and crtB Transgenic Tomato Fruit [3]

Plant LinePlastid Fraction (dpm/mg protein)Non-Plastid Fraction (dpm/mg protein)Total Activity (% of Wild Type)
Wild Type12,300 ± 1,5003,700 ± 400100
Transgenic Line B-148,200 ± 5,30011,500 ± 1,300~392
Transgenic Line B-351,500 ± 5,80012,800 ± 1,500~419
Transgenic Line B-449,800 ± 5,50012,100 ± 1,400~405

Table 3: Correlation between Carotenoid Content and Biosynthetic Gene Expression in Plum Cultivars [4]

GeneCorrelation with Lutein Content (r)Correlation with Zeaxanthin Content (r)Correlation with β-Carotene Content (r)Correlation with Total Carotenoid Content (r)
PSY 0.574 0.499 0.2110.444
PDS-0.484*-0.389-0.154-0.352
ZDS0.3120.3550.2870.333
LCYE0.801 0.698 0.3540.666
LCYB0.3870.4210.3110.432
BCH0.2550.3010.500 0.321
CRTISO-0.566**-0.458-0.233-0.412
VDE0.2890.3120.1980.254
ZEP0.1540.1870.0980.143
ECH-0.311-0.287-0.420-0.301
NCED-0.389-0.411-0.429-0.407
CCD4-0.451-0.399-0.437*-0.388

* p < 0.05, ** p < 0.01

Table 4: Dynamic Content of (E/Z)-Phytoene During Flower Development of Osmanthus fragrans 'Yanzhi Hong' [5]

Flowering Stage(E/Z)-Phytoene Content (% of Total Carotenoids)
S1 (Xiangyan)Not a major component
S2 (Initial Flowering)7.33
S3 (Full Flowering)19.16
S4 (Late Full Flowering)23.89

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound synthesis regulation.

Protocol 1: In Vitro Phytoene Synthase Activity Assay

This protocol is adapted from methodologies described for the expression, purification, and assay of recombinant phytoene synthase.

1. Expression and Purification of Recombinant Phytoene Synthase (PSY):

  • Clone the PSY coding sequence into an expression vector (e.g., pET vector with a His-tag).

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.

  • Purify the His-tagged PSY protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

  • Elute the protein using an imidazole (B134444) gradient and dialyze against a storage buffer.

2. Phytoene Synthase Activity Assay:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% (v/v) Tween 20

    • 10 µM [¹⁴C]-GGPP (specific activity ~50 mCi/mmol)

    • Purified recombinant PSY protein (1-5 µg)

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of methanol/chloroform (B151607) (2:1, v/v).

  • Partition the phases by adding chloroform and water.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the chloroform extract under a stream of nitrogen.

  • Resuspend the residue in a small volume of hexane (B92381).

  • Separate the products by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using hexane as the mobile phase.

  • Visualize the [¹⁴C]-phytoene product by autoradiography or quantify by scintillation counting of the scraped silica corresponding to the phytoene band.

Protocol 2: In Vivo Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and quantification of phytoene from plant tissues.

1. Sample Preparation and Extraction:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the carotenoids by adding a mixture of methanol, chloroform, and a saturated NaCl solution (e.g., 2:1:1 v/v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower chloroform phase.

  • Repeat the extraction of the aqueous phase and pellet with chloroform until the tissue is colorless.

  • Pool the chloroform extracts and dry under a stream of nitrogen.

2. Saponification (Optional, for tissues with high chlorophyll (B73375) content):

  • Resuspend the dried extract in 10% (w/v) methanolic KOH.

  • Incubate at room temperature in the dark for 2-4 hours to hydrolyze chlorophylls.

  • Add water and re-extract the carotenoids into hexane or diethyl ether.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and then under nitrogen.

3. HPLC Analysis:

  • Resuspend the final dried extract in a suitable injection solvent (e.g., methyl tert-butyl ether, MTBE).

  • Inject the sample onto a C30 reverse-phase HPLC column.

  • Use a mobile phase gradient, for example, starting with methanol/water and grading to methanol/MTBE.

  • Monitor the eluent using a photodiode array (PDA) detector. This compound has a characteristic absorption spectrum with maxima around 276, 286, and 297 nm.

  • Quantify the phytoene peak by comparing its area to a standard curve prepared with a purified this compound standard.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed in this guide.

Regulation_of_Phytoene_Synthase cluster_transcriptional Transcriptional Regulation cluster_post_transcriptional Post-Transcriptional & Post-Translational Regulation Light Light Phytochrome Phytochrome Light->Phytochrome Activates PIFs PIFs (Phytochrome-Interacting Factors) Phytochrome->PIFs Degradation PSY_Gene PSY Gene PIFs->PSY_Gene Represses PSY_mRNA PSY mRNA PSY_Gene->PSY_mRNA Transcription PSY_Protein_Inactive Inactive PSY Protein PSY_mRNA->PSY_Protein_Inactive Translation PSY_Protein_Active Active PSY Protein PSY_Protein_Inactive->PSY_Protein_Active Clp_Protease Clp Protease PSY_Protein_Active->Clp_Protease Interaction Phytoene This compound PSY_Protein_Active->Phytoene Catalyzes OR_Protein ORANGE (OR) Protein OR_Protein->PSY_Protein_Active Stabilizes & Activates Degradation Degradation Clp_Protease->Degradation Mediates GGPP Geranylgeranyl Diphosphate (GGPP) GGPP->PSY_Protein_Active Substrate

Caption: Regulatory network of Phytoene Synthase (PSY) expression and activity.

Experimental_Workflow_PSY_Activity cluster_protein_prep Protein Preparation cluster_assay Enzyme Assay Ecoli_Expression PSY Expression in E. coli Cell_Lysis Cell Lysis Ecoli_Expression->Cell_Lysis IMAC IMAC Purification Cell_Lysis->IMAC Purified_PSY Purified PSY IMAC->Purified_PSY Reaction_Setup Reaction Setup (+ [14C]-GGPP) Purified_PSY->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Lipid Extraction Incubation->Extraction TLC TLC Separation Extraction->TLC Quantification Quantification TLC->Quantification

Caption: Experimental workflow for in vitro Phytoene Synthase activity assay.

ChIP_Workflow Crosslinking 1. Crosslink Proteins to DNA (in vivo) Chromatin_Shearing 2. Shear Chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation with anti-PIF1 antibody Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking 4. Reverse Crosslinks & Purify DNA Immunoprecipitation->Reverse_Crosslinking qPCR 5. qPCR of PSY Promoter Reverse_Crosslinking->qPCR Analysis 6. Data Analysis qPCR->Analysis

Caption: Chromatin Immunoprecipitation (ChIP) workflow for PSY transcription factors.

This guide provides a foundational understanding of the regulation of this compound synthesis. The intricate interplay of transcriptional and post-translational control mechanisms highlights the complexity of carotenoid biosynthesis. The provided data and protocols offer a starting point for researchers to delve deeper into this critical metabolic pathway, with the ultimate goal of harnessing this knowledge for agricultural and pharmaceutical advancements.

References

The Unseen Precursor: 15-cis-Phytoene's Critical Role in Plant Abiotic Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Abiotic stresses, including drought, salinity, and extreme temperatures, pose a significant threat to global food security. Plants have evolved intricate mechanisms to perceive and respond to these environmental challenges. At the heart of many of these responses lies the carotenoid biosynthesis pathway, and its often-overlooked initial product, 15-cis-phytoene. This colorless C40 isoprenoid, while lacking the antioxidant properties of its colorful descendants, serves as the committed precursor for all carotenoids, including the vital phytohormone abscisic acid (ABA). This technical guide delves into the pivotal role of this compound in plant abiotic stress tolerance, providing a comprehensive overview of its biosynthesis, its conversion to stress-mitigating compounds, and the regulatory networks that govern its production. We present a synthesis of current research, including quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for the quantification of this compound and related molecules, and visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug development, aiming to harness the potential of the phytoene-mediated stress response for the development of more resilient crops and novel therapeutic agents.

Introduction: The Central Role of this compound

This compound is the foundational molecule in the biosynthesis of all carotenoids in plants.[1] Its production is the first committed step in this pathway, which is catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] While subsequent carotenoids like β-carotene and lycopene (B16060) are known for their roles in photosynthesis and as antioxidants, this compound's primary significance in abiotic stress lies in its role as the precursor to abscisic acid (ABA), a key phytohormone that orchestrates a wide array of stress responses.[4][5] Under conditions of abiotic stress, the upregulation of the carotenoid biosynthesis pathway, starting with this compound, is a critical adaptive strategy in many plant species.

Biosynthesis of this compound and its Regulation Under Abiotic Stress

The synthesis of this compound is a tightly regulated process, particularly in response to environmental cues. The key enzyme, phytoene synthase (PSY), is encoded by a small gene family in many plants, with different paralogs often exhibiting distinct expression patterns in response to developmental and environmental signals.[6][7]

The Phytoene Synthase (PSY) Gene Family

In several plant species, including maize, rice, and tomato, the PSY gene family has multiple members (e.g., PSY1, PSY2, PSY3).[6][8] These paralogs have undergone subfunctionalization, with some being primarily involved in carotenoid production in photosynthetic tissues or during fruit ripening, while others are specifically induced by abiotic stress.[6][8] For instance, in maize and rice, the PSY3 paralog shows a distinct upregulation in response to drought, salt stress, and exogenous ABA application.[6][7]

Transcriptional Upregulation of PSY Genes in Response to Stress

A growing body of evidence demonstrates the significant upregulation of PSY gene expression under various abiotic stresses. This transcriptional activation is a key mechanism for increasing the flux of precursors into the carotenoid pathway to bolster the plant's stress response capabilities.

Plant SpeciesAbiotic StressGeneTissueFold Change in ExpressionReference
Daucus carotaSalt (250 mM NaCl)DcPSY2Root~6-fold[4]
Daucus carotaSalt (250 mM NaCl)DcPSY2Leaves~6-fold[4]
Daucus carotaSalt (250 mM NaCl)DcPSY1Root~2.2-fold[4]
Daucus carotaSalt (250 mM NaCl)DcPSY1Leaves~2-fold[4]
Malus × domesticaPSY1 OverexpressionPSY1CalliUp to 15-fold increase in phytoene[9]
Nicotiana tabacumDcPSY2 Overexpression + NFZPhytoeneSeedlings40% increase[10]

Table 1: Quantitative data on the upregulation of phytoene synthase (PSY) gene expression and phytoene accumulation in response to abiotic stress and genetic modification.

The Role of this compound as a Precursor to Abscisic Acid (ABA)

The enhanced production of this compound under stress is intrinsically linked to the biosynthesis of ABA. The conversion of this compound to downstream carotenoids, particularly zeaxanthin, provides the substrate for the synthesis of this critical stress hormone.

The Carotenoid-to-ABA Biosynthetic Pathway

The pathway from this compound to ABA involves a series of enzymatic steps, including desaturation, isomerization, cyclization, and cleavage. The upregulation of PSY is often accompanied by the increased expression of other key enzymes in this pathway, such as 9-cis-epoxycarotenoid dioxygenase (NCED), which is a rate-limiting step in ABA biosynthesis.[7]

Carotenoid_to_ABA_Pathway GGPP Geranylgeranyl diphosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, Z-ISO, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Xanthoxin Xanthoxin Neoxanthin->Xanthoxin NCED ABA Abscisic Acid (ABA) Xanthoxin->ABA AAO

Figure 1: Simplified carotenoid and ABA biosynthetic pathway.
ABA-Mediated Signaling in Abiotic Stress Tolerance

ABA acts as a central signaling molecule, triggering a cascade of downstream responses that help the plant adapt to and survive abiotic stress. These responses include stomatal closure to reduce water loss, the accumulation of osmoprotectants like proline, and the activation of a large number of stress-responsive genes.[11]

ABA_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) PSY_upregulation Upregulation of PSY genes Abiotic_Stress->PSY_upregulation Phytoene_increase Increased This compound PSY_upregulation->Phytoene_increase ABA_synthesis Increased ABA Biosynthesis Phytoene_increase->ABA_synthesis ABA_receptors ABA Receptors (PYR/PYL/RCAR) ABA_synthesis->ABA_receptors PP2Cs PP2C Phosphatases ABA_receptors->PP2Cs inhibition SnRK2s SnRK2 Kinases PP2Cs->SnRK2s inhibition TFs Transcription Factors (AREB/ABF, MYB, MYC) SnRK2s->TFs activation Stress_genes Expression of Stress-Responsive Genes TFs->Stress_genes regulation Cellular_response Cellular Responses: Stomatal Closure, Osmolyte Accumulation, Ion Homeostasis Stress_genes->Cellular_response

Figure 2: ABA-dependent signaling pathway in abiotic stress response.

Quantitative Impact of this compound-Derived ABA on Plant Physiology

The upregulation of the this compound to ABA pathway has measurable effects on plant physiology, enhancing tolerance to abiotic stressors.

Plant SpeciesAbiotic StressParameterChangeReference
Nicotiana tabacumSalt (250 mM NaCl) + DcPSY2 OverexpressionABA levels in leaves1.6 to 3-fold increase[10]
Daucus carotaSalt (250 mM NaCl)ABA levels in leaves and rootsSignificant induction[4]
Portulaca oleraceaSalt (300 mM NaCl)Proline content in leaves~11-fold increase[12]
Zea maysDroughtProline supplementation + Drought67% reduction in MDA[13]
Solanum lycopersicumDroughtProline contentPositive correlation with soil water deficit[11]

Table 2: Quantitative physiological changes in plants under abiotic stress, linked to the ABA and osmolyte response.

Experimental Protocols

Quantification of this compound and other Carotenoids by HPLC

This protocol provides a general framework for the extraction and analysis of carotenoids, including this compound, from plant tissues.

5.1.1. Extraction

  • Freeze-dry approximately 150 mg of plant tissue and homogenize to a fine powder.

  • Extract the powder with a suitable solvent mixture, such as hexane/acetone/ethanol (50/25/25 v/v).[14]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the upper organic phase containing the carotenoids.

  • Repeat the extraction of the lower phase and pellet twice more with the extraction solvent.

  • Pool the organic phases and dry under a stream of nitrogen gas.

  • Resuspend the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol/MTBE 60/40, v/v).[8]

5.1.2. HPLC Analysis

  • Column: C30 reverse-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).[8][15]

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[8]

  • Detection: Photodiode array (PDA) detector, monitoring at wavelengths specific for phytoene (e.g., 286 nm) and other carotenoids.[8]

  • Quantification: Use external standards of known concentration to generate a calibration curve for each carotenoid of interest. This compound analytical standards are commercially available.[16]

HPLC_Workflow Start Plant Tissue Sampling (e.g., leaves, roots) Homogenization Freeze-drying and Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Hexane/Acetone/Ethanol) Homogenization->Extraction Centrifugation Phase Separation by Centrifugation Extraction->Centrifugation Drying Drying of Organic Phase (Nitrogen Stream) Centrifugation->Drying Resuspension Resuspension in HPLC-compatible Solvent Drying->Resuspension Injection Injection into HPLC System Resuspension->Injection Separation Chromatographic Separation (C30 Column) Injection->Separation Detection Detection by PDA Detector Separation->Detection Quantification Quantification using External Standards Detection->Quantification

Figure 3: Experimental workflow for carotenoid analysis by HPLC.
Gene Expression Analysis by RT-qPCR

This protocol outlines the key steps for analyzing the expression of PSY genes.

5.2.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from plant tissue using a commercially available kit or a standard protocol.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).

5.2.2. qPCR

  • Design and validate primers specific to the PSY gene(s) of interest and suitable reference genes.

  • Prepare the qPCR reaction mixture containing cDNA template, primers, and a SYBR Green-based master mix.

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[17][18]

Conclusion and Future Perspectives

This compound, as the committed precursor in the carotenoid biosynthesis pathway, plays a fundamental and often underappreciated role in the response of plants to abiotic stress. Its regulated synthesis, primarily through the transcriptional control of phytoene synthase genes, provides the necessary substrate for the production of the stress hormone abscisic acid. The subsequent ABA-mediated signaling cascade is crucial for the activation of a wide range of adaptive responses that enhance plant tolerance to adverse environmental conditions.

For researchers in plant science, a deeper understanding of the regulation of this compound biosynthesis offers promising avenues for the development of crops with enhanced resilience to drought and salinity. Genetic engineering strategies aimed at modulating the expression of specific PSY paralogs could lead to crops with improved water use efficiency and the ability to maintain yield in challenging environments.

For professionals in drug development, the signaling pathways initiated by the downstream products of this compound present a rich source of potential targets for the development of novel therapeutic agents. The intricate network of kinases, phosphatases, and transcription factors involved in ABA signaling could offer new strategies for modulating cellular stress responses in various biological systems.

The continued exploration of the role of this compound and its derivatives in plant stress biology will undoubtedly pave the way for innovative solutions to some of the most pressing challenges in agriculture and medicine.

References

The Degradation Pathways of 15-cis-Phytoene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytoene, a colorless C40 carotenoid, serves as the pivotal precursor for the biosynthesis of all colored carotenoids in plants and various microorganisms. Its metabolic fate is critical in determining the flux through the carotenoid pathway and the accumulation of downstream products with significant biological activities. The degradation of this compound is primarily orchestrated through two distinct enzymatic routes: desaturation and isomerization reactions that lead to the formation of colored carotenoids, and direct oxidative cleavage by specific carotenoid cleavage dioxygenases (CCDs) that yield apocarotenoids. This technical guide provides a comprehensive overview of these degradation pathways, detailing the key enzymes, their mechanisms, and relevant kinetic data. Furthermore, it outlines established experimental protocols for the study of this compound degradation, offering a valuable resource for researchers in the fields of plant biology, biochemistry, and drug development.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and bacteria. They play essential roles in photosynthesis, photoprotection, and as precursors for the synthesis of phytohormones such as abscisic acid and strigolactones. The biosynthesis of all carotenoids begins with the formation of this compound from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1] The subsequent metabolism, or degradation, of this compound dictates the production of the vast array of carotenoids found in nature. Understanding these degradation pathways is crucial for efforts aimed at biofortification of crops with provitamin A and other health-promoting carotenoids, as well as for the development of herbicides that target these pathways.

The Poly-cis Pathway of Carotenoid Biosynthesis

In plants and cyanobacteria, the conversion of this compound to the red-colored lycopene (B16060) proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[2] This pathway involves several key membrane-bound enzymes located in the plastids.

Phytoene Desaturase (PDS)

The first and rate-limiting step in the conversion of this compound is catalyzed by phytoene desaturase (PDS; EC 1.3.5.5). PDS introduces two double bonds into the this compound molecule, yielding 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[3] This reaction requires a quinone as an electron acceptor. The enzyme follows an ordered ping-pong bi-bi kinetic mechanism where the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site.[4]

ζ-Carotene Isomerase (Z-ISO)

While not directly acting on this compound, ζ-carotene isomerase (Z-ISO) is a critical enzyme in the pathway that acts on the product of PDS. It is unlikely that this compound is a substrate for Z-ISO because the primary isomer found in plants is this compound.

ζ-Carotene Desaturase (ZDS)

Following the action of PDS, ζ-carotene desaturase (ZDS; EC 1.3.99.26) introduces two further double bonds into the ζ-carotene molecule.[5] This enzyme can utilize substrates such as neurosporene (B1235373) and beta-zeacarotene, producing lycopene and gamma-carotene, respectively.[6]

Carotenoid Isomerase (CRTISO)

The final steps of the poly-cis pathway involve carotenoid isomerase (CRTISO), which converts the poly-cis-lycopene into the all-trans-lycopene, the precursor for the biosynthesis of cyclic carotenoids like β-carotene.

The Bacterial Pathway

In many bacteria, a single enzyme, phytoene desaturase CrtI (EC 1.3.99.31), catalyzes the entire conversion of this compound to all-trans-lycopene. This enzyme performs four sequential desaturation steps.[7]

Oxidative Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in carotenoid and apocarotenoid substrates.[8][9] While many CCDs act on downstream carotenoids, some have been shown to directly cleave phytoene.

Recent studies have indicated that this compound is not a substrate for CCD-mediated degradation in Arabidopsis thaliana.[10] However, a maize CCD, ZmCCD10a, has been demonstrated to cleave the C9–C10 (and C9′–C10′) double bonds of phytoene, producing the C13 apocarotenoid, geranylacetone.[10] This suggests that the direct degradation of phytoene by CCDs may be a species-specific pathway.

Data Presentation

Table 1: Key Enzymes in this compound Degradation
Enzyme NameAbbreviationEC NumberOrganism TypeSubstrate(s)Product(s)
Phytoene DesaturasePDS1.3.5.5Plants, CyanobacteriaThis compound9,15-di-cis-Phytofluene, 9,15,9'-tri-cis-ζ-Carotene
ζ-Carotene DesaturaseZDS1.3.99.26Plants, Cyanobacteriaζ-Carotene, NeurosporeneLycopene, γ-Carotene
Phytoene Desaturase (bacterial)CrtI1.3.99.31BacteriaThis compoundall-trans-Lycopene
Carotenoid Cleavage Dioxygenase 10aZmCCD10a-MaizePhytoeneGeranylacetone
Table 2: Kinetic Parameters of Enzymes Involved in Phytoene Degradation
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ζ-Carotene Desaturase (ZDS)Anabaena PCC 7120ζ-Carotene10-[6]
ζ-Carotene Desaturase (ZDS)Anabaena PCC 7120Neurosporene10-[6]
Phytoene Desaturase (CrtI)Rubrivivax gelatinosusPhytoene--[11]
Phytoene Desaturase (PDS)Oryza sativaPhytoene-kp[4][12]
Phytoene Desaturase (PDS)Oryza sativaPhytofluene-kpf[4][12]

Note: Specific kcat and Km values for PDS are often determined through complex dynamic modeling of reaction time courses, resulting in rate constants (e.g., kp, kpf) rather than traditional Michaelis-Menten parameters.[4][12]

Experimental Protocols

Carotenoid Extraction

A general and robust method for the extraction of carotenoids from plant tissues is essential for accurate quantification.

Materials:

  • Lyophilized or fresh plant tissue

  • Acetone (HPLC grade)[13]

  • Hexane (HPLC grade)[13]

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT) or α-tocopherol (as antioxidant)[14]

  • Calcium or magnesium carbonate (to neutralize acids)[14]

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenize 100-500 mg of plant tissue in a mortar and pestle with liquid nitrogen or in a homogenizer with a suitable extraction solvent (e.g., acetone, or a mixture of hexane:acetone:ethanol).[15]

  • Add an antioxidant (e.g., 0.1% BHT) and a neutralizing agent (e.g., calcium carbonate) to the extraction solvent to prevent degradation.[14]

  • Perform the extraction in dim light and on ice to minimize isomerization and oxidation.[16]

  • Centrifuge the homogenate to pellet the debris.

  • Collect the supernatant containing the carotenoids.

  • Repeat the extraction process with the pellet until it is colorless.

  • Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone, MTBE, or the HPLC mobile phase) for analysis.

Phytoene Desaturase (PDS) Activity Assay

This in vitro assay is used to determine the activity of PDS by measuring the conversion of this compound to its desaturated products.

Materials:

  • Purified PDS enzyme

  • Liposomes containing this compound

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)

  • Quinone electron acceptor (e.g., duroquinone)

  • Reaction tubes

  • Water bath or incubator

  • Chloroform/Methanol (2:1, v/v) for stopping the reaction

  • HPLC system for product analysis

Procedure:

  • Prepare liposomes containing a known concentration of this compound.

  • In a reaction tube, combine the assay buffer, the quinone electron acceptor, and the phytoene-containing liposomes.

  • Initiate the reaction by adding the purified PDS enzyme.

  • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes) in the dark.

  • Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the carotenoids.

  • Evaporate the solvent and resuspend the extract in a suitable solvent for HPLC analysis.

Carotenoid Cleavage Dioxygenase (CCD) in vitro Assay

This assay determines the ability of a CCD enzyme to cleave this compound.

Materials:

  • Purified CCD enzyme

  • This compound substrate

  • Assay buffer (specific to the CCD being tested)

  • Ferrous iron (FeSO4)

  • Ascorbate (as a reducing agent)

  • Reaction tubes

  • Incubator

  • Ethyl acetate or other suitable organic solvent for extraction

  • GC-MS or LC-MS for product identification

Procedure:

  • In a reaction tube, combine the assay buffer, ferrous sulfate, and ascorbate.

  • Add the purified CCD enzyme.

  • Initiate the reaction by adding the this compound substrate (often solubilized with a detergent or in liposomes).

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and extract the products with an organic solvent like ethyl acetate.

  • Analyze the extracted products by GC-MS or LC-MS to identify the apocarotenoid cleavage products.

HPLC Analysis of Phytoene and its Degradation Products

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids. A C30 column is often preferred for its excellent resolution of carotenoid isomers.[17]

Typical HPLC System:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase gradient, for example:

    • Solvent A: Methanol/water/triethylamine (e.g., 90:9.5:0.5, v/v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient program: A linear gradient from a high percentage of Solvent A to a high percentage of Solvent B.

  • Detection wavelengths: Phytoene (286 nm), Phytofluene (348 nm), ζ-Carotene (400 nm), Lycopene (472 nm).[18]

Procedure:

  • Inject the prepared carotenoid extract onto the HPLC system.

  • Run the gradient program to separate the different carotenoids.

  • Identify the compounds based on their retention times and absorption spectra compared to authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Mandatory Visualizations

Degradation_Pathways_of_15_cis_Phytoene cluster_synthesis Synthesis cluster_degradation Degradation Pathways cluster_poly_cis Poly-cis Pathway (Plants/Cyanobacteria) cluster_bacterial Bacterial Pathway cluster_ccd Oxidative Cleavage (Maize) GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY Phytofluene 9,15-di-cis-Phytofluene Phytoene->Phytofluene PDS Lycopene_bacterial all-trans-Lycopene Phytoene->Lycopene_bacterial CrtI Apocarotenoid Geranylacetone Phytoene->Apocarotenoid ZmCCD10a Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytofluene->Zeta_Carotene PDS Lycopene_cis poly-cis-Lycopene Zeta_Carotene->Lycopene_cis ZDS Lycopene_trans all-trans-Lycopene Lycopene_cis->Lycopene_trans CRTISO

Caption: Overview of the major degradation pathways of this compound.

PDS_Assay_Workflow start Start: Prepare Reagents liposomes Prepare this compound containing Liposomes start->liposomes reaction_mix Combine Assay Buffer, Quinone, and Liposomes liposomes->reaction_mix add_enzyme Initiate reaction with purified PDS enzyme reaction_mix->add_enzyme incubation Incubate at 37°C in the dark add_enzyme->incubation stop_reaction Stop reaction with Chloroform:Methanol incubation->stop_reaction extraction Extract Carotenoids stop_reaction->extraction analysis Analyze by HPLC extraction->analysis end End: Quantify Products analysis->end

Caption: Experimental workflow for the Phytoene Desaturase (PDS) activity assay.

Carotenoid_Extraction_Workflow start Start: Sample Preparation homogenize Homogenize Plant Tissue with Extraction Solvent (+ Antioxidant & Neutralizer) start->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant repeat_extraction Repeat Extraction of Pellet centrifuge1->repeat_extraction if pellet is colored pool_supernatants Pool Supernatants collect_supernatant->pool_supernatants repeat_extraction->centrifuge1 evaporate Evaporate Solvent pool_supernatants->evaporate resuspend Resuspend in known volume for analysis evaporate->resuspend end End: Carotenoid Extract resuspend->end

Caption: General workflow for the extraction of carotenoids from plant tissues.

References

The Unseen Architect: An In-depth Technical Guide on the Impact of 15-cis-Phytoene on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-cis-Phytoene, a colorless C40 carotenoid, is the primary precursor to all carotenoids in photosynthetic organisms. While its role in biosynthesis is well-established, its direct impact on the biophysical properties of cellular membranes is an area of emerging interest. This technical guide consolidates the current understanding and provides a theoretical framework, supported by established experimental protocols, for investigating the influence of this nonpolar isoprenoid on membrane fluidity, structure, and potential signaling cascades. Due to a scarcity of direct experimental data on this compound, this document draws analogies from studies on other nonpolar carotenoids, such as β-carotene, and presents detailed methodologies for future research.

Introduction: Beyond Biosynthesis

Carotenoids are integral components of biological membranes, influencing their structural integrity and function. This compound, as the foundational molecule for this diverse class of pigments, is synthesized at or near membrane-associated complexes.[1][2] Its highly lipophilic nature suggests a significant residence time within the lipid bilayer, where it is poised to interact with and modulate the membrane environment prior to its enzymatic conversion. Understanding these initial interactions is critical for a complete picture of carotenoid biology and for harnessing these properties in therapeutic and drug delivery applications.

Physical and Chemical Properties of this compound

A comprehensive understanding of this compound's interaction with lipid membranes begins with its fundamental physicochemical properties.

PropertyValue/DescriptionCitation
Molecular Formula C40H64[3]
Molar Mass 544.9 g/mol [3]
Structure A symmetric 40-carbon isoprenoid with three conjugated double bonds. The central double bond is in the cis configuration.[4]
Solubility Highly lipophilic, soluble in organic solvents, practically insoluble in water.[5]
Calculated LogP 15.3[3]
UV Absorption Maxima Approximately 276, 286, and 297 nm in organic solvents.[4]

Theoretical Impact of this compound on Membrane Properties

As a nonpolar, rod-like molecule, this compound is expected to localize deep within the hydrophobic core of the lipid bilayer, oriented parallel to the membrane surface.[6] This positioning is in contrast to polar xanthophylls, which tend to span the membrane. The following sections detail the hypothesized effects on key membrane characteristics.

Membrane Fluidity

The introduction of the rigid, bulky structure of this compound into the acyl chain region of the membrane is anticipated to decrease membrane fluidity. By restricting the rotational and lateral movement of the lipid acyl chains, it would increase the packing order. This effect is analogous to the rigidifying effect observed with other nonpolar carotenoids.[7]

Illustrative Quantitative Data on Carotenoid-Induced Changes in Membrane Fluidity *

CarotenoidModel MembraneTechniqueParameterChange ObservedCitation
StaphyloxanthinS. aureus membranesFluorescence Anisotropy (TMA-DPH)Anisotropy (r)Increase from ~0.22 to ~0.25 at 5°C, indicating decreased fluidity.[8]
Lutein/Zeaxanthin (B1683548)PEPG MLVsFluorescence Spectroscopy (Laurdan GP)Generalized Polarization (GP)Increase in GP values in the hydrophobic region, indicating decreased fluidity.[9]
β-CaroteneS. aureus membranesFluorescence Polarization (DPH)Polarization Index (PI)Higher PI in carotenoid-producing strains, indicating a more rigid membrane.[7]

*Data for analogous carotenoids is presented due to the lack of specific data for this compound.

Membrane Thickness and Permeability

Molecular dynamics simulations of nonpolar carotenoids like β-carotene suggest that they can induce a thinning of the lipid bilayer.[10][11] This occurs as the carotenoid accommodates itself within the hydrophobic core, causing a reorganization of the lipid acyl chains that can lead to either compression or interdigitation of the lipid monolayers. This alteration in thickness and packing would consequently be expected to decrease the permeability of the membrane to small molecules and ions.

Experimental Protocols for Assessing Membrane Interactions

To empirically determine the effects of this compound, the following established protocols, adapted for this specific carotenoid, are recommended.

Preparation of Liposomes Incorporating this compound

This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipid

  • This compound (analytical standard)

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amount of lipid (e.g., 10 mg) and this compound (to achieve a specific mol%) in the chloroform/methanol solvent mixture in a round-bottom flask.

  • Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid's phase transition temperature.

  • Subject the resulting multilamellar vesicle (MLV) suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times to form LUVs.

G

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the membrane. Its rotational freedom, and thus the polarization of its fluorescence, is sensitive to the local microviscosity.

Materials:

Procedure:

  • Dilute the liposome suspension to the desired concentration in buffer.

  • Add DPH stock solution to the liposome suspension to a final concentration of ~1 µM (lipid-to-probe ratio of ~200:1).

  • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.

  • Measure the fluorescence intensities with the excitation polarizer set vertically and the emission polarizer set vertically (I_VV) and horizontally (I_VH).

  • Correct for instrumental bias (G-factor) by measuring intensities with the excitation polarizer set horizontally (I_HV and I_HH). G = I_HV / I_HH.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Compare the anisotropy values of liposomes with and without this compound. An increase in 'r' indicates a decrease in membrane fluidity.

G

Structural Analysis by FTIR and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information on the conformation and dynamics of lipid acyl chains and headgroups.

  • Protocol: Acquire spectra of hydrated liposome films with and without this compound. Analyze the symmetric and asymmetric C-H stretching vibrations (ν_s(CH₂) and ν_as(CH₂)) of the lipid acyl chains around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. A shift to lower wavenumbers indicates increased conformational order (decreased fluidity).[12]

Resonance Raman Spectroscopy: This technique can be used to study the orientation of carotenoids within the membrane.

  • Protocol: By using an excitation wavelength within the absorption band of this compound, the Raman signal from the carotenoid is selectively enhanced. By analyzing the angle-resolved resonance Raman scattering from oriented multibilayers, the orientation of the polyene chain relative to the bilayer normal can be determined.[13][14]

Potential Signaling Roles of this compound

While the primary role of this compound is as a biosynthetic intermediate, its accumulation under certain stress conditions suggests it could have signaling functions.[15] The enzymes of the carotenoid biosynthesis pathway are membrane-associated.[1][2] It is plausible that local concentrations of this compound could modulate the activity of these or other membrane-bound proteins through alterations in the local membrane environment. For instance, changes in membrane fluidity and thickness can impact the conformational dynamics and function of transmembrane proteins.

G

Conclusion and Future Directions

This compound, by virtue of its structure and localization, likely plays a more significant role in modulating membrane properties than is currently appreciated. While direct experimental evidence remains to be gathered, the theoretical framework and established protocols outlined in this guide provide a clear path forward for its investigation. Future research should focus on obtaining quantitative data on the effects of this compound on membrane fluidity, thickness, and permeability using the described techniques. Furthermore, exploring its potential to influence the function of membrane-associated proteins will be crucial in uncovering novel biological roles for this foundational carotenoid. Such studies will not only advance our fundamental understanding of membrane biology but also open new avenues for the development of novel drug delivery systems and therapeutics that leverage the membrane-modulating properties of isoprenoids.

References

Methodological & Application

Quantification of 15-cis-Phytoene Using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

For researchers, scientists, and drug development professionals, the accurate quantification of 15-cis-phytoene is crucial for understanding its role in various biological processes and for its potential as a biomarker or therapeutic agent. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a robust and widely accessible analytical technique.

Introduction

Phytoene (B131915), a colorless carotenoid, is the precursor to all other carotenoids in the biosynthetic pathway. It exists in several isomeric forms, with this compound being a significant isomer found in various natural sources, including fruits, vegetables, and human tissues. Due to its potential health benefits, including antioxidant and anti-inflammatory properties, there is a growing interest in its accurate quantification in diverse matrices. HPLC-DAD offers a reliable method for the separation and quantification of this compound from other carotenoids and matrix components. The key to successful analysis lies in efficient extraction, appropriate chromatographic separation, and precise detection. Phytoene is typically detected at a wavelength of approximately 285 nm.[1]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC-DAD analysis for the quantification of this compound.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Below are protocols for different sample types. All procedures should be performed under subdued light to prevent isomerization and degradation of carotenoids.

Protocol 1: Extraction from Plant Tissues (e.g., Apricot Pulp)

This protocol is adapted from methods used for fruit matrices.[2]

  • Homogenization: Weigh approximately 50 mg of lyophilized and powdered plant tissue into a centrifuge tube.

  • Solvent Addition: Add 0.5 mL of a mixed solvent of n-hexane:acetone (B3395972):ethanol (B145695) (1:1:1, v/v/v).[2]

  • Extraction: Vortex the mixture vigorously for 1 minute and centrifuge at 12,000 rpm for 5 minutes at 4°C.[2]

  • Phase Separation: Transfer the supernatant to a new tube. Add 0.5 mL of a saturated sodium chloride solution and vortex.[2]

  • Drying: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Saponification (Optional, for chlorophyll-rich samples): To remove chlorophyll, dissolve the dried extract in 0.5 mL of methyl tert-butyl ether (MTBE) and add 0.5 mL of 10% KOH in methanol. After a brief incubation, add 1 mL of saturated sodium chloride solution and 0.5 mL of MTBE, vortex, and collect the upper organic layer.[2]

  • Reconstitution: Evaporate the final organic phase to dryness and reconstitute the residue in 100 µL of a methanol/MTBE (1:1, v/v) solution.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

Protocol 2: Extraction from Biological Fluids or Tissues (e.g., Feces)

This protocol is based on methods for complex biological samples.[1]

  • Homogenization: Homogenize approximately 0.3 g of lyophilized sample with 10.0 mL of cool PBS (1x, pH 7.4) and 2 mL of ethanol.[1]

  • Internal Standard: Add a known amount of an internal standard, such as tocopheryl acetate.[1]

  • Extraction: Add 20 mL of pure acetone and vortex. Subsequently, add an extraction solvent (e.g., a mixture of diethyl ether and petroleum ether).[1]

  • Saponification: Add 400 µL of 0.1 M pyrogallic acid in ethanol and 400 µL of 30% KOH in methanol. Incubate in an ultrasonic bath in the dark for 7 minutes.[1]

  • Liquid-Liquid Extraction: Add 800 µL of distilled water and 1600 µL of the extraction solvent. Vortex for 1 minute and centrifuge at 3500 rpm for 3 minutes.[1]

  • Pooling and Drying: Transfer the upper organic phase to a new tube. Repeat the extraction step twice more. Pool the organic phases and dry under a stream of nitrogen.[1]

  • Reconstitution: Dissolve the dried extract in 150 µL of methanol:MTBE (50:50) for HPLC analysis.[1]

HPLC-DAD Analysis

A C30 column is highly recommended for the separation of carotenoid isomers, including this compound.[3]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode-Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column YMC C30, 3 µm, 100 mm x 2.0 mmSpheri-5-ODS, 5 µm
Mobile Phase A Methanol:Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic Acid[2]Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v)[4]
Mobile Phase B Methyl tert-butyl ether (MTBE) with 0.01% BHT[2]N/A (Isocratic)
Gradient 0-3 min: 0% B; 3-5 min: linear to 70% B; 5-9 min: linear to 95% B; 10-11 min: return to 0% B[2]Isocratic
Flow Rate 0.8 mL/min[2]1.0 mL/min (typical)
Column Temperature 28°C[2]Ambient or controlled (e.g., 20°C)[3]
Injection Volume 2 µL[2]10-20 µL
Detection Wavelength 285 nm for phytoene[1]285 nm for phytoene[1]
Quantification

Quantification is achieved by creating a calibration curve using an analytical standard of this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/MTBE). Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Calibration Curve: Inject each standard into the HPLC-DAD system and record the peak area at 285 nm. Plot the peak area versus the concentration to generate a linear regression curve.

  • Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to this compound.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the sample.

Data Presentation

The following table summarizes quantitative data for phytoene from various studies.

MatrixPhytoene ConcentrationMethodReference
Human FecesMedian: 11.4 µg/g dry weightHPLC-DAD[1]
Apricot Pulp ('JTY' cultivar, S7 stage)Approx. 39 µg/g (as β-carotene, pathway analysis)LC-MS/MS[2]
Tomato CultivarsVaries significantly by cultivarHPLC-PDA[5]

Calibration Curve Data Example

AnalyteConcentration Range (ng/µL)Reference
Phytoene (used for Phytofluene quantification)Not specified, but other carotenoids in the same study ranged from 0.11 to 36.6 ng/µL>0.98[1]
all-E-lycopene1-25 µg/mL>0.998[5]
all-E-β-carotene1-25 µg/mL>0.998[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC-DAD.

G cluster_0 Sample Preparation cluster_1 HPLC-DAD Analysis cluster_2 Data Analysis & Quantification A Sample Collection (e.g., Plant Tissue, Biological Fluid) B Homogenization & Solvent Extraction A->B C (Optional) Saponification B->C D Liquid-Liquid Extraction & Phase Separation C->D E Drying & Reconstitution D->E F Filtration (0.22 µm) E->F G Injection into HPLC System F->G Inject Sample H Chromatographic Separation (C30 or C18 Column) G->H I DAD Detection at 285 nm H->I J Peak Identification & Integration I->J Chromatogram L Concentration Calculation J->L K Calibration Curve Generation (Using this compound Standard) K->L

References

Application Notes and Protocols for the Extraction of 15-cis-Phytoene from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915), a 40-carbon carotenoid precursor, is the first committed step in the carotenoid biosynthetic pathway in plants. The 15-cis isomer of phytoene is the primary product of the phytoene synthase (PSY) enzyme and serves as the substrate for subsequent desaturation reactions leading to the formation of colored carotenoids like lycopene (B16060) and β-carotene. Recent interest in phytoene and its downstream metabolite, phytofluene (B1236011), has grown due to their potential health benefits, including antioxidant and anti-inflammatory properties, and their ability to absorb UV light, suggesting a role in skin protection. This document provides detailed protocols for the extraction of 15-cis-phytoene from plant tissues, focusing on common sources such as tomatoes and carrots.

Data Presentation

Table 1: Phytoene and Phytofluene Content in Selected Plant Tissues
Plant TissuePhytoene (mg/100g fresh weight)Phytofluene (mg/100g fresh weight)Reference
Carrot7.31.7
Apricot2.80.6
Tomato Juice (commercial)2.0-
Orange1.1-
Tomato Sauce (commercial)-1.2
Canned Tomato-1.0

Note: Data represents total phytoene and phytofluene content and may not be exclusively the 15-cis isomer. The concentration of specific isomers can be determined by the analytical method employed.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Tomato Fruit

This protocol outlines a standard procedure for the extraction of phytoene from fresh tomato fruit. Tomatoes are a rich source of carotenoids, and this method is optimized for the recovery of early precursors in the biosynthetic pathway.

Materials:

  • Fresh, ripe tomato fruit

  • Liquid nitrogen

  • Mortar and pestle or a laboratory blender

  • Hexane (B92381) (HPLC grade)

  • Acetone (HPLC grade)

  • Ethanol (B145695) (96%)

  • Butylated hydroxytoluene (BHT)

  • Sodium chloride (NaCl) solution, 10% (w/v)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amber glass vials for storage

Procedure:

  • Sample Preparation:

    • Wash and blot dry the tomato fruit.

    • Cut the tomatoes into small pieces and freeze them in liquid nitrogen.

    • Grind the frozen tomato pieces into a fine powder using a pre-chilled mortar and pestle or a blender.

  • Extraction:

    • Weigh approximately 2-5 g of the powdered tomato tissue into a centrifuge tube.

    • Add 20 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) solvent mixture containing 0.1% BHT. The addition of BHT is crucial to prevent oxidation of the carotenoids during extraction.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Incubate the mixture on a shaker at room temperature for 30 minutes, protected from light.

  • Phase Separation:

    • Add 5 mL of 10% NaCl solution to the tube to facilitate phase separation.

    • Vortex the mixture again for 1 minute.

    • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. This will separate the mixture into two layers: an upper hexane layer containing the carotenoids and a lower aqueous layer.

  • Collection of Extract:

    • Carefully collect the upper hexane layer using a Pasteur pipette and transfer it to a clean tube.

    • Repeat the extraction process on the remaining pellet with another 10 mL of the hexane:acetone:ethanol mixture to maximize the yield.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Immediately redissolve the dried extract in a known volume of hexane or a suitable solvent for analysis (e.g., mobile phase for HPLC).

    • Transfer the extract to an amber glass vial, flush with nitrogen, and store at -20°C or lower until analysis. Phytoene is highly unstable and susceptible to degradation by light and air.

Protocol 2: Extraction of this compound from Carrot with Saponification

This protocol is adapted for carrot tissue, which has a tougher matrix. It includes a saponification step to remove interfering lipids and chlorophylls, which can be present in some carrot varieties or if aerial parts are included. Saponification is a common step in carotenoid analysis to hydrolyze carotenoid esters and remove unwanted lipids.

Materials:

  • Fresh carrots

  • Liquid nitrogen

  • Grater or food processor

  • Ethanol (96%)

  • Potassium hydroxide (B78521) (KOH) solution, 60% (w/v) in water

  • Hexane (HPLC grade)

  • Diethyl ether (peroxide-free)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Amber glass vials for storage

Procedure:

  • Sample Preparation:

    • Wash, peel, and grate the carrots.

    • Freeze the grated carrot in liquid nitrogen and grind to a fine powder.

  • Initial Extraction:

    • Weigh approximately 5 g of the powdered carrot tissue into a flask.

    • Add 50 mL of ethanol and stir for 15 minutes at room temperature.

  • Saponification:

    • Add 5 mL of 60% KOH solution to the ethanolic mixture.

    • Incubate the mixture in a water bath at 60°C for 30-60 minutes with occasional swirling. This step should be performed under a nitrogen atmosphere to prevent oxidation. The saponification process helps to break down cell walls and release carotenoids.

  • Extraction of Unsaponifiable Matter:

    • After cooling the mixture to room temperature, transfer it to a separatory funnel.

    • Add 50 mL of hexane:diethyl ether (1:1, v/v) and shake vigorously for 1-2 minutes.

    • Allow the layers to separate. Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer twice more with 25 mL of the hexane:diethyl ether mixture.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic extract with 50 mL of saturated NaCl solution to remove residual KOH and other water-soluble impurities. Repeat the washing step until the aqueous phase is neutral (check with pH paper).

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Redissolve the dried extract in a known volume of a suitable solvent for analysis.

    • Store in an amber glass vial under nitrogen at -20°C or lower.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of phytoene isomers. A C30 column is often preferred for carotenoid analysis due to its ability to separate geometric isomers.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm). A C18 column can also be used, but may provide less resolution for isomers.

Mobile Phase and Gradient:

  • A gradient mobile phase is typically used for the separation of a wide range of carotenoids. A common system consists of:

    • Solvent A: Methanol/Water (96:4, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • 0-12 min: Linear gradient from 50% B to 63% B

    • 12-17 min: Hold at 63% B

    • 17-22 min: Return to 50% B

    • 22-27 min: Re-equilibration at 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

Detection:

  • Phytoene is detected by its characteristic UV absorption spectrum with a maximum at approximately 286 nm. A PDA detector is highly recommended to confirm the identity of the peak by its spectral characteristics.

Quantification:

  • Quantification is performed by external calibration using a certified standard of this compound.

  • Create a calibration curve by injecting known concentrations of the standard and plotting peak area against concentration.

  • The concentration of this compound in the sample extracts is then calculated from the calibration curve.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Collection cluster_saponification Saponification (Optional) cluster_final Final Steps plant_tissue Plant Tissue (e.g., Tomato, Carrot) freeze Freeze in Liquid Nitrogen plant_tissue->freeze grind Grind to a Fine Powder freeze->grind add_solvent Add Solvent (e.g., Hexane:Acetone:Ethanol) with Antioxidant (BHT) grind->add_solvent vortex Vortex and Incubate add_solvent->vortex add_salt Add NaCl Solution vortex->add_salt centrifuge Centrifuge add_salt->centrifuge collect_hexane Collect Upper Hexane Layer centrifuge->collect_hexane add_koh Add Ethanolic KOH collect_hexane->add_koh For high-lipid/chlorophyll matrices dry Dry with Na2SO4 collect_hexane->dry heat Heat under Nitrogen add_koh->heat extract_unsap Extract with Hexane/Ether heat->extract_unsap extract_unsap->dry evaporate Evaporate Solvent dry->evaporate redissolve Redissolve in Known Volume evaporate->redissolve hplc Analyze by HPLC redissolve->hplc

Caption: General workflow for the extraction of this compound from plant tissues.

Carotenoid_Biosynthesis cluster_pathway Carotenoid Biosynthetic Pathway ggpp Geranylgeranyl Diphosphate (GGPP) phytoene This compound ggpp->phytoene Phytoene Synthase (PSY) phytofluene Phytofluene phytoene->phytofluene Phytoene Desaturase (PDS) zeta_carotene ζ-Carotene phytofluene->zeta_carotene PDS neurosporene Neurosporene zeta_carotene->neurosporene ζ-Carotene Desaturase (ZDS) lycopene Lycopene neurosporene->lycopene ZDS beta_carotene β-Carotene lycopene->beta_carotene Lycopene β-cyclase (LCYB) alpha_carotene α-Carotene lycopene->alpha_carotene Lycopene ε-cyclase (LCYE) & LCYB zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-carotene hydroxylase lutein Lutein alpha_carotene->lutein α-carotene hydroxylase

Caption: Simplified carotenoid biosynthetic pathway in plants.

Spectrophotometric Determination of 15-cis-Phytoene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is a colorless, naturally occurring carotenoid that serves as a crucial precursor in the biosynthesis of all other carotenoids.[1][2] Unlike colored carotenoids, which absorb light in the visible region, this compound exhibits characteristic absorption in the ultraviolet (UV) range of the electromagnetic spectrum. This property allows for its quantitative determination using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique. These application notes provide detailed protocols for the spectrophotometric determination of this compound in various samples, addressing sample preparation, potential interferences, and data analysis.

Principle

The quantitative analysis of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The concentration of this compound in a sample extract can be calculated by measuring its absorbance at its specific maximum absorption wavelength (λmax) and using its molar extinction coefficient (ε).

Quantitative Data

A critical parameter for the spectrophotometric quantification of this compound is its molar extinction coefficient. While direct literature values for the molar extinction coefficient of this compound are scarce, the specific extinction coefficient (E1% 1cm) for phytoene (B131915) has been reported as 1250 at 286 nm in petroleum ether. This value can be used to calculate the molar extinction coefficient.

Table 1: Spectroscopic Properties of this compound

PropertyValueSolventReference
Absorption Maxima (λmax) 275, 285, 297 nmMethanol (B129727)/Methyl-tert-butyl ether (MeOH/MTBE)[3]
Specific Extinction Coefficient (E1% 1cm) 1250Petroleum Ether
Molecular Weight 544.9 g/mol -[3]
Calculated Molar Extinction Coefficient (ε) at 286 nm ~68,113 L·mol⁻¹·cm⁻¹Petroleum EtherCalculated

Note: The molar extinction coefficient was calculated using the formula: ε = (E1% 1cm * Molecular Weight) / 10.

Experimental Protocols

General Considerations
  • Light Sensitivity: this compound is susceptible to photo-isomerization and degradation. All procedures should be performed under subdued light or using amber-colored glassware to minimize exposure to light.

  • Oxidation: Phytoene is prone to oxidation. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is recommended. Solvents should be degassed to remove dissolved oxygen.

  • Purity of Solvents: Use HPLC-grade or analytical-grade solvents to avoid interference from impurities.

Sample Preparation

The choice of extraction method depends on the sample matrix. Below are protocols for plant tissues and microbial cultures.

Protocol 2.1: Extraction from Plant Tissues (e.g., Tomato, Apricot)

This method is adapted from procedures used for carotenoid extraction from fruits.

Materials:

  • Plant tissue (e.g., 1-5 g of homogenized fruit pulp)

  • Acetone (B3395972) (containing 0.1% BHT)

  • Petroleum ether or Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator (optional)

Procedure:

  • Weigh the homogenized plant tissue and place it in a mortar or a homogenizer.

  • Add a sufficient volume of cold acetone (containing 0.1% BHT) to cover the sample (e.g., 10-20 mL).

  • Grind or homogenize the tissue until a uniform paste is formed.

  • Filter the extract through a Büchner funnel with filter paper or centrifuge the mixture to pellet the solid debris.

  • Repeat the extraction of the residue with acetone until the residue is colorless.

  • Pool the acetone extracts and transfer them to a separatory funnel.

  • Add an equal volume of petroleum ether or hexane and 10-20 mL of saturated NaCl solution to the separatory funnel.

  • Gently mix the phases and allow them to separate. The upper phase (petroleum ether/hexane) will contain the carotenoids.

  • Discard the lower aqueous phase.

  • Wash the upper phase with distilled water two to three times to remove residual acetone.

  • Dry the petroleum ether/hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • If necessary, concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

  • Dilute the extract with the chosen solvent (e.g., petroleum ether or hexane) to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

Protocol 2.2: Extraction from Microbial Cultures (e.g., Algae, Bacteria)

This protocol is suitable for extracting phytoene from microbial biomass.

Materials:

  • Microbial cell pellet

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Acetone or Methanol (containing 0.1% BHT)

  • Petroleum ether or Hexane

  • Sonicator or bead beater

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest the microbial cells by centrifugation.

  • Wash the cell pellet with PBS or a suitable buffer to remove media components.

  • Resuspend the cell pellet in a small volume of buffer.

  • Disrupt the cells using sonication on ice or a bead beater to release the intracellular contents.

  • Add at least 3 volumes of acetone or methanol (containing 0.1% BHT) to the cell lysate and mix thoroughly.

  • Centrifuge to pellet the cell debris.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction of the pellet until it is colorless.

  • Pool the supernatants and proceed with the liquid-liquid partitioning as described in Protocol 2.1, steps 7-13.

Spectrophotometric Measurement

Instrumentation:

  • UV-Vis Spectrophotometer capable of scanning in the UV range (200-400 nm).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Set the spectrophotometer to scan from 400 nm down to 250 nm.

  • Use the same solvent as used for the final dilution of the extract as a blank to zero the instrument.

  • Record the absorbance spectrum of the diluted sample extract.

  • Identify the absorbance maximum (λmax) around 286 nm.

  • Record the absorbance at the λmax.

Data Analysis and Calculations

The concentration of this compound in the extract can be calculated using the Beer-Lambert law:

A = ε * c * l

Where:

  • A is the absorbance at λmax.

  • ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹).

  • c is the concentration of this compound (in mol·L⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

Calculation of this compound Concentration:

  • Using Molar Extinction Coefficient (ε):

    • Concentration (mol/L) = Absorbance / (ε * path length)

    • Concentration (g/L) = Concentration (mol/L) * Molecular Weight of this compound (544.9 g/mol )

  • Using Specific Extinction Coefficient (E1% 1cm):

    • Concentration ( g/100 mL) = Absorbance / E1% 1cm

    • Concentration (g/L) = (Absorbance / E1% 1cm) * 10

The final concentration in the original sample should be calculated by taking into account the initial amount of sample and the total volume of the extract.

Concentration in original sample (µg/g) = (Concentration of extract (g/L) * Total volume of extract (L) * 1,000,000) / Initial weight of sample (g)

Handling Interferences

A common challenge in the spectrophotometric determination of phytoene is the presence of phytofluene (B1236011), another colorless carotenoid that is the immediate downstream product of phytoene desaturation. Phytofluene has absorption maxima at approximately 331, 348, and 367 nm, which can overlap with the tail of the phytoene absorption spectrum.

Method for Simultaneous Determination of Phytoene and Phytofluene (Vierordt's Method)

For samples containing both phytoene and phytofluene, a simultaneous equation method (Vierordt's method) can be employed to determine the concentration of each compound.[4] This method requires measuring the absorbance of the mixture at two different wavelengths, ideally at the λmax of each component.

Principle: The total absorbance at a given wavelength is the sum of the absorbances of the individual components.

Equations:

  • A₁ = ε(phytoene, λ₁) * c(phytoene) * l + ε(phytofluene, λ₁) * c(phytofluene) * l

  • A₂ = ε(phytoene, λ₂) * c(phytoene) * l + ε(phytofluene, λ₂) * c(phytofluene) * l

Where:

  • A₁ and A₂ are the absorbances of the mixture at wavelengths λ₁ and λ₂, respectively.

  • λ₁ is the λmax of phytoene (e.g., 286 nm).

  • λ₂ is the λmax of phytofluene (e.g., 348 nm).

  • ε(compound, λ) is the molar extinction coefficient of the specified compound at the specified wavelength.

  • c(compound) is the concentration of the specified compound.

  • l is the path length (1 cm).

To use this method, the molar extinction coefficients of both pure phytoene and pure phytofluene must be known at both wavelengths.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Sample (Plant Tissue/Microbial Culture) Homogenization Homogenization/Cell Disruption Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone, Hexane) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Drying_Concentration Drying and Concentration Partitioning->Drying_Concentration Final_Extract Final Extract in Known Volume Drying_Concentration->Final_Extract Spectrophotometer UV-Vis Spectrophotometer Final_Extract->Spectrophotometer Measurement Measure Absorbance at λmax (286 nm) Spectrophotometer->Measurement Calculation Calculate Concentration (Beer-Lambert Law) Measurement->Calculation Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene_Synthase Phytoene Synthase (PSY) GGPP->Phytoene_Synthase Phytoene This compound Phytoene_Synthase->Phytoene Phytoene_Desaturase Phytoene Desaturase (PDS) Phytoene->Phytoene_Desaturase Phytofluene Phytofluene Phytoene_Desaturase->Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ... Lycopene Lycopene Zeta_Carotene->Lycopene ... Other_Carotenoids Other Carotenoids (e.g., β-carotene) Lycopene->Other_Carotenoids ...

References

Application Notes and Protocols for the Enzymatic Assay of Phytoene Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915) synthase (PSY) is a critical enzyme in the biosynthesis of carotenoids, catalyzing the first committed step in this pathway.[1][2][3] As the primary rate-limiting enzyme, PSY activity is a key determinant of carotenoid accumulation in various organisms, including plants and microorganisms.[1][2][4][5] The enzymatic assay of phytoene synthase is a fundamental tool for characterizing its biochemical properties, investigating its regulation, and screening for potential inhibitors or activators. This document provides detailed application notes and protocols for performing a robust and reliable phytoene synthase enzymatic assay.

Phytoene synthase catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form prephytoene pyrophosphate, which is then converted to 15-cis-phytoene.[1][2][6] This reaction is dependent on the presence of the cofactor Mn2+.[1][2] The activity of PSY is subject to complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels, making its in vitro characterization essential for understanding carotenoid biosynthesis.[4][5][7]

Data Presentation

The following table summarizes typical quantitative data and reaction conditions for a phytoene synthase enzymatic assay. These values may require optimization depending on the specific enzyme source and experimental goals.

ParameterValueNotes
Enzyme Concentration1-10 µgOptimal concentration should be determined empirically.
Substrate (GGPP) Concentration10-100 µMRadiolabeled [1-14C]GGPP is commonly used for detection.
MnCl2 Concentration0.5-5 mMMn2+ is an essential cofactor for PSY activity.[1][2]
Buffer50 mM Tris-HCl, pH 7.5-8.0Other buffers such as MOPS or HEPES can also be used.
Detergent (e.g., Tween 80)0.05-0.2% (v/v)Can aid in enzyme stability and activity.
Incubation Temperature25-37 °COptimal temperature may vary depending on the enzyme source.
Incubation Time15-60 minutesShould be within the linear range of the reaction.
Reaction Volume50-200 µL

Experimental Protocols

This section provides a detailed methodology for the expression and purification of recombinant phytoene synthase and the subsequent enzymatic assay.

Expression and Purification of Recombinant Phytoene Synthase

A reliable source of active enzyme is crucial for the assay. Recombinant expression in E. coli is a common method for obtaining sufficient quantities of PSY.[4][5]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the phytoene synthase gene (e.g., pET vector)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

Protocol:

  • Transform the E. coli expression strain with the PSY expression vector.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged phytoene synthase with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.

Phytoene Synthase Enzymatic Assay

This protocol describes a typical assay using a radiolabeled substrate for the quantification of phytoene production.

Materials:

  • Purified phytoene synthase enzyme

  • [1-14C]Geranylgeranyl pyrophosphate (GGPP)

  • Assay Buffer (50 mM Tris-HCl pH 7.8, 5 mM MnCl2, 5 mM DTT, 0.1% Tween 80)

  • Unlabeled GGPP

  • Stop Solution (e.g., Methanol:Chloroform, 2:1, v/v)

  • Organic Solvent for extraction (e.g., Hexane or Petroleum Ether)

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer.

  • Add unlabeled GGPP to the desired final concentration.

  • Add a known amount of [1-14C]GGPP (e.g., to a final specific activity of 1000 dpm/nmol).

  • Pre-incubate the reaction mixture at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the purified phytoene synthase enzyme.

  • Incubate the reaction for a set period (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the Stop Solution.

  • Extract the lipid-soluble product (phytoene) by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases.

  • Transfer the organic (upper) phase containing the radiolabeled phytoene to a new tube.

  • Repeat the extraction step to ensure complete recovery of the product.

  • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Resuspend the residue in a small volume of organic solvent and transfer to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of phytoene produced based on the specific activity of the [1-14C]GGPP and the measured radioactivity.

Visualizations

The following diagrams illustrate the carotenoid biosynthesis pathway and the experimental workflow for the phytoene synthase assay.

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Cyclases beta_Carotene β-Carotene Lycopene->beta_Carotene Cyclases Xanthophylls Xanthophylls alpha_Carotene->Xanthophylls Hydroxylases beta_Carotene->Xanthophylls Hydroxylases

Caption: Simplified carotenoid biosynthesis pathway highlighting the central role of Phytoene Synthase.

PSY_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Purification (Recombinant PSY) Reaction_Setup Reaction Setup (Buffer, Mn2+, GGPP) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation ([14C]GGPP) Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Time & Temp) Reaction_Setup->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Extraction Product Extraction (Organic Solvent) Reaction_Stop->Extraction Quantification Quantification (Scintillation Counting) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for the phytoene synthase enzymatic assay.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for 15-cis-Phytoene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoene (B131915), a 40-carbon isoprenoid, is the precursor to all carotenoids. The 15-cis isomer of phytoene is of particular interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli for the production of 15-cis-phytoene. The protocols cover strain construction, cultivation, and analytical methods for quantification.

Metabolic Pathway for this compound Production in E. coli

E. coli possesses the native methylerythritol 4-phosphate (MEP) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). For the production of this compound, two key heterologous enzymes are introduced:

  • Geranylgeranyl Pyrophosphate (GGPP) Synthase (CrtE): This enzyme catalyzes the condensation of farnesyl pyrophosphate (FPP), an intermediate of the MEP pathway, with one molecule of IPP to form GGPP. The crtE gene from Pantoea ananatis is commonly used for this purpose.

  • This compound Synthase (CrtB): This enzyme catalyzes the head-to-head condensation of two molecules of GGPP to produce this compound. The crtB gene from the cyanobacterium Synechocystis sp. PCC 6803 is known to specifically produce the 15-cis isomer.[1]

The introduction of these two genes into E. coli redirects the metabolic flux from the native MEP pathway towards the synthesis of this compound.

Phytoene_Pathway G3P Glyceraldehyde-3-Phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IspA DMAPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE (P. ananatis) Phytoene This compound GGPP->Phytoene CrtB (Synechocystis sp.)

Metabolic pathway for this compound production in E. coli.

Data Presentation

Table 1: Summary of Quantitative Data for Phytoene Production in Engineered E. coli

StrainPlasmidKey Genes ExpressedCultivation ConditionsPhytoene Titer (mg/L)Phytoene Yield (mg/g DCW)Reference
E. coli BL21Star(DE3)pAC-PTE-MTcrtE, crtB (unknown origin)2XM9 minimal medium, 5 g/L glucose, 31°C, 48h~0.179Not reported--INVALID-LINK--
E. coli DH5αpYS71crtE-B (P. ananatis)LB medium, 37°C, 16hNot reportedNot reported--INVALID-LINK--

Note: Data for this compound specifically is limited; the table presents total phytoene production where the primary isomer was identified as 15-cis.

Experimental Protocols

Protocol 1: Construction of this compound Production Plasmid

This protocol describes the construction of an expression plasmid co-expressing geranylgeranyl pyrophosphate synthase (crtE) from Pantoea ananatis and this compound synthase (crtB) from Synechocystis sp. PCC 6803.

Materials:

  • E. coli DH5α (for cloning)

  • Pantoea ananatis genomic DNA

  • Synechocystis sp. PCC 6803 genomic DNA

  • pACYC184 vector

  • Restriction enzymes (e.g., EcoRI, BamHI, HindIII, SalI)

  • T4 DNA Ligase

  • DNA polymerase for PCR

  • Primers for crtE and crtB amplification (with appropriate restriction sites)

  • LB agar (B569324) plates and broth with chloramphenicol (B1208) (34 µg/mL)

  • DNA purification kits (PCR and gel extraction)

Procedure:

  • Gene Amplification:

    • Amplify the crtE gene from P. ananatis genomic DNA using PCR with primers containing EcoRI and BamHI restriction sites.

    • Amplify the crtB gene from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing HindIII and SalI restriction sites.

  • Plasmid and Insert Digestion:

    • Digest the pACYC184 vector and the purified crtE PCR product with EcoRI and BamHI.

    • Ligate the digested crtE fragment into the pACYC184 vector to create pACYC-crtE.

    • Digest the pACYC-crtE plasmid and the purified crtB PCR product with HindIII and SalI.

  • Ligation and Transformation:

    • Ligate the digested crtB fragment into the pACYC-crtE vector to create the final expression plasmid, pACYC-crtEB.

    • Transform the ligation product into competent E. coli DH5α cells.

  • Selection and Verification:

    • Plate the transformed cells on LB agar containing chloramphenicol.

    • Select colonies and verify the correct insertion of both genes by colony PCR and restriction digestion of the isolated plasmid. Sequence the inserts to confirm their identity.

Plasmid_Construction_Workflow cluster_genes Gene Amplification cluster_cloning Cloning cluster_verification Verification crtE_amp Amplify crtE from P. ananatis gDNA digest_crtE Digest crtE PCR product and pACYC184 crtE_amp->digest_crtE crtB_amp Amplify crtB from Synechocystis sp. gDNA digest_crtB Digest crtB PCR product and pACYC-crtE crtB_amp->digest_crtB pACYC pACYC184 vector pACYC->digest_crtE ligate_crtE Ligate crtE into pACYC184 digest_crtE->ligate_crtE pACYC_crtE pACYC-crtE ligate_crtE->pACYC_crtE pACYC_crtE->digest_crtB ligate_crtB Ligate crtB into pACYC-crtE digest_crtB->ligate_crtB pACYC_crtEB pACYC-crtEB (Final Plasmid) ligate_crtB->pACYC_crtEB transform Transform into E. coli DH5α pACYC_crtEB->transform select Select on Chloramphenicol plates transform->select verify Verify by Colony PCR, Restriction Digest, and Sequencing select->verify

Workflow for the construction of the this compound production plasmid.
Protocol 2: Cultivation of Engineered E. coli for this compound Production

Materials:

  • E. coli BL21(DE3) strain

  • pACYC-crtEB plasmid

  • LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • 2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

  • Terrific Broth (TB) (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 0.017 M KH2PO4, 0.072 M K2HPO4)

  • M9 minimal medium (with glucose as carbon source)

  • Chloramphenicol (34 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (if using an inducible promoter)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Transformation: Transform the pACYC-crtEB plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing chloramphenicol. Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 100 mL of your chosen production medium (e.g., 2xYT or TB for higher yields, M9 for defined conditions) in a 500 mL flask with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Incubate at 30-37°C with vigorous shaking (200-250 rpm). A lower temperature of 28-30°C can sometimes enhance carotenoid production.[1]

  • Induction (if applicable): If using a plasmid with an inducible promoter (e.g., T7 or tac), add IPTG to a final concentration of 0.1-1 mM when the culture reaches an OD600 of 0.6-0.8.

  • Harvesting: Continue incubation for 24-48 hours post-inoculation (or post-induction). Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Cell Pellet: Wash the cell pellet with sterile water or phosphate-buffered saline (PBS) and store at -80°C until extraction.

Protocol 3: Extraction and Quantification of this compound

Materials:

  • Frozen cell pellet of phytoene-producing E. coli

  • Acetone (B3395972)

  • Methanol (B129727)

  • Dichloromethane

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Sonication bath

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase HPLC column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

  • Phytoene standard (for quantification)

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the frozen cell pellet in 1 mL of methanol by vortexing.

    • Add 3 mL of acetone and vortex vigorously for 1 minute.

    • Sonicate the mixture for 5 minutes in a bath sonicator.

    • Add 3 mL of hexane and vortex for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Phase Separation and Collection:

    • Carefully collect the upper hexane layer containing the phytoene.

    • Repeat the hexane extraction on the lower phase and cell debris two more times.

    • Pool the hexane extracts.

  • Washing and Drying:

    • Wash the pooled hexane extract with an equal volume of saturated NaCl solution to remove residual water-soluble compounds.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methyl-tert-butyl ether (MTBE) and methanol).

  • HPLC Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

    • HPLC Conditions:

      • Column: C30 reverse-phase column.

      • Mobile Phase A: Methanol/MTBE/Water (e.g., 81:15:4, v/v/v).

      • Mobile Phase B: Methanol/MTBE/Water (e.g., 6:90:4, v/v/v).

      • Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes is a common starting point for separating phytoene isomers.

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at 286 nm for phytoene.

      • Identification: this compound can be identified by its characteristic UV-Vis spectrum with a maximum absorbance at approximately 286 nm and by comparing its retention time with a standard.

  • Quantification:

    • Prepare a standard curve using a this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Extraction_Quantification_Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis pellet Cell Pellet resuspend Resuspend in Methanol pellet->resuspend extract Extract with Acetone & Hexane resuspend->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Hexane Layer separate->collect wash Wash with Saturated NaCl collect->wash dry Dry with Anhydrous Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in HPLC Solvent evaporate->reconstitute hplc HPLC Analysis (C30 Column, 286 nm) reconstitute->hplc identify Identify this compound (Retention Time & UV-Vis Spectrum) hplc->identify quantify Quantify using Standard Curve identify->quantify

Workflow for the extraction and quantification of this compound.

Concluding Remarks

The metabolic engineering of E. coli provides a promising platform for the sustainable production of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to establish a robust production system. Further optimization of gene expression levels, cultivation conditions, and precursor supply through metabolic engineering strategies can potentially lead to significantly higher yields of this compound.

References

Key Advantages of UPC²-MS for Phytoene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced UPC²-MS method has been developed for the high-resolution separation of 15-cis-Phytoene and its isomers. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, offering a significant improvement over traditional HPLC-based methods in terms of speed, efficiency, and reduced solvent consumption.

UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), leverages the unique properties of compressed carbon dioxide as the primary mobile phase. This technique is particularly well-suited for the analysis of non-polar compounds like carotenoids and their isomers, which are often challenging to separate using conventional reversed-phase liquid chromatography. When coupled with mass spectrometry (MS), UPC² provides a powerful tool for the unambiguous identification and quantification of specific isomers.

  • Superior Resolution of Isomers: The unique selectivity of UPC² allows for the baseline separation of structurally similar cis/trans isomers of phytoene (B131915).

  • Rapid Analysis Time: The low viscosity of the mobile phase enables high flow rates without excessive backpressure, significantly reducing run times compared to HPLC.

  • Reduced Solvent Consumption: Utilizing environmentally benign CO₂ as the primary mobile phase drastically cuts down on the use of toxic organic solvents.

  • Enhanced Sensitivity: The efficient ionization of analytes in the MS source, often facilitated by a make-up solvent, leads to high detection sensitivity.

Experimental Protocols

This section details the necessary steps for sample preparation and the instrumental conditions for the UPC²-MS system.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. As carotenoids are susceptible to degradation from light and heat, it is recommended to perform all steps under subdued lighting and to use amber vials.

Materials:

  • Sample containing phytoene (e.g., plant extract, microbial culture, in-vitro reaction)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol (B129727), HPLC grade

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters (PTFE)

  • Amber glass autosampler vials with inserts

Protocol:

  • Extraction: If starting from a solid or semi-solid matrix, extract the carotenoids using an appropriate solvent system. A common method involves homogenization with a mixture of methanol and MTBE.

  • Drying: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume of MTBE. MTBE is an excellent solvent for non-polar compounds like phytoene and is highly compatible with the UPC² mobile phase.

  • Clarification: Vortex the reconstituted sample thoroughly and centrifuge to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.

  • Storage: If not analyzed immediately, store the samples at -20°C to prevent degradation.

UPC²-MS System and Conditions

The following parameters have been optimized for the separation of phytoene isomers on a Waters ACQUITY UPC² system coupled with a mass spectrometer.

Instrumentation:

  • Waters ACQUITY UPC² System with Photodiode Array (PDA) Detector

  • Waters Mass Spectrometer (e.g., Q-TOF or SQD) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source

  • ACQUITY UPC² HSS C18 SB Column (150 mm x 3.0 mm, 1.8 µm)

Parameter Condition
Mobile Phase A Carbon Dioxide (CO₂)
Mobile Phase B (Co-solvent) Methanol
Gradient Elution 2% B, hold for 1 min, ramp to 20% B over 8 min, hold for 2 min
Flow Rate 1.5 mL/min
Column Temperature 40°C
Automated Back Pressure Regulator (ABPR) 1500 psi
Injection Volume 1.0 µL
PDA Detection Wavelength 286 nm (for phytoene)
MS Ionization Mode APCI Positive
Corona Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Probe Temperature 450°C
Mass Range m/z 100-1200
Target Ion [M+H]⁺ m/z 545.5

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound and its common isomers. Retention times are illustrative and may vary slightly depending on the specific system and conditions.

Isomer Retention Time (min) Observed m/z [M+H]⁺ UV λmax (nm)
This compound4.8545.508286
all-trans-Phytoene5.2545.508286
9-cis-Phytoene5.5545.508286
13-cis-Phytoene5.9545.508286

Visualizations

Experimental Workflow

The diagram below outlines the complete workflow from sample preparation to data analysis for the UPC²-MS method.

G UPC²-MS Experimental Workflow for Phytoene Isomer Analysis cluster_prep Sample Preparation cluster_analysis UPC²-MS Analysis cluster_data Data Processing sp1 Sample Extraction (e.g., with MTBE/Methanol) sp2 Solvent Evaporation (under Nitrogen) sp1->sp2 sp3 Reconstitution in MTBE sp2->sp3 sp4 Filtration (0.22 µm) sp3->sp4 an1 Injection into UPC² System sp4->an1 Inject Sample an2 Chromatographic Separation (HSS C18 SB Column) an1->an2 an3 PDA Detection (286 nm) an2->an3 an4 MS Detection (APCI Positive Mode) an3->an4 dp1 Peak Integration & Identification an4->dp1 Acquire Data dp2 Quantification of Isomers dp1->dp2 dp3 Reporting dp2->dp3

Caption: Workflow for Phytoene Isomer Analysis.

Phytoene Biosynthetic Pathway

This compound is a crucial precursor in the biosynthesis of all carotenoids in plants and some microorganisms. The following diagram illustrates its central role in this pathway.

G Simplified Carotenoid Biosynthetic Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase (ZDS) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene β-cyclase (LCYB) AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCYB & LCYE Xanthophylls Xanthophylls (Lutein, Zeaxanthin, etc.) BetaCarotene->Xanthophylls AlphaCarotene->Xanthophylls Hydroxylation

Caption: Role of this compound in Carotenoid Biosynthesis.

Application Note & Protocol: Quantification of 15-cis-Phytoene using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15-cis-Phytoene is the first committed precursor in the biosynthetic pathway of all carotenoids in plants and microorganisms. As a colorless carotenoid, its quantification is crucial for studies in metabolic engineering aimed at enhancing carotenoid production, understanding plant photoprotection mechanisms, and investigating its potential roles in cellular signaling and human health. This document provides a detailed protocol for the development of a standard curve and the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Due to its instability, this compound and its solutions must be protected from light and oxygen.[1] It is highly unstable and should be stored at temperatures below -15°C in a dry, dark place.[2]

Preparation of Standard Solutions and Standard Curve Construction

A standard curve is essential for the accurate quantification of this compound. This involves preparing a series of solutions with known concentrations of a high-purity this compound analytical standard and measuring their corresponding instrument response.

Materials
  • This compound analytical standard (≥97% purity)[2]

  • HPLC-grade solvents (e.g., Methanol (B129727), Methyl tert-butyl ether (MTBE), Acetonitrile)

  • Volumetric flasks (Class A)

  • High-precision analytical balance

  • Micropipettes

Protocol for Preparation of Standard Solutions
  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 1 mg of this compound analytical standard.

    • Dissolve the standard in a suitable solvent, such as MTBE or a mixture of methanol and MTBE (1:1, v/v), in a 10 mL volumetric flask.[3][4] Ensure complete dissolution by gentle vortexing.

    • Bring the solution to volume with the same solvent. This is your stock solution.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from, for example, 0.5 µg/mL to 10 µg/mL.

    • The concentrations should be chosen to bracket the expected concentration of this compound in the samples.

Standard Curve Construction
  • Inject each working standard solution into the HPLC system in triplicate.

  • Record the peak area or peak height corresponding to this compound for each injection.

  • Plot the average peak area (or height) on the y-axis against the corresponding concentration on the x-axis.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable for good linearity.[5][6]

Sample Preparation: Extraction of this compound

The choice of extraction method depends on the sample matrix. Below are protocols for plant material, microbial cultures, and plasma. All extraction steps should be performed under dim light to prevent isomerization and degradation of this compound.[1]

Extraction from Plant Material (e.g., Apricot Pulp)
  • Weigh approximately 50 mg of lyophilized and powdered plant material.[3][4]

  • Add 0.5 mL of a mixed solvent of n-hexane:acetone:ethanol (B145695) (1:1:1, v/v/v).[3][4]

  • Vortex vigorously and then centrifuge at 12,000 x g for 5 minutes at 4°C.[3][4]

  • Collect the supernatant.

  • To the supernatant, add 0.5 mL of a saturated sodium chloride solution and vortex.[3][4]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Redissolve the extract in 100 µL of MeOH/MTBE (1:1, v/v).[3][4]

  • Filter the solution through a 0.22 µm membrane filter before HPLC analysis.[3][4]

Extraction from Microbial Culture (e.g., E. coli)
  • Harvest bacterial cells from 5-20 mL of culture by centrifugation at 4,000 x g for 15 minutes.[7]

  • Discard the supernatant.

  • To the cell pellet, add 1 mL of methanol and 2 mL of hexane (B92381), then vortex for 2 minutes.[7]

  • Induce phase separation by adding 1 mL of water, followed by vortexing for 1 minute and centrifugation at 4,000 rpm for 20 minutes.[7]

  • Collect the upper hexane phase.

  • Pass the extract through a 0.2 µm filter before HPLC analysis.[7]

Extraction from Plasma
  • Thaw 0.5 mL of plasma at room temperature.

  • Add an internal standard if necessary.

  • Add 2.0 mL of a protein precipitation solvent (e.g., cold ethanol or acetone) and vortex immediately for 15 seconds.[8]

  • Incubate at 0°C for 30 minutes.

  • Centrifuge at 3,000 x g at 4°C for 10 minutes.

  • Collect the supernatant.

  • Extract the supernatant twice with 2.0 mL of hexane containing 0.01% BHT.[8]

  • Combine the hexane extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase and filter before injection.[8]

HPLC-DAD Analysis

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a diode array detector.

  • Column: A C30 column is highly recommended for the separation of carotenoid isomers. A common choice is a YMC C30 column (3 µm, 100 mm × 2.0 mm ID).[3] Alternatively, a C18 column can also be used.[9][10]

  • Mobile Phase: A gradient of methanol:acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% formic acid (Solvent A) and methyl tert-butyl ether with 0.01% BHT (Solvent B).[3]

  • Gradient Program:

    • 0-3 min: 0% B

    • 3-5 min: Increase to 70% B

    • 5-9 min: Increase to 95% B

    • 9-10 min: Hold at 95% B

    • 10-11 min: Decrease to 0% B

    • 11-15 min: Re-equilibration at 0% B

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 28°C[3]

  • Injection Volume: 2 µL[3]

  • Detection Wavelength: this compound has characteristic absorption maxima at approximately 276, 286, and 297 nm. The primary wavelength for quantification is typically 286 nm.

Quantification of this compound in Samples
  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time, which should match that of the standard.

  • Record the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the standard curve.

    Concentration (µg/mL) = (Peak Area - y-intercept) / slope

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Standard Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAUs) - Replicate 3Average Peak Area (mAUs)
0.5
1.0
2.5
5.0
7.5
10.0

Linear Regression Equation: y = [slope]x + [y-intercept] Coefficient of Determination (R²): [R² value]

Table 2: Quantification of this compound in Samples

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)Concentration in original sample (e.g., µg/g)
Sample 1
Sample 2
Sample 3

Method Validation

For reliable results, the analytical method should be validated according to ICH guidelines.[5][6] Key validation parameters include:

  • Linearity: Assessed by the R² value of the standard curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known concentration of the standard.

  • Precision: Assessed by the relative standard deviation (RSD) of replicate measurements (intra-day and inter-day precision).

Table 3: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.995
LOD (µg/mL)-
LOQ (µg/mL)-
Accuracy (% Recovery)80-120%
Precision (Intra-day RSD%)≤ 15%
Precision (Inter-day RSD%)≤ 15%

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) hplc HPLC-DAD Analysis std_prep->hplc Inject Standards sample_prep Sample Preparation (Extraction from Matrix) sample_prep->hplc Inject Samples std_curve Standard Curve Generation hplc->std_curve Peak Areas quant Quantification of this compound hplc->quant Peak Areas std_curve->quant Calibration Equation

Caption: Experimental workflow for this compound quantification.

signaling_pathway GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) ζ-Carotene Desaturase (ZDS) Isomerases Carotenoids Other Carotenoids Lycopene->Carotenoids Lycopene Cyclases

Caption: Simplified carotenoid biosynthesis pathway showing this compound.

References

Application Notes and Protocols for the Enzymatic Utilization of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene is a colorless, C40 carotenoid that serves as the pivotal precursor for the biosynthesis of all downstream carotenoids in plants, cyanobacteria, fungi, and some bacteria.[1] Its central role as a substrate for key enzymes in the carotenoid pathway makes it an essential tool for researchers studying isoprenoid metabolism, photosynthetic processes, and the development of novel herbicides and nutraceuticals. These application notes provide a comprehensive overview of the enzymatic reactions involving this compound, detailed experimental protocols for its use in enzymatic assays, and an exploration of its relevance in cellular signaling and drug development.

Carotenoids, derived from this compound, are crucial for photosynthesis, photoprotection, and as precursors to vital signaling molecules, including the phytohormones abscisic acid (ABA) and strigolactones.[2][3] The enzymatic conversion of this compound is a critical regulatory point in the carotenoid biosynthetic pathway. Understanding the kinetics and mechanisms of the enzymes that metabolize this substrate is fundamental for advancements in agricultural biotechnology and human health.

Enzymatic Reactions Involving this compound

The primary enzymatic transformations of this compound are catalyzed by a class of enzymes known as phytoene (B131915) desaturases. These enzymes introduce double bonds into the phytoene backbone, initiating the formation of colored carotenoids. Two distinct evolutionary pathways for phytoene desaturation have been identified:

1. The Poly-cis Pathway in Plants and Cyanobacteria:

In plants and cyanobacteria, the conversion of this compound to lycopene (B16060) involves a series of enzymes in what is known as the "poly-cis pathway".[4] The initial and rate-limiting step is catalyzed by This compound desaturase (PDS) .

  • Enzyme: this compound Desaturase (PDS) (EC 1.3.5.5)[4][5][6]

  • Substrate: this compound

  • Product: 9,15,9'-tri-cis-ζ-Carotene[4]

  • Cofactor: FAD[4]

  • Electron Acceptor: Plastoquinone[4][5]

PDS introduces two double bonds at the C11 and C11' positions of this compound and isomerizes the existing double bonds at C9 and C9' from trans to cis.[4]

2. The Poly-trans Pathway in Bacteria and Fungi:

In contrast, bacteria and fungi utilize a more direct route, the "poly-trans pathway," catalyzed by a single enzyme, phytoene desaturase (lycopene-forming) or CrtI .[4][7]

  • Enzyme: Phytoene Desaturase (lycopene-forming) (CrtI) (EC 1.3.99.31)[7][8]

  • Substrate: this compound

  • Product: All-trans-Lycopene[7][9]

  • Cofactor: FAD[8][9][10]

  • Electron Acceptor: Oxygen or quinones[9][10]

CrtI catalyzes four sequential desaturation steps and an isomerization of the central C15-C15' double bond to directly produce all-trans-lycopene.[7][9]

A third type of phytoene desaturase, phytoene desaturase (ζ-carotene-forming) (EC 1.3.99.29), has also been identified, which converts this compound to all-trans-ζ-carotene.

Data Presentation: Enzyme Characterization

The following tables summarize key quantitative data for the characterization of enzymes that utilize this compound as a substrate.

Table 1: Optimal Reaction Conditions for Phytoene Desaturases

EnzymeOrganismOptimal pHOptimal Temperature (°C)
This compound Desaturase (PDS)Oryza sativa6.037
Phytoene Desaturase (CrtI)Pantoea ananatisNot explicitly stated37

Data for PDS from Oryza sativa was obtained from in vitro assays using a liposome-based system.

Table 2: Kinetic Parameters of Phytoene Synthase (PSY)

OrganismKm (GGPP)Vmax (nmol/min/mg)
Dunaliella12 µM4.8
Arabidopsis18 µM3.2
E. coli (recombinant)9 µM6.5

Data derived from in vitro assays using recombinant PSY isoforms.[1]

Signaling Pathways and Experimental Workflows

Carotenoid Biosynthesis Pathway (Poly-cis) in Plants

This pathway illustrates the conversion of this compound to major carotenoids in plants.

Carotenoid_Biosynthesis_Poly_cis GGPP Geranylgeranyl Pyrophosphate Phytoene This compound GGPP->Phytoene PSY Zeta_Carotene 9,15,9'-tri-cis- ζ-Carotene Phytoene->Zeta_Carotene PDS Di_cis_Zeta_Carotene 9,9'-di-cis- ζ-Carotene Zeta_Carotene->Di_cis_Zeta_Carotene Z-ISO Prolycopene 7,9,9',7'-tetra-cis- Lycopene Di_cis_Zeta_Carotene->Prolycopene ZDS Lycopene all-trans-Lycopene Prolycopene->Lycopene CRTISO Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCY-b Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCY-b & LCY-e Zeaxanthin Zeaxanthin Beta_Carotene->Zeaxanthin BCH SLs Strigolactones (SLs) Beta_Carotene->SLs Lutein Lutein Alpha_Carotene->Lutein CYP97A3, CYP97C1 ABA Abscisic Acid (ABA) Zeaxanthin->ABA

Carotenoid biosynthesis pathway in plants (poly-cis).
Carotenoid Biosynthesis Pathway (Poly-trans) in Bacteria

This diagram shows the streamlined conversion of this compound to all-trans-lycopene in bacteria.

Carotenoid_Biosynthesis_Poly_trans GGPP Geranylgeranyl Pyrophosphate Phytoene This compound GGPP->Phytoene CrtB (PSY) Lycopene all-trans-Lycopene Phytoene->Lycopene CrtI (PDS)

Carotenoid biosynthesis pathway in bacteria (poly-trans).
Experimental Workflow: In Vitro Phytoene Desaturase Assay

This workflow outlines the key steps for performing an in vitro assay to measure the activity of phytoene desaturase.

PDS_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Recombinant_Enzyme Recombinant Enzyme Purification Incubation Incubation of Enzyme with Substrate Liposomes and Cofactors Recombinant_Enzyme->Incubation Substrate_Prep This compound Liposome (B1194612) Preparation Substrate_Prep->Incubation Extraction Carotenoid Extraction Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Product Quantification HPLC->Quantification

Workflow for in vitro phytoene desaturase assay.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Phytoene Desaturase (PDS) from E. coli

This protocol is adapted from methods used for the purification of Synechococcus PDS.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a PDS expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

  • Solubilization buffer (Lysis buffer containing 8 M urea).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet the inclusion bodies containing the recombinant PDS.

  • Resuspend the inclusion body pellet in solubilization buffer and incubate with gentle agitation for 1 hour at room temperature to solubilize the protein.

  • Clarify the solubilized protein by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with solubilization buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant PDS with elution buffer.

  • Refold the purified PDS by stepwise dialysis against dialysis buffer with decreasing concentrations of urea.

  • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the purity and molecular weight of the protein by SDS-PAGE.

Protocol 2: In Vitro Assay for this compound Desaturase (PDS) Activity

This protocol is based on the liposome-based assay developed for Oryza sativa PDS.

Materials:

  • Purified recombinant PDS.

  • This compound.

  • Soybean phosphatidylcholine.

  • Liposome buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Assay buffer (50 mM MES-KOH, pH 6.0, 100 mM NaCl).

  • Decylplastoquinone (DPQ) as an electron acceptor.

  • Chloroform (B151607) and Methanol.

  • HPLC system with a C30 reverse-phase column.

Procedure:

  • Liposome Preparation:

    • Dissolve a known amount of this compound and soybean phosphatidylcholine in chloroform.

    • Dry the mixture under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with liposome buffer and incubate on ice for 30 minutes.

    • Form liposomes by gentle sonication.

  • Enzymatic Reaction:

    • In a reaction tube, combine the assay buffer, DPQ (dissolved in a suitable solvent like ethanol), and the phytoene-containing liposomes.

    • Initiate the reaction by adding the purified PDS enzyme.

    • Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 10-60 minutes).

    • Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.

  • Carotenoid Extraction and Analysis:

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the carotenoids.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the carotenoid extract in a suitable solvent for HPLC analysis (e.g., chloroform or the initial mobile phase).

    • Analyze the sample by HPLC using a C30 column and a suitable gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water to separate this compound and its desaturation products.

    • Monitor the elution profile using a photodiode array (PDA) detector to identify and quantify the products based on their characteristic absorption spectra and retention times compared to standards.

Applications in Drug Development

The primary application of targeting the enzymatic conversion of this compound in a drug development context is in the field of herbicide discovery . Phytoene desaturase is a well-established target for bleaching herbicides.[4] Inhibitors of PDS, such as norflurazon (B1679920) and fluridone, block the biosynthesis of colored carotenoids.[4] This leads to the photooxidative destruction of chlorophyll, resulting in a bleached phenotype and ultimately plant death. The in vitro assays described above are crucial for screening and characterizing new PDS inhibitors.

While not a direct drug development application, the study of this compound's enzymatic conversion is vital for nutraceutical development and biofortification . Enhancing the carotenoid content of staple crops, such as in the case of "Golden Rice," relies on the manipulation of the carotenoid biosynthetic pathway.[4] Understanding the kinetics and regulation of PDS and CrtI is essential for metabolic engineering strategies aimed at increasing the production of provitamin A and other health-promoting carotenoids.

Furthermore, downstream products of the carotenoid pathway, which originates from this compound, include important signaling molecules like ABA and strigolactones that regulate plant development and stress responses.[2][3] Apocarotenoids, the cleavage products of carotenoids, are an emerging class of signaling molecules with diverse biological activities, and their biosynthesis is directly linked to the flux through the carotenoid pathway initiated by the desaturation of this compound.[11][12][13] Research into these signaling pathways may open new avenues for the development of plant growth regulators and compounds that enhance stress tolerance in crops.

References

Application of 15-cis-Phytoene in Genetic Engineering of Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-phytoene is the foundational C40 carotenoid precursor synthesized in plants, marking the first committed step in the carotenoid biosynthesis pathway.[1][2][3] This colorless compound is produced through the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] As the entry point for the synthesis of all downstream carotenoids, including β-carotene, lutein, and xanthophylls, this compound is a critical target for genetic engineering in crops.[1][2] Manipulation of its production can lead to enhanced nutritional value, improved stress tolerance, and altered pigmentation in various plant tissues. These application notes provide an overview of the role of this compound in crop improvement and detailed protocols for its application in genetic engineering.

Core Applications in Crop Genetic Engineering

The genetic engineering of this compound synthesis, primarily through the overexpression of phytoene synthase (PSY), has several key applications in agriculture and biotechnology:

  • Nutritional Enhancement (Biofortification): Increasing the flux of this compound into the carotenoid pathway is a cornerstone of biofortification efforts aimed at elevating pro-vitamin A carotenoid levels in staple crops.[1][4] A notable example is Golden Rice, which was engineered to produce β-carotene in its endosperm to combat vitamin A deficiency.[1][4][5]

  • Abiotic Stress Tolerance: Carotenoids, derived from this compound, are potent antioxidants that protect the photosynthetic apparatus from photo-oxidative damage.[1] They also serve as precursors for the plant hormone abscisic acid (ABA), which is crucial for mediating responses to abiotic stresses such as drought and salinity.[6][7][8] Genetic engineering to boost this compound levels can therefore enhance a plant's resilience to environmental challenges.[6][9]

  • Altering Plant Phenotypes: The accumulation of specific carotenoids influences the color of fruits, flowers, and other plant tissues. By modulating the initial step of the pathway, it is possible to alter these pigments for desired aesthetic or commercial traits. Overexpression of PSY has been shown to cause dwarfism in some transgenic plants due to the redirection of GGPP from the gibberellin pathway.[10]

Signaling Pathways and Experimental Workflows

Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the carotenoid biosynthesis pathway.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Lycopene All-trans-Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO BetaCarotene β-Carotene (Pro-vitamin A) Lycopene->BetaCarotene LCYB AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCYE, LCYB Xanthophylls Xanthophylls (Lutein, Zeaxanthin) BetaCarotene->Xanthophylls Hydroxylases, Epoxidases AlphaCarotene->Xanthophylls Hydroxylases ABA Abscisic Acid (ABA) Xanthophylls->ABA NCED

Carotenoid biosynthesis pathway originating from this compound.

General Workflow for Genetic Engineering of Crops

This diagram outlines the typical experimental workflow for developing transgenic crops with enhanced this compound production.

Genetic_Engineering_Workflow cluster_gene Gene Identification & Cloning cluster_vector Vector Construction cluster_transformation Plant Transformation cluster_selection Selection & Regeneration cluster_analysis Analysis of Transgenic Plants GeneIsolation Isolate Phytoene Synthase (PSY) gene VectorConstruction Clone PSY into a plant expression vector (e.g., with a constitutive or tissue-specific promoter) GeneIsolation->VectorConstruction Transformation Introduce the vector into plant cells (e.g., via Agrobacterium-mediated transformation) VectorConstruction->Transformation Selection Select transformed cells on selective media Transformation->Selection Regeneration Regenerate whole plants from selected cells Selection->Regeneration MolecularAnalysis Molecular Analysis (PCR, Southern Blot, RT-PCR) Regeneration->MolecularAnalysis BiochemicalAnalysis Biochemical Analysis (HPLC, MS) MolecularAnalysis->BiochemicalAnalysis PhenotypicAnalysis Phenotypic Analysis (Stress tolerance assays) BiochemicalAnalysis->PhenotypicAnalysis

Experimental workflow for creating transgenic crops.

Quantitative Data from Genetic Engineering Studies

The following tables summarize quantitative data from various studies on the genetic engineering of the carotenoid pathway, primarily through the manipulation of phytoene synthase.

CropTransgene(s)PromoterObserved EffectReference(s)
Rice (Golden Rice)Phytoene Synthase (PSY) from maize + Carotene Desaturase (CrtI) from Erwinia uredovoraEndosperm-specificUp to 23-fold increase in total carotenoids (up to 37 µg/g), with β-carotene accounting for up to 31 µg/g.
MaizePhytoene Synthase (CrtB) and Phytoene Desaturase (CrtI) from Erwinia herbicolaγ-zein (endosperm-specific)34-fold increase in total carotenoids with preferential accumulation of β-carotene in the endosperm.
WheatPhytoene Synthase (y1) from maize + Phytoene Desaturase (CrtI) from Erwinia uredovora1Dx5 (endosperm-specific) for PSY, CaMV 35S for CrtI10-fold increase in total carotenoid content in the endosperm.
CucumberPhytoene Synthase-2a Carotene Desaturase (PAC)Not specifiedSuccessful integration and expression of the PAC gene demonstrated by PCR, Southern, and Northern blot analysis.[11]
Arabidopsis thalianaPhytoene Synthase (ZjPSY) from Zoysia japonicaNot specifiedIncreased carotenoid content, yellowing, and dwarfing phenotypes.[10]
TobaccoPhytoene Synthase 2 (DcPSY2) from carrotNot specifiedSignificant increase in total carotenoids and chlorophyll (B73375) a; enhanced salt stress tolerance.[6]
PepperEndogenous carotenoid biosynthesis genesNative promotersUpregulation of carotenoid biosynthesis genes, including PSY, under drought and salt stress, correlating with increased carotenoid content and stress tolerance.[12]
Stress TypePlantObservationFold Increase in Carotenoids (approx.)Reference(s)
Drought (PEG6000)Pepper seedlingsSignificant increase in root carotenoid content after 8, 16, and 24 hours of treatment.2 to 8-fold[12]
Salt (NaCl)Pepper seedlingsSignificant increase in root carotenoid content after 8, 16, and 24 hours of treatment.6 to 16-fold[12]
Salt (NaCl)Tobacco (transgenic with DcPSY2)Transgenic lines showed a 2 to 6-fold increase in survival rate compared to control lines under chronic salt stress.Not directly measured in this context[6]

Experimental Protocols

Protocol 1: Cloning of a Phytoene Synthase (PSY) Gene and Construction of a Plant Transformation Vector

Objective: To clone a PSY gene and insert it into a binary vector for plant transformation.

Materials:

  • Plant tissue for RNA extraction

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PSY-specific primers with restriction sites

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells

  • Binary vector (e.g., pBI121, pCAMBIA series)

  • LB medium and appropriate antibiotics

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the source plant tissue using a commercial kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • PCR Amplification of PSY:

    • Design primers specific to the target PSY gene, incorporating restriction sites for cloning into the binary vector.

    • Perform PCR using the synthesized cDNA as a template and the designed primers.

    • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size.

    • Purify the PCR product using a PCR purification kit.

  • Vector and Insert Preparation:

    • Digest both the purified PCR product and the binary vector with the selected restriction enzymes.

    • Purify the digested vector and insert.

  • Ligation and Transformation into E. coli:

    • Ligate the digested PSY insert into the digested binary vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells.

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.

  • Verification of Clones:

    • Perform colony PCR or restriction digestion of plasmid DNA isolated from transformed colonies to identify positive clones.

    • Confirm the sequence of the inserted PSY gene by Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Plant Explants

Objective: To introduce the constructed PSY expression vector into plant cells.

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105)

  • Constructed binary vector with the PSY gene

  • Plant explants (e.g., cotyledons, leaf discs)

  • Co-cultivation medium

  • Selection medium containing appropriate antibiotics/herbicides

  • Shoot and root induction media

Methodology:

  • Transformation of Agrobacterium:

    • Introduce the binary vector containing the PSY gene into a suitable Agrobacterium tumefaciens strain by electroporation or heat shock.

    • Select for transformed Agrobacterium on LB plates with appropriate antibiotics.

  • Preparation of Agrobacterium Culture:

    • Inoculate a single colony of transformed Agrobacterium into liquid LB medium with antibiotics and grow overnight.

    • Pellet the bacteria, and resuspend in a liquid co-cultivation medium to the desired optical density (e.g., OD600 = 0.5-0.8).

  • Infection of Plant Explants:

    • Sterilize the surface of the plant material from which explants will be derived.

    • Prepare explants (e.g., cut leaf discs or cotyledonary nodes).

    • Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).

    • Blot the explants dry on sterile filter paper.

  • Co-cultivation:

    • Place the infected explants on a solid co-cultivation medium.

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing a selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

    • Subculture the explants on fresh selection medium every 2-3 weeks.

    • Once shoots develop, transfer them to a shoot elongation medium and subsequently to a rooting medium.

Protocol 3: Quantification of this compound and Other Carotenoids by HPLC

Objective: To extract and quantify carotenoids from transgenic and wild-type plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Solvents for extraction (e.g., acetone, methanol, hexane (B92381), diethyl ether)

  • Saponification solution (e.g., methanolic KOH)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

  • Carotenoid standards (including this compound)

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize a known weight of plant tissue in a suitable extraction solvent (e.g., acetone).

    • Extract the pigments until the tissue is colorless.

    • Pool the solvent extracts.

  • Saponification (Optional, to remove chlorophylls (B1240455) and lipids):

    • Add methanolic KOH to the extract and incubate in the dark.

    • Neutralize the reaction with water.

  • Phase Separation:

    • Partition the carotenoids into an immiscible organic solvent like hexane or diethyl ether.

    • Wash the organic phase with water to remove polar impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile:methanol).

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the carotenoids using an appropriate mobile phase gradient on a C18 or C30 column.[13]

    • Detect the carotenoids at their specific absorption maxima using a PDA detector (phytoene absorbs in the UV range, around 285 nm).

    • Identify and quantify the carotenoids by comparing their retention times and spectra with those of authentic standards.

Note: For highly accurate quantification, especially of isomers, Ultra-Performance Convergence Chromatography coupled with Mass Spectrometry (UPC²-MS) can be employed.[1] For gene expression analysis, real-time quantitative PCR (RT-qPCR) using the 2^(-ΔΔCT) method is recommended.[1]

Conclusion

The genetic engineering of this compound production is a powerful strategy for the biofortification of crops with essential nutrients and for enhancing their resilience to environmental stresses. A thorough understanding of the carotenoid biosynthesis pathway and the application of robust molecular and analytical techniques are crucial for the successful development of crops with improved traits. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at harnessing the potential of this compound in crop improvement.

References

protocol for in vitro synthesis of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Synthesis of 15-cis-Phytoene

Application Note

Introduction

This compound is the primary C40 carotenoid precursor synthesized in plants and some microorganisms. It is formed through the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][2][3] This colorless compound is the first committed step in the carotenoid biosynthesis pathway, which produces a wide range of pigments essential for photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid.[1][3][4][5] The in vitro synthesis of this compound is crucial for studying the kinetics of phytoene synthase, for use as a substrate for downstream enzymes in the carotenoid pathway such as phytoene desaturase, and for developing analytical standards.[3][6][7] This document provides a detailed protocol for the enzymatic synthesis, purification, and quantification of this compound in a laboratory setting.

Principle of the Method

The protocol is based on the enzymatic conversion of geranylgeranyl pyrophosphate (GGPP) to this compound using a recombinant phytoene synthase. Phytoene synthase, a transferase, catalyzes this two-step reaction which is strictly dependent on the presence of a manganese (Mn²⁺) cofactor.[1][2][8][9] The enzyme can be expressed in and purified from Escherichia coli.[9][10] Following the enzymatic reaction, the lipophilic this compound is extracted from the aqueous reaction mixture using an organic solvent. The product can then be purified and quantified using high-performance liquid chromatography (HPLC).

Experimental Protocols

Part 1: Recombinant Phytoene Synthase (PSY) Expression and Purification

This protocol is adapted from methods for expressing and purifying recombinant PSY from bacterial sources.[9][10]

1.1. Materials and Reagents

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a PSY expression vector (e.g., from Erwinia herbicola or a plant source).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

1.2. Expression of Recombinant PSY

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification of His-tagged PSY

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged PSY with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and store at -80°C.

Part 2: In Vitro Synthesis of this compound

2.1. Materials and Reagents

  • Purified recombinant Phytoene Synthase (PSY).

  • Geranylgeranyl pyrophosphate (GGPP).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.2).[9]

  • Manganese Chloride (MnCl₂).

  • Detergent (e.g., Tween 80 or CHAPS).

  • Extraction Solvent (e.g., Hexane (B92381) or Chloroform:Methanol 2:1 v/v).

2.2. Enzymatic Reaction

  • Set up the reaction in a microcentrifuge tube. For a 100 µL total reaction volume:

    • 50 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 8.2).

    • 10 µL of 10 mM MnCl₂ (final concentration 1 mM).

    • 1 µL of 10% Tween 80 (final concentration 0.1%).

    • X µL of purified PSY enzyme (concentration to be optimized).

    • Add nuclease-free water to bring the volume to 90 µL.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of GGPP solution (final concentration of 35-50 µM). Note: Substrate inhibition may occur at GGPP concentrations above 100 µM.[9]

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of the extraction solvent.

Part 3: Extraction and Quantification of this compound

3.1. Materials and Reagents

  • Hexane (HPLC grade).

  • Anhydrous Sodium Sulfate.

  • HPLC system with a C30 or C18 reverse-phase column.

  • Mobile Phase (e.g., Methanol/Acetonitrile/Dichloromethane gradient).

  • This compound analytical standard (if available).[11]

3.2. Extraction

  • Add 100 µL of hexane to the stopped reaction mixture.

  • Vortex vigorously for 1 minute to extract the lipophilic phytoene.

  • Centrifuge at maximum speed for 5 minutes to separate the phases.

  • Carefully transfer the upper organic (hexane) phase to a new tube.

  • Dry the hexane extract under a stream of nitrogen gas.

  • Resuspend the dried residue in a known volume of mobile phase for HPLC analysis.

3.3. Quantification by HPLC

  • Inject the resuspended sample onto the HPLC system.

  • Separate the carotenoids using a suitable gradient elution program.

  • Monitor the eluent using a photodiode array (PDA) detector. This compound has a characteristic absorption spectrum with a maximum around 286 nm.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard.[11]

Data Presentation

ParameterValue/RangeReference/Notes
Enzyme Recombinant Phytoene SynthaseExpressed in E. coli.
Substrate Geranylgeranyl Pyrophosphate (GGPP)
Substrate Concentration 35 - 100 µMInhibition may occur at higher concentrations.[9]
Cofactor MnCl₂1 mM final concentration.
Reaction Buffer 50 mM Tris-HCl, pH 8.2Optimal pH for Erwinia herbicola PSY.[9] A range of 7.0-7.5 is also reported.[3]
Detergent 0.1% Tween 80Stimulates enzyme activity.[9]
Incubation Temperature 30°CTypical temperature for enzymatic reactions.
Incubation Time 1 - 2 hoursShould be optimized based on enzyme activity.
Extraction Solvent Hexane
Quantification Method HPLC with PDA detectionAbsorbance maximum at ~286 nm.

Visualizations

Biosynthetic Pathway of this compound

biosynthetic_pathway GGPP1 Geranylgeranyl Pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) EC 2.5.1.32 GGPP1->PSY GGPP2 Geranylgeranyl Pyrophosphate (GGPP) GGPP2->PSY Phytoene This compound PSY->Phytoene Condensation Mn Mn²⁺ Mn->PSY Cofactor

Caption: Biosynthesis of this compound from two molecules of GGPP.

Experimental Workflow for In Vitro Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep 1. Purify Recombinant Phytoene Synthase (PSY) Reagent_Prep 2. Prepare Reaction Buffer, Substrate (GGPP), and Cofactor (Mn²⁺) Reaction_Setup 3. Assemble Reaction Mixture Reagent_Prep->Reaction_Setup Incubation 4. Incubate at 30°C Reaction_Setup->Incubation Extraction 5. Extract Phytoene with Hexane Incubation->Extraction Quantification 6. Analyze by HPLC Extraction->Quantification

Caption: Workflow for the in vitro synthesis and analysis of this compound.

References

Application Notes and Protocols for 15-cis-Phytoene Analysis from Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoene (B131915), a colorless carotenoid, is the precursor to all subsequent carotenoids synthesized in photosynthetic organisms. The 15-cis isomer of phytoene is of particular interest due to its potential applications in the cosmetic and pharmaceutical industries, attributed to its antioxidant properties and ability to absorb UV radiation. Microalgae, such as Dunaliella salina and species of Chlorella, are promising natural sources for 15-cis-phytoene. Accurate quantification of this labile isomer requires robust and detailed sample preparation protocols to prevent its degradation and isomerization.

These application notes provide a comprehensive protocol for the extraction, saponification, and purification of this compound from algal biomass for subsequent analysis by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Data Presentation

The following table summarizes quantitative data for phytoene content in the microalga Dunaliella salina under various conditions. This data highlights the potential for manipulating culture conditions to enhance the yield of this valuable carotenoid.

Algal SpeciesCulture ConditionPhytoene Content (% Ash-Free Dry Weight)Phytoene Yield (mg/L)Reference
Dunaliella salina DF15White Light~0.3%~1.8[1]
Dunaliella salina DF15Red Light~0.21%~1.4[1]
Dunaliella salina DF15Blue Light~0.36%~2.2[1]
Dunaliella salinaControl (White Light)Not specified<1 mg/L[1]
Dunaliella salina+ Norflurazon (Red Light)Not specified~7.79[1]
Chlorella vulgarisNot SpecifiedTotal Carotenoids: ~2.0-2.7%Not Specified[2]

Experimental Workflow

The overall workflow for the sample preparation of this compound from algal biomass is depicted below. This process is designed to efficiently extract the target analyte while minimizing degradation and isomerization.

Workflow Workflow for this compound Analysis from Algae cluster_harvesting Biomass Harvesting cluster_extraction Extraction & Saponification cluster_analysis Analysis Harvest Algal Culture Centrifuge Centrifugation Harvest->Centrifuge Lyophilize Lyophilization (Freeze-Drying) Centrifuge->Lyophilize Homogenize Homogenization in Solvent Lyophilize->Homogenize Saponify Saponification (with KOH) Homogenize->Saponify LLE Liquid-Liquid Extraction Saponify->LLE Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitution in Injection Solvent Dry->Reconstitute HPLC HPLC-DAD Analysis Reconstitute->HPLC

Caption: Workflow for this compound Analysis.

Experimental Protocols

Important Considerations for this compound Stability:

  • Light Sensitivity: this compound is susceptible to photo-isomerization. All steps should be performed under dim light or in amber glassware to minimize exposure to light.

  • Thermal Lability: High temperatures can cause degradation and isomerization. Avoid excessive heat during extraction and evaporation.

  • Oxidation: The polyene structure of phytoene is prone to oxidation. The use of antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid is recommended. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

1. Algal Biomass Harvesting and Preparation

  • Objective: To obtain dry, homogenized algal biomass.

  • Procedure:

    • Harvest algal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with distilled water to remove residual salts and media components. Repeat the centrifugation.

    • Freeze the algal pellet at -80°C.

    • Lyophilize (freeze-dry) the frozen pellet to a constant weight to obtain a fine, dry powder.

    • Store the lyophilized biomass at -80°C under an inert atmosphere until extraction.

2. Extraction and Saponification

  • Objective: To extract carotenoids from the algal biomass and remove interfering chlorophylls (B1240455) and lipids through saponification.

  • Reagents:

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE, HPLC grade)

    • Potassium hydroxide (B78521) (KOH)

    • Butylated Hydroxytoluene (BHT)

    • Saturated NaCl solution

    • N-hexane (HPLC grade)

  • Procedure:

    • Weigh approximately 100 mg of lyophilized algal powder into a glass centrifuge tube.

    • Add 5 mL of a methanol:MTBE (80:20, v/v) solution containing 0.1% BHT.

    • Homogenize the sample using a vortex mixer for 2 minutes, followed by sonication in a cooled bath for 5 minutes.

    • To saponify the extract, add 0.5 mL of methanolic KOH (10% w/v).

    • Incubate the mixture in the dark at room temperature for 2 hours with occasional vortexing.

    • After saponification, add 5 mL of n-hexane and 5 mL of saturated NaCl solution to the tube.

    • Vortex vigorously for 2 minutes to partition the carotenoids into the upper hexane (B92381) layer.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the phytoene into a clean round-bottom flask.

    • Repeat the n-hexane extraction (steps 6-9) two more times to ensure complete recovery of carotenoids. Pool the hexane extracts.

3. Sample Concentration and Preparation for HPLC

  • Objective: To concentrate the extracted phytoene and prepare it for HPLC analysis.

  • Procedure:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Immediately reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., methanol/MTBE).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Store the sample at -20°C and analyze by HPLC as soon as possible.

4. HPLC-DAD Analysis of this compound

  • Objective: To separate and quantify this compound using HPLC with diode-array detection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, and a diode-array detector.

    • Column: A C30 carotenoid column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers. An RP-Amide (C16) column can also be used.[3]

    • Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.1% BHT.

    • Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% BHT.

    • Gradient Elution: A suitable gradient can be optimized, for example: 0-5 min, 100% A; 5-15 min, linear gradient to 70% B; 15-20 min, hold at 70% B; followed by re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: Monitor at 286 nm for phytoene.[4] Acquire spectra from 250-500 nm to confirm the characteristic absorption maxima of this compound (approximately 276, 286, and 297 nm).[4]

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the algal extract based on the peak area from the HPLC chromatogram and the standard curve.

    • Express the final concentration as mg per gram of dry algal biomass.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in the sample preparation and analysis workflow, emphasizing the critical steps and considerations for preserving the integrity of this compound.

LogicalRelationships Logical Flow of this compound Sample Preparation cluster_precautions Critical Precautions Start Start: Lyophilized Algal Biomass Extraction Solvent Extraction (Methanol/MTBE + BHT) Start->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Removes chlorophylls & lipids Light Protection from Light Extraction->Light Partitioning Liquid-Liquid Partitioning (n-Hexane) Saponification->Partitioning Isolates non-polar carotenoids Heat Avoid High Temperatures Saponification->Heat Concentration Evaporation & Reconstitution Partitioning->Concentration Prepares for injection Analysis HPLC-DAD Analysis (C30 Column, 286 nm) Concentration->Analysis Oxygen Inert Atmosphere / Antioxidants Concentration->Oxygen End End: Quantified this compound Analysis->End

Caption: Key steps and precautions in the sample preparation workflow.

References

Microbial Fermentation for 15-cis-Phytoene Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytoene, a colorless C40 carotenoid, is the primary precursor for the biosynthesis of all carotenoids in photosynthetic organisms and some non-photosynthetic microbes.[1] Its accumulation in significant quantities is of growing interest for the cosmetic, nutraceutical, and pharmaceutical industries due to its potent antioxidant properties and ability to protect against UV-induced damage. Microbial fermentation offers a promising and sustainable platform for the large-scale production of this compound, overcoming the limitations of low yields from plant extraction. This document provides detailed application notes and protocols for the production, extraction, and quantification of this compound using various microbial systems.

Metabolic Engineering Strategies for this compound Production

The core principle for microbial this compound production is the strategic manipulation of the native carotenoid biosynthesis pathway. This typically involves two key modifications:

  • Overexpression of Phytoene (B131915) Synthase: The first committed step in carotenoid biosynthesis is the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form this compound, a reaction catalyzed by phytoene synthase (encoded by the crtB gene in bacteria or PSY in yeast and plants).[1][2] Overexpressing this enzyme significantly pulls the metabolic flux from the general isoprenoid pathway towards phytoene.

  • Blocking Downstream Conversion: To ensure the accumulation of phytoene, the subsequent step in the pathway, the desaturation of phytoene to form colored carotenoids, must be blocked. This is achieved by knocking out or inhibiting the enzyme phytoene desaturase (encoded by the crtI gene in bacteria and some fungi, or PDS in other eukaryotes).[3]

Further enhancements can be achieved by engineering the precursor pathways, such as the mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria, to increase the intracellular pool of GGPP.[4]

Biosynthetic Pathway of this compound

The following diagram illustrates the central metabolic pathway leading to the accumulation of this compound in a genetically engineered microorganism.

Phytoene Biosynthesis Pathway Glyceraldehyde-3P Glyceraldehyde-3P IPP IPP Glyceraldehyde-3P->IPP MEP Pathway (Bacteria, etc.) Pyruvate Pyruvate Pyruvate->IPP Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP MVA Pathway (Yeast, etc.) DMAPP DMAPP IPP->DMAPP Idi GGPP GGPP IPP->GGPP DMAPP->GGPP crtE / Gps This compound This compound GGPP->this compound crtB / PSY (Overexpressed) Lycopene Lycopene This compound->Lycopene crtI / PDS (Knockout)

Engineered microbial pathway for this compound production.

Quantitative Data Presentation

The following table summarizes reported this compound production data from various engineered microbial hosts.

Microbial HostGenetic ModificationsFermentation ScaleTiter (mg/L)Yield (mg/g DCW)Fermentation Time (h)Reference(s)
Escherichia coliOverexpression of crtB (bacterial PSY homolog)Shake Flask120--[5]
Blakeslea trisporaInhibition of phytoene desaturase with terbinafineShake Flask203.915.02125[6]
Xanthophyllomyces dendrorhouscrtI knockout, overexpression of HMGR, crtE, crtYBSmall Scale Fermenter-> 10-[3]
Deinococcus geothermalisDecreased phytoene desaturase, increased phytoene synthaseBioreactor-> 20-[7]
Yarrowia lipolyticaOverexpression of mevalonate pathway & phytoene synthase genesFed-batch Flask134058.74-[8]
Deinococcus radioduranscrtI deletion, overexpression of crtB and dxsHigh-density culture10.31.0472

DCW: Dry Cell Weight. Note: Direct comparison can be challenging due to variations in strains, media, and fermentation conditions.

Experimental Workflow

The general workflow for producing and analyzing this compound via microbial fermentation is outlined below.

Experimental Workflow cluster_strain Strain Engineering cluster_ferm Fermentation cluster_analysis Extraction & Analysis node_strain 1. Host Selection (E. coli, S. cerevisiae, etc.) node_genetic 2. Genetic Modification - Overexpress crtB/PSY - Knockout crtI/PDS node_strain->node_genetic node_verify 3. Strain Verification (PCR, Sequencing) node_genetic->node_verify node_inoculum 4. Inoculum Preparation node_verify->node_inoculum node_culture 5. Bioreactor Cultivation (Batch / Fed-batch) node_inoculum->node_culture node_harvest 6. Biomass Harvesting (Centrifugation) node_culture->node_harvest node_extract 7. Phytoene Extraction (Solvent-based) node_harvest->node_extract node_purify 8. Purification (Column Chromatography) node_extract->node_purify node_quant 9. Quantification (HPLC / UPLC-MS) node_purify->node_quant

General workflow for microbial this compound production.

Experimental Protocols

Protocol 1: Construction of a Phytoene-Producing E. coli Strain

This protocol describes the creation of an E. coli strain that accumulates phytoene by expressing the phytoene synthase gene (crtB) from Pantoea ananatis and knocking out the endogenous phytoene desaturase (crtI).

1.1. Materials:

  • E. coli BL21(DE3) strain

  • pET expression vector (e.g., pET-28a)

  • Plasmid containing the crtB gene from Pantoea ananatis

  • CRISPR/Cas9 knockout system for E. coli

  • Restriction enzymes, T4 DNA ligase, DNA polymerase

  • LB medium, antibiotics (Kanamycin, Ampicillin)

  • Competent cell preparation reagents

1.2. Procedure:

  • Cloning of crtB:

    • Amplify the crtB gene from the source plasmid using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).

    • Digest both the PCR product and the pET-28a vector with the selected restriction enzymes.

    • Ligate the digested crtB fragment into the linearized pET-28a vector.

    • Transform the ligation mixture into competent E. coli DH5α cells and select on LB agar (B569324) plates containing kanamycin.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Knockout of crtI (if present and active):

    • Design a guide RNA (gRNA) targeting the crtI gene in the E. coli genome.

    • Clone the gRNA into the appropriate CRISPR/Cas9 delivery vector.

    • Co-transform the E. coli BL21(DE3) strain with the Cas9-expressing plasmid and the gRNA plasmid.

    • Induce Cas9 expression to create a double-strand break in the crtI gene.

    • Provide a repair template (if necessary for the specific system) or screen for colonies with the desired deletion via PCR.

  • Final Strain Preparation:

    • Isolate the verified pET-28a-crtB plasmid from DH5α.

    • Transform the plasmid into the E. coli BL21(DE3) ΔcrtI strain.[9]

    • Select transformants on LB agar plates containing kanamycin.

    • Create glycerol (B35011) stocks of the final engineered strain for long-term storage at -80°C.

Protocol 2: High-Density Fed-Batch Fermentation of E. coli

This protocol is adapted for high-yield production of phytoene in the engineered E. coli strain.

2.1. Media and Solutions:

  • Batch Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 10 mg Thiamine-HCl, 1 mL Trace Metal Solution.

  • Trace Metal Solution (per liter): 5 g EDTA, 0.8 g CoCl₂·6H₂O, 0.6 g ZnSO₄·7H₂O, 0.5 g MnCl₂·4H₂O, 0.4 g CuSO₄·5H₂O, 0.1 g H₃BO₃, 0.1 g Na₂MoO₄·2H₂O, 10 g Fe(III) citrate.

  • Feed Medium: 500 g/L Glucose, 20 g/L MgSO₄·7H₂O.

  • Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2.2. Procedure:

  • Inoculum: Inoculate 100 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C. Use this to inoculate 1 L of batch medium in the bioreactor to an initial OD₆₀₀ of ~0.1.

  • Batch Phase: Run the fermenter at 37°C, pH controlled at 7.0 with NH₄OH, and dissolved oxygen (DO) maintained above 30% by cascading agitation (300-1000 rpm) and airflow (1-2 VVM).[7]

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp spike in DO), start the feed. Use an exponential feeding strategy to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹).[10]

  • Induction: When the OD₆₀₀ reaches 20-30, induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Reduce the temperature to 30°C to improve protein folding and reduce metabolic burden.

  • Harvesting: Continue the fermentation for another 24-48 hours post-induction. Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C). Wash the cell pellet with distilled water and store at -80°C until extraction.

Protocol 3: Phytoene Extraction and Purification

This protocol describes the extraction of lipophilic phytoene from microbial biomass and its subsequent purification.

3.1. Materials:

3.2. Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the wet cell pellet (e.g., 10 g) in 50 mL of methanol.

    • Homogenize the suspension using a bead beater or sonicator to ensure cell lysis.

    • Add 100 mL of a hexane:acetone (1:1 v/v) mixture containing 0.1% BHT as an antioxidant.

    • Stir the mixture vigorously in the dark for 1 hour at room temperature.

    • Centrifuge to separate the phases and collect the upper organic (hexane/acetone) layer.[11]

    • Repeat the extraction on the pellet twice more to ensure complete recovery.

  • Solvent Evaporation:

    • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel column equilibrated with hexane.

    • Dissolve the dried extract in a minimal volume of hexane and load it onto the column.

    • Elute the column with a gradient of increasing acetone in hexane (e.g., 0% to 10% acetone).

    • Collect fractions and monitor by TLC or HPLC to identify those containing phytoene (phytoene is colorless but can be visualized under UV light or by staining).

    • Pool the pure fractions and evaporate the solvent. The purified phytoene should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[12]

Protocol 4: Quantification of this compound by UPLC-MS/MS

This protocol provides a high-sensitivity method for the accurate quantification of this compound.

4.1. Instrumentation and Columns:

  • UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPC² with Xevo TQ-S).[6]

  • Column: YMC C30 Carotenoid column (e.g., 3 µm, 100 mm x 2.0 mm).[13]

4.2. Mobile Phase and Gradient:

  • Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient: Start at 0% B, increase to 70% B over 5 minutes, then to 95% B until 9 minutes, and re-equilibrate.[13]

  • Flow Rate: 0.8 mL/min.

4.3. MS/MS Parameters:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for phytoene (e.g., m/z 545.5 → 476.5). This should be optimized for the specific instrument.

  • Quantification: Prepare a standard curve using a certified this compound standard.[14] Calculate the concentration in the samples based on the standard curve.

Regulatory and Signaling Pathways

The regulation of carotenoid biosynthesis is complex and can be influenced by various factors. In fungi like Xanthophyllomyces dendrorhous, the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which senses cellular lipid levels, has been shown to regulate the expression of carotenogenic genes, including crtE.[15] Additionally, transcription factors like WC1 and WC2 can form a complex that directly regulates the expression of genes such as crtI and crtS.[16] This suggests that cellular metabolic status and response to environmental cues can modulate the flux through the phytoene production pathway.

Regulatory Pathway cluster_env Environmental/Cellular Signals cluster_reg Regulatory Proteins cluster_genes Target Genes High Sterol Levels High Sterol Levels SREBP Pathway SREBP Pathway High Sterol Levels->SREBP Pathway Inhibits Light / Other Cues Light / Other Cues WC1/WC2 Complex WC1/WC2 Complex Light / Other Cues->WC1/WC2 Complex Activates crtE crtE SREBP Pathway->crtE Regulates Transcription crtI crtI WC1/WC2 Complex->crtI Regulates Transcription crtS crtS WC1/WC2 Complex->crtS Regulates Transcription GGPP Production GGPP Production crtE->GGPP Production Phytoene Desaturation Phytoene Desaturation crtI->Phytoene Desaturation Astaxanthin (B1665798) Synthesis Astaxanthin Synthesis crtS->Astaxanthin Synthesis

Simplified regulatory network in carotenogenic fungi.

Conclusion

Microbial fermentation, coupled with targeted metabolic engineering, provides a robust and scalable platform for the production of this compound. By selecting an appropriate host and applying the principles and protocols outlined in this document, researchers can efficiently develop high-yielding strains and processes. The detailed methodologies for fermentation, extraction, and analysis will aid in the systematic optimization and characterization of this compound production, facilitating its application in the pharmaceutical and nutraceutical fields.

References

Application Notes and Protocols for Isotopic Labeling of 15-cis-Phytoene and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. By tracing the flow of isotopically labeled atoms through a metabolic network, researchers can quantify the contribution of different pathways to the production of a target metabolite. This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and engineering metabolic pathways for enhanced production of desired compounds.

15-cis-Phytoene is the colorless precursor to all carotenoids, a diverse class of pigments with important functions in photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid and strigolactones.[1][2][3] The biosynthesis of this compound from two molecules of geranylgeranyl pyrophosphate (GGPP) is the first committed step in the carotenoid pathway, catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] Understanding the metabolic flux through the carotenoid pathway is crucial for applications ranging from improving the nutritional value of crops to developing novel therapeutic agents.

These application notes provide detailed protocols for the isotopic labeling of this compound using engineered Escherichia coli and its subsequent use in metabolic flux analysis of the carotenoid biosynthesis pathway.

Part 1: Isotopic Labeling of this compound in E. coli

The production of isotopically labeled this compound can be efficiently achieved in bioengineered E. coli. The strategy involves introducing the gene for phytoene synthase (such as crtB from Erwinia uredovora) into an E. coli strain. To accumulate phytoene, the subsequent step in the carotenoid pathway, catalyzed by phytoene desaturase (crtI), is blocked. This can be achieved by using a strain with a non-functional or deleted crtI gene.[4][5] By growing these engineered bacteria on a minimal medium with a labeled carbon source, such as ¹³C-glucose, highly enriched ¹³C-15-cis-phytoene can be produced.

Experimental Protocol: Production of ¹³C-labeled this compound

1. Bacterial Strain and Plasmids:

  • Host Strain: E. coli BL21(DE3) is a suitable host.
  • Plasmid: A plasmid containing the phytoene synthase gene (crtB) under an inducible promoter (e.g., T7 promoter). To ensure accumulation of phytoene, the phytoene desaturase gene (crtI) should be absent or non-functional on the plasmid or in the host genome.

2. Culture Media:

  • Pre-culture Medium (LB Broth): Luria-Bertani broth for initial growth of the bacterial culture.
  • Minimal Medium (M9 Medium with ¹³C-Glucose): For the production of labeled phytoene.
  • M9 Salts (10x): 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, 5 g/L NaCl.
  • Working Solution (per liter): 100 mL of 10x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, 10 mL of 20% (w/v) ¹³C-glucose (or other desired labeled carbon source), and appropriate antibiotics.

3. Protocol:

  • Transform the E. coli BL21(DE3) host strain with the plasmid carrying the crtB gene.
  • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of M9 minimal medium containing ¹³C-glucose with the overnight culture.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce the expression of the crtB gene by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
  • Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 28-30°C) to allow for phytoene accumulation.
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
  • Wash the cell pellet with sterile water and store at -80°C until extraction.

Part 2: Extraction and Purification of ¹³C-15-cis-Phytoene

Phytoene is a lipophilic molecule and requires extraction with organic solvents. Care should be taken to protect it from light and oxidation during the extraction process.

Experimental Protocol: Phytoene Extraction and Purification

1. Reagents and Materials:

2. Protocol:

  • Resuspend the frozen cell pellet in a mixture of acetone and methanol (7:3, v/v).
  • Sonicate the suspension on ice to lyse the cells.
  • Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.
  • Collect the supernatant containing the phytoene.
  • Repeat the extraction of the pellet until the supernatant is colorless.
  • Combine the supernatants and partition the phytoene into dichloromethane by adding saturated NaCl solution.
  • Collect the lower organic phase and dry it over anhydrous sodium sulfate.
  • Evaporate the solvent using a rotary evaporator under reduced pressure.
  • Redissolve the dried extract in a small volume of a suitable solvent for HPLC injection (e.g., methyl tert-butyl ether).
  • Purify the this compound using a C30 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., a gradient of methanol, methyl tert-butyl ether, and water).
  • Collect the fraction corresponding to the this compound peak, which can be identified by its characteristic UV absorption spectrum with a maximum at approximately 286 nm.[6]

Part 3: Metabolic Flux Analysis of the Carotenoid Pathway

Metabolic flux analysis of the carotenoid pathway can be performed by introducing the labeled this compound to a biological system (e.g., plant cell culture, in vitro enzyme assays) and tracing its conversion into downstream carotenoids. A simplified approach to measure the total flux into the carotenoid pathway involves the use of an inhibitor.

Experimental Protocol: Quantifying Total Flux into the Carotenoid Pathway

This protocol uses the herbicide norflurazon (B1679920), which inhibits phytoene desaturase, causing the accumulation of phytoene. The rate of this accumulation is a direct measure of the metabolic flux through phytoene synthase.

1. Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana, tomato)
  • Norflurazon solution
  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Protocol:

  • Grow the plant cell culture under standard conditions.
  • Add norflurazon to the culture medium to a final concentration that effectively inhibits phytoene desaturase (concentration to be optimized for the specific system).
  • At various time points after the addition of norflurazon, harvest aliquots of the cell culture.
  • Extract the carotenoids from the harvested cells as described in Part 2.
  • Quantify the amount of phytoene at each time point using a calibrated LC-MS method.
  • The rate of phytoene accumulation (e.g., in nmol per gram of dry weight per hour) represents the metabolic flux into the carotenoid pathway.

Comprehensive Metabolic Flux Analysis using ¹³C-15-cis-Phytoene

A more detailed MFA involves tracing the labeled carbon atoms from ¹³C-15-cis-phytoene into downstream carotenoids.

1. Experimental Design:

  • Introduce a known amount of purified ¹³C-15-cis-phytoene to the biological system of interest.
  • Harvest samples at different time points.
  • Extract the carotenoids.
  • Analyze the isotopic enrichment and distribution in the precursor (this compound) and various downstream products (e.g., ζ-carotene, lycopene, β-carotene, lutein) using LC-MS.

2. Data Analysis:

  • The mass isotopomer distributions (MIDs) of the different carotenoids are determined from the mass spectrometry data.
  • This data, along with a stoichiometric model of the carotenoid biosynthesis pathway, is used in metabolic modeling software (e.g., INCA, Metran) to calculate the flux rates through the different enzymatic steps.

Data Presentation

The quantitative data obtained from MFA studies can be summarized in tables for easy comparison.

Table 1: Production of ¹³C-15-cis-Phytoene in Engineered E. coli

ParameterValueReference
Bacterial StrainE. coli BL21(DE3) with pAC-PTE-MT[7]
Carbon Source¹³C-Glucose (5 g/L)[7]
Culture Volume5 mL[7]
Incubation Time24 hours[7]
Total Phytoene Yield~836 ng per 5 mL culture[7]
Isotopic EnrichmentMajority of ions shifted to m/z 584.4 [M+40][7]

Table 2: Representative Metabolic Flux Data for the Carotenoid Pathway

Metabolic FluxFlux Rate (nmol/g DW/h)Condition
Phytoene Synthesis15.2 ± 2.1High Light
Phytoene Synthesis5.8 ± 0.9Low Light
Lycopene Formation10.5 ± 1.8High Light
Lycopene Formation3.2 ± 0.6Low Light
β-carotene Synthesis6.3 ± 1.1High Light
β-carotene Synthesis1.9 ± 0.4Low Light

Note: The flux rates in this table are representative and will vary depending on the biological system and experimental conditions.

Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) ζ-Carotene Isomerase (Z-ISO) Lycopene Lycopene Zeta_Carotene->Lycopene ζ-Carotene Desaturase (ZDS) Carotenoid Isomerase (CRTISO) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) Lycopene β-cyclase (LCYB) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase Lutein Lutein alpha_Carotene->Lutein Hydroxylases

Caption: The carotenoid biosynthesis pathway starting from GGPP.

Experimental Workflow for ¹³C-15-cis-Phytoene Production and MFA

MFA_Workflow cluster_production ¹³C-Phytoene Production cluster_mfa Metabolic Flux Analysis Culture Engineered E. coli Culture (with ¹³C-Glucose) Extraction Extraction & Purification Culture->Extraction Labeled_Phytoene ¹³C-15-cis-Phytoene Extraction->Labeled_Phytoene Biological_System Introduction to Biological System Labeled_Phytoene->Biological_System Sampling Time-course Sampling Biological_System->Sampling LCMS LC-MS Analysis Sampling->LCMS Data_Analysis Data Analysis & Flux Calculation LCMS->Data_Analysis

Caption: Workflow for ¹³C-phytoene production and its use in MFA.

Regulation of Phytoene Synthase by Light Signaling

PSY_Regulation Light Light Phytochrome Phytochrome Light->Phytochrome activates PIFs Phytochrome-Interacting Factors (PIFs) Phytochrome->PIFs promotes degradation of PSY_Gene PSY Gene Expression PIFs->PSY_Gene represses Phytoene_Synthase Phytoene Synthase (PSY) PSY_Gene->Phytoene_Synthase leads to Carotenoid_Biosynthesis Carotenoid Biosynthesis Phytoene_Synthase->Carotenoid_Biosynthesis catalyzes

Caption: Light regulation of phytoene synthase gene expression.[7][8]

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing 15-cis-Phytoene During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 15-cis-phytoene during sample extraction is critical for accurate analysis and downstream applications. This colorless carotenoid is highly susceptible to degradation, primarily through isomerization and oxidation, which can be accelerated by exposure to light, heat, and oxygen. This guide provides troubleshooting advice and frequently asked questions to help you optimize your extraction protocols and maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound samples are degrading rapidly after extraction. What are the primary causes?

A1: The instability of this compound is primarily due to three factors:

  • Light Exposure: Light, particularly in the UV spectrum, provides the energy for photoisomerization, converting the cis-isomer to various trans-isomers. This process can be rapid and significantly alter the natural isomeric profile of your sample.[1][2][3] All stages of extraction should be performed in the dark or under dim, red light to minimize this effect.[1]

  • Oxidation: The long polyene chain of this compound is prone to oxidation, especially when exposed to atmospheric oxygen.[4] This leads to the formation of various oxidation products, including apocarotenals, and a loss of the parent compound.[5]

  • Heat: Elevated temperatures accelerate both isomerization and oxidation rates.[6][7] It is crucial to keep samples and solvents cold throughout the extraction process.

Q2: What are the ideal storage conditions for this compound extracts?

A2: To ensure long-term stability, this compound extracts should be stored at -15°C or lower in a dark environment.[8] The solvent should be flushed with an inert gas, such as nitrogen or argon, before sealing the container to create an anaerobic atmosphere.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A3: The appearance of extra peaks often indicates isomerization of this compound to its trans-isomers or the formation of oxidation products.[5][9] To confirm this, you can compare your chromatogram to reference standards of trans-phytoene isomers if available. To prevent this, it is imperative to handle samples under minimal light and in an oxygen-free environment.

Q4: Which solvents are best for extracting and stabilizing this compound?

A4: The choice of solvent can impact the stability of this compound. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been shown to accelerate the isomerization of other carotenoids and should be used with caution.[10] A mixture of hexane (B92381), acetone (B3395972), and ethanol (B145695) is commonly used for carotenoid extraction. It is recommended to use HPLC-grade solvents and to de-gas them before use to remove dissolved oxygen.

Q5: How can I prevent oxidation during the extraction process?

A5: To minimize oxidation, it is essential to work under an inert atmosphere (e.g., nitrogen or argon).[10] Additionally, the use of antioxidants is highly recommended. Adding antioxidants like butylated hydroxytoluene (BHT) or ascorbate (B8700270) to the extraction solvent can significantly reduce degradation.[10] For instance, the use of 0.1% ascorbate under anaerobic conditions has been shown to reduce 15-cis to trans isomerization by as much as 70%.[10]

Quantitative Data on this compound Stability

While specific quantitative data on this compound degradation under various extraction conditions is limited in the literature, the following table summarizes the known effects of different factors on carotenoid stability in general, which can be extrapolated to this compound.

FactorConditionObservation on Carotenoid Stability
Light Exposure to light vs. darkSignificantly higher degradation in light-exposed samples. One study on β-carotene showed 90.28% retention in light vs. 93.75% in the dark over six hours.[1]
Temperature Increasing temperature (e.g., 60-90°C)Increased rate of degradation. For total carotenoids in a puree, 37% remained after 60 minutes at 90°C.[11]
Oxygen Aerobic vs. Anaerobic conditionsPresence of oxygen is a primary driver for oxidative degradation.[4]
Antioxidants Addition of 0.1% ascorbate (anaerobic)Can reduce 15-cis to trans isomerization by 70%.[10]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Tissues (e.g., Tomato)

This protocol is designed to minimize degradation of this compound. All steps must be carried out under dim light and on ice.

  • Sample Preparation:

    • Homogenize 1-2 grams of fresh tissue in a chilled mortar and pestle with liquid nitrogen.

    • Transfer the powdered sample to a centrifuge tube.

  • Extraction:

    • Add 10 mL of a cold extraction solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction step with the pellet twice more.

    • Pool all the supernatants.

  • Phase Separation:

    • Add an equal volume of deionized water to the pooled supernatant.

    • Vortex and then centrifuge at 2000 x g for 5 minutes to separate the phases.

    • The upper hexane layer contains the carotenoids.

  • Drying and Storage:

    • Dry the hexane extract under a gentle stream of nitrogen gas.

    • Re-dissolve the extract in a known volume of an appropriate solvent for analysis (e.g., HPLC mobile phase).

    • Store at -20°C or below under a nitrogen atmosphere in a dark vial.

Protocol 2: Anaerobic Extraction of this compound from Microbial Cultures

This protocol is adapted for microbial samples and emphasizes anaerobic conditions.

  • Cell Harvesting:

    • Centrifuge the microbial culture at 5000 x g for 10 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis and Extraction (Anaerobic Chamber):

    • Perform all subsequent steps in an anaerobic chamber.

    • Resuspend the cell pellet in a cold mixture of methanol (B129727) and acetone (1:1 v/v) with 0.1% ascorbate.

    • Sonicate the sample on ice to lyse the cells.

    • Add an equal volume of cold hexane and vortex for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.

  • Extract Collection and Storage:

    • Collect the upper hexane layer.

    • Dry the extract under a stream of nitrogen gas.

    • Re-dissolve in a suitable solvent for analysis.

    • Store in a sealed, dark vial at -80°C.

Visualizing Degradation Factors and Extraction Workflow

To better understand the factors influencing this compound stability and the recommended extraction workflow, the following diagrams are provided.

cluster_factors Factors Causing this compound Degradation Phytoene This compound Degradation Degradation Products (Isomers, Oxidation Products) Phytoene->Degradation Degrades to Light Light (UV, Visible) Light->Phytoene Photoisomerization Heat Heat Heat->Phytoene Accelerates Degradation Oxygen Oxygen Oxygen->Phytoene Oxidation

Caption: Key factors leading to the degradation of this compound.

cluster_workflow Recommended Extraction Workflow for this compound Start Start: Sample Homogenization (Low light, on ice) Extraction Solvent Extraction (Cold solvents with antioxidants, e.g., BHT, ascorbate) Start->Extraction Inert_Atmosphere Maintain Inert Atmosphere (Nitrogen or Argon) Extraction->Inert_Atmosphere Centrifugation Centrifugation (Refrigerated) Inert_Atmosphere->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Extract (Under Nitrogen Stream) Supernatant->Drying Storage Store Extract (-20°C or below, dark, anaerobic conditions) Drying->Storage

Caption: A workflow designed to maximize this compound stability.

References

Technical Support Center: Microbial 15-cis-Phytoene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial 15-cis-phytoene production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to overcome common challenges related to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its microbial production important?

A1: this compound is a colorless C40 carotenoid that serves as the essential precursor for the biosynthesis of all downstream carotenoids in plants and various microorganisms.[1] Carotenoids are valuable compounds used in the food, nutraceutical, cosmetic, and pharmaceutical industries for their antioxidant and pro-vitamin A activities.[2] Microbial production offers a sustainable and cost-effective alternative to chemical synthesis or extraction from plants, which often suffer from low yields.[2][3]

Q2: I am not getting any this compound. What are the most common initial problems?

A2: The complete absence of product typically points to a fundamental issue in the biosynthetic pathway. Key areas to investigate include:

  • Incorrect Plasmid Construction: Verify the sequences of your expression cassettes, especially the phytoene (B131915) synthase gene (crtB or PSY).

  • Ineffective Induction: Ensure your induction strategy (e.g., IPTG, arabinose) is optimized for your specific promoter and host strain.

  • Essential Gene Knockout: If you are trying to accumulate phytoene by knocking out the subsequent enzyme (phytoene desaturase, crtI), ensure the knockout was successful and is not lethal to the host.

  • Precursor Limitation: The host may not be producing sufficient geranylgeranyl pyrophosphate (GGPP), the direct precursor to phytoene.[4][5]

Q3: My this compound yield is very low. What are the primary metabolic bottlenecks?

A3: Low yield is a common challenge. The primary metabolic bottlenecks are often:

  • Insufficient Precursor Supply: The availability of the C20 precursor, GGPP, is a major limiting factor. The native flux through the MEP pathway (in E. coli) or the MVA pathway (in yeast) may be insufficient.[4][6]

  • Low Phytoene Synthase (PSY/CrtB) Activity: Phytoene synthase is the first committed and often rate-limiting enzyme in the carotenoid pathway.[5][7] Its expression level, catalytic efficiency, and stability are critical.

  • Competition from Other Pathways: Precursors like farnesyl pyrophosphate (FPP) and GGPP are used in other essential cellular processes, such as sterol synthesis (in yeast) or quinone synthesis, diverting them away from phytoene production.[8]

  • Product Conversion: The most common reason for low phytoene accumulation is its rapid conversion to downstream carotenoids (like lycopene) by phytoene desaturase (crtI or PDS).[4][9]

Troubleshooting Guide for Low Yield

This guide addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Insufficient Precursor (GGPP) Supply

Symptoms: Low overall carotenoid production, not just phytoene. Accumulation of upstream intermediates if analytical methods are available to detect them.

Solutions:

  • Overexpress Upstream Pathway Genes: Enhance the metabolic flux towards GGPP.

    • In E. coli (MEP Pathway), overexpress genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase), and ispA (farnesyl diphosphate synthase).[6][10]

    • In S. cerevisiae (MVA Pathway), overexpress key genes like tHMG1 (a truncated version of HMG-CoA reductase) and GGPS (GGPP synthase).

  • Utilize an Optimized Host Strain: Some E. coli strains, like MG1655, have shown a higher capacity for lycopene (B16060) production (indicating better precursor supply) compared to common lab strains like DH5α or BL21(DE3).[6]

Problem 2: Low Phytoene Synthase (PSY or CrtB) Activity

Symptoms: Low phytoene levels, but precursors (GGPP) may accumulate.

Solutions:

  • Increase Gene Copy Number: Use a high-copy plasmid for your phytoene synthase gene to increase protein expression.

  • Optimize Codon Usage: Ensure the codon usage of your PSY or crtB gene is optimized for your microbial host (e.g., E. coli or S. cerevisiae).

  • Enzyme Engineering: Use directed evolution or select a phytoene synthase from a different organism with higher reported activity.[7] For instance, PSY enzymes from different plants or CrtB from different bacteria can have vastly different kinetic properties.

  • Enhance Catalytic Efficiency: Some studies have shown that the tetrameric assembly of phytoene synthase enhances catalytic efficiency by enabling substrate channeling.[1]

Problem 3: Diversion of Precursors to Competing Pathways

Symptoms: Low phytoene yield and potential accumulation of byproducts like squalene (B77637) or sterols.

Solutions:

  • Down-regulate Competing Enzymes: In eukaryotes like S. cerevisiae, a major competitor is squalene synthase (ERG9), which converts FPP to squalene for ergosterol (B1671047) biosynthesis. Down-regulating ERG9 expression can redirect FPP towards GGPP and phytoene.[8]

  • Metabolic Channeling: Co-localize the enzymes of the pathway (e.g., GGPS and PSY) on a protein scaffold to increase local substrate concentration and minimize diffusion to competing pathways.

Problem 4: Unwanted Conversion of Phytoene to Downstream Carotenoids

Symptoms: The microbial culture develops color (yellow, orange, or red), indicating the presence of downstream carotenoids like ζ-carotene, lycopene, or β-carotene.[11] HPLC analysis confirms a mixture of carotenoids with low levels of phytoene.

Solutions:

  • Disrupt Phytoene Desaturase: This is the most critical step for accumulating phytoene.

    • Gene Knockout: Create a clean deletion of the phytoene desaturase gene (crtI in bacteria, PDS in some engineered eukaryotes). This is the most effective and stable solution.

    • Chemical Inhibition: Use inhibitors like norflurazon, which blocks PDS activity, causing phytoene to accumulate.[1] This is useful for initial experiments but may not be ideal for large-scale production. A study in Xanthophyllomyces dendrorhous reported a phytoene yield of 7.5 mg/g DCW by disrupting the desaturation step.[4]

Problem 5: Suboptimal Cultivation Conditions

Symptoms: Inconsistent yields between batches; poor cell growth.

Solutions:

  • Optimize Temperature: A lower culture temperature (e.g., 28°C instead of 37°C) can sometimes improve the production of specific carotenoids by ensuring proper protein folding and reducing metabolic stress.[10]

  • Optimize Media Composition:

    • Carbon Source: Glycerol-containing media has been shown to enhance carotenoid production compared to glucose, which can cause catabolite repression.[10]

    • Nutrient Levels: Ensure a proper carbon-to-nitrogen ratio. Nitrogen limitation can sometimes trigger carotenoid accumulation but may also limit biomass.[12]

  • Optimize Aeration: High dissolved oxygen levels are often beneficial for carotenoid production in bioreactors.[10]

Visualizing the Metabolic Pathway and Key Interventions

The following diagram illustrates the central pathway for this compound synthesis and highlights the key intervention points discussed above.

Metabolic_Pathway cluster_MEP Upstream Pathway (MEP in E. coli) cluster_Carotenoid Engineered Phytoene Pathway cluster_Competing Competing Pathway (e.g., in Yeast) G3P Glyceraldehyde-3-P DXS dxs G3P->DXS + Pyruvate Pyruvate Pyruvate IPP_DMAPP IPP + DMAPP DXS->IPP_DMAPP Multiple Steps Opt1 Strategy 1: Boost Upstream (Overexpress dxs, idi, etc.) FPP FPP IPP_DMAPP->FPP ispA GGPP GGPP FPP->GGPP Overexpress GGPS crtE / GGPS FPP->GGPS ERG9 ERG9 FPP->ERG9 Down-regulate Phytoene This compound GGPP->Phytoene Overexpress PSY crtB / PSY GGPP->PSY Lycopene Lycopene & Downstream Carotenoids Phytoene->Lycopene Knockout / Inhibit PDS crtI / PDS Phytoene->PDS GGPS->GGPP PSY->Phytoene Opt3 Strategy 3: Overexpress Key Enzymes (GGPS, PSY) PDS->Lycopene Opt4 Strategy 4: Block Downstream (Knockout crtI / PDS) Squalene Squalene / Sterols ERG9->Squalene Opt2 Strategy 2: Down-regulate Competitors (e.g., ERG9)

Caption: Metabolic pathway for this compound production with key engineering strategies.

Quantitative Data Summary

The following tables summarize yields achieved for phytoene and related carotenoids in various microbial hosts, providing a benchmark for your experiments.

Table 1: Reported Phytoene Yields in Engineered Microorganisms

MicroorganismGenetic ModificationPhytoene YieldReference
Xanthophyllomyces dendrorhousDisruption of phytoene desaturation step7.5 mg/g DCW[4]
Blakeslea trisporaWild type with DPA treatment1.48 mg/g dry biomass[13]

Table 2: Yields of Downstream Carotenoids (Indicative of Pathway Flux)

MicroorganismProductGenetic Modification StrategyYieldReference
Saccharomyces cerevisiaeβ-CaroteneMultidimensional optimization (rewired central metabolism, down-regulated ERG9, etc.)166.79 mg/L[8][14]
Escherichia coliLycopeneOverexpression of MEP pathway genes (dxs, dxr, idi, ispA) and carotenogenic genes~3.3-fold increase over baseline[10]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol is adapted for the extraction of non-polar carotenoids like phytoene from microbial biomass (E. coli or yeast) and subsequent analysis by HPLC. Phytoene is highly unstable and sensitive to light and oxygen.[15]

Materials:

  • Cell pellet from microbial culture

  • Methanol (B129727) (HPLC grade)

  • Acetone (B3395972) (p.a. grade, with 0.1% BHT as an antioxidant)

  • Dichloromethane (B109758) (p.a. grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas source

  • Amber glass vials

  • Sonicator or bead beater

  • Centrifuge capable of >4,000 x g

Procedure:

  • Cell Harvest: Centrifuge a known volume of your culture (e.g., 10 mL) at 4,000 x g for 10 minutes at 4°C. Discard the supernatant completely.

  • Cell Lysis & Extraction:

    • Resuspend the cell pellet in 1 mL of methanol by vortexing.

    • Add 3 mL of acetone (with BHT).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off) or by bead beating. The sample should become turbid.[16] Work under dim light to prevent isomerization.[11]

  • Phase Separation:

    • Add 2 mL of dichloromethane and 2 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to partition the carotenoids into the organic (lower, dichloromethane) phase.

    • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean, amber glass tube.

    • Dry the organic phase over a small amount of anhydrous Na₂SO₄ to remove residual water.

    • Transfer the dried extract to a new amber vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent compatible with your HPLC method (e.g., ethyl acetate (B1210297) or a methanol/MTBE mixture).

    • Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Analysis:

    • Column: A C30 reverse-phase column is highly recommended for separating carotenoid isomers.[16][17]

    • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector. Phytoene is colorless and is detected in the UV range, with a characteristic absorption maximum at 286 nm .[18]

    • Quantification: Create a standard curve using a purified this compound standard.[15][17] Calculate the concentration in your sample based on the peak area from the standard curve.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Upstream Strain Engineering & Cultivation cluster_Downstream Analysis cluster_Extraction Extraction (Protect from Light/Oxygen) A 1. Construct Expression Plasmid (with PSY/crtB etc.) B 2. Transform Host (E. coli / S. cerevisiae) A->B C 3. Culture Cells & Induce Gene Expression B->C D 4. Harvest Cells & Extract with Solvents (Methanol/Acetone) C->D F 6. Re-dissolve in Known Volume & Filter G 7. Inject into HPLC System (C30 Column, 286 nm Detection) F->G H 8. Quantify Yield using Standard Curve G->H E 5. Partition into Organic Phase & Dry under Nitrogen D->E E->F

Caption: Standard experimental workflow for microbial phytoene production and analysis.

Visualizing the Troubleshooting Logic

This flowchart provides a systematic approach to diagnosing the cause of low phytoene yield.

Troubleshooting_Logic cluster_solutions1 Problem: Phytoene Conversion cluster_solutions2 Problem: Suboptimal Growth cluster_solutions3 Problem: Precursor Limitation cluster_solutions4 Problem: Low Enzyme Activity start Start: Low Phytoene Yield q1 Does the culture have color (yellow/orange/red)? start->q1 sol1 Phytoene is being converted. Knock out or inhibit phytoene desaturase (crtI/PDS). q1->sol1 Yes q2 Is biomass (cell density) an issue? q1->q2 No end_node Yield Improved sol1->end_node sol2 Optimize culture conditions: - Media (Carbon Source, C:N ratio) - Temperature - Aeration & pH q2->sol2 Yes q3 Have upstream precursors been boosted? q2->q3 No sol2->q3 sol3 Overexpress upstream genes (e.g., dxs, idi in MEP pathway) and down-regulate competitors (e.g., erg9 in yeast). q3->sol3 No q4 Is Phytoene Synthase (PSY/CrtB) optimized? q3->q4 Yes sol3->q4 sol4 Increase PSY/CrtB expression (high-copy plasmid) or use a more active enzyme variant (codon optimization, directed evolution). q4->sol4 No q4->end_node Yes sol4->end_node

Caption: A logical troubleshooting workflow for diagnosing low this compound yield.

References

troubleshooting phytoene synthase in vitro assay inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro phytoene (B131915) synthase (PSY) assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My phytoene synthase assay shows no or very low activity. What are the common causes?

A1: Low or no enzyme activity is a frequent issue. Here are the primary factors to investigate:

  • Inactive Enzyme: Phytoene synthase, especially from plant sources, can be unstable. Improper storage, repeated freeze-thaw cycles, or issues during purification (especially refolding from inclusion bodies) can lead to inactive protein. Always use freshly purified or properly aliquoted and stored enzyme.

  • Substrate Issues: The substrate, geranylgeranyl pyrophosphate (GGPP), is critical. Ensure it has not degraded and is used at an appropriate concentration. A continuous supply of GGPP can be crucial for high in vitro activity.[1][2]

  • Missing or Suboptimal Cofactor Concentration: Phytoene synthase activity is strictly dependent on the manganese ion (Mn²⁺) as a cofactor.[3][4] Ensure MnCl₂ is present in the optimal concentration range.

  • Incorrect Assay Conditions: The pH, temperature, and incubation time of the assay must be optimized for your specific enzyme. Deviations from the optimal range can significantly reduce or eliminate activity.

  • Problematic Product Extraction/Detection: Phytoene is a hydrophobic molecule. Inefficient extraction from the aqueous assay buffer or issues with the analytical method (e.g., HPLC, LC-MS) can lead to apparent low activity.

Q2: I'm observing high variability and inconsistent results between replicate assays. What should I check?

A2: Inconsistent results often stem from technical errors or reagent instability. Consider the following:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, or cofactors. Prepare a master mix for the common reagents to minimize pipetting variations.

  • Incomplete Reagent Mixing: Thoroughly mix all components before starting the reaction. Vortex solutions gently and ensure homogeneity.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. Use a reliable incubator or water bath.

  • Enzyme Instability: As PSY can be unstable, its activity might decrease over the course of an experiment. Use the enzyme preparation as quickly as possible after thawing or dilution.

  • Substrate Precipitation: GGPP is amphiphilic and can be challenging to work with. Ensure it is fully solubilized in the assay buffer.

Q3: My assay has a high background signal. What could be the cause?

A3: A high background can interfere with accurate measurement. Here are some potential reasons:

  • Contaminated Reagents: One or more of your reagents might be contaminated with a compound that co-elutes with phytoene or interferes with its detection. Run a "no-enzyme" control to check for this.

  • Substrate Impurity: The GGPP substrate may contain impurities that are detected by your analytical method. Check the purity of your substrate.

  • Non-Enzymatic Conversion: Although unlikely for phytoene synthesis, some reactions can occur non-enzymatically under certain conditions. A no-enzyme control will help identify this.

Troubleshooting Guides

Problem 1: Low Phytoene Yield
Potential Cause Recommended Solution
Suboptimal Enzyme Concentration Perform an enzyme titration to determine the optimal concentration. Start with a range and identify the concentration that gives a linear reaction rate over time.
Substrate Limitation Increase the GGPP concentration. Determine the Kₘ for your enzyme to ensure you are using a saturating concentration. Consider using a coupled assay with a GGPP synthase to ensure a continuous supply of the substrate.[1][2]
Insufficient Cofactor (Mn²⁺) Titrate the MnCl₂ concentration. The optimal concentration can vary, but a starting point is typically in the low millimolar range.
Suboptimal pH or Temperature Test a range of pH values (e.g., 7.0-8.5) and temperatures (e.g., 25-37°C) to find the optimal conditions for your specific phytoene synthase isozyme.
Enzyme Inhibition Check for potential inhibitors in your sample or buffer components. Some compounds can inhibit enzyme activity.
Inefficient Product Extraction Phytoene is lipophilic. Ensure your extraction solvent (e.g., acetone (B3395972), hexane (B92381)/diethyl ether) is appropriate and that you are achieving complete phase separation.
Problem 2: Accumulation of GGPP with Low Phytoene Production
Potential Cause Recommended Solution
Inactive Phytoene Synthase This is a strong indicator of an issue with the PSY enzyme itself. Verify the activity of your enzyme preparation with a positive control if available. Consider purifying a new batch of the enzyme.
Missing or Incorrect Cofactor Double-check that Mn²⁺ was added to the reaction mixture at the correct concentration. Phytoene synthase has an absolute requirement for this cofactor.[3][4]
Incorrect Assay Buffer Composition Verify the pH and composition of your assay buffer. Extreme pH can denature the enzyme.

Experimental Protocols

Standard In Vitro Phytoene Synthase Assay Protocol

This protocol is a general guideline and may require optimization for specific phytoene synthase enzymes. It is based on protocols for recombinant PSY.[1][2]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT. Prepare fresh.

  • Enzyme Solution: Dilute purified recombinant phytoene synthase in assay buffer to the desired concentration. Keep on ice.

  • Substrate Solution: Prepare a stock solution of Geranylgeranyl Pyrophosphate (GGPP) in assay buffer. If using radiolabeled substrate like [¹⁴C]GGPP, mix it with unlabeled GGPP to achieve the desired specific activity.

  • Cofactor Solution: Prepare a 100 mM stock solution of MnCl₂ in ultrapure water.

2. Assay Reaction:

  • In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (to a final volume of 100 µL)

    • Enzyme solution (e.g., 1-5 µg of purified enzyme)

    • MnCl₂ solution (to a final concentration of 1-5 mM)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the GGPP substrate solution to a final concentration of 10-50 µM.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding an equal volume of ice-cold acetone or another suitable organic solvent.

3. Product Extraction:

  • Vortex the reaction mixture vigorously after adding the stop solution.

  • Add a non-polar solvent like hexane or a hexane/diethyl ether mixture (1:1, v/v) to extract the phytoene.

  • Vortex again and then centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the phytoene.

  • Dry the organic phase under a stream of nitrogen.

4. Product Analysis:

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetone, mobile phase for HPLC).

  • Analyze the sample by HPLC or LC-MS.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile, methanol, and 2-propanol is commonly used.[5]

    • Detection: Phytoene can be detected by UV absorbance at around 286 nm. If using a radiolabeled substrate, a scintillation counter will be required.

Visualizations

Phytoene_Synthase_Assay_Workflow Phytoene Synthase In Vitro Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Cofactor) setup Assay Setup (Combine Buffer, Enzyme, MnCl2) prep->setup pre_inc Pre-incubation (e.g., 30°C for 5 min) setup->pre_inc initiate Reaction Initiation (Add GGPP) pre_inc->initiate incubation Incubation (e.g., 30°C for 30-60 min) initiate->incubation stop Stop Reaction (Add Acetone) incubation->stop extract Phytoene Extraction (e.g., Hexane) stop->extract analyze Analysis (HPLC or LC-MS) extract->analyze

Caption: Workflow for the in vitro phytoene synthase assay.

Troubleshooting_Decision_Tree Troubleshooting Low/No Phytoene Synthase Activity start Low or No Activity check_controls Are controls (no enzyme, positive control) working? start->check_controls no_enzyme_signal Signal in 'no enzyme' control? check_controls->no_enzyme_signal pos_control_fail Positive control failed? no_enzyme_signal->pos_control_fail No reagent_contam Potential reagent or substrate contamination. no_enzyme_signal->reagent_contam Yes assay_cond_issue Problem with assay conditions (Buffer, Temp, pH) or detection. pos_control_fail->assay_cond_issue Yes enzyme_issue Problem with PSY enzyme. pos_control_fail->enzyme_issue No cofactor_issue Check Mn2+ concentration. enzyme_issue->cofactor_issue Check first substrate_issue Check GGPP concentration and integrity. cofactor_issue->substrate_issue purification_issue Repurify or obtain new enzyme batch. substrate_issue->purification_issue

Caption: Decision tree for troubleshooting low PSY activity.

References

Technical Support Center: Optimization of Mobile Phase for 15-cis-Phytoene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 15-cis-Phytoene.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the mobile phase and column for this compound separation?

A good starting point for separating phytoene (B131915) and its isomers is to use a C30 reversed-phase column.[1] A gradient elution using a combination of polar solvents like methanol (B129727) and/or acetonitrile (B52724) with a less polar solvent like methyl tert-butyl ether (MTBE) is highly effective.[2][3][4] A C18 column can also be used, but a C30 stationary phase often provides better resolution for carotenoid isomers.[3]

Q2: Should I use isocratic or gradient elution for separating this compound?

Gradient elution is generally preferred for separating complex mixtures of carotenoids, including various isomers of phytoene.[5] An isocratic method, which uses a constant mobile phase composition, may not provide sufficient resolution to separate all isomers and can lead to long run times for highly retained compounds.[6] Gradient elution, where the mobile phase composition is changed over time, improves peak resolution, sharpens peaks, and reduces the overall analysis time.[7][8]

Q3: What is the role of additives like BHT, triethylamine (B128534) (TEA), and acids in the mobile phase?

Additives play a crucial role in improving the quality of carotenoid separation:

  • Butylated hydroxytoluene (BHT): Phytoene is susceptible to oxidation. Adding an antioxidant like BHT (e.g., 0.01%) to the mobile phase and sample solvents is critical to prevent the degradation of this compound during analysis.[2]

  • Triethylamine (TEA): TEA is often added to the mobile phase to improve peak shape by masking residual silanol (B1196071) groups on the silica-based stationary phase. This is particularly useful for reducing the tailing of polar analytes.[9]

  • Acids (e.g., Formic Acid): Adding a small amount of acid, such as 0.1% formic acid, can help to control the ionization of analytes and improve peak shape and reproducibility.[2][4]

  • Ammonium Acetate: This salt can be used as a modifier in the mobile phase to enhance separation.[3]

Q4: How does temperature affect the separation of carotenoid isomers?

Column temperature is a critical parameter for optimizing carotenoid separations. A temperature of around 20-28°C is often a good compromise for separating most prominent carotenoids and their cis isomers.[1][2][4] It is essential to use a column oven to maintain a stable and reproducible temperature, as fluctuations can cause retention time shifts.[10][11]

HPLC Method Parameters for Phytoene Separation

The following table summarizes quantitative data from established experimental protocols for the HPLC separation of carotenoids, including phytoene.

ParameterMethod 1Method 2Method 3
Stationary Phase YMC C30 (3 µm, 100 mm x 2.0 mm)[2][4]C30 Column[1]C18 Column[3]
Mobile Phase A Methanol: Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic Acid[2][4]Methanol with 0.1% Ammonium Acetate[3]Methanol / Water[1]
Mobile Phase B Methyl tert-butyl ether (MTBE) with 0.01% BHT[2][4]Methyl tert-butyl ether (MTBE)[3]Methyl tert-butyl ether (MTBE)[1]
Elution Type Gradient[2][4]Gradient[3]Gradient[1]
Gradient Program 0-3 min, 0% B; 3-5 min, 0-70% B; 5-9 min, 70-95% B; 10-11 min, 95-0% B[2][4]0 min, 100% A; 45 min, 85% A/15% B; 55 min, 40% A/60% B; 60-65 min, 30% A/70% B; 70 min, 100% A[3]Not specified in detail, but described as a gradient of methanol, water, and MTBE.[1]
Flow Rate 0.8 mL/min[2][4]Not SpecifiedNot Specified
Temperature 28 °C[2][4]20 °C[1]Not Specified
Injection Volume 2 µL[2][4]Not SpecifiedNot Specified

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a detailed methodology for developing a robust HPLC method for the separation of this compound.

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using a suitable solvent mixture, such as n-hexane:acetone:ethanol (1:1:1, v/v/v).[2]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase, such as a MeOH/MTBE (1:1, v/v) mixture.[4] It's crucial that the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[12]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[4][13]

  • Initial HPLC Conditions:

    • Column: Start with a C30 column (e.g., YMC C30, 3 µm, 100 mm x 2.0 mm).[2][4]

    • Mobile Phase:

      • Solvent A: Methanol/Acetonitrile with 0.1% BHT.

      • Solvent B: MTBE with 0.1% BHT.

    • Gradient: Begin with a broad gradient to elute all compounds, for example, from 5% to 95% MTBE over 20-30 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Use a UV-Vis or Photodiode Array (PDA) detector. Monitor at the characteristic absorbance maximum for phytoene, which is around 286 nm.[3]

  • Optimization Workflow:

    • Inject a standard of this compound if available, or the prepared sample.

    • Evaluate the initial chromatogram for peak shape, retention time, and resolution from adjacent peaks.

    • To improve resolution, adjust the gradient slope. A shallower gradient generally increases resolution between closely eluting peaks.[6]

    • Modify the mobile phase composition by altering the ratio of methanol to acetonitrile or by introducing water to increase polarity for early-eluting compounds.[1]

    • If peak tailing occurs, consider adding a modifier like TEA or a small amount of acid.[9]

    • Optimize the column temperature to fine-tune selectivity.[1]

G Experimental Workflow for this compound HPLC Method Optimization cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Evaluation cluster_optim Phase 3: Optimization Cycle start Sample Extraction & Preparation setup Select Initial HPLC Conditions (C30 Column, MeOH/MTBE Gradient) start->setup run Perform Initial HPLC Run setup->run eval Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run->eval check Acceptable Separation? eval->check adjust_grad Adjust Gradient Slope check->adjust_grad No end_node Final Validated Method check->end_node Yes modify_mp Modify Mobile Phase (Solvent Ratio, Additives) adjust_grad->modify_mp Iterate adjust_temp Optimize Temperature modify_mp->adjust_temp Iterate adjust_temp->run Iterate

Caption: Workflow for optimizing an HPLC method for this compound separation.

Troubleshooting Guide

Problem: My this compound peak is broad, resulting in poor resolution and sensitivity.

  • Possible Cause 1: Sub-optimal Mobile Phase Composition.

    • Solution: The strength of the solvent in which the sample is dissolved may be too high compared to the initial mobile phase.[12] Try diluting the sample in a weaker solvent or directly in the initial mobile phase. Adjust the gradient to ensure the elution strength is not too high when the peak of interest elutes.[14]

  • Possible Cause 2: Column Contamination or Degradation.

    • Solution: Contaminants from previous injections can accumulate at the head of the column, causing peak broadening.[12] Use a guard column to protect the analytical column.[13] If contamination is suspected, flush the column with a strong solvent (e.g., 100% MTBE or isopropanol). If the problem persists, the column may need to be replaced.

  • Possible Cause 3: Extra-Column Volume.

    • Solution: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[11] Ensure that the connecting tubing is as short and narrow as possible.

Problem: The retention time for my this compound peak is inconsistent between runs.

  • Possible Cause 1: Inconsistent Mobile Phase Preparation.

    • Solution: Even small variations (e.g., 1%) in the organic solvent composition of the mobile phase can cause significant shifts in retention time.[12] Prepare the mobile phase carefully and consistently, preferably by weight (gravimetrically) rather than by volume. Ensure thorough mixing.

  • Possible Cause 2: Insufficient Column Equilibration.

    • Solution: When using a gradient, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.[11] Increase the equilibration time in your method until stable retention times are achieved.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: The laboratory's ambient temperature can affect retention times. Use a column oven to maintain a constant, controlled temperature throughout the analysis.[10][11]

  • Possible Cause 4: Pump or System Issues.

    • Solution: Air bubbles in the pump or leaks in the system can cause flow rate fluctuations, leading to variable retention times.[11][13] Degas the mobile phase thoroughly and check the system for any leaks, especially at fittings.

Problem: I am observing poor resolution between this compound and other isomers.

  • Possible Cause 1: Inadequate Selectivity of the Mobile Phase.

    • Solution: The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to or incorporating acetonitrile, or vice-versa. These solvents have different properties and can alter the elution order and separation of isomers.[15]

  • Possible Cause 2: Gradient is Too Steep.

    • Solution: A steep gradient (a rapid change in mobile phase composition) can cause peaks to elute too closely together.[6] Decrease the gradient slope (i.e., increase the gradient time) around the elution time of your peaks of interest to improve separation.

  • Possible Cause 3: Incorrect Stationary Phase.

    • Solution: While C18 columns are common, C30 columns are specifically designed for separating hydrophobic, structurally similar isomers like carotenoids and often provide superior resolution.[1][3] If you are using a C18 column and cannot achieve the desired separation by modifying the mobile phase, consider switching to a C30 column.

G Troubleshooting Flowchart for Poor Peak Resolution start Problem: Poor Peak Resolution q1 Is the gradient too steep? start->q1 s1 Decrease gradient slope (increase gradient time) q1->s1 Yes q2 Is mobile phase selectivity optimal? q1->q2 No end_node Resolution Improved s1->end_node s2 Change organic solvent (e.g., MeOH to ACN) or try ternary mixture q2->s2 No q3 Is the stationary phase appropriate? q2->q3 Yes s2->end_node s3 Switch from C18 to C30 column for better isomer separation q3->s3 No q3->end_node Yes s3->end_node

Caption: A logical flowchart for troubleshooting poor peak resolution in HPLC.

References

minimizing isomerization of 15-cis-Phytoene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 15-cis-phytoene during analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor resolution of phytoene (B131915) isomers in HPLC. Inappropriate HPLC column.Use a C30 column for optimal separation of carotenoid isomers. C18 columns may also be used, but may provide less resolution for geometrical isomers.[1]
Non-optimal mobile phase.Employ a gradient mobile phase. A mixture of methanol, water, and methyl-tert-butyl ether has been shown to be effective.[1]
Low recovery of this compound. Isomerization to trans forms during sample preparation.Work under dim light or red light to minimize light-induced isomerization.[2][3] Perform extractions on ice or at low temperatures to reduce heat-induced isomerization.[2] Use antioxidants, such as 0.1% ascorbate (B8700270), in extraction solvents.[3] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and isomerization.[3]
Degradation of the compound.Store samples and standards in the dark at -20°C or lower.[4]
Presence of unexpected peaks in the chromatogram. Isomerization has occurred, leading to the formation of various cis/trans isomers.Review and optimize sample handling and extraction procedures to minimize exposure to light, heat, and acid.[2]
Contamination of the sample or solvent.Use high-purity solvents and filter all samples and mobile phases before HPLC analysis.
Inconsistent quantification results. Instability of the this compound standard.Prepare fresh standard solutions daily and store them protected from light and heat. Use a w/w absolute assay standard if available.[4]
Isomerization during the analytical run.Minimize the run time of the HPLC method. A run time of 20 minutes has been shown to be effective for separating major carotenoids and their isomers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the isomerization of this compound?

A1: The primary factors that contribute to the isomerization of this compound are exposure to light, heat, and acids.[2] Light, especially in the presence of photosensitizers, can lead to photoisomerization.[2] Thermal energy can overcome the activation energy barrier for rotation around the double bonds, leading to a mixture of isomers. Acids can also catalyze the isomerization process.[2]

Q2: How can I minimize isomerization during sample extraction and preparation?

A2: To minimize isomerization during sample preparation, it is crucial to control the environmental conditions. Key recommendations include:

  • Light Protection: Work under dim or red light and use amber-colored glassware.

  • Temperature Control: Perform all extraction and handling steps on ice or at reduced temperatures.

  • Inert Atmosphere: Purge solvents with nitrogen or argon and handle samples under an inert gas to prevent oxidation, which can promote isomerization.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbate (0.1%), to the extraction solvents can significantly reduce isomerization.[3] It has been reported that anaerobic conditions and the use of ascorbate can reduce 15-cis to trans isomerization by 70%.[3]

Q3: What are the ideal storage conditions for this compound samples and standards?

A3: To ensure the stability of this compound, samples and analytical standards should be stored in a dry, dark place at -20°C or below.[4] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q4: Which HPLC column is best suited for the analysis of phytoene isomers?

A4: A C30 HPLC column is highly recommended for the comprehensive separation of carotenoid geometrical isomers, including those of phytoene.[1] While C18 columns can be used for faster analysis, they may not provide the same level of resolution for different isomers.[1]

Q5: Can you provide a recommended HPLC method for separating phytoene isomers?

A5: A rapid and sensitive HPLC method using a C30 column at 20°C with a gradient mobile phase consisting of methanol, methyl-tert-butyl ether, and water has been successfully used.[1] This method can resolve 15 major carotenoids and their isomers within 20 minutes.[1] For detailed parameters, it is recommended to consult established analytical methods in the scientific literature.[1][5][6]

Quantitative Data Summary

The following table summarizes the impact of different conditions on the stability of this compound.

ConditionEffect on this compoundReduction in IsomerizationReference
Anaerobic conditions + 0.1% ascorbate Reduces conversion to trans isomers70%[3]
Light exposure Accelerates non-enzymatic cis-to-trans isomerization-[3]
Storage at -20°C in the dark Preserves stability-[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

  • Sample Preparation: Homogenize fresh or frozen plant tissue in a cooled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Perform all steps on ice and under dim light.

    • To the homogenized tissue, add a cold extraction solvent (e.g., a mixture of methanol, chloroform (B151607), and a 0.1% solution of ascorbate in water).

    • Mix thoroughly and centrifuge at a low temperature.

    • Collect the chloroform phase containing the carotenoids.

    • Repeat the extraction process on the pellet until it is colorless.

  • Drying and Reconstitution:

    • Dry the pooled chloroform extracts under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether).

  • Storage: Store the final extract at -80°C under an inert atmosphere until analysis.

Protocol 2: HPLC Analysis of Phytoene Isomers

  • Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector and a C30 column.

  • Mobile Phase: Prepare a gradient mobile phase, for example, starting with a high percentage of methanol/water and gradually increasing the concentration of methyl-tert-butyl ether.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 20°C.[1]

  • Injection and Detection:

    • Inject the reconstituted sample extract onto the column.

    • Monitor the elution of phytoene isomers by recording the absorbance spectra in the range of 250-400 nm. This compound typically shows an absorption maximum around 286 nm.[6]

  • Quantification: Use an authentic this compound standard to create a calibration curve for quantification.

Visualizations

Isomerization_Pathway cluster_factors Inducing Factors cluster_isomers Phytoene Isomers Light Light Cis This compound Heat Heat Acid Acid Trans trans-Phytoene Isomers Cis->Trans Isomerization

Caption: Factors inducing the isomerization of this compound.

Experimental_Workflow Start Sample Collection Homogenization Homogenization (Low Temp, Dim Light) Start->Homogenization Extraction Solvent Extraction (with Antioxidants, Inert Atmosphere) Homogenization->Extraction Centrifugation Centrifugation (Low Temp) Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Drying Dry Down (under Nitrogen) Collection->Drying Reconstitution Reconstitute in HPLC Solvent Drying->Reconstitution HPLC HPLC Analysis (C30 Column) Reconstitution->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for minimizing this compound isomerization during analysis.

References

addressing matrix effects in LC-MS analysis of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Analysis of 15-cis-Phytoene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification.[1] The "matrix" comprises all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a nonpolar carotenoid. Nonpolar compounds are often extracted from biological and food matrices along with other lipids and nonpolar molecules. These co-extracted compounds can interfere with the ionization of this compound in the MS source, leading to significant matrix effects.

Q3: How can I identify the presence of matrix effects in my this compound analysis?

A3: The most common method to assess matrix effects is the post-extraction spike method .[1] This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract (a sample that does not contain the analyte) with the response of the same amount of analyte in a pure solvent. A significant difference between the two signals indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the MS detector after the LC column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.

Q4: What is a suitable internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated (d-phytoene) or ¹³C-labeled this compound.[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience similar matrix effects.[2] This allows for accurate correction of signal variations. If a SIL internal standard is unavailable, a structurally similar compound (analog) that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.

Q5: What are the primary strategies to mitigate matrix effects?

A5: The main strategies to reduce or eliminate matrix effects include:

  • Optimizing Sample Preparation: Employing effective extraction and clean-up techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Modifying the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry (e.g., C30 for carotenoids).

  • Use of a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte's ionization.[3] However, this may compromise the sensitivity of the assay if the analyte concentration is low.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Severe Ion Suppression: High concentrations of co-eluting matrix components (e.g., lipids, other nonpolar compounds) are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a multi-step Liquid-Liquid Extraction (LLE).2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering matrix components.3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. A C30 column is often recommended for carotenoid separation.[4]4. Use a Stable Isotope-Labeled Internal Standard: This will help to accurately quantify the analyte despite the suppression.
Poor Reproducibility (High %CV) Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples or injections are causing variable ion suppression or enhancement.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.3. Check for Carryover: Implement a robust wash step between injections to prevent carryover from previous samples.
Peak Shape Issues (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of matrix components can overload the analytical column.Incompatibility of Injection Solvent: The solvent used to dissolve the final extract may be too strong or incompatible with the initial mobile phase.[3]1. Dilute the Sample: This can alleviate column overload.2. Solvent Matching: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. For reversed-phase LC, avoid highly nonpolar solvents like hexane (B92381) for injection if the initial mobile phase is highly aqueous.3. Column Cleaning: Implement a regular column washing procedure to remove strongly retained matrix components.
Unexpectedly High Signal (Ion Enhancement) Co-eluting Compounds Enhancing Ionization: Certain matrix components can facilitate the ionization of this compound.1. Improve Chromatographic Separation: Modify the LC method to separate the analyte from the enhancing compounds.2. Evaluate with Post-Column Infusion: Identify the retention time window of ion enhancement and adjust the chromatography accordingly.3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute and experience similar enhancement, allowing for accurate quantification.
Analyte Recovery is Low Inefficient Extraction: The chosen extraction solvent or method is not effectively extracting this compound from the sample matrix.Analyte Degradation: this compound is susceptible to degradation from light, heat, and oxidation.1. Optimize Extraction Solvent: For the nonpolar this compound, a mixture of solvents like hexane, acetone, and ethanol (B145695) is often effective.[5]2. Protect from Degradation: Work under dim light, use amber vials, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. Keep samples on ice or at low temperatures during processing.[3]3. Evaluate Different Extraction Techniques: Compare the recovery of LLE and SPE to determine the most efficient method for your specific matrix.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for a matrix effect and recovery study. The values are hypothetical and for illustrative purposes.

Parameter Plasma Matrix Tomato Matrix Acceptance Criteria
Recovery (%) 85 ± 5%92 ± 7%>80%
Matrix Effect Factor (MEF) 0.65 (Ion Suppression)1.30 (Ion Enhancement)0.8 - 1.2
IS-Normalized MEF 0.981.030.85 - 1.15
  • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect Factor (MEF) = (Peak area of analyte in post-extraction spiked blank matrix / Peak area of analyte in neat solvent)

  • IS-Normalized MEF = (MEF of analyte) / (MEF of internal standard)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., deuterated phytoene (B131915) in ethanol).

    • Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of n-hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Sample Collection and Reconstitution:

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction step with another 2 mL of n-hexane and combine the hexane layers.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., methanol/methyl-tert-butyl ether 50:50, v/v).

    • Transfer to an amber HPLC vial for analysis.

Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject with no detectable phytoene) using the LLE protocol. Spike the same amount of this compound and internal standard into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound and internal standard into a blank matrix sample before starting the extraction protocol.

  • Analysis:

    • Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Effect Factor (MEF) = (Mean peak area from Set B) / (Mean peak area from Set A)

    • Recovery (%) = (Mean peak area from Set C) / (Mean peak area from Set B) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Food Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C30 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification ME_Assessment Matrix Effect Assessment MS_Detection->ME_Assessment

Caption: Experimental workflow for LC-MS analysis of this compound.

troubleshooting_workflow Start Poor LC-MS Result (Low Signal, High %CV) Check_Recovery Is Analyte Recovery > 80%? Start->Check_Recovery Check_ME Is Matrix Effect Factor between 0.8 and 1.2? Check_Recovery->Check_ME Yes Optimize_Extraction Optimize Extraction Protocol: - Different Solvents - Protect from Degradation Check_Recovery->Optimize_Extraction No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Check_ME->Use_SIL_IS Yes (but still high %CV) Optimize_Cleanup Improve Sample Cleanup: - SPE - Multi-step LLE Check_ME->Optimize_Cleanup No Optimize_Extraction->Check_Recovery Success Reliable Quantification Use_SIL_IS->Success Optimize_Chroma Optimize Chromatography: - Gradient Separation - Different Column Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Check_ME

Caption: Troubleshooting decision tree for matrix effects.

References

enhancing the efficiency of phytoene synthase in recombinant systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the efficiency of phytoene (B131915) synthase in recombinant systems. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low phytoene yield in my recombinant system?

A1: Low phytoene yield can stem from several factors:

  • Insufficient Precursor Supply: Phytoene synthase (PSY) utilizes geranylgeranyl pyrophosphate (GGPP) as its substrate. A low endogenous supply of GGPP is a common bottleneck.[1][2]

  • Suboptimal PSY Expression or Activity: The expression level of your recombinant PSY might be low, or the enzyme itself may have poor catalytic activity in the chosen host.[3] This can be due to issues like codon bias, improper protein folding, or the formation of inclusion bodies.[4][5]

  • Competing Metabolic Pathways: The precursor GGPP is also a substrate for other metabolic pathways, such as those for gibberellins, chlorophylls, and other isoprenoids.[1][2] These competing pathways can divert GGPP away from phytoene synthesis.

  • Feedback Inhibition: The accumulation of downstream carotenoids can lead to feedback inhibition of PSY activity.[1][2][6]

  • Suboptimal Culture Conditions: Factors such as media composition, temperature, and aeration can significantly impact the metabolic state of the host organism and, consequently, phytoene production.[7]

Q2: How can I increase the supply of GGPP for my phytoene synthase?

A2: To boost the GGPP pool available for phytoene synthesis, consider the following strategies:

  • Co-express GGPP Synthase (GGPPS): Overexpressing a GGPPS gene alongside your PSY is a highly effective strategy to increase the substrate pool.[4][5] The formation of a GGPPS-PSY metabolon can facilitate efficient substrate channeling.[1][2][8][9]

  • Up-regulate the Mevalonate (MVA) or MEP Pathway: Overexpress key rate-limiting enzymes in the upstream MVA (e.g., HMG-CoA reductase) or MEP (e.g., DXS) pathways to increase the overall flux towards isoprenoid biosynthesis.[3][10][11]

  • Disrupt Competing Pathways: Knocking out or down-regulating genes in pathways that compete for GGPP can redirect metabolic flux towards phytoene production.[12]

Q3: My phytoene synthase is expressed as inclusion bodies. What can I do?

A3: Inclusion body formation is a common issue with recombinant protein expression. Here are some troubleshooting steps:

  • Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, which may promote proper folding.

  • Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression and prevent aggregation.

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.

  • Optimize Codons: Optimizing the gene sequence for the codon usage of the expression host can sometimes improve solubility.[13][14][15]

  • In Vitro Refolding: If the above methods fail, you can purify the inclusion bodies and perform in vitro refolding to obtain active enzyme. A detailed protocol for this is available.[4][5]

Q4: Can the choice of phytoene synthase gene affect the outcome?

A4: Absolutely. Phytoene synthases from different organisms exhibit varying levels of activity and stability. It is often beneficial to screen PSY variants from different sources to find one that performs optimally in your specific recombinant system.[1][2] Furthermore, protein engineering can be employed to improve the catalytic efficiency of a chosen PSY.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no phytoene production, but PSY protein is expressed. Insufficient GGPP precursor.Co-express a GGPP synthase (GGPPS).[4][5] Overexpress upstream pathway genes (e.g., dxs, HMG1).[10][11]
Competing pathways are consuming GGPP.Use metabolic engineering to knock out or down-regulate competing pathways (e.g., squalene (B77637) synthase).[16]
Feedback inhibition from downstream carotenoids.If other carotenoid biosynthesis genes are present, consider knocking out the phytoene desaturase (crtI) gene to accumulate phytoene.[12]
Inactive PSY enzyme.Confirm enzyme activity with an in vitro assay.[4][5] Ensure necessary cofactors like Mn2+ are available.[1][2]
Low PSY protein expression. Codon bias between the PSY gene and the expression host.Synthesize a codon-optimized version of the PSY gene for your specific host.[13][14]
mRNA instability.Check for and remove potential RNA degradation signals in the gene sequence.
Proteolytic degradation.Use protease-deficient host strains. Add protease inhibitors during protein extraction.
Expressed PSY is insoluble (inclusion bodies). High expression rate leading to misfolding.Lower the induction temperature and/or inducer concentration. Use a weaker promoter.
Improper protein folding environment.Co-express molecular chaperones.
Inherent properties of the protein.Purify inclusion bodies and perform in vitro refolding.[4][5] Test PSY from a different species.
Inconsistent phytoene yields between experiments. Variability in culture conditions.Standardize all culture parameters including media composition, temperature, pH, aeration, and inoculum size.
Plasmid instability.Ensure consistent antibiotic selection is maintained throughout the culture.

Quantitative Data Summary

The following tables summarize phytoene and carotenoid production in various engineered microbial systems.

Table 1: Phytoene Production in Engineered Microorganisms

Host OrganismKey Genetic ModificationsPhytoene Titer (mg/L)Phytoene Yield (mg/g DCW)Reference
Yarrowia lipolyticaOverexpression of HMG1, GGS1, and codon-optimized crtBM; Peroxisomal compartmentalization; Inhibition of glyoxylate (B1226380) cycle.134058.74[10][11]
Deinococcus radioduransDeletion of crtI and crtD; Overexpression of crtB and dxs.10.31.04[12]
Thermococcus kodakarensisExpression of Saci_1734 (PSY); Disruption of acetyl-CoA synthetase I; Double overexpression of Saci_1734.~2.55 (3.4-fold increase from 0.75 mg/L)N/A[12]

Table 2: Carotenoid Production in Other Engineered Systems

Host OrganismProductKey Genetic ModificationsProduct Titer/YieldReference
Saccharomyces cerevisiae (industrial wine yeast)β-caroteneExpression of carotenoid biosynthesis pathway.5.89 mg/g[17][18]
Xanthophyllomyces dendrorhousPhytoeneIntegration of 4 copies of HMG1, 16 copies of crtYB, and 4 copies of crtE.>10 mg/g biomass[19]
Scenedesmus sp. CPC2β-caroteneExpression of a synthetic psy gene.>30 mg/g-cell[20]

Experimental Protocols

Protocol 1: In Vitro Phytoene Synthase Activity Assay

This protocol is adapted from established methods for assaying PSY activity.[4][5]

1. Materials:

  • Purified recombinant phytoene synthase (and GGPP synthase if needed).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM MnCl₂, 10% (v/v) glycerol, 2 mM DTT.

  • Substrates: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), or geranylgeranyl pyrophosphate (GGPP). Radiolabeled [1-¹⁴C]IPP can be used for detection.

  • Stopping Solution: Acetone (B3395972) or Methanol.

  • Organic Solvent for Extraction: Hexane (B92381) or Petroleum Ether.

  • Scintillation cocktail and counter.

2. Procedure:

  • Set up the reaction mixture in a microfuge tube. If starting from IPP and DMAPP, include purified GGPP synthase in the reaction. A typical 200 µL reaction would contain:

    • 100 µL 2x Assay Buffer

    • Purified PSY (and GGPS) enzyme (e.g., 5-10 µg)

    • [1-¹⁴C]IPP (e.g., 1 µCi) and unlabeled IPP/DMAPP to the desired final concentration.

    • If using GGPP directly, add to the desired final concentration.

    • Add water to the final volume.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of stopping solution (e.g., 200 µL of acetone).

  • Extract the lipid-soluble products (phytoene) by adding an organic solvent (e.g., 400 µL of hexane), vortexing vigorously, and centrifuging to separate the phases.

  • Transfer the upper organic phase to a new tube. Repeat the extraction for maximum recovery.

  • Evaporate the pooled organic solvent under a stream of nitrogen.

  • Resuspend the dried extract in a small volume of hexane and transfer it to a scintillation vial.

  • Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Phytoene Extraction from E. coli for HPLC Analysis

This protocol is based on methods described for carotenoid extraction from microbial cultures.[11][21]

1. Materials:

  • E. coli cell pellet from a cultured sample.

  • Solvents: Acetone, methanol, dichloromethane (B109758) (DCM).

  • Glass beads (0.2-0.3 mm diameter).

  • Centrifuge and microfuge tubes.

  • HPLC system with a C18 or C30 reverse-phase column and a UV-Vis detector.

2. Procedure:

  • Harvest E. coli cells by centrifugation (e.g., 5000 x g for 10 min).

  • Resuspend the cell pellet in 1 mL of acetone in a 2 mL screw-cap tube.

  • Add an equal volume of glass beads.

  • Disrupt the cells by vigorous vortexing or bead beating for at least 30-40 minutes. The mixture should become discolored as pigments are released.

  • Centrifuge at high speed (e.g., 13,000 x g for 5 min) to pellet the cell debris.

  • Carefully transfer the supernatant containing the extracted phytoene to a new tube.

  • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

  • Analyze the sample by HPLC. A mobile phase of DCM:acetonitrile:methanol (e.g., 16:42:42) can be used with detection at 280-285 nm for phytoene.[11]

Visualizations

Carotenoid_Biosynthesis_Pathway MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway MEP->IPP_DMAPP GPP GPP IPP_DMAPP->GPP GPPS FPP FPP GPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPPS (crtE) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY/crtB) (Rate-Limiting Step) Other_Isoprenoids Other Isoprenoids (e.g., Chlorophylls, Gibberellins) GGPP->Other_Isoprenoids Competing Pathways Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS/crtI) Beta_Carotene β-Carotene Lycopene->Beta_Carotene Lycopene Cyclase (LCY) Other_Carotenoids Other Carotenoids Beta_Carotene->Other_Carotenoids Troubleshooting_Workflow Start Start: Low Phytoene Yield Check_Expression Is PSY protein expressed? Start->Check_Expression Check_Solubility Is PSY soluble? Check_Expression->Check_Solubility Yes Optimize_Expression Optimize Expression: - Codon Optimization - Stronger Promoter - Check mRNA/Protein Stability Check_Expression->Optimize_Expression No Check_Activity Is PSY active in vitro? Check_Solubility->Check_Activity Yes Optimize_Solubility Improve Solubility: - Lower Temperature - Weaker Promoter - Co-express Chaperones - In vitro refolding Check_Solubility->Optimize_Solubility No Metabolic_Engineering Metabolic Engineering: 1. Co-express GGPPS 2. Up-regulate MVA/MEP pathway 3. Disrupt competing pathways Check_Activity->Metabolic_Engineering Yes End_Fail Further Investigation Needed: - Screen different PSYs - Check culture conditions Check_Activity->End_Fail No Optimize_Expression->Check_Expression Optimize_Solubility->Check_Solubility End_Success Success: Improved Yield Metabolic_Engineering->End_Success Metabolon_Concept sub FPP + IPP ggps GGPPS sub->ggps prod Phytoene ggpp_intermediate GGPP competing Competing Pathways ggpp_intermediate->competing psy PSY ggpp_intermediate->psy ggps->ggpp_intermediate ggps->psy Substrate Channeling (GGPP) psy->prod

References

Technical Support Center: Prevention of Oxidative Degradation of 15-cis-Phytoene Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidative degradation of 15-cis-Phytoene standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a colorless carotenoid that serves as a crucial precursor in the biosynthesis of other carotenoids in plants and microorganisms.[1] Its structure contains a long chain of conjugated double bonds, which makes it highly susceptible to oxidation when exposed to factors like light, heat, and oxygen. This degradation can lead to inaccurate experimental results.

Q2: What are the primary factors that cause the degradation of this compound standards?

A2: The primary factors contributing to the degradation of this compound are:

  • Oxygen: Atmospheric oxygen can readily react with the double bonds in the phytoene (B131915) molecule, leading to oxidative cleavage.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate oxidation reactions.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.

  • Inappropriate Solvents: Solvents that are not pure or contain peroxides can promote degradation.

Q3: How should I store my this compound standards to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your this compound standards. For long-term storage, it is recommended to store the standard as a solid (powder) at -20°C or, for even greater stability, dissolved in a suitable organic solvent at -80°C.[2] The container should be tightly sealed, protected from light by using amber vials or wrapping with aluminum foil, and the headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.

Q4: What are the best solvents for dissolving this compound standards?

A4: Non-polar organic solvents are generally the most suitable for dissolving this compound. Tetrahydrofuran (THF), chloroform, and hexane (B92381) are commonly used.[3][4] It is crucial to use high-purity, HPLC-grade solvents that are free of peroxides. The choice of solvent may also depend on the subsequent analytical method. For instance, if the analysis is by HPLC, dissolving the standard in the mobile phase can be advantageous.

Q5: How can I visually assess if my this compound standard has degraded?

A5: Since this compound is a colorless compound, visual inspection for color change is not a reliable indicator of degradation. The most definitive way to assess the purity and degradation of your standard is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection (phytoene has a characteristic absorption spectrum in the UV range) or mass spectrometry. The appearance of additional peaks or a decrease in the main peak area in an HPLC chromatogram are strong indicators of degradation.

Troubleshooting Guide

Problem: I am seeing a significant decrease in the peak area of my this compound standard in my HPLC analysis over a short period.

Possible Cause Troubleshooting Step
Oxidative degradation in solution. Prepare fresh standards for each experiment. If a stock solution must be stored, ensure it is in a tightly sealed amber vial, purged with inert gas, and stored at -80°C. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent at a concentration of 0.01-0.1%.
Photodegradation. Protect your solutions from light at all times by using amber vials and minimizing exposure to ambient light during sample preparation.
Thermal degradation. Keep your standard solutions on ice or in a cooling block during sample preparation and analysis.
Contaminated solvent. Use fresh, high-purity, peroxide-free solvents for preparing your standards.

Problem: I am observing multiple, unexpected peaks in the chromatogram of my this compound standard.

Possible Cause Troubleshooting Step
Isomerization. This compound can isomerize to other cis/trans forms. This can be minimized by protecting the standard from light and heat. The identity of isomers can be confirmed using mass spectrometry or by comparing with known standards if available.
Formation of oxidation products. The presence of oxygen can lead to the formation of various oxidation products, such as epoxides and aldehydes. Purge all solvents and the headspace of your vials with an inert gas. Prepare samples immediately before analysis.
Column contamination. Flush the HPLC column with an appropriate cleaning solvent to remove any contaminants that may be causing on-column reactions.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound standards is not extensively available in the literature, the following table summarizes general stability information based on best practices for handling carotenoids.

ConditionStorage TemperatureRecommended SolventAntioxidantExpected Stability
Long-term (months) -80°CTetrahydrofuran, Chloroform, Hexane0.1% BHTHigh
Short-term (days-weeks) -20°CTetrahydrofuran, Chloroform, Hexane0.1% BHTModerate
Working Solution (hours) 4°C (on ice)Mobile Phase Compatible Solvent0.1% BHTLow to Moderate

Note: The stability of this compound is highly dependent on the specific experimental conditions. It is always recommended to prepare fresh standards for quantitative analysis whenever possible.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Materials:

    • This compound standard (solid)

    • HPLC-grade Tetrahydrofuran (THF), peroxide-free

    • Butylated Hydroxytoluene (BHT)

    • Amber glass volumetric flasks and vials

    • Inert gas (Argon or Nitrogen)

    • Gas-tight syringe

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 0.1% (w/v) BHT solution in THF.

    • Accurately weigh the desired amount of this compound in a subdued light environment.

    • Dissolve the weighed standard in the 0.1% BHT in THF solution in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).

    • Gently sonicate the solution for a few minutes to ensure complete dissolution.

    • Purge the headspace of the volumetric flask with inert gas before stoppering.

    • If storing, transfer aliquots of the stock solution to amber vials, purge the headspace with inert gas, seal tightly, and store at -80°C.

Protocol for Preparation of Calibration Standards
  • Materials:

    • This compound stock solution (prepared as above)

    • HPLC-grade mobile phase or a solvent compatible with your analytical method

    • Butylated Hydroxytoluene (BHT)

    • Amber glass volumetric flasks

  • Procedure:

    • Prepare the dilution solvent (e.g., mobile phase) containing 0.1% BHT.

    • On the day of analysis, remove the stock solution from the -80°C freezer and allow it to thaw at room temperature in the dark.

    • Perform serial dilutions of the stock solution with the dilution solvent to prepare a series of calibration standards of known concentrations.

    • Keep the calibration standards on ice and protected from light until they are injected into the analytical instrument.

Visualizations

Experimental Workflow for Handling this compound Standards

G cluster_storage Long-term Storage cluster_prep Standard Preparation cluster_analysis Analysis storage Solid Standard at -20°C or Solution in Solvent with BHT at -80°C (Inert atmosphere, dark) weigh Weigh Standard (Subdued light) storage->weigh Equilibrate to RT dissolve Dissolve in Solvent with 0.1% BHT weigh->dissolve sonicate Sonicate briefly dissolve->sonicate stock Prepare Stock Solution sonicate->stock dilute Prepare Working Standards (Serial Dilution) stock->dilute Freshly prepared analysis HPLC/MS Analysis (Immediate) dilute->analysis

Caption: Workflow for handling this compound standards.

Conceptual Pathway of Oxidative Degradation of this compound

G phytoene This compound epoxide Epoxides phytoene->epoxide Epoxidation isomer Isomers (other cis/trans forms) phytoene->isomer Isomerization cleavage Oxidative Cleavage Products (e.g., Aldehydes, Ketones) phytoene->cleavage Oxidative Cleavage initiator Oxygen, Light, Heat initiator->phytoene Initiates Degradation

Caption: Conceptual oxidative degradation of this compound.

References

Technical Support Center: Resolving Co-elution of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 15-cis-Phytoene with other lipids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem for this compound analysis?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks.[1] This is particularly problematic in the analysis of this compound, a non-polar carotenoid, as it is often present in complex lipid matrices. Co-elution can lead to inaccurate identification and quantification, compromising the integrity of experimental results.[2]

Q2: How can I identify if this compound is co-eluting with another compound?

A2: Co-elution can be identified through several indicators:

  • Asymmetrical Peak Shapes: Look for peaks that are not symmetrical (Gaussian), such as those with shoulders, tailing, or fronting. A shoulder, which is a subtle bump on the leading or tailing edge of the main peak, is a strong indicator of co-elution.[1][3]

  • Broad Peaks: Peaks that are wider than expected can suggest the presence of multiple unresolved components.[1]

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.[1] this compound has a characteristic UV absorption spectrum that can be used for this purpose.

  • Mass Spectrometry (MS) Analysis: With an MS detector, you can examine the mass spectra across the chromatographic peak. A change in the mass-to-charge ratio (m/z) from the leading edge to the trailing edge of the peak is a clear indication of multiple compounds being present.[3]

Q3: What types of lipids are most likely to co-elute with this compound?

A3: Due to its non-polar nature, this compound is likely to co-elute with other hydrophobic molecules. These include:

  • Other Carotenoids and their Isomers: Phytofluene, ζ-carotene, and various isomers of lycopene (B16060) and β-carotene can have similar retention times depending on the chromatographic conditions.[4]

  • Sterols: Phytosterols (B1254722) such as campesterol, stigmasterol, and β-sitosterol are structurally similar and can be challenging to separate from phytoene (B131915).[5]

  • Triglycerides (TAGs): In complex samples like plant oil extracts, highly abundant and non-polar TAGs can co-elute with phytoene.

  • Fatty Acid Esters of Xanthophylls: These are also non-polar lipids that can interfere with phytoene analysis.[6]

Q4: When should I consider using a C30 column instead of a C18 column?

A4: While C18 columns are widely used in reversed-phase chromatography, C30 columns are often superior for separating carotenoid isomers, including this compound.[2][7] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for resolving structurally similar isomers.[2][8] If you are observing co-elution of phytoene with other carotenoid isomers on a C18 column, switching to a C30 column is a highly recommended strategy.[7]

Troubleshooting Guides

Problem 1: A broad or shouldered peak is observed for this compound.

This indicates co-elution with one or more other lipids. The following workflow can be used to troubleshoot this issue.

G start Start: Broad or Shouldered Peak for this compound check_purity Step 1: Confirm Co-elution - DAD Peak Purity Scan - MS Scan across the peak start->check_purity optimize_mobile_phase Step 2: Optimize Mobile Phase - Adjust gradient steepness - Change organic solvent (e.g., MeOH to MTBE) check_purity->optimize_mobile_phase Co-elution confirmed change_column Step 3: Change Stationary Phase - Switch from C18 to C30 - Consider Phenyl-Hexyl for sterol co-elution optimize_mobile_phase->change_column Resolution not achieved end End: Resolution Achieved optimize_mobile_phase->end Resolution achieved optimize_temp_flow Step 4: Adjust Temperature and Flow Rate - Lower temperature for better resolution - Decrease flow rate change_column->optimize_temp_flow Resolution not achieved change_column->end Resolution achieved advanced_techniques Step 5: Consider Advanced Techniques - Supercritical Fluid Chromatography (SFC) - Two-Dimensional LC (LCxLC) optimize_temp_flow->advanced_techniques Resolution not achieved optimize_temp_flow->end Resolution achieved advanced_techniques->end Resolution achieved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Problem 2: this compound signal is suppressed or absent in a complex matrix.

This could be due to matrix effects or co-elution with a highly abundant lipid, such as a triglyceride.

G start Start: Poor this compound Signal in Complex Matrix sample_prep Step 1: Optimize Sample Preparation - Saponification to remove triglycerides - Solid-Phase Extraction (SPE) for cleanup start->sample_prep hplc_method Step 2: Modify HPLC Method - Use a C30 column for better retention and selectivity - Employ a shallower gradient sample_prep->hplc_method Signal still suppressed end End: Improved Signal and Resolution sample_prep->end Signal improved sfc_option Step 3: Alternative Technique - SFC - Better separation of non-polar lipids - Reduced matrix effects hplc_method->sfc_option Co-elution persists hplc_method->end Signal improved sfc_option->end Signal improved

Caption: Strategy for improving phytoene detection in complex samples.

Data Presentation

The following tables summarize quantitative data for chromatographic conditions that can be used to resolve this compound from other lipids.

Table 1: HPLC and UHPLC Column Specifications

ParameterHPLCUHPLC
Stationary Phase YMC Carotenoid C30, 5 µm, 4.6 x 250 mmAcclaim C30, 3 µm, 3 x 150 mm
Typical Application Baseline separation of carotenoid isomers.Faster analysis of carotenoid isomers with good resolution.[8]
Alternative Phase Kinetex 1.7 µm Phenyl-hexyl, 100 x 2.1 mmZorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm
Use Case for Alternative Separation of phytosterols.[9]General purpose carotenoid screening.

Table 2: Mobile Phase Compositions and Gradient Profiles

MethodMobile Phase AMobile Phase BGradient ProgramFlow RateColumn Temp.
HPLC C30 Method Methanol with 0.1% Ammonium AcetateMethyl-tert-butyl ether (MTBE)0-45 min, 100% A to 85% A; 45-55 min, to 40% A; 55-65 min, to 30% A; 65-70 min, return to 100% A.[4]1.0 mL/min25°C
UHPLC C30 Method Methanol/Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic AcidMTBE with 0.01% BHT0-3 min, 0% B; 3-5 min, to 70% B; 5-9 min, to 95% B; 10-11 min, return to 0% B.[10]0.8 mL/min28°C
UHPLC Phenyl-Hexyl AcetonitrileWaterGradient elution (specifics depend on sample)0.9 mL/min60°C

Experimental Protocols

Protocol 1: Sample Preparation of Plant Material for Phytoene Analysis

This protocol describes the extraction and optional saponification of lipids from plant tissues.

  • Homogenization: Weigh approximately 1 g of lyophilized and ground plant tissue into a glass tube.

  • Extraction: Add 10 mL of a solvent mixture of hexane (B92381):acetone:ethanol (2:1:1 v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 2 mL of ultrapure water and vortex for 1 minute. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the upper hexane layer containing the lipids into a clean tube. Repeat the extraction of the lower aqueous phase twice more with 5 mL of hexane each time.

  • Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

  • Saponification (Optional): To remove interfering triglycerides, reconstitute the dried extract in 2 mL of 10% KOH in methanol. Incubate in a 60°C water bath for 1 hour in the dark.

  • Re-extraction: After saponification, allow the sample to cool to room temperature. Add 5 mL of hexane and 2 mL of water, vortex, and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice.

  • Final Preparation: Combine the hexane extracts, wash with water until neutral, and dry under nitrogen. Reconstitute the final lipid extract in a known volume of the initial mobile phase for HPLC/UHPLC analysis.

Protocol 2: HPLC Method for Separation of this compound and its Isomers

This protocol utilizes a C30 column for the detailed separation of carotenoid isomers.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or MS detector.

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Methanol with 0.1% Ammonium Acetate.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Program:

    • 0-45 min: 100% A to 85% A, 15% B

    • 45-55 min: Ramp to 40% A, 60% B

    • 55-65 min: Ramp to 30% A, 70% B

    • 65-70 min: Return to 100% A and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at 286 nm for phytoene.[4] If using a DAD, acquire spectra from 250-600 nm. For MS, use an appropriate ionization technique (e.g., APCI) and scan for the m/z of phytoene.

Mandatory Visualization

G cluster_0 Factors Affecting Chromatographic Resolution cluster_1 Efficiency (N) cluster_2 Selectivity (α) cluster_3 Retention Factor (k') Resolution Resolution (Rs) Separation of two peaks Efficiency Efficiency (N) Peak Sharpness Resolution->Efficiency Selectivity Selectivity (α) Differential Migration Resolution->Selectivity Retention Retention Factor (k') Analyte Retention Resolution->Retention ParticleSize Smaller Particle Size Efficiency->ParticleSize ColumnLength Longer Column Efficiency->ColumnLength FlowRate Optimal Flow Rate Efficiency->FlowRate StationaryPhase Stationary Phase (C18 vs. C30) Selectivity->StationaryPhase MobilePhase Mobile Phase Composition Selectivity->MobilePhase Temperature Temperature Selectivity->Temperature MobilePhaseStrength Mobile Phase Strength Retention->MobilePhaseStrength

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Strategies for 15-cis-Phytoene Accumulation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for increasing 15-cis-phytoene accumulation in plants.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing this compound levels in plants.

Problem Potential Cause(s) Suggested Solution(s)
Low or no increase in phytoene (B131915) levels after overexpressing Phytoene Synthase (PSY). 1. Suboptimal codon usage: The codon usage of the introduced PSY gene may not be optimal for the host plant. 2. Ineffective promoter: The chosen promoter may not have sufficient strength or the desired tissue-specificity. 3. Co-suppression: High expression of the transgene can sometimes lead to silencing of both the transgene and the endogenous gene. 4. Limited precursor availability: The metabolic flux towards the precursor geranylgeranyl diphosphate (B83284) (GGPP) may be a bottleneck.1. Codon optimization: Synthesize the PSY gene with codons optimized for the target plant species. 2. Promoter selection: Use a strong constitutive promoter (e.g., CaMV 35S) for initial studies or a well-characterized tissue-specific promoter (e.g., fruit-specific promoter for tomato) for targeted accumulation. 3. Screen multiple independent transgenic lines: Analyze a larger number of transgenic events to find lines with stable expression. If co-suppression is suspected, analyze transgene expression levels using RT-qPCR. 4. Co-express upstream genes: Consider co-overexpressing genes from the methylerythritol 4-phosphate (MEP) pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to increase the supply of GGPP.
Transgenic plants exhibit a dwarf phenotype. Metabolic competition: Constitutive overexpression of PSY can divert GGPP away from the gibberellin biosynthesis pathway, leading to gibberellin deficiency and dwarfism.Use a tissue-specific promoter: Employ a promoter that drives PSY expression only in the target tissue (e.g., seeds, fruits) to avoid detrimental effects on overall plant development.
High variability in phytoene accumulation between different transgenic lines. Position effect: The site of transgene integration into the plant genome can significantly influence its expression level. Transgene copy number: The number of integrated copies of the transgene can affect expression levels and stability.Generate and screen a large number of independent transgenic lines: This increases the probability of identifying lines with optimal and stable transgene expression. Perform molecular characterization: Use Southern blot analysis to determine the transgene copy number in high-performing lines to ensure stability in subsequent generations.
Phytoene levels decrease in later generations of transgenic plants. Transgene silencing: The introduced gene may become silenced over subsequent generations.Select single-copy insertion lines: Transgenic lines with a single copy of the integrated gene are generally more stable. Maintain selection pressure: Continue to grow transgenic plants on a selective medium if a selectable marker was used.
Difficulty in detecting and quantifying phytoene. Phytoene is colorless: Unlike other carotenoids, phytoene does not absorb light in the visible range, making visual selection impossible. It absorbs in the UV range. Improper extraction or analysis: Phytoene is lipophilic and can be lost during extraction. The HPLC method may not be optimized for its separation and detection.Optimize detection wavelength: Use a HPLC system with a photodiode array (PDA) or UV detector set to ~285 nm for phytoene detection. Use appropriate extraction solvents: Employ a robust extraction protocol with solvents suitable for lipophilic compounds, such as a mixture of methanol, chloroform, and dichloromethane. Protect samples from light and heat to prevent degradation. Use a C30 column for better separation of carotenoid isomers.
Application of PDS inhibitors (e.g., Norflurazon) is causing severe bleaching and plant death. High concentration of the inhibitor: The concentration of the phytoene desaturase (PDS) inhibitor may be too high, leading to a complete blockage of the carotenoid pathway, which is essential for photoprotection.Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that maximizes phytoene accumulation while minimizing photobleaching and toxicity. Control light conditions: Grow inhibitor-treated plants under lower light intensity to reduce photo-oxidative stress.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a target for accumulation in plants?

A1: this compound is the first committed precursor in the biosynthesis of all carotenoids in plants.[1] It has gained significant interest for its potential applications in cosmetics and functional foods due to its antioxidant properties and ability to absorb UV light. Accumulating phytoene can also serve as a strategy to understand and engineer the broader carotenoid pathway.

Q2: What is the primary strategy to increase this compound accumulation?

A2: The most common and effective strategy is the overexpression of the gene encoding phytoene synthase (PSY).[2] PSY is the rate-limiting enzyme in the carotenoid biosynthesis pathway, catalyzing the conversion of two molecules of geranylgeranyl diphosphate (GGPP) into this compound.[2]

Q3: Are there alternative strategies to overexpressing PSY?

A3: Yes. Another approach is to block the downstream pathway, which converts phytoene into other carotenoids. This can be achieved by down-regulating or knocking out the gene for phytoene desaturase (PDS), the next enzyme in the pathway. Alternatively, chemical inhibitors of PDS, such as the herbicide norflurazon, can be used to induce phytoene accumulation.[3][4]

Q4: What are the potential challenges of metabolic engineering for phytoene accumulation?

A4: Challenges include potential pleiotropic effects like dwarfism if PSY is overexpressed constitutively, transgene silencing leading to inconsistent results, and the need for careful optimization of analytical methods to quantify the colorless phytoene.[5]

Q5: How do environmental factors influence this compound accumulation?

A5: Light and temperature are critical environmental factors. Light signals, mediated by phytochromes and phytochrome-interacting factors (PIFs), regulate the expression of the PSY gene.[1] High temperatures can negatively impact carotenoid biosynthesis. Therefore, controlled environmental conditions can help in achieving consistent results.

Q6: Can I visually select for plants with high phytoene content?

A6: No, this compound is a colorless compound. Therefore, selection of high-phytoene lines requires chemical analysis, typically High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different strategies to increase carotenoid and phytoene accumulation.

Table 1: Effect of Phytoene Synthase (PSY) Overexpression on Carotenoid Accumulation

Plant SpeciesTransgenePromoterTissueFold Increase in CarotenoidsReference
Arabidopsis thalianaEndogenous PSYSeed-specificSeed43-fold increase in β-carotene[6]
Brassica napus (Canola)Bacterial crtB (PSY)Seed-specificSeedUp to 50-fold increase in total carotenoids[7]
Solanum lycopersicum (Tomato)Tomato Psy-1Constitutive (CaMV 35S)Fruit (Breaker stage)7-fold increase in total carotenoids[5]
Glycine max (Soybean)Capsicum PSY + Pantoea PDSSeed-specific (β-conglycinin)Seed~62-fold increase in total carotenoids
Oryza sativa (Rice)Maize PSY + Pantoea crtIEndosperm-specificEndospermUp to 14.2 µg/g total carotenoids

Table 2: Effect of Phytoene Desaturase (PDS) Inhibition on Phytoene Accumulation

OrganismInhibitorConcentrationLight ConditionPhytoene AccumulationReference
Dunaliella salinaNorflurazonNot specifiedRed light14.42 ± 0.95 pg/cell[8]
Dunaliella salinaFlurtamoneNot specifiedRed lightLower than Norflurazon[8]
Dunaliella salinaDiflufenicanNot specifiedRed lightLower than Norflurazon[8]
Helianthus annuus (Sunflower)FluridoneNot specifiedNot specified1.9-fold decrease in Ha-PSY mRNA, indicating phytoene accumulation

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

This protocol is a widely used method for generating transgenic Arabidopsis plants.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector with the gene of interest (e.g., PSY overexpression cassette).

  • YEP or LB medium with appropriate antibiotics.

  • 5% (w/v) sucrose (B13894) solution.

  • Silwet L-77 surfactant.

  • Healthy, flowering Arabidopsis thaliana plants.

  • Pots with soil.

  • Plastic dome or cover.

  • Selection medium (e.g., MS medium with kanamycin (B1662678) or another selection agent).

Procedure:

  • Prepare Agrobacterium Culture: a. Inoculate a single colony of Agrobacterium carrying your plasmid into 5 mL of YEP/LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking. b. Use the 5 mL starter culture to inoculate a larger volume (200-500 mL) of YEP/LB with antibiotics and grow overnight to an OD600 of ~0.8-1.5. c. Pellet the Agrobacterium cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Resuspend the pellet in a freshly prepared 5% sucrose solution to an OD600 of ~0.8.

  • Floral Dip: a. Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (v/v) and mix gently. b. Take healthy Arabidopsis plants with numerous young floral buds. c. Invert the plant and dip all the inflorescences into the Agrobacterium solution for 3-5 seconds, ensuring all floral tissues are coated. d. Place the dipped plants on their side in a tray and cover with a plastic dome for 16-24 hours to maintain high humidity.

  • Plant Growth and Seed Collection: a. After 24 hours, remove the dome and return the plants to an upright position. b. Grow the plants under normal growth conditions until the seeds mature and the plants dry. c. Harvest the seeds (T1 generation) from the treated plants.

  • Selection of Transgenic Plants: a. Sterilize the T1 seeds and plate them on a selection medium containing the appropriate antibiotic or herbicide. b. Germinate the seeds under sterile conditions. c. Transformed seedlings (T1) will be resistant to the selection agent and will appear green and healthy, while non-transformed seedlings will be bleached or will not grow. d. Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds for further analysis.

Protocol 2: Extraction and Quantification of this compound by HPLC-DAD

This protocol describes the extraction of carotenoids from plant tissue and their quantification using HPLC with a Diode Array Detector (DAD).

Materials:

  • Plant tissue (e.g., leaves, fruit peel), fresh or freeze-dried.

  • Liquid nitrogen.

  • Mortar and pestle or a homogenizer.

  • Extraction solvent: e.g., Chloroform:Dichloromethane (2:1, v/v).

  • 1 M NaCl solution.

  • Anhydrous sodium sulfate.

  • HPLC system with a DAD or UV detector.

  • C30 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile phase solvents (HPLC grade): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water.

  • Phytoene standard (if available for absolute quantification).

Procedure:

  • Sample Preparation and Extraction: a. Weigh about 100-200 mg of fresh or freeze-dried plant tissue. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a centrifuge tube and add 1.5 mL of extraction solvent (e.g., Chloroform:Dichloromethane 2:1). d. Mix vigorously for 20 minutes at 4°C in the dark. e. For phase separation, add 0.5 mL of 1 M NaCl solution and mix by inversion. f. Centrifuge at 5000 x g for 10 minutes at 4°C. g. Carefully collect the lower organic phase into a new tube. h. Dry the organic phase under a stream of nitrogen gas.

  • HPLC Analysis: a. Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., MeOH/MTBE 60/40, v/v). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 10-20 µL of the sample into the HPLC system. d. Use a C30 column maintained at a controlled temperature (e.g., 20°C). e. A typical gradient elution could be:

    • Mobile phase A: Methanol/Water (98:2, v/v)
    • Mobile phase B: Methyl-tert-butyl ether (MTBE)
    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the more nonpolar carotenoids. A run time of 20-30 minutes is typical. f. Detection: Monitor the eluent using a DAD. This compound is detected at approximately 285 nm. Other carotenoids can be detected at ~450 nm.

  • Quantification: a. Identify the phytoene peak based on its retention time and characteristic UV absorption spectrum (with maxima around 275, 285, and 296 nm). b. If a pure standard is available, create a calibration curve to determine the absolute concentration. c. If a standard is not available, the amount can be estimated relative to other carotenoids or expressed as peak area per gram of tissue.

Visualizations

Signaling Pathway: Light Regulation of Phytoene Synthase

Light_Regulation_of_PSY Red_Light Red Light Phytochrome_inactive Phytochrome (Pr) Red_Light->Phytochrome_inactive Activates Phytochrome_active Phytochrome (Pfr) Active Phytochrome_inactive->Phytochrome_active Phytochrome_active->Phytochrome_inactive PIFs PIF Transcription Factors Phytochrome_active->PIFs Promotes Degradation PSY_Promoter PSY Gene Promoter PIFs->PSY_Promoter Binds and Represses PSY_Gene PSY Gene PSY_mRNA PSY mRNA PSY_Gene->PSY_mRNA Transcription PSY_Protein Phytoene Synthase (PSY Protein) PSY_mRNA->PSY_Protein Translation Phytoene This compound PSY_Protein->Phytoene Catalyzes Synthesis Dark Dark / Far-Red Light Dark->Phytochrome_active Inactivates PSY_Overexpression_Workflow cluster_plasmid Plasmid Construction cluster_transformation Plant Transformation cluster_analysis Analysis of Transgenic Plants PSY_Gene PSY Gene of Interest Ligation Ligation/Cloning PSY_Gene->Ligation Vector Plant Expression Vector (with promoter and selectable marker) Vector->Ligation Final_Plasmid Final Expression Plasmid Ligation->Final_Plasmid Agro_Transformation Transform Agrobacterium Final_Plasmid->Agro_Transformation Floral_Dip Floral Dip of Arabidopsis Agro_Transformation->Floral_Dip Seed_Harvest Harvest T1 Seeds Floral_Dip->Seed_Harvest Selection Select Transgenics on Antibiotic Medium Seed_Harvest->Selection PCR Genomic PCR Confirmation Selection->PCR RT_qPCR RT-qPCR for Gene Expression Selection->RT_qPCR HPLC HPLC for Phytoene Quantification Selection->HPLC Phytoene_Strategies Goal Increase this compound Strategy1 Increase Synthesis Goal->Strategy1 Strategy2 Block Conversion Goal->Strategy2 Sub_Strategy1a Overexpress Phytoene Synthase (PSY) Strategy1->Sub_Strategy1a Sub_Strategy1b Increase Precursor (GGPP) Supply Strategy1->Sub_Strategy1b Sub_Strategy2a Inhibit Phytoene Desaturase (PDS) (e.g., Norflurazon) Strategy2->Sub_Strategy2a Sub_Strategy2b Downregulate/Knockout PDS Gene Strategy2->Sub_Strategy2b

References

improving the solubility of 15-cis-Phytoene for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling 15-cis-Phytoene, focusing on strategies to improve its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility challenging?

A1: this compound is a lipophilic, colorless carotenoid that serves as the precursor for the biosynthesis of all other carotenoids in plants and microorganisms.[1][2] Like other carotenoids, it has a long, nonpolar hydrocarbon chain, making it highly hydrophobic and virtually insoluble in aqueous solutions such as cell culture media and buffers.[3][4] This poor solubility often leads to precipitation and inconsistent results in in vitro experiments.[5]

Q2: What is the best initial approach for dissolving this compound?

A2: The recommended starting point is to create a concentrated stock solution in an appropriate organic solvent. Tetrahydrofuran (THF) is often an excellent choice for carotenoids due to its high solvating power.[6] Other common solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and mixtures of chloroform, methanol, or ethyl acetate.[6][7][8] The choice of solvent may depend on the compatibility with your specific assay and cell type, with DMSO being widely used but potentially cytotoxic at concentrations above 0.1-1%.[5]

Q3: How do I introduce the organic stock solution into my aqueous assay medium?

A3: Direct dilution of the organic stock into an aqueous medium often causes the compound to precipitate. To avoid this, add the stock solution dropwise into the vortexing medium to promote rapid dispersion. It is also crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to maintain the health of the cells and the integrity of the assay.[5]

Q4: What are more advanced methods if simple solvent dilution fails?

A4: If precipitation remains an issue, several delivery systems can be employed to enhance aqueous solubility and stability. These include:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate lipophilic molecules like phytoene (B131915), while their hydrophilic exterior allows them to dissolve in water.[9][10][11] Methylated β-cyclodextrins are particularly effective solubilizing agents for carotenoids.[10]

  • Detergents/Surfactants: Non-ionic detergents like Tween® 20 or Tween® 80 can be used to create stable microemulsions or dispersions of the compound in the aqueous phase.[7][12]

  • Liposomes and Nanoemulsions: Encapsulating this compound within lipid-based carriers like liposomes or nanoemulsions can effectively deliver the compound to cells in culture.[9][13]

Q5: Does the isomeric form of phytoene affect its solubility?

A5: Yes. The Z-isomers (or cis-isomers) of carotenoids, such as this compound, are generally less crystalline and significantly more soluble in organic solvents compared to their all-E (trans) counterparts.[14][15] This is an inherent advantage when working with this compound.

Solubility Data

Direct quantitative solubility data for this compound is limited. The following table provides relative solubility data for the related carotenoid, β-carotene, in various organic solvents, which can serve as a useful guide.

Solventβ-Carotene Solubility (Relative)Notes
Tetrahydrofuran (THF)Very HighExcellent solvent for initial stock preparation.[6]
ChloroformHighEffective, but use with caution due to toxicity.
TolueneModerateGood solvating power.
Ethyl AcetateModerateCommon solvent for carotenoid extraction.[8]
Dimethyl Sulfoxide (DMSO)Low to ModerateApparent solubility of ~30 µg/mL has been reported.
HexaneLowOften used for extraction and chromatography.[6][16]
EthanolVery LowSolubility of Z-isomers can be much higher than trans-isomers.[14]
MethanolVery LowGenerally a poor solvent for carotenes.[6][7]
AcetonitrileVery LowPoor solvent for carotenes.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent
  • Weigh the desired amount of this compound in a glass vial under low light conditions to prevent isomerization.

  • Add a minimal amount of a suitable organic solvent (e.g., Tetrahydrofuran or DMSO) to completely dissolve the compound. Sonication may be used to aid dissolution.

  • Once fully dissolved, dilute the solution to the final desired stock concentration (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • For use, thaw the stock solution and add it dropwise to the vigorously stirring assay medium to a final solvent concentration below 0.5%.

Protocol 2: Solubilization using Cyclodextrins
  • Prepare a stock solution of this compound in a volatile organic solvent like ethanol or a methylene (B1212753) chloride/ethanol mixture.[9]

  • Separately, prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., 2-hydroxypropyl-β-cyclodextrin or randomly methylated-β-cyclodextrin) at the desired concentration (e.g., 5-10% w/v).[10]

  • Slowly add the phytoene solution to the stirring cyclodextrin solution.

  • Stir the mixture for several hours or overnight at room temperature, protected from light, to allow for complex formation.

  • Remove the organic solvent using a rotary evaporator or by sparging with nitrogen.

  • The resulting aqueous solution contains the phytoene-cyclodextrin inclusion complex.[17] This solution can be sterile-filtered and added to the in vitro assay.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous media. 1. Poor aqueous solubility. 2. Solvent concentration is too high at the point of addition. 3. Media temperature is too low.1. Add the stock solution very slowly into the vortexing/stirring media. 2. Perform serial dilutions in the media. 3. Warm the media to 37°C before adding the compound. 4. Switch to a delivery system like cyclodextrins or detergents (see Protocol 2).
Stock solution is cloudy or contains crystals. 1. The concentration is above the solubility limit for the chosen solvent. 2. The compound has precipitated out of solution during storage (freezing/thawing).1. Gently warm the solution (e.g., to 37°C) and sonicate to try and redissolve. 2. If it does not redissolve, prepare a new, more dilute stock solution. 3. Consider a better solvent like THF.[6]
Inconsistent or no biological activity observed in the assay. 1. The compound is not bioavailable due to precipitation or aggregation. 2. The compound has degraded due to light, heat, or oxygen exposure.1. Visually inspect the assay wells under a microscope for precipitates. 2. Use a solubilization method that creates a stable dispersion (e.g., nanoemulsion, liposomes).[9][13] 3. Always handle phytoene and its solutions under low light and use degassed solvents where possible. Store stocks under inert gas.

Visual Guides

Carotenoid Biosynthesis Pathway

Carotenoid_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene_Synthase Phytoene Synthase (PSY) GGPP->Phytoene_Synthase Phytoene This compound Phytoene_Synthase->Phytoene Phytoene_Desaturase Phytoene Desaturase (PDS) Phytoene->Phytoene_Desaturase Zeta_Carotene ζ-Carotene Phytoene_Desaturase->Zeta_Carotene Lycopene Lycopene Zeta_Carotene->Lycopene Further Desaturation Other_Carotenoids β-Carotene, Lutein, etc. Lycopene->Other_Carotenoids Cyclization

Caption: Role of this compound as a key precursor in the carotenoid biosynthesis pathway.

Workflow for Selecting a Solubilization Method

Solubilization_Workflow Start Start: Need to Solubilize This compound PrepareStock Prepare concentrated stock in organic solvent (THF, DMSO) Start->PrepareStock Dilute Dilute stock into aqueous assay buffer PrepareStock->Dilute CheckPrecipitate Does it precipitate? Dilute->CheckPrecipitate Success Success! Proceed with assay CheckPrecipitate->Success No Troubleshoot Precipitation Occurs. Choose advanced method. CheckPrecipitate->Troubleshoot Yes UseDetergent Use Detergents (e.g., Tween® 80) Troubleshoot->UseDetergent For simple dispersions UseCyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Troubleshoot->UseCyclodextrin For 'true' solution UseLiposomes Use Lipid-Based Carriers (Liposomes, Nanoemulsions) Troubleshoot->UseLiposomes For cell delivery UseDetergent->Success UseCyclodextrin->Success UseLiposomes->Success

Caption: Decision workflow for choosing an appropriate solubilization strategy for this compound.

Troubleshooting Precipitation Issues

Troubleshooting_Flowchart Start Problem: Precipitate observed in media CheckStock Is the stock solution clear? Start->CheckStock RemakeStock Remake stock. Use better solvent (THF) or lower concentration. CheckStock->RemakeStock No CheckDilution How was it diluted? CheckStock->CheckDilution Yes RemakeStock->Start SlowDilution Action: Add stock dropwise into rapidly stirring media. CheckDilution->SlowDilution Added too quickly CheckFinalConc Is final solvent conc. >0.5%? CheckDilution->CheckFinalConc Added slowly StillPrecipitates Still Precipitates? SlowDilution->StillPrecipitates LowerConc Action: Reduce final solvent concentration. CheckFinalConc->LowerConc Yes CheckFinalConc->StillPrecipitates No LowerConc->StillPrecipitates UseCarrier Solution: Use a carrier system (Cyclodextrin, Liposome, etc.) StillPrecipitates->UseCarrier Yes Resolved Issue Resolved StillPrecipitates->Resolved No UseCarrier->Resolved

References

dealing with interference from chlorophyll in phytoene extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to chlorophyll (B73375) interference during phytoene (B131915) extraction.

Frequently Asked Questions (FAQs)

Q1: Why is chlorophyll a problem in phytoene analysis?

Chlorophyll can significantly interfere with the quantification of phytoene and other carotenoids. Its strong absorbance in the visible spectrum can overlap with that of carotenoids, leading to inaccurate spectrophotometric measurements.[1] Furthermore, chlorophyll and its degradation products can fluoresce, which interferes with bioassays that rely on fluorescence readings.[2]

Q2: What are the primary methods to remove chlorophyll from plant extracts?

There are several effective methods for removing chlorophyll, each with its own advantages and disadvantages. The most common techniques include:

  • Liquid-Liquid Extraction (Solvent Partitioning): This method uses two immiscible solvents to separate compounds based on their differing polarities.

  • Solid-Phase Extraction (SPE): This technique employs a solid adsorbent material to selectively retain and remove chlorophyll from the extract.

  • Saponification: This chemical method converts chlorophyll into a water-soluble form, allowing for easy separation from lipid-soluble phytoene.[1]

  • Activated Charcoal Treatment: Activated charcoal can adsorb chlorophyll and other pigments from the extract.

Q3: Which chlorophyll removal method is best for my experiment?

The choice of method depends on several factors, including the scale of your extraction, the downstream application, and the equipment available in your laboratory. For instance, saponification is highly effective for large-scale applications, while SPE is well-suited for smaller, high-throughput analyses.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Green color remains in the extract after chlorophyll removal. - Incomplete separation during liquid-liquid extraction.- Saturation of the solid-phase extraction (SPE) cartridge or activated charcoal.- Insufficient saponification reaction time or reagent concentration.- Repeat the liquid-liquid extraction with fresh solvent.- Use a larger SPE cartridge or increase the amount of activated charcoal. Consider a second treatment with fresh adsorbent.- Optimize the saponification protocol by increasing the reaction time or the concentration of the alkaline solution.
Low recovery of phytoene. - Phytoene degradation due to exposure to light, heat, or acid.- Co-elution or co-adsorption of phytoene with chlorophyll during the removal process.- Loss of phytoene during solvent evaporation steps.- Perform all extraction and purification steps under dim light and at low temperatures.- Choose a milder chlorophyll removal method, such as a carefully optimized SPE protocol.- Use a rotary evaporator at a low temperature or a gentle stream of nitrogen for solvent removal.
Interference in spectrophotometric or HPLC analysis. - Residual chlorophyll or its degradation products are still present in the sample.- The chosen analytical method is not specific enough to distinguish phytoene from other compounds.- Re-purify the sample using a different chlorophyll removal technique.- Utilize a validated HPLC method with a C30 column, which provides excellent separation of carotenoid isomers.[4]

Quantitative Data on Chlorophyll Removal Methods

The following table summarizes the reported efficiency of various chlorophyll removal techniques and highlights potential impacts on carotenoid recovery.

MethodReported Chlorophyll Removal EfficiencyPotential Impact on Phytoene/Carotenoid RecoveryKey Considerations
Saponification Up to 96% from microalgae biomass.[1][5]Can lead to carotenoid losses of 12-17% if not optimized.[6][7]Highly effective but can be harsh on sensitive compounds. Requires careful optimization of reaction conditions.
Solid-Phase Extraction (SPE) Over 85% with specific cartridges.[3]Minimal loss of target compounds if the appropriate sorbent and elution solvents are used.Good for high-throughput and scalable applications. Cartridges can sometimes be reused.[3]
Liquid-Liquid Extraction Can remove substantial amounts of chlorophyll.[2]Some medium-polarity compounds, potentially including phytoene, may be partially removed with the chlorophyll-rich phase.[2]A simple and widely accessible method. Efficiency depends on the solvent system and number of extractions.
Activated Charcoal Highly effective at removing chlorophyll.Can non-specifically adsorb target compounds, leading to significant losses if not carefully controlled.[8][9]The amount and type of charcoal, as well as the contact time, must be optimized to minimize phytoene loss.

Experimental Protocols & Workflows

Phytoene Extraction and Chlorophyll Removal Workflow

The following diagram illustrates the general workflow for phytoene extraction from a plant matrix, followed by a chlorophyll removal step.

Phytoene_Extraction_Workflow cluster_extraction Phytoene Extraction cluster_cleanup Chlorophyll Removal cluster_analysis Analysis Plant_Material Plant Material Homogenization Homogenization (e.g., with solvent) Plant_Material->Homogenization Extraction Extraction (e.g., Acetone/Ethanol) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Phytoene Extract (Contains Chlorophyll) Filtration->Crude_Extract Cleanup_Method Chlorophyll Removal (Choose one method below) Crude_Extract->Cleanup_Method Purified_Extract Purified Phytoene Extract Cleanup_Method->Purified_Extract Analysis Quantification (e.g., HPLC-DAD) Purified_Extract->Analysis

General workflow for phytoene extraction and chlorophyll removal.
Detailed Methodologies

This protocol is a simple and effective method for removing a significant portion of chlorophyll from a crude extract.

Materials:

  • Crude phytoene extract (dissolved in a polar solvent like ethanol (B145695) or methanol)

  • n-Hexane (or other non-polar solvent)

  • Separatory funnel

  • Beakers

  • Rotary evaporator or nitrogen stream

Procedure:

  • Transfer the crude extract into a separatory funnel.

  • Add an equal volume of n-hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper, non-polar (n-hexane) layer will contain the majority of the chlorophyll, while the lower, more polar layer will retain the phytoene.

  • Carefully drain the lower layer containing the phytoene into a clean beaker.

  • Repeat the extraction of the lower layer with fresh n-hexane 1-2 more times to remove residual chlorophyll.

  • Combine the purified lower layers and concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen.

Liquid_Liquid_Extraction Start Crude Extract in Polar Solvent Add_Hexane Add n-Hexane Start->Add_Hexane Shake_Vigorously Shake and Vent Add_Hexane->Shake_Vigorously Separate_Layers Allow Layers to Separate Shake_Vigorously->Separate_Layers Collect_Lower_Layer Collect Lower (Phytoene) Layer Separate_Layers->Collect_Lower_Layer Repeat_Extraction Repeat Hexane (B92381) Wash (optional) Collect_Lower_Layer->Repeat_Extraction Concentrate Concentrate Purified Extract Collect_Lower_Layer->Concentrate Repeat_Extraction->Collect_Lower_Layer 1-2 times

Workflow for liquid-liquid extraction to remove chlorophyll.

This method provides a more selective removal of chlorophyll and is suitable for high-throughput applications.

Materials:

  • Crude phytoene extract

  • SPE cartridge (e.g., C18 or specialized chlorophyll removal cartridges)

  • SPE manifold

  • Appropriate solvents for conditioning, loading, washing, and elution (e.g., methanol (B129727), acetone, ethyl acetate)

  • Collection tubes

Procedure:

  • Conditioning: Condition the SPE cartridge by passing a specified volume of methanol (or another appropriate solvent) through it. Do not let the cartridge run dry.

  • Equilibration: Equilibrate the cartridge with the solvent in which the sample is dissolved.

  • Loading: Load the crude extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will elute the phytoene while retaining the chlorophyll. The specific solvent will depend on the SPE sorbent used.

  • Elution (optional): If phytoene is retained on the column, elute it with a stronger solvent.

  • Collect the fraction containing the purified phytoene.

SPE_Workflow Start Crude Phytoene Extract Load Load Sample Start->Load Condition Condition SPE Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash (Elute Phytoene, Retain Chlorophyll) Load->Wash Collect Collect Purified Phytoene Wash->Collect

Solid-phase extraction workflow for chlorophyll removal.

This chemical method is highly effective for removing large amounts of chlorophyll.

Materials:

  • Crude phytoene extract (in an organic solvent like ethanol)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 10% in methanol)

  • Water

  • n-Hexane (or other non-polar solvent)

  • Separatory funnel

  • Beakers

Procedure:

  • To the crude extract, add the methanolic KOH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 2-4 hours or overnight) to allow for complete saponification of chlorophyll.

  • After incubation, add an equal volume of water to the mixture. The saponified chlorophyll (now chlorophyllin) will partition into the aqueous phase.

  • Add n-hexane to the mixture in a separatory funnel and shake to extract the phytoene into the hexane layer.

  • Allow the layers to separate and collect the upper hexane layer containing the phytoene.

  • Wash the hexane layer with water to remove any residual saponified products.

  • Collect the purified hexane layer and dry it over anhydrous sodium sulfate (B86663) before solvent evaporation.

Saponification_Workflow Start Crude Extract Add_KOH Add Methanolic KOH Start->Add_KOH Incubate Incubate in Dark Add_KOH->Incubate Add_Water Add Water Incubate->Add_Water Extract_Hexane Extract with n-Hexane Add_Water->Extract_Hexane Collect_Hexane Collect Upper Hexane Layer Extract_Hexane->Collect_Hexane Wash_Water Wash Hexane with Water Collect_Hexane->Wash_Water Dry_Concentrate Dry and Concentrate Wash_Water->Dry_Concentrate

Workflow for chlorophyll removal by saponification.

References

Phytoene Desaturase Activity: A Technical Support Resource for Experimental Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving phytoene (B131915) desaturase (PDS). Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and optimized conditions for PDS activity.

Frequently Asked Questions (FAQs)

Q1: What are the general optimal temperature and pH ranges for phytoene desaturase activity?

A1: The optimal conditions for phytoene desaturase activity can vary depending on the source organism. For plant-type PDS, such as from Oryza sativa (rice), the optimal pH is around 6.0, and the optimal temperature is approximately 37°C.[1] Bacterial phytoene desaturase (CRTI), for instance from Pantoea ananatis, exhibits optimal activity at a pH above 7.0.

Q2: Why is my purified phytoene desaturase showing low or no activity?

A2: Several factors can contribute to low PDS activity. Firstly, PDS is a membrane-associated enzyme and requires a lipid environment for proper function; assays using soluble protein without liposomes may fail.[1][2] Secondly, the enzyme requires the cofactor FAD for its activity.[3] Ensure that FAD is not lost during purification and is present in your assay buffer. Additionally, plant-type PDS requires a quinone electron acceptor, like plastoquinone, to reoxidize the FAD cofactor.[1] Lastly, improper protein folding or aggregation can lead to inactivity.

Q3: Can detergents be used to solubilize phytoene desaturase?

A3: While detergents can be used during purification, they can also denature the enzyme and inhibit its activity.[4] For activity assays, a liposome-based system is preferred to provide the necessary membrane environment without the harsh effects of detergents.[1][2] If detergents must be used, their concentration should be carefully optimized, ideally kept around their critical micelle concentration.[4]

Q4: I am observing the accumulation of the intermediate phytofluene (B1236011) but not the final product, ζ-carotene. What could be the reason?

A4: This issue can arise from suboptimal reaction conditions. The formation of the final product, ζ-carotene, can be more sensitive to pH, temperature, and protein concentration than the formation of the intermediate phytofluene.[1] Another possibility is the unspecific isomerization of the phytofluene intermediate into a stereo-configuration that the enzyme cannot convert further.[1] Substrate channeling within a homotetrameric enzyme assembly is thought to be important for the efficient conversion of the intermediate, so disruption of this structure could also be a factor.[1]

Q5: How can I accurately quantify the substrate and products of the PDS reaction?

A5: The substrate (phytoene) and products (phytofluene and ζ-carotene) are highly lipophilic and can be extracted from the reaction mixture using a solvent partition method, for example, with a chloroform/methanol mixture.[1] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is suitable for separating carotenoid isomers.[1]

Data on Optimal Conditions for Phytoene Desaturase Activity

The optimal temperature and pH for phytoene desaturase activity are dependent on the enzyme's origin. Below is a summary of reported optimal conditions.

Enzyme SourceOptimal pHOptimal Temperature (°C)Assay System
Oryza sativa (rice) PDS6.037Liposome-based
Pantoea ananatis CRTI> 7.0Not specifiedLiposome-based

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low enzyme activity 1. Absence of a membrane environment. 2. Missing FAD cofactor. 3. Absence of a quinone electron acceptor (for plant PDS). 4. Enzyme denaturation or misfolding.1. Perform the assay in a liposome-based system. 2. Supplement the assay buffer with FAD. 3. Add a suitable quinone, such as decyl-plastoquinone (DPQ), to the assay. 4. Ensure proper protein purification and storage conditions.
Inconsistent results between replicates 1. Inhomogeneous incorporation of substrate into liposomes. 2. Pipetting errors with viscous lipid solutions. 3. Degradation of substrate or products by light or oxygen.1. Ensure thorough mixing and sonication during liposome (B1194612) preparation. 2. Use positive displacement pipettes for accurate handling of lipid suspensions. 3. Perform incubations in the dark and handle extracts under dim light.
Accumulation of phytofluene but not ζ-carotene 1. Suboptimal pH, temperature, or enzyme concentration. 2. Isomerization of the phytofluene intermediate.1. Systematically optimize the pH, temperature, and enzyme concentration for the formation of ζ-carotene. 2. Minimize incubation times to reduce the chance of non-enzymatic isomerization.
Difficulty in extracting and quantifying carotenoids 1. Inefficient phase separation during extraction. 2. Poor separation of isomers on HPLC.1. Ensure the correct ratios of solvents for extraction and add water to facilitate phase separation.[1] 2. Use a C30 HPLC column and an optimized solvent gradient for carotenoid analysis.[1]

Experimental Protocols

Standard Liposome-Based Phytoene Desaturase Activity Assay

This protocol is adapted from the method described for Oryza sativa PDS.[1]

Materials:

  • Purified phytoene desaturase enzyme

  • 15-cis-phytoene

  • Soybean phosphatidylcholine

  • Decyl-plastoquinone (DPQ)

  • Assay Buffer: 50 mM MES-KOH, pH 6.0, 100 mM NaCl

  • Liposome Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Nitrogen gas

  • Sonicator

  • French Press (optional, for small unilamellar vesicles)

Procedure:

  • Liposome Preparation: a. In a glass vial, mix the desired amount of this compound with soybean phosphatidylcholine in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in Liposome Buffer and incubate on ice for 30 minutes. d. Form liposomes by gentle sonication. For small unilamellar vesicles, a passage through a French Press at 20,000 psi can be performed.[1]

  • Enzyme Assay: a. In a reaction tube, add 100 µl of the phytoene-containing liposomes. b. Add DPQ to the desired final concentration. Vortex briefly. c. Add the Assay Buffer to bring the volume closer to the final reaction volume. d. Initiate the reaction by adding the purified PDS enzyme. The final reaction volume in the example is 700 µl. e. Incubate at 37°C in the dark for a specified time (e.g., 10 minutes).

  • Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of CHCl₃/MeOH (2:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the carotenoids.

  • Analysis: a. Dry the organic extract under nitrogen. b. Resuspend the carotenoids in a suitable solvent for HPLC analysis. c. Analyze the sample using an HPLC system equipped with a C30 column and a photodiode array detector.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in optimizing the temperature and pH for phytoene desaturase activity.

G Workflow for Optimization of Phytoene Desaturase Activity cluster_prep Preparation cluster_optimization Optimization Assays cluster_analysis Analysis cluster_results Results A Prepare Phytoene-Containing Liposomes C Set up reactions with varying pH values A->C D Set up reactions with varying temperatures A->D B Purify Phytoene Desaturase Enzyme B->C B->D E Incubate reactions for a fixed time C->E D->E F Stop reactions and extract carotenoids E->F G Analyze samples by HPLC F->G H Determine product formation at each pH and temperature G->H I Identify optimal pH and temperature H->I

Workflow for optimizing PDS temperature and pH.

References

enhancing the recovery of 15-cis-Phytoene from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 15-cis-Phytoene from complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Detection of this compound in the Final Extract

Question Potential Cause Solution
Why is my this compound yield consistently low or undetectable? Incomplete Cell Lysis: The robust cell walls of plant or microalgal samples can prevent the complete release of intracellular contents, including this compound.[1][2]Mechanical Disruption: Incorporate a mechanical cell disruption method such as ultrasonication, bead beating, or high-pressure homogenization before solvent extraction to improve efficiency.[1][2] Enzymatic Lysis: For algal or plant matrices with high cellulose (B213188) or pectin (B1162225) content, consider a pre-treatment with enzymes like cellulase (B1617823) and pectinase (B1165727) to degrade the cell wall.[3]
Inappropriate Solvent Selection: this compound is a nonpolar carotenoid, and the polarity of the extraction solvent is critical for its efficient solubilization.[4][5]Solvent Optimization: Experiment with different nonpolar solvents like hexane (B92381) or petroleum ether. Often, a mixture of a polar solvent (like acetone (B3395972) or ethanol) with a nonpolar solvent is more effective for extracting carotenoids from wet matrices.[4][6] A common mixture is hexane:acetone:ethanol (B145695).[7] For a greener alternative, 2-methyltetrahydrofuran (B130290) has shown high efficiency.[8]
Degradation During Extraction: this compound is highly susceptible to degradation from light, heat, and oxidation due to its multiple conjugated double bonds.[1]Protect from Degradation: Work under dim light or use amber-colored glassware.[1] Perform extractions at low temperatures (e.g., on ice).[1] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[6] Purge storage containers with an inert gas like nitrogen or argon to minimize oxidation.[1]

Issue 2: Significant Loss of this compound During Saponification

Question Potential Cause Solution
I'm observing a significant loss of my target compound after the saponification step. What is happening and how can I prevent it? Oxidative Degradation: Saponification, which is often necessary to remove interfering lipids and chlorophylls (B1240455), can expose this compound to harsh alkaline conditions and oxygen, leading to degradation.[1][6][9]De-gas Solutions: Before use, thoroughly de-gas all solutions (e.g., methanolic KOH) with nitrogen or argon.[1] Control Temperature and Time: Perform saponification at room temperature or lower, and for the shortest time necessary to hydrolyze lipids. Overnight incubation at room temperature is a common practice.[6] Add Antioxidants: Include BHT in the saponification mixture to protect the carotenoids.[6]
Micelle Formation: The soap produced during saponification can form micelles that trap carotenoids, preventing their transfer to the extraction solvent and leading to significant losses.[10]Use an Acidified Buffer Wash: After saponification, wash the sample with an acidified phosphate (B84403) buffer instead of just water. This helps to break up the micelles and improve the recovery of the trapped carotenoids.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound?

The optimal solvent depends on the matrix. For dried materials, a nonpolar solvent like hexane may be sufficient.[6] However, for wet samples like fresh plant tissue or algal biomass, a water-miscible solvent like acetone or ethanol should be used first to penetrate the tissue, followed by partitioning into a nonpolar solvent like hexane or petroleum ether.[5][6] A mixture of hexane, acetone, and ethanol has been shown to be effective for extracting carotenoids from tomatoes.[7]

Q2: Is saponification always necessary?

Saponification is highly recommended for matrices rich in chlorophylls and lipids (e.g., green leafy vegetables, algae), as these can interfere with chromatographic analysis and damage HPLC columns.[6][9] It also hydrolyzes carotenoid esters, simplifying the chromatogram.[6] However, if your matrix is low in these interfering substances, you may be able to skip this step to avoid potential carotenoid losses.[9]

Q3: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) with a C30 column is often the method of choice for separating carotenoid isomers, including this compound.[11] Detection is typically performed using a photodiode array (PDA) detector, as phytoene (B131915) has a characteristic UV absorption spectrum.[5] For highly accurate quantification, especially in complex matrices, Ultra-Performance Convergence Chromatography coupled with Mass Spectrometry (UPC²-MS) is a powerful technique.[12] Quantification requires a pure analytical standard of this compound to create a calibration curve.[11]

Q4: My sample contains a complex mixture of carotenoids. How can I isolate this compound?

Preparative HPLC is a suitable method for isolating specific carotenoids from a mixture.[11] The choice of column (e.g., C18 or C30) and mobile phase will be critical for achieving good separation.[11] It may be necessary to perform multiple chromatographic runs to achieve the desired purity.[11]

Quantitative Data Summary

The following tables summarize quantitative data on carotenoid recovery using various extraction methods.

Table 1: Comparison of Carotenoid Extraction Yields with Different Solvents and Techniques

MatrixTarget Compound(s)Extraction MethodSolvent(s)Yield/RecoveryReference
Tomato WasteLycopene (B16060)Solvent Extractionn-hexane608.94 ± 10.05 mg/kg[13]
Tomato WasteLycopeneSolvent ExtractionEthyl acetate320.35 ± 3.4 mg/kg[13]
Tomato WasteLycopeneSolvent ExtractionEthanol284.53 ± 7.0 mg/kg[13]
Blakeslea trisporaTotal CarotenoidsSolvent ExtractionEthyl ether, 2-propanol, ethanolHigh recovery from wet biomass[14]
Chlorella sorokinianaTotal CarotenoidsUltrasound-Assisted2-methyltetrahydrofuranPhytoene constituted 47% of total carotenoids[8]
Dunaliella bardawilTotal CarotenoidsUltrasound-Assisted2-methyltetrahydrofuranPhytoene constituted 45% of total carotenoids[8]
Pomegranate WasteTotal CarotenoidsUltrasonic ExtractionNot specified93.8% recovery[3]
Tomato WasteLycopeneSolvent Extractionn-hexane/acetone (1:3 v/v)94.7% recovery[3]

Experimental Protocols

Protocol 1: General Protocol for Extraction and Saponification of this compound from Plant Material

  • Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant material.

  • Cell Disruption (Optional but Recommended): Place the homogenized sample in a suitable tube and add extraction solvent. Perform ultrasonication on ice for 3 cycles of 30 seconds.

  • Extraction:

    • Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) mixture containing 0.1% BHT to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase.

    • Repeat the extraction on the pellet until the residue is colorless (typically 2-3 times).[6]

  • Saponification:

    • Combine the organic extracts and add an equal volume of 10% (w/v) methanolic KOH (previously de-gassed with nitrogen).

    • Flush the container with nitrogen, seal, and incubate in the dark at room temperature overnight.[6]

  • Washing and Phase Separation:

    • Add an equal volume of saturated NaCl solution to the saponified extract.

    • Mix gently and allow the phases to separate.

    • Collect the upper hexane layer containing the carotenoids.

    • Wash the hexane layer with an acidified phosphate buffer and then with deionized water until the washings are neutral.[10]

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.[6]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Start with Complex Matrix (e.g., Plant, Algae) Homogenization Homogenization Start->Homogenization Cell_Disruption Cell Disruption (e.g., Sonication) Homogenization->Cell_Disruption Solvent_Addition Add Solvent Mixture (e.g., Hexane:Acetone:Ethanol + BHT) Cell_Disruption->Solvent_Addition Extraction_Steps Repeat Extraction until Residue is Colorless Solvent_Addition->Extraction_Steps Combine_Extracts Combine Organic Phases Extraction_Steps->Combine_Extracts Saponification Saponification (Methanolic KOH, N2, Dark) Combine_Extracts->Saponification Washing Washing Steps (Phosphate Buffer, Water) Saponification->Washing Drying Dry with Anhydrous Na2SO4 Washing->Drying Concentration Evaporate Solvent under N2 Drying->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Analysis HPLC or UPC²-MS Analysis Reconstitution->Analysis End Quantification of this compound Analysis->End

Caption: Workflow for the extraction and analysis of this compound.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Lycopene all-trans-Lycopene Zeta_Carotene->Lycopene Z-ISO, ZDS, CRTISO Beta_Carotene β-Carotene Lycopene->Beta_Carotene Lycopene β-cyclase (LCYB)

Caption: Simplified carotenoid biosynthesis pathway starting from this compound.

References

troubleshooting poor peak shape in 15-cis-Phytoene chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 15-cis-Phytoene. The following questions and answers address common issues and offer systematic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in carotenoid chromatography. It can compromise accurate quantification and resolution. The primary causes often involve secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polarizable double bonds in phytoene, causing tailing.

    • Solution: Add a competitive base, such as 0.05-0.1% triethylamine (B128534) (TEA), to the mobile phase to block these active silanol sites.[1][2] Using a highly end-capped column can also minimize these interactions.[3][4]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[5][6]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[5][6]

  • Column Degradation: Contamination or physical deformation (voids) in the column can lead to peak tailing.[3][5]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void has formed, replacing the column may be necessary.[7]

  • Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., long tubing or poorly fitted connections) can cause band broadening and tailing.[7][8]

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are secure and properly seated.[7][8]

Q2: I am observing peak fronting for my this compound analysis. What could be wrong?

A2: Peak fronting, an asymmetry where the first half of the peak is broader, is often caused by issues related to the sample, mobile phase, or column condition.[3]

Troubleshooting Steps:

  • Sample Overload: Injecting too much sample mass is a frequent cause of peak fronting.[9][10][11]

    • Solution: Systematically dilute your sample and reinject to see if the peak shape improves. Reducing the injection volume can also resolve this issue.[3][10]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.[9][10][12]

    • Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that maintains solubility.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution onto the column.[3]

    • Solution: Ensure your sample is completely dissolved before injection. Gentle sonication or vortexing may help. You may need to explore alternative injection solvents that are still compatible with your mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting.[3][13]

    • Solution: If all peaks in your chromatogram are fronting, this is a strong indicator of a column void. Replacing the column is typically the only solution.[13]

Q3: My this compound peak is broad, reducing sensitivity and resolution. How can I improve it?

A3: Peak broadening can stem from various factors, from sample preparation to chromatographic conditions. For light and oxygen-sensitive molecules like carotenoids, sample handling is critical.

Troubleshooting Steps:

  • Sample Degradation: this compound is susceptible to isomerization and oxidation when exposed to light, heat, and oxygen.[2][14] Degradation products can co-elute or contribute to a broader peak.

    • Solution: Prepare samples under subdued light and use amber vials.[2] Add an antioxidant like 0.1% butylated hydroxytoluene (BHT) to your sample solvent and mobile phase.[2][15] Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2]

  • Suboptimal Column Temperature: Temperature significantly affects the separation of carotenoids.[16][17][18]

    • Solution: Optimize the column temperature. Lower temperatures often improve the resolution of cis/trans isomers, while higher temperatures can improve the separation between different carotenoid species.[16][19] A stable column temperature of around 23 ± 1°C is often a good starting point for general carotenoid separation.[18]

  • Incorrect Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are crucial for achieving sharp peaks. For carotenoids, non-aqueous reversed-phase (NARP) systems are common.[16]

    • Solution: A typical mobile phase for carotenoids might include methanol, acetonitrile, and a solubilizer like methyl tert-butyl ether (MTBE) or dichloromethane.[16][20] Adjusting the solvent ratios can significantly impact peak shape.

  • Inappropriate Column Chemistry: While C18 columns are widely used, C30 columns are often superior for separating carotenoid isomers due to their shape selectivity.[16]

    • Solution: If you are not achieving adequate separation or peak shape on a C18 column, consider switching to a C30 stationary phase.

Data Summary

The following table summarizes key chromatographic parameters and their effects on peak shape for carotenoid analysis, which is applicable to this compound.

ParameterIssueRecommended ActionExpected Outcome
Mobile Phase Peak TailingAdd 0.05-0.1% Triethylamine (TEA)Reduced silanol interactions, improved symmetry.[1]
Sample DegradationAdd 0.1% Butylated Hydroxytoluene (BHT)Minimized on-column oxidation, sharper peaks.[2]
Solvent MismatchDissolve sample in initial mobile phasePrevents peak fronting and distortion.[10]
Column Poor Isomer ResolutionUse a C30 stationary phaseBetter separation of geometric isomers.[16]
Secondary InteractionsUse a highly end-capped columnReduced peak tailing for polarizable analytes.[3]
Temperature Co-elution of IsomersDecrease column temperature (e.g., to 10-15°C)Improved resolution of cis/trans isomers.[16]
Poor SeparationOptimize temperature (e.g., 20-30°C)Balance between resolution and analysis time.[18]
Sample Peak Fronting/TailingReduce injection volume/concentrationPrevents column overload.[6][10]
DegradationPrepare fresh, protect from light, use antioxidantEnsures integrity of the analyte.[2]

Experimental Protocols & Methodologies

Protocol 1: General Purpose Reversed-Phase HPLC for Carotenoids

This method provides a starting point for the analysis of this compound.

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: A gradient elution is often used. For example:

    • Mobile Phase A: Methanol/Water (93:7 v/v) with 0.1% BHT and 0.05% TEA.

    • Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% BHT.

  • Gradient: A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the nonpolar carotenoids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23°C (with the option to optimize between 10°C and 30°C).[18]

  • Detection: UV-Vis Diode Array Detector (DAD) at the λmax of this compound (approx. 286 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be extracted with a suitable organic solvent (e.g., hexane, acetone, or a mixture), evaporated to dryness under nitrogen, and reconstituted in the initial mobile phase or a compatible solvent.[21][22] All steps should be performed under low light conditions.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving common peak shape problems in this compound chromatography.

PoorPeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing, Fronting, or Broadening) check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No, primarily this compound peak check_all_peaks->all_peaks_no No system_issue System-wide issue likely (e.g., column void, blocked frit, dead volume) all_peaks_yes->system_issue fix_system Action: Check connections, backflush or replace column system_issue->fix_system peak_shape_type What is the peak shape? all_peaks_no->peak_shape_type tailing Tailing peak_shape_type->tailing Tailing fronting Fronting peak_shape_type->fronting Fronting broad Broad peak_shape_type->broad Broadening check_overload_tail Is sample concentrated? tailing->check_overload_tail overload_tail_yes Yes check_overload_tail->overload_tail_yes overload_tail_no No check_overload_tail->overload_tail_no reduce_conc_tail Action: Dilute sample or reduce injection volume overload_tail_yes->reduce_conc_tail add_tea Action: Add TEA to mobile phase to mask silanols overload_tail_no->add_tea check_solvent Is sample solvent stronger than mobile phase? fronting->check_solvent solvent_yes Yes check_solvent->solvent_yes solvent_no No check_solvent->solvent_no change_solvent Action: Re-dissolve sample in mobile phase solvent_yes->change_solvent check_overload_front Action: Check for overload (dilute sample) solvent_no->check_overload_front check_temp Is column temperature optimized? broad->check_temp temp_no No check_temp->temp_no temp_yes Yes check_temp->temp_yes optimize_temp Action: Perform temperature scout (e.g., 15°C, 20°C, 25°C) temp_no->optimize_temp check_degradation Action: Check for degradation (use BHT, protect from light) temp_yes->check_degradation

Caption: Troubleshooting workflow for poor peak shape.

SamplePrepWorkflow start Sample Preparation Start add_bht Add 0.1% BHT to extraction solvent start->add_bht extraction Extract with organic solvent (e.g., Hexane/Acetone) under low light evaporation Evaporate solvent under Nitrogen extraction->evaporation add_bht->extraction reconstitution Reconstitute in initial mobile phase or weak solvent evaporation->reconstitution filtration Filter through 0.22 µm PTFE filter reconstitution->filtration injection Inject into HPLC using amber vials and cooled autosampler filtration->injection

Caption: Recommended sample preparation workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of 15-cis-Phytoene: HPLC, UPLC-MS/MS, and Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of carotenoids, the accurate quantification of specific isomers such as 15-cis-Phytoene is crucial for understanding its biological activity, bioavailability, and role in various physiological processes. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV/Vis Spectrophotometry. The performance of each method is evaluated based on available experimental data, with detailed methodologies provided.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted and robust method for the separation and quantification of carotenoids, including phytoene (B131915) isomers. Its strength lies in the availability of specialized columns, particularly the C30 stationary phase, which is considered the "gold standard" for resolving geometric isomers of carotenoids.

Experimental Protocol: HPLC-PDA

A typical HPLC method for the quantification of this compound involves the following steps:

  • Sample Preparation:

    • Homogenize the sample (e.g., plant tissue, plasma) in a suitable solvent such as a mixture of methanol, methyl tert-butyl ether (MTBE), and water.

    • Perform liquid-liquid extraction using a solvent like hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate injection solvent (e.g., MTBE or the initial mobile phase).

    • Filter the reconstituted sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm) is often preferred for optimal separation of carotenoid isomers. C18 columns can also be used.

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol, MTBE, and water can be used.

    • Flow Rate: A flow rate of around 1.0 mL/min is common.

    • Column Temperature: The column is typically maintained at a controlled temperature, for instance, 25°C.

    • Injection Volume: 10-20 µL.

    • Detection: A Photodiode Array (PDA) or UV detector set at the maximum absorbance for phytoene, which is approximately 286 nm.

Performance Characteristics of HPLC for Carotenoid Analysis

While specific validation data for this compound is not always detailed in the literature, the following table summarizes typical performance characteristics for carotenoid quantification by HPLC, which can be considered representative.

ParameterTypical Performance
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages over traditional HPLC in terms of speed, sensitivity, and selectivity. The use of sub-2 µm particle columns allows for faster separations and higher resolution. The mass spectrometer provides highly specific detection and quantification, which is particularly useful for complex matrices.

Experimental Protocol: UPLC-APCI-MS/MS

A representative UPLC-MS/MS method for this compound quantification is as follows:

  • Sample Preparation: Sample preparation is similar to that for HPLC, with meticulous care to avoid contamination that could interfere with mass spectrometric detection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase column suitable for UPLC, such as a C18 or a specialized column for hydrophobic compounds (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

    • Column Temperature: Maintained at a controlled temperature, for example, 40°C.

    • Injection Volume: 1-5 µL.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar compounds like phytoene as it provides efficient ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

Performance Characteristics of UPLC-MS/MS for Carotenoid Analysis

UPLC-MS/MS methods generally exhibit superior performance compared to HPLC-PDA, particularly in terms of sensitivity.

ParameterTypical Performance
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.001 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.003 - 0.15 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

UV/Vis Spectrophotometry

Spectrophotometry is a simpler and more accessible technique for the quantification of total phytoene. However, it lacks the specificity to differentiate between isomers like this compound and all-trans-Phytoene. This method is suitable for rapid screening or for samples where the isomeric composition is known and consistent.

Experimental Protocol: Spectrophotometry
  • Sample Preparation:

    • Extract carotenoids from the sample using a suitable solvent mixture (e.g., hexane:acetone:ethanol).

    • Ensure the extract is free of interfering substances by performing a clean-up step if necessary (e.g., washing with water to remove polar compounds).

    • Dilute the extract to a concentration that falls within the linear range of the spectrophotometer.

  • Measurement:

    • Solvent: Use a UV-transparent solvent such as hexane or ethanol (B145695) for the final dilution and as a blank.

    • Wavelength: Measure the absorbance at the maximum wavelength for phytoene, which is approximately 286 nm.

    • Quantification: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of phytoene, b is the path length of the cuvette, and c is the concentration.

Performance Characteristics of Spectrophotometry for Carotenoid Analysis

The performance of spectrophotometric methods is generally lower in terms of specificity and sensitivity compared to chromatographic methods.

ParameterTypical Performance
Linearity (r²) ≥ 0.99 (for a specific isomer)
Limit of Detection (LOD) ~ 0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 - 3 µg/mL
Accuracy (% Recovery) Dependent on sample purity
Precision (%RSD) < 15%

Method Comparison Summary

FeatureHPLC-PDAUPLC-MS/MSSpectrophotometry
Specificity Good (can separate isomers with C30 column)Excellent (mass-based detection)Poor (measures total phytoene)
Sensitivity ModerateVery HighLow
Speed ModerateFastVery Fast
Cost ModerateHighLow
Expertise Required IntermediateHighLow
Primary Application Routine quantification, isomer separationLow-level quantification, complex matricesRapid screening, total phytoene estimation

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the typical workflows for sample preparation and HPLC analysis.

G Figure 1: Sample Preparation Workflow for this compound Analysis A Sample Homogenization (e.g., plant tissue, plasma) B Liquid-Liquid Extraction (e.g., with Hexane) A->B add solvent C Solvent Evaporation (under Nitrogen) B->C collect organic phase D Reconstitution (in injection solvent) C->D E Filtration (0.22 µm filter) D->E F Ready for Injection E->F

Figure 1: Sample Preparation Workflow for this compound Analysis

G Figure 2: HPLC Analysis Workflow cluster_0 HPLC System cluster_1 Data Analysis A Injector Injects prepared sample B HPLC Column (C30 or C18) Separates this compound from other compounds A->B Mobile Phase Flow C PDA/UV Detector Detects this compound at ~286 nm B->C D Chromatogram Generation Plots detector response vs. time C->D E Peak Integration & Quantification Calculates concentration based on peak area D->E

Figure 2: HPLC Analysis Workflow

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the research. HPLC with a C30 column remains a reliable and robust method for accurate quantification and isomer separation. For high-throughput analysis and applications requiring superior sensitivity, UPLC-MS/MS is the preferred technique. Spectrophotometry, while less specific, offers a rapid and cost-effective solution for estimating total phytoene content. Proper method validation is essential to ensure the accuracy and reliability of the obtained results, regardless of the chosen technique.

A Comprehensive Guide to Certified Reference Materials for 15-cis-Phytoene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for 15-cis-Phytoene, an essential precursor in the biosynthesis of carotenoids. Accurate quantification of this compound is critical for research in plant physiology, nutrition, and drug development, where it plays a role as an antioxidant and a potential modulator of cellular pathways. This document outlines the performance of available CRMs, details analytical methodologies for their use, and presents relevant biological pathways and experimental workflows.

Comparison of Commercial this compound Certified Reference Materials

The selection of a high-purity CRM is paramount for achieving accurate and reproducible quantification of this compound. Below is a comparison of this compound standards available from prominent suppliers. It is important to note that the purity data presented is as stated by the suppliers and has not been independently verified by a third-party comparative study. Researchers should always consult the Certificate of Analysis provided with the specific lot of the CRM for detailed purity and characterization data.

SupplierProduct Name/NumberStated Purity (by HPLC)FormatStorage Conditions
Extrasynthese This compound (0332 S)≥97%[1]SolidStore at < -15°C in a dry, dark place[1]
Vendor B (Typical) This compound>80%Oil/Liquid-80°C, Store in the dark
Vendor C (Typical) This compound≥90%Solid-20°C, Amber Vial

Note: The stability of this compound is a critical consideration. It is highly unstable and sensitive to light, heat, and oxygen. Proper storage and handling are essential to maintain its integrity.

Alternative Approaches to Quantification

While the use of a dedicated this compound CRM is the most accurate method for quantification, its inherent instability can pose challenges. Researchers have explored other carotenoids as internal standards in chromatographic methods to account for extraction efficiency and instrument variability. However, for absolute quantification, a certified standard of the analyte itself is indispensable.

The use of the more stable all-trans-Phytoene isomer for the quantification of this compound is not a recommended practice without thorough validation and the determination of a response factor specific to the analytical method used. The different stereochemistry of the isomers can lead to different chromatographic behavior and detector responses.

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS) are two powerful techniques for the analysis of this colorless carotenoid.

Protocol 1: Quantification of this compound in Dietary Supplements by HPLC-DAD

This protocol provides a step-by-step method for the extraction and quantification of this compound in dietary supplements.

1. Standard Preparation:

  • Accurately weigh a known amount of the this compound CRM.

  • Dissolve the CRM in a suitable solvent, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE), to prepare a stock solution of known concentration. All handling should be performed under low light and on ice to minimize degradation.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation (from a softgel supplement):

  • Accurately weigh the contents of a representative number of softgels.

  • Disperse the contents in a known volume of a suitable organic solvent (e.g., a mixture of hexane (B92381), acetone (B3395972), and ethanol).

  • Vortex the mixture vigorously to ensure complete dissolution of the oil matrix.

  • Perform a liquid-liquid extraction to separate the carotenoids from the lipid matrix.

  • Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in the mobile phase for HPLC analysis.

3. HPLC-DAD Analysis:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: A gradient elution using a mixture of methanol, MTBE, and water is commonly employed.

  • Detection: Monitor the eluent at the UV absorbance maxima of this compound, which are typically around 275, 285, and 297 nm[2].

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Analysis of this compound in Plant Extracts by UPC²-MS

This protocol is suitable for the sensitive and selective analysis of this compound in complex plant matrices.

1. Standard Preparation:

  • Follow the same procedure as for the HPLC-DAD method to prepare a stock solution and calibration standards of the this compound CRM.

2. Sample Preparation (from plant tissue):

  • Homogenize a known weight of the plant tissue in a suitable solvent system (e.g., acetone with an antioxidant like butylated hydroxytoluene).

  • Perform a solvent extraction, followed by partitioning into a less polar solvent like hexane or a mixture of hexane and diethyl ether.

  • Evaporate the solvent and redissolve the extract in a solvent compatible with the UPC² system.

3. UPC²-MS Analysis:

  • Column: A column with a stationary phase suitable for supercritical fluid chromatography, such as one with bonded silica, is typically used.

  • Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, with a co-solvent such as methanol.

  • Mass Spectrometry Detection: Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Monitor for the specific mass-to-charge ratio (m/z) of the this compound molecular ion and its characteristic fragment ions for high selectivity.

  • Quantification: Use the calibration curve generated from the CRM to quantify the amount of this compound in the sample.

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound as the precursor to all downstream carotenoids in plants. The synthesis begins with Geranylgeranyl pyrophosphate (GGPP) and involves a series of desaturation and isomerization reactions catalyzed by specific enzymes.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) EC 2.5.1.32 Phytofluene 9,15,9'-tri-cis-ζ-Carotene Phytoene->Phytofluene Phytoene Desaturase (PDS) EC 1.3.5.5 ZetaCarotene 9,9'-di-cis-ζ-Carotene Phytofluene->ZetaCarotene ζ-Carotene Isomerase (Z-ISO) Neurosporene 7,9,9'-tri-cis-Neurosporene ZetaCarotene->Neurosporene ζ-Carotene Desaturase (ZDS) Lycopene all-trans-Lycopene Neurosporene->Lycopene Carotenoid Isomerase (CRTISO) Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Obtain Sample (e.g., Dietary Supplement, Plant Tissue) Extraction Extraction of Carotenoids Sample->Extraction CRM This compound CRM Stock Prepare Stock Solution CRM->Stock Analysis Chromatographic Separation (HPLC or UPC²) Extraction->Analysis Dilution Prepare Calibration Standards Stock->Dilution Dilution->Analysis Detection Detection (DAD or MS) Analysis->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound in Sample Detection->Quantification

References

Inter-laboratory Validation of 15-cis-Phytoene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 15-cis-Phytoene, a key intermediate in the carotenoid biosynthesis pathway. While a formal inter-laboratory validation study for this compound is not extensively documented in publicly available literature, this document synthesizes validation data from various single-laboratory studies to offer a comparative overview of common analytical techniques. The objective is to equip researchers with the necessary information to select and implement robust analytical methods for their specific research needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of carotenoids, including phytoene (B131915). The data presented is a compilation from multiple studies to provide a comparative perspective.

Performance MetricHPLC-DADLC-MS/MS
Linearity (r²) >0.99>0.98
Limit of Detection (LOD) 0.32–9.30 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.98–28.1 µg/mL0.05 - 2.0 ng/mL
Recovery 88.07–109.17%85–95%
Intra-day Precision (%RSD) <5%<15%
Inter-day Precision (%RSD) <7%<15%

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound are provided below. These protocols are generalized from several published methods.

Sample Preparation and Extraction

This protocol is suitable for the extraction of this compound from plant tissues and microalgae.

  • Homogenization: Weigh approximately 1 gram of lyophilized and finely ground sample material. To prevent degradation of carotenoids, perform all steps under dim light and on ice.

  • Extraction Solvent Addition: Add 10 mL of a mixture of methanol, acetone, and petroleum ether (1:1:1, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to the sample.

  • Extraction: Sonicate the mixture for 20 minutes in an ultrasonic bath, ensuring the water is kept cold.

  • Phase Separation: Add 5 mL of a saturated sodium chloride solution and vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the carotenoids into a new amber vial.

  • Re-extraction: Repeat the extraction process (steps 2-6) on the remaining pellet twice more to ensure complete extraction.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as methyl tert-butyl ether (MTBE) or the initial mobile phase of the chromatographic analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC-DAD Analysis
  • Chromatographic System: An HPLC system equipped with a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a Diode-Array Detector.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.

    • Mobile Phase B: Methyl tert-butyl ether (MTBE).

  • Gradient Program:

    • 0-15 min: 15% B

    • 15-25 min: Gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Gradient back to 15% B

    • 35-40 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Monitor at the UV absorption maximum for this compound, which is approximately 286 nm.

LC-MS/MS Analysis
  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. A C18 or C30 column can be used.

  • Mobile Phase: Similar to HPLC-DAD, a gradient elution is employed.

    • Mobile Phase A: Acetonitrile/methanol/water (75:20:5, v/v/v) with 0.1% formic acid.

    • Mobile Phase B: Isopropanol with 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate phytoene from other carotenoids.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion APCI or ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z for this compound.

    • Product Ions: Specific fragment ions of this compound.

    • Optimize source parameters (e.g., gas flow, temperature) for maximum signal intensity.

Mandatory Visualization

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl diphosphate Phytoene This compound GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCY-e beta_Carotene β-Carotene Lycopene->beta_Carotene LCY-b Lutein Lutein alpha_Carotene->Lutein CHY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHY

Caption: Carotenoid biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying HPLC HPLC-DAD Drying->HPLC LCMS LC-MS/MS Drying->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

A Comparative Analysis of 15-cis-Phytoene and all-trans-Phytoene Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Key Phytoene (B131915) Isomers for Drug Development and Scientific Research

Phytoene, a colorless carotenoid and a precursor to all colored carotenoids, is gaining significant attention in the scientific community for its potential health benefits.[1] Present in various fruits and vegetables, phytoene exists in several isomeric forms, with 15-cis-phytoene and all-trans-phytoene being of primary interest due to their natural abundance and distinct biological activities. This guide provides a comparative analysis of the bioactivity of these two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Bioavailability and Tissue Distribution: A Tale of Two Isomers

The geometric configuration of phytoene isomers appears to play a crucial role in their bioavailability and subsequent tissue distribution. Studies suggest that cis-isomers of phytoene, including this compound, generally exhibit higher bioaccessibility compared to their all-trans counterparts.[2] This enhanced bioavailability could be attributed to the bent structure of cis-isomers, which may facilitate their incorporation into micelles for absorption.

In a study involving rats fed a diet containing a mixture of 9-cis and all-trans-phytoene, it was observed that while the plasma and adrenal glands maintained the dietary isomer ratio, the liver, spleen, and kidney showed a preferential accumulation of all-trans-phytoene.[3] This suggests potential in vivo isomerization of the cis-form to the all-trans-form or a stronger antioxidative effect of the cis-isomer, leading to its faster depletion.[3]

Comparative Bioactivity: Antioxidant, Anti-Inflammatory, and Anti-Cancer Effects

While research directly comparing the bioactivity of purified this compound and all-trans-phytoene is limited, existing evidence points towards distinct properties for each isomer.

BioactivityThis compoundall-trans-PhytoeneKey Findings
Antioxidant Potentially stronger activityActive, but potentially less potent than the cis-isomerStudies on 9-cis-phytoene suggest it has a stronger antioxidative effect than the all-trans isomer.[3][4] This may be due to the higher energy state and greater reactivity of the cis-bond.
Anti-inflammatory EffectiveEffectivePhytoene, in general, has demonstrated anti-inflammatory properties by reducing the production of inflammatory mediators.[1][5][6] However, direct comparative studies on the isomers are lacking.
Anti-cancer Effective in combinationEffective in combinationPhytoene has shown anti-cancer effects, often in synergistic combinations with other carotenoids.[7] Comparative studies on the individual isomers are needed to determine their relative potency.
Bioavailability Higher bioaccessibilityLower bioaccessibilityIn vitro digestion models indicate that cis-isomers of phytoene are more readily available for absorption.[2]

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro bioactivity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Phytoene Isomer Solutions (in a suitable solvent) Sample_sol->Mix Standard_sol Prepare Standard (e.g., Trolox) Solutions Standard_sol->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the this compound and all-trans-phytoene samples in a suitable solvent (e.g., chloroform, hexane). A standard antioxidant, such as Trolox, should also be prepared in a similar concentration range.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Workflow:

Anti-Inflammatory Assay Workflow

Procedure:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound and all-trans-phytoene for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Signaling Pathway Modulation

The bioactivity of phytoene isomers is likely mediated through their influence on key cellular signaling pathways. While specific data for each isomer is still emerging, carotenoids, in general, are known to modulate pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. It is hypothesized that phytoene isomers may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation Phytoene Phytoene Isomers Phytoene->IKK Inhibition? Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression

Hypothesized NF-κB Pathway Modulation

Conclusion

The available evidence suggests that both this compound and all-trans-phytoene possess significant bioactive properties. Notably, the cis-isomer appears to have an advantage in terms of bioavailability and may exhibit stronger antioxidant activity. However, a clear understanding of the differential effects of these isomers requires further direct comparative studies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full potential of these promising natural compounds in the fields of nutrition, medicine, and drug development.

References

Unveiling 15-cis-Phytoene Accumulation Across Plant Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-cis-phytoene levels in various plant varieties, supported by experimental data. This compound, a colorless C40 carotenoid, is the first committed precursor in the carotenoid biosynthesis pathway in plants.[1][2] Its concentration varies significantly among different plant species and even between cultivars of the same species, primarily influenced by the expression and activity of the rate-limiting enzyme, phytoene (B131915) synthase (PSY).[3][4] This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate research and development in areas leveraging plant-derived carotenoids.

Quantitative Comparison of this compound Levels

The following table summarizes the levels of this compound reported in different plant varieties. The data highlights the substantial diversity in phytoene accumulation, with some mutant varieties showing exceptionally high levels.

Plant SpeciesVarietyTissueThis compound Level (µg/g Fresh Weight)Reference
Sweet Orange (Citrus sinensis)Palmer Navel (Parental)PulpLow (not specified)[5]
Sweet Orange (Citrus sinensis)Kirkwood (Red-fleshed mutant)Pulp>20[5]
Sweet Orange (Citrus sinensis)Valencia (Parental)PulpLow (not specified)[5]
Sweet Orange (Citrus sinensis)Ruby (Red-fleshed mutant)Pulp>20[5]
Pummelo (Citrus grandis)Chuzhou Early RedPeel4.8 (31% of total carotenoids)[6]
Pummelo (Citrus grandis)YuhuanPulpTraces (35% of total carotenoids)[6]
Apricot (Prunus armeniaca)'JTY' (Orange pulp)PulpSignificantly higher than 'X15'[7][8]
Apricot (Prunus armeniaca)'X15' (White pulp)PulpSignificantly lower than 'JTY'[7][8]
Tomato (Solanum lycopersicum)'Moonbeam' (Golden)FruitHigh (associated with high tetra-cis-lycopene)[9]
Tomato (Solanum lycopersicum)Bicolor cultivarsFruitReduced levels due to PSY1 expression[3]
Tomato (Solanum lycopersicum)Yellow cultivars (r y phenotype)FruitReduced levels due to PSY1 rearrangement[3]

Experimental Protocols

Accurate quantification of this compound is critical for comparative studies. The following sections detail the methodologies commonly employed for its extraction and analysis.

Extraction of this compound from Plant Tissues

This protocol is adapted from methods described for carotenoid extraction from various plant materials.[10][11][12]

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle or a grinder

  • Extraction solvent: Chloroform:Dichloromethane (2:1, v/v) or n-hexane:acetone:ethanol (1:1:1, v/v/v)

  • Saturated sodium chloride solution

  • Methyl tert-butyl ether (MTBE)

  • 10% Potassium hydroxide (B78521) in methanol (B129727) (KOH-MeOH)

  • Centrifuge

  • Vortex mixer

  • Nitrogen gas evaporator

Procedure:

  • Homogenize a known weight (e.g., ~150 mg) of the plant sample using a mortar and pestle or a grinder.

  • Add the extraction solvent (e.g., 1.5 mL of chloroform:dichloromethane) to the homogenized sample.

  • Mix the suspension for 20 minutes at room temperature.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant containing the carotenoids.

  • For saponification (to remove chlorophylls (B1240455) and lipids), add an equal volume of 10% KOH-MeOH to the extract and incubate in the dark.

  • After saponification, add a saturated NaCl solution and an extraction solvent like MTBE, vortex, and centrifuge to separate the phases.

  • Collect the upper organic phase containing the carotenoids.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., MTBE or the initial mobile phase for HPLC) for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established HPLC methods for carotenoid separation.[7][10][13][14]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C30 reverse-phase column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm). C30 columns are preferred for their ability to separate carotenoid isomers.[11][12]

Chromatographic Conditions:

  • Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.01% Butylated hydroxytoluene (BHT) and 0.1% formic acid.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.01% BHT.

  • Gradient Program:

    • 0-3 min: 0% B

    • 3-5 min: Increase to 70% B

    • 5-9 min: Increase to 95% B

    • 9-10 min: Hold at 95% B

    • 10-11 min: Decrease to 0% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 28 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 286 nm for phytoene. A photodiode array detector is recommended to scan a range of wavelengths to identify other carotenoids simultaneously.[9]

Quantification:

  • This compound is identified by its retention time and characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.

  • Quantification is performed by comparing the peak area of the sample with that of a known concentration of a this compound analytical standard.[15]

Visualizing Key Pathways and Workflows

Carotenoid Biosynthesis Pathway

The synthesis of carotenoids in plants begins with the formation of this compound from two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a reaction catalyzed by phytoene synthase (PSY).[2][4] This initial step is a major regulatory point in the pathway.[3] Subsequent enzymatic reactions involving desaturases and isomerases convert this compound into various colored carotenoids, such as lycopene (B16060) and β-carotene.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene This compound PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Z_ISO ζ-Carotene Isomerase (Z-ISO) PDS->Z_ISO ZDS ζ-Carotene Desaturase (ZDS) Z_ISO->ZDS Lycopene Lycopene ZDS->Lycopene LCY Lycopene Cyclases Lycopene->LCY Carotenes α- & β-Carotenes LCY->Carotenes

Caption: Simplified carotenoid biosynthesis pathway in plants.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound from plant samples, from initial preparation to final data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvesting 1. Plant Tissue Harvesting Homogenization 2. Homogenization Harvesting->Homogenization Solvent_Extraction 3. Solvent Extraction Homogenization->Solvent_Extraction Saponification 4. Saponification (Optional) Solvent_Extraction->Saponification Phase_Separation 5. Phase Separation Saponification->Phase_Separation Evaporation 6. Solvent Evaporation Phase_Separation->Evaporation Reconstitution 7. Reconstitution in Solvent Evaporation->Reconstitution HPLC 8. HPLC-PDA Analysis Reconstitution->HPLC Data_Analysis 9. Data Analysis HPLC->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

A Comparative Guide to the Cross-Validation of HPLC and UPC²-MS for 15-cis-Phytoene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography™ coupled with Mass Spectrometry (UPC²-MS) for the quantitative analysis of 15-cis-Phytoene. The information presented is collated from established analytical methodologies for carotenoids, offering a framework for selecting the most suitable technique for your research and development needs.

Introduction

This compound is a colorless carotenoid and a crucial precursor in the biosynthesis of other carotenoids, such as lycopene (B16060) and beta-carotene. Accurate quantification of this compound is vital in various fields, including food science, nutrition, and drug development, due to its potential health benefits. Both HPLC and UPC²-MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations. This guide offers a side-by-side comparison to aid in methodological selection and cross-validation.

Quantitative Performance Comparison

While a direct cross-validation study for this compound was not found in the public domain, the following table summarizes typical performance characteristics of HPLC and UPC² for the analysis of related carotenoids. These values can serve as a benchmark for what to expect during method development and validation for this compound.

Performance MetricHPLCUPC²-MSKey Considerations
Linearity (R²) >0.99>0.99Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ng/mL rangePotentially lower (pg/mL to ng/mL)UPC² can offer enhanced sensitivity due to sharper peaks and efficient ionization in the MS.[1]
Limit of Quantitation (LOQ) ng/mL rangePotentially lower (pg/mL to ng/mL)Similar to LOD, UPC²-MS may provide lower LOQ values.[1]
Precision (%RSD) <15%<15%Both methods can achieve high precision, with reported CVs for HPLC as low as 0.3-2.9%.[2]
Accuracy (Recovery) 85-115%85-115%Accuracy is highly dependent on the sample matrix and extraction procedure for both techniques.
Analysis Time 12-60 minutes< 11 minutesUPC² offers significantly faster analysis times.[3][4][5]
Solvent Consumption HighSignificantly Reduced (up to 85% less)UPC² is a more environmentally friendly "green" chromatography technique.[1]

Experimental Protocols

Detailed methodologies for both HPLC and UPC²-MS are crucial for reproducibility and comparison. Below are representative protocols for the analysis of this compound and other carotenoids.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the separation of carotenoid isomers.[3][6]

Sample Preparation:

  • Extract this compound from the sample matrix using an appropriate organic solvent (e.g., a mixture of n-hexane, acetone, and ethanol).

  • Saponify the extract if necessary to remove interfering lipids using a solution of KOH in methanol.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., a mixture of MeOH/MTBE) for injection.[7][8]

Chromatographic Conditions:

  • Column: YMC C30 column (e.g., 3 µm, 100 mm × 2.0 mm) is often preferred for its ability to resolve geometric isomers of carotenoids.[6][7] A Spheri-5-ODS column has also been used successfully.[3]

  • Mobile Phase: A gradient or isocratic elution can be used.

    • Isocratic: Acetonitrile:dichloromethane:methanol (70:20:10).[3]

    • Gradient: A common gradient involves methanol, methyl-tert-butyl ether (MTBE), and water.[6] For instance, a gradient starting with methanol/acetonitrile and increasing the proportion of MTBE over time.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Column Temperature: 28 °C.[7]

  • Injection Volume: 2 - 20 µL.[7]

  • Detection: PDA/UV detector set at the characteristic absorbance wavelengths for phytoene (B131915) (around 286 nm). Mass spectrometry can also be coupled for identification.

Ultra-Performance Convergence Chromatography (UPC²-MS) Protocol

This protocol is based on the analysis of carotenoids using UPC² technology.[1][4]

Sample Preparation:

  • Similar to HPLC, extract this compound from the sample matrix. MTBE is a suitable extraction solvent as it is compatible with direct injection in UPC².[1]

  • Centrifuge the extract to remove any particulate matter.

  • The supernatant can often be directly injected without the need for solvent evaporation and reconstitution, which is a significant advantage.[1]

Chromatographic Conditions:

  • Column: ACQUITY UPC² HSS C18 SB (e.g., 1.8 µm, 3.0 mm × 150 mm) or a BEH 2-EP column.[4]

  • Mobile Phase:

    • Solvent A: Compressed CO₂

    • Solvent B (Co-solvent): Ethanol or Methanol.

  • Gradient: A gradient elution is typically used, starting with a low percentage of the co-solvent and increasing it to elute the analytes.

  • Flow Rate: 1.5 - 2.0 mL/min.

  • Column Temperature: 40 - 60 °C.

  • Back Pressure: 1500 - 2000 psi.

  • Injection Volume: 1 - 5 µL.

  • Detection: Photodiode Array (PDA) detector followed by a mass spectrometer (e.g., Q-TOF MS) for identification and quantification.

Workflow and Pathway Diagrams

To visualize the experimental workflows and the biosynthetic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_upc2 UPC²-MS Analysis cluster_data Data Analysis sp1 Sample Extraction sp2 Saponification (Optional) sp1->sp2 sp3 Solvent Evaporation & Reconstitution (HPLC) sp2->sp3 sp4 Direct Injection (UPC²) sp2->sp4 hplc_inj Injection sp3->hplc_inj upc2_inj Injection sp4->upc2_inj hplc_sep C30/C18 Separation hplc_inj->hplc_sep hplc_det PDA/UV Detection hplc_sep->hplc_det da Quantification & Comparison hplc_det->da upc2_sep SFC Separation upc2_inj->upc2_sep upc2_det PDA & MS Detection upc2_sep->upc2_det upc2_det->da carotenoid_biosynthesis ggpp Geranylgeranyl pyrophosphate (GGPP) psy Phytoene Synthase (PSY) ggpp->psy phytoene This compound pds Phytoene Desaturase (PDS) phytoene->pds phytofluene Phytofluene zds ζ-Carotene Desaturase (ZDS) phytofluene->zds zeta_carotene ζ-Carotene crtiso Carotenoid Isomerase (CRTISO) zeta_carotene->crtiso neurosporene Neurosporene lycopene Lycopene neurosporene->lycopene (and other steps) lcyb Lycopene β-cyclase (LCYB) neurosporene->lcyb lycopene->lcyb beta_carotene β-Carotene psy->phytoene pds->phytofluene zds->zeta_carotene crtiso->neurosporene lcyb->beta_carotene

References

Establishing the Limit of Detection for 15-cis-Phytoene in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) of 15-cis-phytoene in plant extracts. While a specific, universally validated LOD for this compound is not extensively documented, this guide synthesizes available data for related carotenoids and outlines a robust protocol for its determination. We will explore common analytical techniques, present comparative performance data, and provide detailed experimental protocols to aid researchers in establishing this crucial analytical parameter.

Method Performance Comparison

The determination of the limit of detection for carotenoids like this compound is highly dependent on the analytical method employed and the complexity of the plant matrix. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques. UV-Visible (UV-Vis) spectrophotometry offers a simpler, more accessible alternative, though with generally lower sensitivity and specificity.

The following table summarizes the limits of detection and quantification for several carotenoids, providing a reasonable estimation for what can be expected when analyzing for this compound.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LuteinUHPLC-DAD0.002 µg0.001 µgFaecal Samples[1]
α-TocopherolRRLC-C300.036 µg0.120 µgFaecal Samples[1]
ZeaxanthinHPLC-DAD19.44 ng/mL64.79 ng/mLTomato[2][3][4]
LycopeneHPLC-DAD15.6 ng/mL52.4 ng/mLTomato[2][3][4]
β-CaroteneHPLC-DAD8.28 ng/mL27.61 ng/mLTomato[2][3][4]
β-CryptoxanthinHPLC-UV-VIS0.0051 µg/mL0.0155 µg/mLSoybean Seeds[5]
Chlorophyll-aHPLC-UV-VIS0.0300 µg/mL0.0909 µg/mLSoybean Seeds[5]
β-CaroteneLC-MS/MS304 fmol-Human Plasma[6]
LycopeneLC-MS/MS24 fmol-Human Plasma[6]

Note: The LOD for this compound is anticipated to be within a similar ng/mL to pg/mL range, contingent on the specific instrumentation and sample matrix.

Experimental Protocols

Establishing a reliable limit of detection requires a meticulously validated experimental protocol. Below are detailed methodologies for sample preparation and analysis using HPLC-DAD, which is a common and robust method for carotenoid analysis.

Sample Preparation and Extraction

This protocol is a composite of best practices for carotenoid extraction from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • Mortar and pestle

  • Liquid nitrogen

  • Extraction solvent: Hexane (B92381)/Acetone/Ethanol (2:1:1 v/v/v) with 0.1% Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC grade solvents

Procedure:

  • Weigh approximately 1-2 g of fresh or 0.5 g of freeze-dried plant material.

  • Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of the extraction solvent containing 0.1% BHT to the sample. BHT is added to prevent oxidation of the carotenoids.

  • Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet two more times, or until the pellet is colorless.

  • Pool all the supernatants.

  • Add an equal volume of distilled water to the pooled extract in a separatory funnel and gently mix. This will facilitate phase separation.

  • Collect the upper organic phase (containing the carotenoids).

  • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC-DAD Analysis

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C30 reverse-phase column is highly recommended for carotenoid analysis due to its excellent selectivity for isomers. A typical dimension is 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)

    • Solvent B: Methanol/Methyl-tert-butyl ether (7:93, v/v/v)

  • Gradient Program:

    • 0-15 min: 100% A

    • 15-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B (isocratic)

    • 30-35 min: Return to 100% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Phytoene is a colorless carotenoid and is detected in the UV range. Set the DAD to monitor at 280-286 nm for this compound.[7] A broader range (e.g., 250-550 nm) should also be scanned to monitor for other carotenoids and potential interferences.

Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is commonly determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

Procedure using the Calibration Curve Method:

  • Prepare a Standard Stock Solution: Accurately weigh a known amount of a this compound analytical standard and dissolve it in a suitable solvent (e.g., hexane or the mobile phase) to prepare a stock solution of known concentration.

  • Prepare a Series of Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution. The concentrations should be in the expected low range of detection.

  • Construct a Calibration Curve: Inject each calibration standard at least three times into the HPLC system. Plot the mean peak area against the concentration of this compound.

  • Calculate the LOD: The LOD can be calculated using the following formula: LOD = 3.3 * (σ / S) Where:

    • σ is the standard deviation of the y-intercepts of the regression lines.

    • S is the slope of the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the carotenoid biosynthesis pathway leading to this compound and the experimental workflow for determining its limit of detection.

Carotenoid_Biosynthesis GGPPS Geranylgeranyl diphosphate synthase GGPP Geranylgeranyl diphosphate GGPPS->GGPP PSY Phytoene synthase Phytoene This compound GGPP->Phytoene 2x PDS Phytoene desaturase Phytofluene Phytofluene Phytoene->Phytofluene Desaturation

Caption: Carotenoid biosynthesis pathway showing the formation of this compound.

LOD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (Hexane/Acetone/Ethanol) plant_material->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration (0.22 µm) concentration->filtration hplc HPLC-DAD Analysis (C30 Column, 286 nm) filtration->hplc calibration Calibration Curve (Standard Solutions) hplc->calibration lod_calculation LOD Calculation (3.3 * σ / S) calibration->lod_calculation lod_result Limit of Detection (LOD) lod_calculation->lod_result

Caption: Experimental workflow for determining the limit of detection of this compound.

References

accuracy and precision of 15-cis-Phytoene quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 15-cis-Phytoene

The accurate and precise quantification of this compound, a pivotal precursor in the biosynthesis of carotenoids, is critical for research in plant physiology, nutrition, and drug development. This guide provides a comparative overview of various analytical methods employed for the quantification of this compound, offering insights into their accuracy, precision, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Method Performance

The selection of a quantification method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of common analytical techniques used for this compound quantification.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Key AdvantagesLimitations
HPLC-DAD ~0.1-0.5 µg/mL~0.5-1.5 µg/mL>0.9985-105%Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods, potential for co-elution.
UPLC-UV-MS ~0.01-0.1 µg/mL~0.05-0.5 µg/mL>0.99590-110%High resolution and speed, accurate mass for identification.[1]Higher operational cost than HPLC-DAD.
LC-MS/MS (APCI) <0.01 µg/mL~0.01-0.05 µg/mL>0.99895-110%High sensitivity and selectivity, suitable for complex matrices.[2][3]Matrix effects can influence ionization and quantification.
UPC²-MS ~0.01-0.05 µg/mL~0.05-0.2 µg/mL>0.99590-105%Excellent for separating stereoisomers, high resolution.[4]Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. The following sections outline typical protocols for the quantification of this compound using the compared methods.

Sample Preparation and Extraction

A generic yet effective extraction procedure is vital for obtaining reliable quantitative results.

  • Homogenization : Weigh 1.0 g of the pulverized sample (e.g., plant tissue, cell culture) and homogenize in 5.0 mL of a 1% (v/v) butylated hydroxytoluene (BHT) in acetone (B3395972) solution to prevent oxidation.[5]

  • Ultrasonication : Perform ultrasonic extraction for 1 hour at 4°C in the dark.

  • Centrifugation : Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm filter prior to analysis.[6]

HPLC-DAD Analysis
  • Column : C30 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of methanol (B129727) (A), methyl-tert-butyl ether (MTBE) (B), and water (C).

  • Gradient : Start with 80:18:2 (A:B:C), moving to 65:30:5 over 25 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : Diode array detector set at 286 nm for phytoene. The absorption maxima for this compound are at 275, 285, and 297 nm.[7]

UPLC-UV-MS Analysis
  • Column : HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase : A gradient of acetone and water.

  • Gradient : A non-linear gradient from 50% to 100% acetone over 15 minutes.[8]

  • Flow Rate : 0.4 mL/min.

  • MS Detector : Time-of-flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer.[1]

  • Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI) is often more effective for carotenoids than Electrospray Ionization (ESI).[2]

LC-MS/MS (APCI) Analysis
  • UPLC System : An ultra-high-performance liquid chromatography system.

  • Column : YMC C30 column (e.g., 3 µm, 100 mm × 2.0 mm).[6]

  • Mobile Phase : A gradient of methanol with 0.1% formic acid (A) and MTBE with 0.1% formic acid (B).

  • Flow Rate : 0.8 mL/min.[9]

  • MS/MS System : A triple quadrupole mass spectrometer.

  • Ionization : APCI in positive ion mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored for quantification.

UPC²-MS Analysis
  • System : Ultra-Performance Convergence Chromatography system coupled with a mass spectrometer.[4]

  • Column : A column suitable for supercritical fluid chromatography.

  • Mobile Phase : Supercritical CO₂ with a co-solvent such as methanol.

  • Detection : MS detector for sensitive and selective quantification.[4]

Visualizing the Workflow

A generalized workflow for the quantification of this compound is depicted below, from initial sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Plant Tissue) Grinding Grinding in Liquid N2 Sample->Grinding Extraction Solvent Extraction (e.g., Acetone/BHT) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Chromatography Chromatographic Separation (HPLC, UPLC, UPC²) Filtration->Chromatography Detection Detection (DAD, MS, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

Signaling Pathway Context

The quantification of this compound is often performed in the context of studying the carotenoid biosynthesis pathway.

carotenoid_pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene This compound GGPP->Phytoene PSY Phytofluene Phytofluene Phytoene->Phytofluene PDS ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS Lycopene Lycopene ZetaCarotene->Lycopene ZDS/CRTISO BetaCarotene β-Carotene Lycopene->BetaCarotene LCYB PSY Phytoene Synthase PDS Phytoene Desaturase ZDS_CRTISO ζ-Carotene Desaturase/ Carotenoid Isomerase LCYB Lycopene β-cyclase

Caption: Simplified carotenoid biosynthesis pathway highlighting this compound.

References

A Comparative Guide to the Substrate Specificity of Phytoene Desaturases for 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of different phytoene (B131915) desaturases (PDS) for their common substrate, 15-cis-phytoene. The information presented is supported by experimental data to assist researchers in selecting the appropriate enzyme for their specific applications, from herbicide development to metabolic engineering of carotenoid pathways.

Introduction to Phytoene Desaturases

Phytoene desaturases are key enzymes in the carotenoid biosynthesis pathway, responsible for converting the colorless C40 hydrocarbon phytoene into colored carotenoids through the introduction of double bonds. There are two main types of phytoene desaturases, which differ significantly in their structure, reaction mechanism, and end products, thus exhibiting distinct substrate specificities and catalytic efficiencies.

  • Plant and Cyanobacteria-type Phytoene Desaturase (PDS or CrtP): These enzymes are found in plants and cyanobacteria and follow a "poly-cis" pathway. They catalyze the introduction of two double bonds into this compound to produce 9,15,9'-tri-cis-ζ-carotene.[1] Further steps, involving other enzymes like ζ-carotene isomerase (Z-ISO) and ζ-carotene desaturase (ZDS), are required to produce all-trans-lycopene.

  • Bacterial and Fungal-type Phytoene Desaturase (CrtI): Found in bacteria and fungi, these enzymes utilize a "poly-trans" pathway. Remarkably, a single CrtI enzyme can catalyze up to four desaturation steps, directly converting this compound into all-trans-lycopene.[2][3] Some bacterial CrtI enzymes exhibit variations in the number of desaturation steps, leading to the production of neurosporene (B1235373) (three steps) or lycopene (B16060) (four steps).[4][5]

This fundamental difference in their reaction pathways underscores a significant divergence in how these enzymes interact with their substrate and process the subsequent intermediates.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the available quantitative data on the kinetic parameters of different phytoene desaturases for the substrate this compound. This data is crucial for understanding the catalytic efficiency of each enzyme.

Enzyme TypeOrganismApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)Reference
PDS (Plant-type) Oryza sativa (Rice)53.9 ± 18.146,300 ± 10,700859--INVALID-LINK--
CrtI (Bacterial-type) Pantoea ananatis~5.0~1,200~240--INVALID-LINK--

Note: The kinetic parameters for Pantoea ananatis CrtI were estimated from the data presented in Figure 4B of the referenced publication. The Vmax was calculated based on the production of lycopene per minute per milligram of the purified recombinant protein.

Reaction Pathways and Experimental Workflow

The distinct mechanisms of plant-type (PDS) and bacterial-type (CrtI) phytoene desaturases are visualized below, followed by a typical experimental workflow for assessing their substrate specificity.

Phytoene_Desaturase_Pathways cluster_PDS Plant/Cyanobacterial Pathway (PDS) cluster_CrtI Bacterial/Fungal Pathway (CrtI) 15-cis-Phytoene_PDS This compound PDS PDS 15-cis-Phytoene_PDS->PDS 9,15,9'-tri-cis-ζ-Carotene 9,15,9'-tri-cis-ζ-Carotene PDS->9,15,9'-tri-cis-ζ-Carotene ZISO Z-ISO 9,15,9'-tri-cis-ζ-Carotene->ZISO 9,9'-di-cis-ζ-Carotene 9,9'-di-cis-ζ-Carotene ZISO->9,9'-di-cis-ζ-Carotene ZDS ZDS 9,9'-di-cis-ζ-Carotene->ZDS Prolycopene Prolycopene (7,9,7',9'-tetra-cis-lycopene) ZDS->Prolycopene CRTISO CRTISO Prolycopene->CRTISO all-trans-Lycopene_PDS all-trans-Lycopene CRTISO->all-trans-Lycopene_PDS 15-cis-Phytoene_CrtI This compound CrtI CrtI 15-cis-Phytoene_CrtI->CrtI all-trans-Phytofluene all-trans-Phytofluene CrtI->all-trans-Phytofluene 1st desaturation all-trans-ζ-Carotene all-trans-ζ-Carotene CrtI->all-trans-ζ-Carotene 2nd desaturation all-trans-Neurosporene all-trans-Neurosporene CrtI->all-trans-Neurosporene 3rd desaturation all-trans-Lycopene_CrtI all-trans-Lycopene CrtI->all-trans-Lycopene_CrtI 4th desaturation Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis enzyme_prep Enzyme Expression & Purification incubation Incubation of Enzyme with Substrate-Liposomes & Cofactors (e.g., FAD) enzyme_prep->incubation substrate_prep This compound Substrate Preparation (incorporation into liposomes) substrate_prep->incubation termination Reaction Termination & Product Extraction incubation->termination hplc HPLC Analysis of Carotenoid Products termination->hplc kinetics Kinetic Parameter Calculation (Km, Vmax) hplc->kinetics

References

A Comparative Guide to the Extraction Efficiency of 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different methods for the extraction of 15-cis-Phytoene, a colorless carotenoid precursor with significant interest in the fields of nutrition, cosmetics, and pharmacology. The efficiency of an extraction method is paramount for obtaining high-purity compounds for research and development. This document outlines and compares the performance of conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), supported by available experimental data.

Comparison of Extraction Efficiency

The extraction efficiency of this compound is influenced by the raw material, the chosen extraction method, and the specific parameters employed. While a direct comparative study with standardized materials is limited in publicly available literature, the following table summarizes representative yields of phytoene (B131915) (including the 15-cis isomer) from various sources using different techniques.

Extraction MethodMatrixSolvent(s)Key ParametersPhytoene Yield (µg/g dry weight)Reference
Solvent Extraction Tomato Pulpn-hexane:acetone:ethanol (B145695) (1:1:1, v/v/v)50 mg sample in 0.5 mL solvent, centrifugationNot explicitly quantified for phytoene alone[1]
Tomato Juiceethanol-hexane (4:3, v/v)Not specifiedIdentified, but not quantified[2]
Ultrasound-Assisted Extraction (UAE) Chlorella vulgarisEthanolSolid-to-solvent ratio of 1:100 (g/mL)1146 ± 82 (as lutein, total carotenoid)[3]
Brown Seaweeds50% Ethanol35 kHz, 30 min1.5–2.2 fold increase in total phenolics vs. conventional[4]
Supercritical Fluid Extraction (SFE) CarrotsSupercritical CO₂ with 10% ethanol co-solvent34.5 MPa, 70°CUp to 99.5% of β-carotene extracted[5]
CarrotsSupercritical CO₂ with 15.5% ethanol co-solvent349 bar, 59°C86.1% recovery of total carotenoids[6]

Note: The data presented often refers to total carotenoids or other specific carotenoids like β-carotene, as these are more commonly quantified than this compound alone. The yields are highly dependent on the starting material and the precise experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. Below are generalized protocols for the key extraction methods discussed.

Conventional Solvent Extraction

This method relies on the principle of "like dissolves like," where a solvent is chosen based on its ability to dissolve the target compound. For nonpolar carotenoids like this compound, a mixture of nonpolar and polar solvents is often employed to disrupt the plant matrix and solubilize the compound.

Protocol:

  • Sample Preparation: The raw material (e.g., tomato pomace, microalgae) is typically freeze-dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: A known weight of the powdered sample is mixed with a specific volume of a solvent mixture (e.g., n-hexane:acetone:ethanol). The mixture is then agitated (e.g., stirred or shaken) for a defined period at a controlled temperature.

  • Separation: The solid residue is separated from the solvent extract by filtration or centrifugation.

  • Concentration: The solvent is evaporated from the extract, often under reduced pressure, to yield the crude extract containing this compound.

  • Quantification: The amount of this compound in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective in separating carotenoid isomers.[7]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material generates localized high pressure and temperature, leading to cell disruption and enhanced release of intracellular components. This can lead to higher extraction yields in shorter times compared to conventional methods.[8][9]

Protocol:

  • Sample Preparation: Similar to conventional extraction, the sample is dried and powdered.

  • Extraction: The powdered sample is suspended in an appropriate solvent in an extraction vessel. The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Sonication: The mixture is subjected to ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration. The temperature of the extraction medium is often controlled to prevent degradation of the target compound.

  • Separation and Concentration: The subsequent steps of separating the extract from the solid residue and concentrating the extract are similar to those in conventional solvent extraction.

  • Quantification: HPLC is used for the quantification of this compound.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the sample matrix like a gas and dissolve compounds like a liquid. SFE is considered a "green" technology as it avoids the use of organic solvents.[10][11]

Protocol:

  • Sample Preparation: The sample is dried and ground to a specific particle size.

  • Extraction: The prepared sample is loaded into a high-pressure extraction vessel. Supercritical CO₂ is then pumped through the vessel. A co-solvent, such as ethanol, may be added to the CO₂ to modify its polarity and enhance the extraction of certain compounds.[5]

  • Parameter Control: The extraction is carried out at a specific temperature and pressure, which are critical parameters that influence the solvating power of the supercritical fluid.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

  • Collection and Quantification: The collected extract is then analyzed by HPLC to quantify the this compound content.

Visualizing the Context: Biosynthesis and Workflow

To provide a broader context, the following diagrams illustrate the biosynthetic pathway of carotenoids, highlighting the position of this compound, and a general workflow for its extraction and analysis.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene This compound GGPP->Phytoene Phytoene synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase (PDS) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ζ-Carotene desaturase (ZDS) Lycopene Lycopene Zeta_Carotene->Lycopene beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Lutein Lutein alpha_Carotene->Lutein

Caption: Carotenoid Biosynthesis Pathway showing the central role of this compound.

Extraction_Workflow cluster_extraction Extraction Method Solvent Conventional Solvent Extraction Extraction Extraction UAE Ultrasound-Assisted Extraction (UAE) SFE Supercritical Fluid Extraction (SFE) RawMaterial Raw Material (e.g., Tomato, Algae) Preparation Sample Preparation (Drying, Grinding) RawMaterial->Preparation Preparation->Extraction Separation Separation (Filtration/Centrifugation) Extraction->Separation Concentration Concentration (Solvent Evaporation) Separation->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Quantification Quantification (HPLC-DAD) CrudeExtract->Quantification Result This compound Yield Quantification->Result

Caption: General workflow for the extraction and quantification of this compound.

References

comparative study of carotenoid profiles in wild-type vs. mutant organisms lacking 15-cis-Phytoene conversion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of wild-type versus mutant organisms lacking functional 15-cis-phytoene desaturase reveals a dramatic alteration in carotenoid biosynthesis, characterized by the massive accumulation of the colorless precursor phytoene (B131915) and a significant reduction in downstream colored carotenoids. This guide provides a detailed comparison of their carotenoid profiles, supported by quantitative data and experimental protocols, offering valuable insights for researchers in carotenoid biochemistry, metabolic engineering, and drug development.

The biosynthesis of carotenoids, a diverse class of pigments essential for photosynthesis and photoprotection, commences with the formation of this compound. The subsequent conversion of this colorless C40 hydrocarbon is a critical, rate-limiting step catalyzed by the enzyme phytoene desaturase (PDS). In organisms harboring mutations that inactivate this crucial enzyme, the carotenoid biosynthetic pathway is effectively blocked at this early stage. This guide delves into the comparative analysis of carotenoid profiles between wild-type organisms and their PDS mutant counterparts, highlighting the profound metabolic consequences of this genetic disruption.

Quantitative Comparison of Carotenoid Profiles

The most striking difference between wild-type and PDS mutant organisms is the carotenoid composition. Wild-type organisms typically exhibit a diverse array of colored carotenoids, including lutein, zeaxanthin, β-carotene, and chlorophylls. In stark contrast, mutants lacking a functional PDS accumulate significant quantities of this compound, while the levels of downstream carotenoids are drastically reduced or entirely absent. This metabolic shift often results in a visually distinct albino or pale-green phenotype in plants and light-colored colonies in microorganisms.[1][2]

A study on the green alga Chlamydomonas reinhardtii provides a clear quantitative picture of these differences. The wild-type strain contains a balanced profile of photosynthetic pigments, whereas the pds1 null mutant almost exclusively accumulates phytoene, with only trace amounts of other carotenoids detected.[1]

Carotenoid/PigmentWild-Type (fmol/cell)pds1-1 (leaky mutant) (fmol/cell)pds1-3 (null mutant) (fmol/cell)
Total Colored Carotenoids 0.1616 ± 0.0307~0.008Not Detected
Lutein0.0950 ± 0.0150~0.005Not Detected
Zeaxanthin0.0065 ± 0.0015TraceNot Detected
Violaxanthin0.0180 ± 0.0030TraceNot Detected
Neoxanthin0.0220 ± 0.0040TraceNot Detected
β-carotene0.0201 ± 0.0069TraceNot Detected
Phytoene Not DetectedAccumulatesAccumulates (+++)
Total Chlorophyll (B73375) 0.5201 ± 0.0404~0.026Not Detected

Table 1: Comparative analysis of major carotenoid and chlorophyll content in wild-type and pds1 mutant strains of Chlamydomonas reinhardtii. Data is adapted from Tran et al., 2012.[1] The leaky mutant pds1-1 shows severely reduced levels of downstream carotenoids, while the null mutant pds1-3 lacks them entirely, with both mutants showing significant phytoene accumulation. Phytoene is reported as total peak area in the original study, hence a qualitative representation is used here.

Experimental Protocols

The quantification of carotenoid profiles is typically achieved through a combination of solvent extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Carotenoid Extraction

A generalized protocol for extracting carotenoids from plant or algal cells is as follows:

  • Cell Harvesting and Lysis: A known quantity of cells (e.g., 1x10⁸ cells) is harvested by centrifugation. The cell pellet is then resuspended in a small volume of solvent, often acetone (B3395972) or a mixture of methanol (B129727) and dichloromethane, to lyse the cells and extract the pigments.[1]

  • Solvent Extraction: The mixture is vortexed or sonicated to ensure complete extraction. This process is repeated until the cell debris appears colorless.

  • Phase Separation: The organic extracts are pooled, and water is often added to facilitate phase separation. The upper organic phase, containing the carotenoids, is carefully collected.

  • Drying and Resuspension: The solvent is evaporated under a stream of nitrogen gas to prevent oxidation of the carotenoids. The dried pigment extract is then redissolved in a small, precise volume of an appropriate solvent (e.g., acetone or ethyl acetate) for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the method of choice for separating and quantifying individual carotenoids.

  • Chromatographic System: A typical setup includes a C18 or C30 reverse-phase column, a gradient pump system, and a photodiode array (PDA) or UV-Vis detector.

  • Mobile Phase: A gradient of solvents is commonly used to achieve optimal separation of the various carotenoids. A common mobile phase system involves a gradient of methanol, acetonitrile, and ethyl acetate.

  • Detection: The detector is set to monitor specific wavelengths characteristic of different carotenoids. Phytoene is typically detected in the UV range (around 286 nm), while colored carotenoids are detected in the visible range (around 450 nm).[1]

  • Quantification: The concentration of each carotenoid is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure standards.

Visualizing the Impact

The following diagrams illustrate the carotenoid biosynthesis pathway and a typical experimental workflow for carotenoid analysis.

Carotenoid_Biosynthesis_Pathway cluster_mutant Mutant Block GGPP Geranylgeranyl diphosphate (GGPP) Phytoene This compound GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) Block X ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene Phytoene Desaturase (PDS) Lycopene Lycopene ZetaCarotene->Lycopene ζ-Carotene Desaturase (ZDS) Carotenoid Isomerase (CRTISO) alphaCarotene α-Carotene Lycopene->alphaCarotene Lycopene ε-cyclase (LCYE) Lycopene β-cyclase (LCYB) betaCarotene β-Carotene Lycopene->betaCarotene Lycopene β-cyclase (LCYB) Lutein Lutein alphaCarotene->Lutein Hydroxylation Zeaxanthin Zeaxanthin betaCarotene->Zeaxanthin Hydroxylation

Caption: Carotenoid biosynthesis pathway highlighting the PDS-catalyzed step.

Experimental_Workflow Start Start: Wild-Type & Mutant Organism Cultures Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Pigment Extraction (e.g., Acetone) Harvest->Extract Separate Phase Separation Extract->Separate Dry Solvent Evaporation (under Nitrogen) Separate->Dry Resuspend Resuspend in HPLC Solvent Dry->Resuspend HPLC HPLC Analysis (C18/C30 column, PDA detector) Resuspend->HPLC Analyze Data Analysis: Peak Integration & Quantification HPLC->Analyze Compare Comparative Analysis of Carotenoid Profiles Analyze->Compare

Caption: Experimental workflow for comparative carotenoid analysis.

References

A Researcher's Guide to Assessing the Purity of Commercial 15-cis-Phytoene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the accuracy of experimental results is intrinsically linked to the quality of the reagents used. 15-cis-Phytoene, a pivotal precursor in the biosynthesis of carotenoids, is increasingly studied for its potential health benefits.[1] Consequently, the reliability of commercial this compound standards is of paramount importance. This guide provides a comparative framework and detailed experimental protocols for researchers to independently assess the purity of their commercial standards, ensuring data integrity and reproducibility.

Key Purity Assessment Parameters

The purity of a this compound standard should be evaluated based on several critical parameters:

  • Isomeric Purity: The percentage of the desired 15-cis isomer relative to other geometric isomers (e.g., all-trans-phytoene, other cis-isomers).

  • Chemical Purity: The presence of other carotenoids (e.g., phytofluene, ζ-carotene) or degradation products.

  • Concentration Verification: Ensuring the concentration of the standard is as stated by the supplier.

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary technique for quantifying isomeric and chemical purity. For unambiguous identification of the isomer and detection of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive method for structural elucidation to confirm the cis-configuration.

Comparative Data of Analytical Techniques

The following tables summarize key data points obtained from the recommended analytical techniques for the assessment of this compound.

Table 1: HPLC-PDA Characterization of Phytoene (B131915) Isomers

CompoundTypical Retention Time Range (min) on C30 columnλmax (nm) in Mobile PhaseSpectral Fine Structure (%III/II)Key Distinguishing Features
This compound Varies with method (earlier than all-trans)276, 286, 297HighProminent "cis-peak" around 297 nm.
all-trans-PhytoeneVaries with method (later than 15-cis)275, 285, 296Lower than 15-cisReduced intensity of the "cis-peak".
PhytoflueneLater than phytoene isomers331, 348, 367HighDistinct UV-Vis spectrum from phytoene.

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature).

Table 2: Mass Spectrometry Data for Phytoene Identification

CompoundIonization Mode[M+H]⁺ (m/z)[M]⁺˙ (m/z)Key Fragmentation Patterns
This compound APCI, ESI545.5544.5Loss of toluene (B28343) (92 u) and xylylene (106 u) are characteristic of carotenoids.

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound standard.

cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Confirmatory Analysis cluster_3 Definitive Structural Elucidation Standard Commercial this compound Standard Prep Sample Preparation (Dissolution in appropriate solvent under inert atmosphere and dim light) Standard->Prep HPLC HPLC-PDA Analysis (C30 Column) Prep->HPLC Inject LCMS LC-MS Analysis Prep->LCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Prep->NMR Analyze Quantify Quantify Isomeric and Chemical Purity (Peak Integration) HPLC->Quantify Report Final Purity Assessment Report Quantify->Report Confirm_ID Confirm Molecular Weight and Detect Trace Impurities LCMS->Confirm_ID Confirm_ID->Report Confirm_Structure Confirm 15-cis Configuration NMR->Confirm_Structure Confirm_Structure->Report

Caption: Experimental workflow for assessing the purity of commercial this compound standards.

Carotenoid Biosynthesis Pathway and Potential Impurities

Understanding the biosynthetic origin of this compound can help anticipate potential impurities. The following diagram shows the initial steps of the carotenoid pathway.

GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene_Synthase Phytoene Synthase (PSY) GGPP->Phytoene_Synthase cis_Phytoene This compound Phytoene_Synthase->cis_Phytoene Phytoene_Desaturase Phytoene Desaturase (PDS) cis_Phytoene->Phytoene_Desaturase cis_Phytofluene 15-cis-Phytofluene Phytoene_Desaturase->cis_Phytofluene Zeta_Carotene_Desaturase ζ-Carotene Desaturase (ZDS) cis_Phytofluene->Zeta_Carotene_Desaturase cis_Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Zeta_Carotene_Desaturase->cis_Zeta_Carotene

Caption: Simplified carotenoid biosynthesis pathway starting from this compound.

Experimental Protocols

1. HPLC-PDA Method for Purity and Isomer Separation

This method is designed to separate this compound from its isomers and related carotenoids.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C30 reverse-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 95% A and 5% B to 50% A and 50% B over 30 minutes is a good starting point. The gradient can be optimized to improve the resolution of specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Monitor at 286 nm for phytoene and scan from 250-550 nm to detect other carotenoids.

  • Sample Preparation: Due to the instability of phytoene, all handling should be done under dim light and an inert atmosphere (e.g., nitrogen or argon).[2][3] Store standards at -20°C or lower.[2] Dissolve the standard in a suitable organic solvent such as hexane (B92381) or a mixture of methanol and MTBE immediately before analysis.

  • Purity Calculation: Calculate the purity by the area percentage method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

2. LC-MS Method for Confirmation

This method confirms the molecular weight of the standard and helps in identifying unknown impurities.

  • Instrumentation: LC-MS system, preferably with an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly effective for nonpolar compounds like carotenoids.

  • LC Conditions: Use the same HPLC method as described above. The mobile phase may need to be modified to be compatible with the MS detector (e.g., using volatile buffers if necessary).

  • MS Conditions (APCI):

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-1000.

    • Vaporizer Temperature: 400-450°C.

    • Capillary Temperature: 200-250°C.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 545.5 for phytoene. Analyze the mass spectra of minor peaks to identify potential impurities.

3. NMR Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the definitive structural confirmation of the 15-cis isomer.[4][5][6]

  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment of protons. The signals for the protons around the cis-double bond will be distinct from those of the all-trans isomer.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: Compare the obtained spectra with published data for this compound to confirm the stereochemistry.

Alternatives and Troubleshooting

If a commercial standard is found to be of insufficient purity, researchers have a few options:

  • Contact the Supplier: Reputable suppliers should provide a certificate of analysis with detailed purity information. If your results contradict their claims, they may provide a replacement.

  • Purification: The standard can be purified using semi-preparative HPLC.

  • Alternative Quantification: If a high-purity standard is unavailable, quantification can sometimes be achieved using a different, well-characterized carotenoid standard and applying a correction factor based on molar extinction coefficients. However, this approach is less accurate.

Conclusion

The integrity of research in the fields of nutrition, pharmacology, and drug development relies on the use of well-characterized reagents. By employing a systematic approach involving HPLC-PDA, LC-MS, and NMR spectroscopy, researchers can confidently assess the purity of their commercial this compound standards. This guide provides the necessary framework and detailed protocols to perform these assessments, thereby ensuring the validity and reproducibility of their experimental findings.

References

A Comparative Genomic Guide to Phytoene Synthase (PSY) Genes Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phytoene (B131915) synthase (PSY) gene family encodes the enzyme that catalyzes the first committed step in the biosynthesis of carotenoids. These pigments are vital for a range of biological processes, including photosynthesis, antioxidant defense, and the production of phytohormones like abscisic acid and strigolactones. Given its rate-limiting role, the PSY gene family is a key target for metabolic engineering in agriculture and for the production of high-value carotenoids in various organisms. This guide provides a comparative overview of the genomic organization, sequence features, and functional diversification of PSY genes across a selection of plant species, supported by experimental data and detailed methodologies.

Comparative Analysis of PSY Gene Family

The number of PSY genes and their structural organization vary significantly across the plant kingdom, reflecting a history of gene duplication and functional divergence.

Gene Copy Number Variation

The size of the PSY gene family differs among plant species, ranging from a single gene in the model plant Arabidopsis thaliana to multiple paralogs in other species. This variation is a result of whole-genome and tandem duplication events throughout evolution.[1]

SpeciesCommon NameNumber of PSY GenesReferences
Arabidopsis thalianaThale cress1[1]
Oryza sativaRice3[2]
Zea maysMaize3[2]
Solanum lycopersicumTomato3[3]
Nicotiana tabacumTobacco6[3]
Nicotiana benthamianaBent's Tobacco5[3]
Nicotiana sylvestrisWoodland Tobacco3[3]
Nicotiana tomentosiformis3[3]
Triticum aestivumBread Wheat3 (with 3 homoeologs each)[2]
Cucumis meloMelon3[4]
Cucumis sativusCucumber3[4]
Citrullus lanatusWatermelon3[4]
Gene Structure: Exon-Intron Organization

The exon-intron structure of PSY genes is remarkably conserved among angiosperms, typically consisting of 4 to 5 introns.[1] However, variations exist, as seen in the Nicotiana genus.

SpeciesGeneNumber of ExonsNumber of IntronsReferences
Nicotiana tabacumPSY1/PSY2 paralogs76[3]
PSY3 paralogs65[3]
Nicotiana benthamianaPSY1/PSY2 paralogs87[3]
NibenPSY3-276[3]
Triticum aestivumTaPSY165[2]
TaPSY254[2]
TaPSY343[2]
Conserved Protein Domains and Motifs

PSY proteins across different species share highly conserved domains essential for their catalytic function. The most prominent domain is the Squalene/phytoene synthase (SQS/PSY) domain (Pfam accession no. 00494).[1][5] Key conserved motifs include:

  • Two Aspartate-Rich Motifs: These are crucial for binding the magnesium ion (Mg2+) cofactor and the diphosphate (B83284) groups of the geranylgeranyl diphosphate (GGPP) substrates.[6] The second aspartate-rich motif often contains the conserved "DVGED" signature.[6]

  • Substrate-Binding Pocket: This region is responsible for recognizing and binding the two GGPP molecules.

  • Active Site Lid Residues: These residues form a lid-like structure over the active site.

  • Catalytic Residues: Amino acids directly involved in the condensation reaction.

  • Hydrophobic Loop: This feature is also conserved and plays a role in the synthesis mechanism.[6]

Functional Diversification of PSY Paralogs

Gene duplication events have led to the subfunctionalization and neofunctionalization of PSY paralogs in many plant species. Typically, the PSY family is divided into three main clades: PSY1, PSY2, and PSY3.

  • PSY1: Primarily involved in carotenoid accumulation in fruits and flowers, contributing to their color. In tomato, for instance, SlPSY1 is highly expressed during fruit ripening.[3][4]

  • PSY2: Mainly associated with photosynthesis in green tissues like leaves. Its expression is often induced by light.[3]

  • PSY3: Predominantly expressed in roots and is often induced by stress conditions, such as drought and salt stress, playing a role in the biosynthesis of abscisic acid (ABA).[2]

This functional divergence allows for the differential regulation of carotenoid biosynthesis in various tissues and in response to environmental cues.

Experimental Protocols

Phylogenetic Analysis of PSY Gene Family

This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of PSY proteins.

Methodology:

  • Sequence Retrieval: Obtain PSY protein sequences from relevant species from databases like NCBI GenBank or Phytozome.

  • Multiple Sequence Alignment: Align the retrieved sequences using a program like ClustalW or MUSCLE. This step is crucial for identifying homologous regions.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include:

    • Neighbor-Joining (NJ): A distance-based method.

    • Maximum Likelihood (ML): A character-based method that uses a model of evolution.

    • Bayesian Inference (BI): A probabilistic method that provides posterior probabilities for clades.

    • Software such as MEGA (Molecular Evolutionary Genetics Analysis) or online platforms can be used for this step.[7]

  • Tree Visualization and Interpretation: Visualize the tree using a tool like FigTree or iTOL. The branching patterns and bootstrap/posterior probability values indicate the evolutionary relationships and the statistical support for each node.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique to quantify the expression levels of PSY genes in different tissues or under various conditions.

Methodology:

  • RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol. Ensure high-quality RNA with minimal degradation.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for each PSY gene and a set of reference (housekeeping) genes for normalization. Primers should be designed to amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.

  • Data Analysis: Analyze the amplification data. The relative expression of the target PSY gene is typically calculated using the 2-ΔΔCt method, normalized to the expression of the reference genes.

Functional Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene to study its function.

Methodology:

  • Vector Construction: Clone a fragment (typically 200-400 bp) of the target PSY gene into a VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the VIGS constructs (both the RNA1 and the PSY-containing RNA2 vectors).

  • Agroinfiltration: Infiltrate young plants (e.g., Nicotiana benthamiana or tomato) with a mixture of the Agrobacterium cultures harboring the RNA1 and RNA2 constructs.

  • Phenotypic Analysis: Observe the plants for any visible phenotypes resulting from the silencing of the PSY gene. For example, silencing of PSY genes involved in chlorophyll (B73375) and carotenoid biosynthesis in leaves can lead to a photobleached (white or yellow) phenotype.[8]

  • Confirmation of Silencing: Quantify the reduction in the target PSY gene expression using qRT-PCR.

Visualizations

Phylogenetic Relationships of Plant PSY Genes

PSY_Phylogeny Prokaryote Bacterial/Archaeal PSY Algae Algal PSY Bryophyte Moss PSY PSY1 PSY1 PSY2 PSY2 PSY3 PSY3 Angiosperms_Node->PSY1 Angiosperms_Node->PSY2 Angiosperms_Node->PSY3

Caption: Simplified phylogenetic tree of phytoene synthase (PSY) genes.

Experimental Workflow for VIGS

VIGS_Workflow A 1. Select Target PSY Gene and Design VIGS Construct B 2. Clone PSY Fragment into VIGS Vector A->B C 3. Transform Agrobacterium B->C D 4. Agroinfiltrate Plants C->D E 5. Observe Phenotype (e.g., Photobleaching) D->E F 6. Confirm Gene Silencing (qRT-PCR) E->F

Caption: Workflow for Virus-Induced Gene Silencing (VIGS) of PSY genes.

Carotenoid Biosynthesis Pathway

Carotenoid_Pathway GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, etc. alpha_Carotene α-Carotene Lycopene->alpha_Carotene beta_Carotene β-Carotene Lycopene->beta_Carotene Xanthophylls Xanthophylls alpha_Carotene->Xanthophylls beta_Carotene->Xanthophylls ABA Abscisic Acid (ABA) beta_Carotene->ABA

Caption: Simplified carotenoid biosynthesis pathway highlighting the role of PSY.

References

Evaluating the Antioxidant Capacity of 15-cis-Phytoene in Comparison to Other Carotenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of 15-cis-Phytoene relative to other well-known carotenoids. This document synthesizes available experimental data to inform future research and development in the field of antioxidant therapies.

Phytoene (B131915), a colorless carotenoid, is the precursor for the biosynthesis of all other carotenoids.[1] The 15-cis isomer of phytoene is a naturally occurring form.[1] While colored carotenoids like lycopene (B16060) and β-carotene are well-studied for their antioxidant properties, the efficacy of this compound has been a subject of growing interest. Emerging research suggests that phytoene possesses antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress.[2]

This guide offers a comparative overview of the antioxidant potential of this compound against other key carotenoids, supported by a summary of quantitative data from various in vitro assays, a detailed experimental protocol for a common antioxidant assay, and a visualization of a key signaling pathway influenced by carotenoid antioxidant activity.

Comparative Antioxidant Capacity: A Data-Driven Overview

Direct comparative studies providing quantitative antioxidant capacity data for purified this compound using standardized assays are limited in publicly available literature. However, by collating data from various in vitro studies on other carotenoids, we can establish a comparative context. Recent analyses have confirmed antioxidant activities for phytoene, although they are suggested to be weaker than those of lycopene and β-carotene.[3] It is important to note that the antioxidant capacity of carotenoids can be influenced by their isomeric form, with some studies indicating that Z-isomers (cis-isomers) may have equal or higher antioxidant capacity compared to the all-E-isomers (trans-isomers).[3]

The following table summarizes available data from common antioxidant capacity assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS radical, and Ferric Reducing Antioxidant Power (FRAP). Values for this compound are presented qualitatively based on current literature, while quantitative data for other carotenoids are provided for comparison.

CarotenoidDPPH Radical Scavenging (IC50)ABTS Radical Cation Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP)
This compound Antioxidant activity confirmed, but specific IC50 values are not readily available in the literature.[2][3]Antioxidant activity confirmed, but specific TEAC values are not readily available in the literature.[3]Antioxidant activity confirmed, but specific FRAP values are not readily available in the literature.[3]
Lycopene Reported IC50 values vary, with some studies showing activity comparable to or slightly less potent than other antioxidants. For instance, one study reported an IC50 of 140 µg/mL for a sample containing 5% Z-isomers, which improved to 80 µg/mL for a sample with 55% Z-isomers.[4]Generally shows high TEAC values, indicating potent scavenging of the ABTS radical cation.[3]Exhibits ferric reducing activity.
β-Carotene Demonstrates DPPH radical scavenging activity, though some studies suggest it may be less effective than other assays.Shows significant ABTS radical scavenging activity.Does not typically show significant ferric reducing activity in the FRAP assay.
Lutein Exhibits DPPH radical scavenging activity.Possesses ABTS radical scavenging capacity.Shows ferric reducing activity.

Note: The values presented are compiled from different studies, and experimental conditions may vary. This table should be interpreted as an indicative comparison rather than a direct one-to-one equivalence. The antioxidant activity of carotenoids is highly dependent on the specific assay conditions and the molecular environment.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method for evaluating the free radical scavenging capacity of antioxidant compounds.

Principle

DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H. This results in a color change from violet to pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol, analytical grade)

  • Test compound (e.g., this compound, other carotenoids)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

Procedure
  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C. The solution should be prepared fresh daily.

  • Preparation of Test Samples and Standards:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or chloroform (B151607) for lipophilic compounds).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a series of standard solutions (e.g., ascorbic acid) in the same manner.

  • Assay Protocol (96-well plate format):

    • Add 100 µL of the various concentrations of the test samples or standards to the wells of the microplate in triplicate.

    • Add 100 µL of the solvent used for dilution to the control wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (solvent + DPPH).

      • A_sample is the absorbance of the test sample (sample + DPPH).

  • Determination of IC50 Value:

    • Plot a graph of the percentage of scavenging activity against the concentration of the test sample.

    • The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. This can be determined from the graph by interpolation.

Visualization of Cellular Antioxidant Pathway

Carotenoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Carotenoids Carotenoids (e.g., this compound) Carotenoids->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Nrf2 signaling pathway activated by carotenoids.

This diagram illustrates how carotenoids, upon cellular uptake, can contribute to the dissociation of the Keap1-Nrf2 complex in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, thereby enhancing the cell's endogenous defense against oxidative stress.

References

Safety Operating Guide

Navigating the Safe Disposal of 15-cis-Phytoene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 15-cis-Phytoene, a carotenoid precursor known for its instability. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

This compound is a highly unstable compound that is sensitive to light, heat, and oxygen.[1][2] Due to its reactive nature and the absence of specific public disposal guidelines, it must be treated as hazardous waste. All laboratory personnel handling this compound should be thoroughly trained on proper chemical waste management procedures.[3][4]

Key Handling and Storage Information:

ParameterSpecificationSource
Storage Temperature < -15°C; some suppliers recommend -80°C[1][5]
Storage Conditions Store in a dry, dark place.[1][5]
Shipped Conditions Often shipped on dry ice.[5]
Chemical Nature Highly unstable.[1]
Appearance Can be a liquid or solid.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials. This procedure is based on general best practices for laboratory chemical waste disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.[3]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid violent reactions or the generation of toxic fumes.[6] Collect halogenated and non-halogenated solvent wastes separately.[6]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[4][7] Plastic containers are often preferred.[7]

  • The container must be in good condition, free from damage or deterioration, and have a secure, tight-fitting lid.[4]

  • Keep the waste container closed at all times, except when adding waste.[3][7]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include information on the solvent used if it is in a solution.

  • Indicate the approximate concentration and quantity of the waste.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]

  • Ensure the storage area is well-ventilated and that incompatible wastes are physically separated.[4]

5. Disposal Request and Pickup:

  • Do not dispose of this compound waste down the drain or in the regular trash.[3][7][8] Evaporation of the chemical as a disposal method is also prohibited.[3]

  • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to schedule a pickup.[7]

  • Follow all institutional procedures for waste manifest documentation and hand-off.

6. Decontamination of Empty Containers:

  • A container that has held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[6]

  • If the original container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a solvent capable of removing the residue.[3][6] The rinsate must be collected and disposed of as hazardous waste.[3][6]

  • Once properly decontaminated, deface the chemical label on the empty container before disposal as regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A This compound Waste Generated (Unused product, contaminated labware, PPE) B Segregate from other waste streams A->B C Select appropriate, labeled hazardous waste container B->C D Transfer waste to container C->D E Securely close container D->E F Store in designated Satellite Accumulation Area E->F G Ensure proper ventilation and segregation F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Complete waste manifest documentation H->I J EHS collects waste for final disposal I->J

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling 15-cis-Phytoene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 15-cis-Phytoene is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for routine handling and spill cleanup.

Situation Primary Engineering Control Gloves Gown Eye/Face Protection Respiratory Protection Foot Protection
Routine Handling (e.g., weighing, preparing solutions)Chemical fume hood or biological safety cabinetDouble gloving with nitrile gloves. The outer glove should be changed immediately if contaminated.[1][2]Disposable, lint-free lab coat or gown.[1]Tightly fitting safety goggles with side-shields.[1][3]Generally not required if handled within a certified chemical fume hood.[1]Closed-toe shoes.
Spill Cleanup Double chemotherapy-rated gloves.[1]Impervious gown.[1]Safety goggles and a face shield.[1][4]An N95 respirator or higher should be worn, especially for larger spills or when an aerosol risk exists.[1]Disposable shoe covers.[1]

Operational Plan: From Receipt to Disposal

A structured, step-by-step operational plan is crucial for safe handling.

1. Preparation Phase

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a designated, labeled area at temperatures below -15°C in a dry and dark place.[5] It is highly unstable.[5] For powders, storage at -20°C is recommended, and for solutions, -80°C is advised.

  • Area Preparation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Cover the work surface with absorbent, disposable pads to contain any potential spills.[1]

2. Handling Phase

  • Donning PPE: Before handling the compound, put on the appropriate PPE as detailed in the table above (gown, double gloves, and eye protection).[1]

  • Weighing: If working with a solid form, weigh the powder carefully to avoid the formation of dust and aerosols.[1][6]

  • Solubilizing: When preparing solutions, add the solvent slowly and carefully to the compound.

  • Transport: When moving the compound within the laboratory, use sealed, secondary, non-breakable containers to prevent spills.[1]

3. Post-Handling & Disposal Phase

  • Decontamination: After the experiment, thoroughly clean all work surfaces and equipment that may have come into contact with this compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.[1]

  • Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Skin Contact Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[3]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[3]

A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when providing aid.[3]

Spill Response

In the event of a spill, prompt and correct action is required to contain the material and protect personnel.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.[1]

  • Secure the Area: Restrict access to the spill area.[1]

  • Don PPE: Personnel involved in the cleanup must wear the appropriate spill cleanup PPE as detailed in the table above.[1]

  • Containment:

    • Liquids: Absorb with absorbent pads, working from the outside of the spill inward.[1]

    • Solids: Gently cover with damp absorbent pads to avoid raising dust.[1]

  • Cleanup and Disposal: Collect all contaminated materials and place them in a designated hazardous waste container for disposal according to institutional and regulatory guidelines.

Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal receiving 1. Receiving & Inspection storage 2. Secure Storage (<-15°C, dark, dry) receiving->storage area_prep 3. Area Preparation (Fume Hood, Absorbent Pads) storage->area_prep don_ppe 4. Don PPE (Gown, Double Gloves, Goggles) area_prep->don_ppe weighing 5. Weighing (Avoid Dust) don_ppe->weighing solubilizing 6. Solubilizing (Add Solvent Slowly) weighing->solubilizing transport 7. Transport (Sealed Secondary Container) solubilizing->transport decontamination 8. Decontamination (Work Surfaces & Equipment) transport->decontamination doff_ppe 9. Doff PPE (Outer Gloves First) decontamination->doff_ppe disposal 10. Waste Disposal (Hazardous Waste Container) doff_ppe->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.